15-Keto-17-phenyl trinor Prostaglandin F2alpha
Beschreibung
Eigenschaften
IUPAC Name |
(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E)-3-oxo-5-phenylpent-1-enyl]cyclopentyl]hept-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30O5/c24-18(13-12-17-8-4-3-5-9-17)14-15-20-19(21(25)16-22(20)26)10-6-1-2-7-11-23(27)28/h1,3-6,8-9,14-15,19-22,25-26H,2,7,10-13,16H2,(H,27,28)/b6-1-,15-14+/t19-,20-,21+,22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHEYLKRDELKWGI-RKJYIPPQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C1O)C=CC(=O)CCC2=CC=CC=C2)CC=CCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H]([C@H]([C@@H]1O)/C=C/C(=O)CCC2=CC=CC=C2)C/C=C\CCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 15-Keto-17-phenyl trinor Prostaglandin F2α: Structure, Synthesis, and Biological Relevance
This guide provides a comprehensive technical overview of 15-Keto-17-phenyl trinor Prostaglandin F2α, a significant metabolite of the potent ocular hypotensive agent, Bimatoprost. Intended for researchers, scientists, and professionals in drug development, this document delves into the molecule's chemical architecture, metabolic generation, and potential biological implications, grounded in established scientific literature.
Introduction: The Prostaglandin Landscape and the Significance of 15-Keto Metabolites
Prostaglandins (PGs) are a class of lipid compounds derived from fatty acids that exert a wide array of physiological effects, including regulation of inflammation, blood pressure, and smooth muscle contraction. Prostaglandin F2α (PGF2α) and its analogs are particularly recognized for their potent activity at the prostaglandin F receptor (FP receptor), a G-protein coupled receptor. This interaction initiates a signaling cascade with significant therapeutic applications, most notably in ophthalmology for the reduction of intraocular pressure (IOP) in glaucoma patients.
The biological activity of prostaglandins is often attenuated by metabolic processes, a key one being the oxidation of the hydroxyl group at the C-15 position. This conversion, catalyzed by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH), yields 15-keto prostaglandins. These metabolites have historically been considered less active or inactive compared to their parent compounds. However, emerging research suggests that some 15-keto metabolites may possess their own distinct biological activities.
This guide focuses on 15-Keto-17-phenyl trinor Prostaglandin F2α, a primary metabolite of 17-phenyl trinor PGF2α ethyl amide (Bimatoprost), a widely prescribed synthetic prostamide analog for glaucoma treatment. Understanding the chemical nature and biological context of this metabolite is crucial for a complete comprehension of Bimatoprost's pharmacology and for the broader field of prostaglandin research.
Chemical Structure and Properties of 15-Keto-17-phenyl trinor Prostaglandin F2α
The chemical identity of 15-Keto-17-phenyl trinor Prostaglandin F2α is defined by its unique structural features, which are a direct consequence of the metabolism of its parent compound.
Nomenclature and Identifiers
| Identifier | Value |
| Formal Name | (5Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(1E)-3-oxo-5-phenyl-1-penten-1-yl]cyclopentyl]-5-heptenoic acid[1] |
| Synonyms | 15-keto-17-phenyl trinor PGF2α[1] |
| CAS Number | 949564-89-0[1] |
| Molecular Formula | C23H30O5[1] |
| Molecular Weight | 386.5 g/mol [1] |
| Canonical SMILES | O[C@@H]1C1[1] |
| InChI | InChI=1S/C23H30O5/c24-18(13-12-17-8-4-3-5-9-17)14-15-20-19(21(25)16-22(20)26)10-6-1-2-7-11-23(27)28/h1,3-6,8-9,14-15,19-22,25-26H,2,7,10-13,16H2,(H,27,28)/b6-1-,15-14+/t19-,20-,21+,22-/m1/s1[1] |
| InChIKey | HHEYLKRDELKWGI-RKJYIPPQSA-N[1] |
Stereochemistry and Structural Features
The stereochemistry of 15-Keto-17-phenyl trinor Prostaglandin F2α is inherited from its parent molecule, with defined chiral centers on the cyclopentane ring. The key structural modifications compared to the parent PGF2α analog are:
-
15-Keto Group: The hydroxyl group at the C-15 position is oxidized to a ketone. This modification significantly alters the electronic and steric properties of the side chain.
-
17-Phenyl Group: The terminal end of the omega side chain is replaced with a phenyl group, which increases the lipophilicity and metabolic stability of the molecule.
-
Trinor: This indicates the shortening of the omega side chain by three carbon atoms.
The presence of the keto group at C-15 generally leads to a significant reduction in affinity for the FP receptor. For instance, 15-keto PGF2α exhibits a 10-fold lower activity in reducing rabbit intraocular pressure compared to PGF2α[1].
Caption: 2D representation of 15-Keto-17-phenyl trinor Prostaglandin F2α.
Metabolic Synthesis
15-Keto-17-phenyl trinor Prostaglandin F2α is not typically synthesized de novo in a laboratory setting for direct therapeutic use, but rather is a product of in vivo metabolism of its parent drug, Bimatoprost.
Enzymatic Conversion from Bimatoprost
Bimatoprost (17-phenyl trinor PGF2α ethyl amide) undergoes a two-step metabolic conversion to yield 15-Keto-17-phenyl trinor Prostaglandin F2α.[2]
-
Deamidation: The ethyl amide group of Bimatoprost is first hydrolyzed by amidases to form the corresponding free acid, 17-phenyl trinor PGF2α.[2]
-
Oxidation: The hydroxyl group at the C-15 position of 17-phenyl trinor PGF2α is then oxidized by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH) to form the 15-keto metabolite.[2]
Caption: Metabolic pathway of Bimatoprost to 15-Keto-17-phenyl trinor PGF2α.
Laboratory Synthesis Considerations
Key Synthetic Steps for the Parent Compound (General Approach):
The total synthesis of prostaglandins is a complex, multi-step process. A general, well-established strategy, such as the Corey lactone approach, could be adapted. This would involve:
-
Corey Lactone Formation: Construction of the bicyclic core containing the correct stereochemistry.
-
Side Chain Introduction: Attachment of the alpha and omega side chains through reactions like Wittig or Horner-Wadsworth-Emmons reactions.
-
Functional Group Manipulations: Protection and deprotection of hydroxyl and carboxyl groups throughout the synthesis.
Oxidation of the C-15 Hydroxyl Group:
Once the 17-phenyl trinor PGF2α is synthesized, a selective oxidation of the allylic hydroxyl group at C-15 would be required. Reagents commonly used for such transformations include:
-
Manganese dioxide (MnO2)
-
Pyridinium chlorochromate (PCC)
-
Dess-Martin periodinane
The choice of oxidant and reaction conditions would be critical to avoid over-oxidation or side reactions at other functional groups.
Biological Activity and Mechanism of Action
While extensive pharmacological studies on 15-Keto-17-phenyl trinor Prostaglandin F2α are not reported in the literature, its biological activity can be inferred from the known pharmacology of its parent compound and other 15-keto prostaglandin metabolites.[3]
Interaction with the FP Receptor
The primary target of PGF2α and its analogs is the FP receptor. The C-15 hydroxyl group is known to be crucial for high-affinity binding to this receptor. The conversion to a keto group at this position generally leads to a substantial decrease in binding affinity and, consequently, reduced agonist activity.
Potential for Independent Biological Activity
Despite the expected lower affinity for the FP receptor, it is plausible that 15-Keto-17-phenyl trinor Prostaglandin F2α may exert some biological effects. Studies on other 15-keto prostaglandins have revealed that they are not entirely inert. For example, 15-keto-PGE2 has been shown to be a biologically active metabolite that can modulate EP receptor signaling.[4][5]
Therefore, it is conceivable that 15-Keto-17-phenyl trinor Prostaglandin F2α could:
-
Act as a weak partial agonist or antagonist at the FP receptor.
-
Interact with other prostanoid receptors (e.g., EP, DP, or TP receptors).
-
Have off-target effects unrelated to prostanoid receptors.
However, without specific experimental data, these possibilities remain speculative. The current consensus is that the formation of the 15-keto metabolite is a key step in the deactivation of the parent prostaglandin analog.
FP Receptor Signaling Pathway
To understand the potential, albeit likely weak, effects of 15-Keto-17-phenyl trinor Prostaglandin F2α, it is essential to comprehend the signaling cascade initiated by the activation of the FP receptor. The FP receptor is a Gq-protein coupled receptor.[6]
Signaling Cascade:
-
Ligand Binding: PGF2α or an analog binds to the FP receptor.
-
Gq Protein Activation: The receptor activates the Gq alpha subunit of the associated G-protein.
-
Phospholipase C Activation: Activated Gq stimulates phospholipase C (PLC).
-
Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).
-
Intracellular Calcium Mobilization: IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm.
-
Protein Kinase C Activation: DAG and increased intracellular Ca2+ activate protein kinase C (PKC).
-
Downstream Effects: PKC and Ca2+-calmodulin-dependent kinases phosphorylate various downstream targets, leading to cellular responses such as smooth muscle contraction and gene expression changes.
Transactivation of EGFR:
Some studies have shown that PGF2α can transactivate the epidermal growth factor receptor (EGFR), leading to the activation of the MAPK/ERK signaling pathway, which can influence cell proliferation.[6]
Caption: FP receptor signaling pathway.
Analytical Methodologies
The quantification of 15-keto prostaglandin metabolites in biological matrices is essential for pharmacokinetic and pharmacodynamic studies. Due to their low endogenous concentrations, sensitive and specific analytical methods are required.
Sample Preparation
A crucial first step is the extraction and purification of the analyte from the biological sample (e.g., plasma, urine, aqueous humor). This typically involves:
-
Addition of an Internal Standard: A deuterated analog of the analyte is added to the sample to account for extraction losses and matrix effects.
-
Solid-Phase Extraction (SPE): The sample is passed through an SPE cartridge to remove interfering substances and concentrate the analyte.
-
Derivatization: To improve chromatographic properties and mass spectrometric detection, the carboxyl and hydroxyl groups may be derivatized. Common derivatization agents include pentafluorobenzyl (PFB) bromide for the carboxyl group and silylating agents (e.g., BSTFA) for the hydroxyl groups.
Instrumental Analysis
The most common techniques for the quantification of 15-keto prostaglandin metabolites are:
-
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): This is the gold standard for its high sensitivity and specificity. A reversed-phase HPLC column is typically used to separate the analyte from other components, followed by detection using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique also offers high sensitivity and specificity but requires more extensive derivatization to make the analyte volatile.[7][8]
Example Protocol: Quantification of a 15-Keto Prostaglandin Metabolite in Plasma (Adapted from literature)
This protocol is a generalized procedure and would require optimization and validation for 15-Keto-17-phenyl trinor Prostaglandin F2α.
Materials:
-
Plasma sample
-
Deuterated internal standard (e.g., 15-keto-17-phenyl trinor PGF2α-d4)
-
Solid-phase extraction cartridges (e.g., C18)
-
HPLC-grade solvents (e.g., methanol, acetonitrile, water, formic acid)
-
HPLC system coupled to a tandem mass spectrometer
Procedure:
-
Sample Spiking: To 1 mL of plasma, add the deuterated internal standard.
-
Protein Precipitation: Add 3 mL of cold acetonitrile, vortex, and centrifuge to pellet the proteins.
-
Solid-Phase Extraction:
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the supernatant from the previous step onto the cartridge.
-
Wash the cartridge with a low percentage of organic solvent in water to remove polar impurities.
-
Elute the analyte with methanol or acetonitrile.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a small volume of the initial mobile phase.
-
HPLC-MS/MS Analysis:
-
Inject the reconstituted sample onto a C18 HPLC column.
-
Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Monitor the specific MRM transitions for the analyte and the internal standard.
-
-
Quantification: Calculate the concentration of the analyte by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Conclusion and Future Directions
15-Keto-17-phenyl trinor Prostaglandin F2α is a key metabolite of the important ocular hypotensive drug, Bimatoprost. Its formation via oxidation of the C-15 hydroxyl group represents a critical step in the deactivation of the parent compound. While currently considered to have significantly lower biological activity than its precursor, the potential for independent pharmacological effects cannot be entirely dismissed, warranting further investigation.
Future research should focus on:
-
Definitive Pharmacological Profiling: Conducting comprehensive in vitro and in vivo studies to determine if 15-Keto-17-phenyl trinor Prostaglandin F2α has any significant affinity for prostanoid or other receptors and if it elicits any biological responses.
-
Development of a Validated Analytical Method: Establishing a robust and sensitive analytical method for the routine quantification of this metabolite in clinical samples to better understand the pharmacokinetics of Bimatoprost.
-
Exploration of Other Metabolic Pathways: Investigating other potential metabolic transformations of Bimatoprost and its free acid to create a complete metabolic map.
A deeper understanding of the entire metabolic cascade of synthetic prostaglandin analogs is paramount for the rational design of new drugs with improved efficacy, duration of action, and side-effect profiles.
References
-
Organic Letters. (2022). A General Catalyst Controlled Route to Prostaglandin F2α. Retrieved from [Link]
-
PubChem. (n.d.). 13,14-dihydro-15-keto-PGF2alpha. Retrieved from [Link]
-
Journal of Medicinal Chemistry. (1976). Prostaglandin analogs. 2. 15,15-Ketals of natural prostaglandins and prostaglandin analogs. Synthesis and biological activities. Retrieved from [Link]
-
PubMed. (2022). 15-keto-Prostaglandin E2 exhibits bioactive role by modulating glomerular cytoarchitecture through EP2/EP4 receptors. Retrieved from [Link]
-
PubMed. (1981). Determination of 15-keto-13,14-dihydro-metabolites of PGE2 and PGF2alpha in Plasma Using High Performance Liquid Chromatography and Gas Chromatography-Mass Spectrometry. Retrieved from [Link]
-
Wikipedia. (n.d.). Prostaglandin F receptor. Retrieved from [Link]
-
PubMed. (2004). Expression, localization, and signaling of prostaglandin F2 alpha receptor in human endometrial adenocarcinoma. Retrieved from [Link]
-
PubMed. (1983). The measurement of 13,14-dihydro-15-keto prostaglandin E2 by combined gas chromatography mass spectrometry. Retrieved from [Link]
-
PubMed. (2003). The hydrolysis of the prostaglandin analog prodrug bimatoprost to 17-phenyl-trinor PGF2alpha by human and rabbit ocular tissue. Retrieved from [Link]
-
ScienceDirect. (2022). 15-keto-Prostaglandin E2 exhibits bioactive role by modulating glomerular cytoarchitecture through EP2/EP4 receptors. Retrieved from [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. 15-keto-Prostaglandin E2 exhibits bioactive role by modulating glomerular cytoarchitecture through EP2/EP4 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. edoc.mdc-berlin.de [edoc.mdc-berlin.de]
- 6. Expression, localization, and signaling of prostaglandin F2 alpha receptor in human endometrial adenocarcinoma: regulation of proliferation by activation of the epidermal growth factor receptor and mitogen-activated protein kinase signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of 15-keto-13,14-dihydro-metabolites of PGE2 and PGF2alpha in plasma using high performance liquid chromatography and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The measurement of 13,14-dihydro-15-keto prostaglandin E2 by combined gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
15-Keto-17-phenyl trinor Prostaglandin F2alpha mechanism of action
An In-Depth Technical Guide to the Mechanism of Action of 15-Keto-17-phenyl trinor Prostaglandin F2α and its Progenitors
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Prostaglandin F2α (PGF2α) analogs are the cornerstone of first-line therapy for managing elevated intraocular pressure (IOP) in conditions like open-angle glaucoma and ocular hypertension.[1][2] This guide provides a detailed examination of the mechanism of action of these drugs, focusing on the molecular signaling pathways they initiate. We will dissect the journey from the administration of prodrugs like Latanoprost and Bimatoprost to their metabolic conversion, including the formation of the key metabolite, 15-Keto-17-phenyl trinor Prostaglandin F2α. The central focus is the activation of the Prostaglandin F2α (FP) receptor, a Gq-protein coupled receptor, and the subsequent signaling cascade that culminates in the therapeutic reduction of IOP by enhancing uveoscleral outflow. Furthermore, this document details the essential experimental protocols—radioligand binding and calcium mobilization assays—used to characterize the pharmacology of these compounds, providing a robust framework for research and development in this critical therapeutic area.
Introduction: The Central Role of PGF2α Analogs in Glaucoma Management
Glaucoma is a progressive optic neuropathy that represents a leading cause of irreversible blindness worldwide.[1] A primary risk factor and the principal target for therapeutic intervention is elevated intraocular pressure (IOP). Prostaglandin analogs, such as Latanoprost and Bimatoprost, are highly effective at lowering IOP and are therefore considered a first-line treatment.[1][3] These drugs are synthetic derivatives of PGF2α, designed to selectively target the FP receptor in the eye.
Latanoprost and Bimatoprost are administered as prodrugs to improve corneal penetration.[2][4] Once inside the eye, they are hydrolyzed into their biologically active acid forms. A crucial step in their metabolic pathway is the subsequent oxidation of the C-15 hydroxyl group by the enzyme 15-prostaglandin dehydrogenase (15-PGDH), which leads to the formation of 15-keto metabolites, such as 15-Keto-17-phenyl trinor Prostaglandin F2α.[4][5] Understanding the entire lifecycle of these drugs, from administration to receptor activation and eventual metabolism, is critical for optimizing their therapeutic efficacy and safety.
The Molecular Target: The Prostaglandin F2α (FP) Receptor
The therapeutic effects of PGF2α analogs are mediated by their interaction with the Prostaglandin F2α receptor, commonly known as the FP receptor.[6][7]
-
Receptor Classification: The FP receptor is a heptahelical, transmembrane receptor that belongs to the G-protein coupled receptor (GPCR) superfamily.[8]
-
Signaling Transduction: It is canonically coupled to the Gq class of G-proteins.[8][9] Activation of the FP receptor by an agonist initiates a well-defined intracellular signaling cascade.
-
Ocular Distribution: In the context of glaucoma therapy, the FP receptor is strategically expressed in key tissues responsible for regulating aqueous humor dynamics, including the ciliary muscle, trabecular meshwork, and sclera.[7][10] This localization is fundamental to its IOP-lowering effect.
Core Mechanism of Action: The FP Receptor-Gq Signaling Cascade
The binding of an active PGF2α analog to the FP receptor triggers a cascade of intracellular events designed to translate the extracellular signal into a physiological response.[9] This pathway is a classic example of Gq-protein signaling.
-
Receptor Activation: The agonist (e.g., latanoprost acid) binds to the FP receptor, inducing a conformational change.
-
Gq Protein Coupling: The activated receptor recruits and activates its cognate G-protein, Gq.[9][11]
-
Phospholipase C (PLC) Activation: The alpha subunit of the activated Gq protein stimulates the membrane-bound enzyme Phospholipase C-β (PLC-β).[11][12]
-
Second Messenger Generation: PLC-β hydrolyzes the phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[9]
-
Intracellular Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the membrane of the endoplasmic reticulum (ER), which function as ligand-gated calcium channels.[11][13] This binding triggers the release of stored Ca²⁺ from the ER into the cytoplasm, leading to a rapid increase in intracellular calcium concentration.[9][13]
-
Protein Kinase C (PKC) Activation: DAG remains in the plasma membrane and, in conjunction with the elevated intracellular Ca²⁺, activates Protein Kinase C (PKC).[14]
-
Downstream Signaling: Activated PKC and other calcium-dependent signaling molecules phosphorylate a variety of downstream targets, including components of the Mitogen-Activated Protein Kinase (MAPK/ERK) pathway, ultimately leading to changes in gene expression and cellular function.[15][16]
Caption: FP Receptor Gq-coupled signaling pathway.
Physiological Consequence: Enhanced Uveoscleral Outflow
The culmination of the FP receptor signaling cascade within ocular tissues is a significant reduction in IOP. This is primarily achieved by increasing the outflow of aqueous humor through the uveoscleral (or unconventional) pathway.[3][17][18] The underlying cellular mechanisms include:
-
Ciliary Muscle Relaxation: Activation of FP receptors leads to the relaxation of the ciliary smooth muscle.[10] This relaxation widens the spaces between the muscle bundles.
-
Extracellular Matrix (ECM) Remodeling: The signaling cascade upregulates the expression of matrix metalloproteinases (MMPs). These enzymes degrade and remodel components of the extracellular matrix within the ciliary muscle and sclera, reducing hydraulic resistance and facilitating the passage of aqueous humor out of the eye.[10]
While the primary effect is on the uveoscleral pathway, some evidence suggests that PGF2α analogs may also have a secondary, modest effect on increasing outflow through the conventional trabecular meshwork pathway.[10][19]
Methodologies for Pharmacological Characterization
To rigorously study the mechanism of action of compounds like 15-Keto-17-phenyl trinor PGF2α and its parent molecules, researchers employ a combination of binding and functional assays. These provide quantitative data on a compound's affinity for the receptor and its ability to elicit a cellular response.
Radioligand Binding Assays: Quantifying Receptor Affinity
Radioligand binding assays are the gold standard for determining the affinity (Ki) of a test compound for its target receptor.[20] The principle is based on competition between the unlabeled test compound and a radiolabeled ligand (e.g., ³H-PGF2α) for binding to the FP receptor.
Causality Behind Experimental Design: This assay directly measures the physical interaction between the compound and the receptor. By determining the concentration of test compound required to displace 50% of the radiolabeled ligand (the IC50), we can calculate the inhibition constant (Ki), an intrinsic measure of affinity. This allows for a direct comparison of the binding potencies of different compounds (e.g., the active acid vs. its 15-keto metabolite).
Step-by-Step Protocol: Competitive Radioligand Binding Assay
-
Preparation of Receptor Source: Homogenize cells or tissues known to express the FP receptor (e.g., HEK293 cells stably expressing the human FP receptor) to create a membrane preparation. Quantify the total protein concentration using a standard method like the Bradford assay.
-
Assay Setup: In a 96-well plate, combine the following in a suitable binding buffer:
-
A fixed concentration of the membrane preparation.
-
A fixed concentration of a high-affinity radioligand for the FP receptor (e.g., [³H]PGF2α), typically at or below its Kd value to ensure sensitivity.[21]
-
A range of concentrations of the unlabeled test compound (e.g., 15-Keto-17-phenyl trinor PGF2α).
-
-
Controls:
-
Total Binding: Wells containing only membranes and radioligand (no competitor).
-
Non-Specific Binding (NSB): Wells containing membranes, radioligand, and a saturating concentration of a known, high-affinity unlabeled FP receptor agonist or antagonist to block all specific binding.
-
-
Incubation: Incubate the plate at a defined temperature (e.g., room temperature) for a sufficient period to allow the binding reaction to reach equilibrium.
-
Separation: Rapidly separate the receptor-bound radioligand from the unbound radioligand. This is typically achieved by vacuum filtration through glass fiber filters, which trap the membranes while allowing the unbound ligand to pass through.
-
Washing: Quickly wash the filters with ice-cold buffer to remove any remaining unbound or non-specifically bound radioligand.
-
Quantification: Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assays: Measuring Gq Activation via Calcium Mobilization
To determine if a compound is an agonist, antagonist, or inactive at the receptor, a functional assay is required. Since the FP receptor is Gq-coupled, its activation leads to a measurable increase in intracellular calcium.[11] This can be detected using calcium-sensitive fluorescent dyes.
Causality Behind Experimental Design: This assay provides a direct readout of the biological consequence of receptor binding. A compound that binds and triggers a calcium flux is an agonist. The magnitude and concentration-dependence of this response (EC50) define its potency and efficacy. This is crucial for confirming that the signaling pathway is engaged and for distinguishing between a potent parent drug and a potentially less active metabolite.
Step-by-Step Protocol: Fluorescence-Based Calcium Mobilization Assay
-
Cell Culture: Plate cells expressing the FP receptor (e.g., HEK293-FP) in a 96-well black-walled, clear-bottom microplate and grow to near confluency.
-
Dye Loading: Aspirate the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable assay buffer. The "AM" ester allows the dye to cross the cell membrane.
-
Incubation: Incubate the plate at 37°C for approximately 30-60 minutes to allow intracellular esterases to cleave the AM group, trapping the active, calcium-sensitive form of the dye in the cytoplasm.
-
Washing (Optional but Recommended): Gently wash the cells with assay buffer to remove excess extracellular dye, reducing background fluorescence.
-
Compound Addition: Use a fluorescence plate reader equipped with an automated injection system (e.g., a FLIPR or FlexStation).
-
Establish a baseline fluorescence reading for several seconds.
-
Inject a range of concentrations of the test compound into the wells.
-
-
Fluorescence Measurement: Immediately and continuously measure the fluorescence intensity over time (typically 1-3 minutes) to capture the transient increase in intracellular calcium. The excitation and emission wavelengths should be appropriate for the chosen dye (e.g., ~494 nm excitation / ~516 nm emission for Fluo-4).
-
Data Analysis:
-
For each concentration, determine the peak fluorescence response minus the baseline reading.
-
Plot the response against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximum response).
-
Caption: Experimental workflow for a calcium mobilization assay.
Quantitative Data Summary
The pharmacological activity of PGF2α analogs is defined by their affinity (Ki) and potency (EC50) at the FP receptor. While extensive data exists for the parent active compounds, specific pharmacological data for the 15-keto metabolites are not widely reported in the literature, suggesting they are likely significantly less active or are primarily considered markers of metabolism.[4]
| Compound | Receptor | Parameter | Value (nM) | Primary Physiological Effect |
| Prostaglandin F2α | Human FP | EC50 (Ca²⁺ Flux) | ~10-30 | Endogenous agonist |
| Latanoprost Acid | Human FP | Ki (Binding) | ~1-5 | Potent agonist; IOP reduction |
| Latanoprost Acid | Human FP | EC50 (Ca²⁺ Flux) | ~3-10 | Potent agonist; IOP reduction |
| Bimatoprost Acid | Human FP | Ki (Binding) | ~1-3 | Potent agonist; IOP reduction |
| Bimatoprost Acid | Human FP | EC50 (Ca²⁺ Flux) | ~3-15 | Potent agonist; IOP reduction |
| 15-Keto-PGF2α Analogs | Human FP | Ki / EC50 | Not Available | Presumed low activity; metabolite |
Note: The values presented are approximate ranges compiled from various pharmacological studies and may vary depending on the specific assay conditions.
Conclusion and Future Perspectives
The mechanism of action of 15-Keto-17-phenyl trinor Prostaglandin F2α is intrinsically linked to that of its highly potent parent compounds, Latanoprost and Bimatoprost. These drugs exert their therapeutic effect by acting as potent agonists at the FP receptor, triggering a Gq-mediated signaling cascade that results in a robust increase in intracellular calcium. This cascade ultimately leads to physiological changes in the ciliary muscle and surrounding extracellular matrix, enhancing uveoscleral outflow and effectively lowering intraocular pressure.
The formation of the 15-keto metabolite represents a key step in the inactivation and clearance of the active drug. While this metabolite itself is presumed to have low pharmacological activity due to the modification of the critical 15-hydroxyl group, its study is vital for understanding the complete pharmacokinetic and pharmacodynamic profile of the parent drug. Future research should focus on definitively quantifying the binding affinity and functional activity of 15-keto metabolites at the FP receptor to fully elucidate their role and confirm whether they are inert byproducts or contribute, even minimally, to the overall biological effect.
References
-
Title: Prostaglandin F2alpha - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Prostaglandin F receptor - Wikipedia Source: Wikipedia URL: [Link]
-
Title: PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease Source: Frontiers in Pharmacology URL: [Link]
-
Title: Clinical pharmacology and pharmacogenetics of prostaglandin analogues in glaucoma - PMC Source: PubMed Central URL: [Link]
-
Title: Expression, localization, and signaling of prostaglandin F2 alpha receptor in human endometrial adenocarcinoma Source: PubMed URL: [Link]
-
Title: Prostaglandin E2 and F2α activate the FP receptor and up-regulate cyclooxygenase-2 expression via the cyclic AMP response element Source: NIH URL: [Link]
-
Title: Latanoprost - StatPearls Source: NCBI Bookshelf URL: [Link]
- Title: Treatment of ocular hypertension and glaucoma - Google Patents Source: Google Patents URL
-
Title: Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors Source: Bio-protocol URL: [Link]
-
Title: Mode of action of prostaglandin F2 alpha in human luteinized granulosa cells: role of protein kinase C Source: PubMed URL: [Link]
-
Title: Prostaglandins: a new approach to glaucoma management with a new, intriguing side effect Source: PubMed URL: [Link]
-
Title: What is the mechanism of Latanoprost? Source: Patsnap Synapse URL: [Link]
-
Title: Receptor Binding Assays for HTS and Drug Discovery Source: NCBI URL: [Link]
-
Title: Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay Source: PMC - NIH URL: [Link]
-
Title: What are PTGFR modulators and how do they work? Source: Patsnap Synapse URL: [Link]
-
Title: Radioligand Binding Assay Source: Gifford Bioscience URL: [Link]
-
Title: Latanoprost. A review of its pharmacological properties, clinical efficacy and tolerability in the management of primary open-angle glaucoma and ocular hypertension Source: PubMed URL: [Link]
-
Title: Simultaneous quantification of some prostaglandin analogs used in the treatment of open-angle glaucoma by RP-HPLC Source: ResearchGate URL: [Link]
-
Title: Characterization Of G Protein-Coupled Receptors By Fluorescence-Based Calcium Mobilization Assay Source: YouTube URL: [Link]
-
Title: Ca2+ Mobilization Assay Source: Creative Bioarray URL: [Link]
-
Title: Latanoprost - Wikipedia Source: Wikipedia URL: [Link]
-
Title: PTGFR prostaglandin F receptor [ (human)] - Gene Result Source: NCBI URL: [Link]
-
Title: Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility Source: PMC - NIH URL: [Link]
-
Title: Prostaglandin Analogues for Ophthalmic Use: A Review Source: NCBI URL: [Link]
-
Title: PHARMACOLOGY OF Latanoprost Source: YouTube URL: [Link]
-
Title: Ligand binding assay - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Gαq GPCR assays Source: ION Biosciences URL: [Link]
-
Title: The Pharmacology of Prostaglandin Analogues Source: Ento Key URL: [Link]
-
Title: Advances in Medical Glaucoma: Continued Source: MillennialEYE URL: [Link]
-
Title: Mechanism of action of prostaglandin F2 alpha-induced luteolysis Source: PubMed URL: [Link]
-
Title: Effects of Prostaglandin Analogues on Aqueous Humor Outflow Pathways Source: ResearchGate URL: [Link]
-
Title: Clinical pharmacology and pharmacogenetics of prostaglandin analogues in glaucoma Source: Frontiers URL: [Link]
Sources
- 1. Clinical pharmacology and pharmacogenetics of prostaglandin analogues in glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Latanoprost - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Latanoprost. A review of its pharmacological properties, clinical efficacy and tolerability in the management of primary open-angle glaucoma and ocular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Prostaglandin F2alpha - Wikipedia [en.wikipedia.org]
- 7. Prostaglandin F receptor - Wikipedia [en.wikipedia.org]
- 8. Expression, localization, and signaling of prostaglandin F2 alpha receptor in human endometrial adenocarcinoma: regulation of proliferation by activation of the epidermal growth factor receptor and mitogen-activated protein kinase signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What are PTGFR modulators and how do they work? [synapse.patsnap.com]
- 10. Frontiers | Clinical pharmacology and pharmacogenetics of prostaglandin analogues in glaucoma [frontiersin.org]
- 11. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 12. ionbiosciences.com [ionbiosciences.com]
- 13. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mode of action of prostaglandin F2 alpha in human luteinized granulosa cells: role of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Prostaglandin E2 and F2α activate the FP receptor and up-regulate cyclooxygenase-2 expression via the cyclic AMP response element - PMC [pmc.ncbi.nlm.nih.gov]
- 16. PTGFR prostaglandin F receptor [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 17. What is the mechanism of Latanoprost? [synapse.patsnap.com]
- 18. Latanoprost - Wikipedia [en.wikipedia.org]
- 19. researchgate.net [researchgate.net]
- 20. giffordbioscience.com [giffordbioscience.com]
- 21. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
biological activity of 15-Keto-17-phenyl trinor Prostaglandin F2alpha
An In-Depth Technical Guide to the Biological Activity of 15-Keto-17-phenyl trinor Prostaglandin F2α
For Researchers, Scientists, and Drug Development Professionals
Introduction
15-Keto-17-phenyl trinor Prostaglandin F2α is a significant metabolite of several potent prostaglandin F2α (PGF2α) analogs used in the management of glaucoma and ocular hypertension. While not a primary therapeutic agent itself, its formation and subsequent biological activity are of considerable interest to researchers and drug development professionals. Understanding the pharmacology of this metabolite is crucial for a complete comprehension of the duration of action, potential side effects, and overall therapeutic profile of its parent compounds. This guide provides a detailed exploration of the known and inferred biological activities of 15-Keto-17-phenyl trinor PGF2α, grounded in the extensive research on PGF2α analogs.
Biochemical Profile and Metabolic Pathway
15-Keto-17-phenyl trinor PGF2α is a keto derivative of an F-series prostaglandin.[1] It is primarily formed in the body through the enzymatic oxidation of its parent compounds. One of the most clinically relevant metabolic pathways is from 17-phenyl trinor PGF2α ethyl amide, a potent prostaglandin FP receptor agonist.[1] This conversion is catalyzed by the enzyme 15-prostaglandin dehydrogenase (15-PGDH), which targets the C-15 hydroxyl group for oxidation.[1][2] This metabolic step is a common route for the inactivation of prostaglandins.
Another important precursor is the ophthalmic drug latanoprostene bunod. Following topical administration, latanoprostene bunod is hydrolyzed by corneal esterases into two active metabolites: latanoprost acid and butanediol mononitrate.[3] Latanoprost acid, which is structurally similar to 17-phenyl trinor PGF2α, can then be further metabolized to its 15-keto form.
Caption: Metabolic conversion of parent compounds to 15-Keto-17-phenyl trinor PGF2α.
Mechanism of Action: The Prostaglandin F2α Receptor
The biological effects of 15-Keto-17-phenyl trinor PGF2α, like other PGF2α analogs, are mediated through its interaction with the prostaglandin F2α receptor, also known as the FP receptor.[4] The parent compound, 17-phenyl trinor PGF2α, is a potent agonist for the FP receptor.[5] While direct binding studies on the 15-keto metabolite are not extensively reported, it is presumed to retain some affinity for the FP receptor, albeit likely with reduced potency compared to its precursor.
The FP receptor is a G-protein coupled receptor (GPCR) that, upon activation, primarily couples to the Gq/11 G-protein. This initiates a signaling cascade involving the activation of phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, causing the release of intracellular calcium stores. The elevated intracellular calcium, along with DAG, activates protein kinase C (PKC), which then phosphorylates various downstream targets, leading to the physiological response.
Caption: Simplified signaling cascade upon FP receptor activation.
Physiological Effects on Intraocular Pressure
The primary clinical application of the parent compounds of 15-Keto-17-phenyl trinor PGF2α is the reduction of intraocular pressure (IOP) in patients with glaucoma and ocular hypertension.[6] This effect is primarily achieved by increasing the outflow of aqueous humor from the eye. There are two main outflow pathways: the trabecular meshwork and the uveoscleral pathway.[7][8]
Prostaglandin F2α analogs, including 17-phenyl trinor PGF2α, predominantly enhance aqueous humor outflow through the uveoscleral pathway.[9][10] The uveoscleral outflow pathway involves the passage of aqueous humor through the ciliary muscle and into the suprachoroidal space.[11][12] PGF2α analogs are thought to remodel the extracellular matrix within the ciliary muscle, reducing hydraulic resistance and facilitating outflow.
Latanoprostene bunod has a dual mechanism of action.[3][13][14] The latanoprost acid moiety increases uveoscleral outflow, while the butanediol mononitrate component releases nitric oxide (NO).[3][15][16] Nitric oxide relaxes the trabecular meshwork and Schlemm's canal, thereby increasing outflow through the conventional trabecular pathway.[15][17]
Direct studies on 15-Keto-17-phenyl trinor PGF2α have shown that it can slightly reduce intraocular pressure in normal cynomolgus monkeys at a dose of 1 µ g/eye .[18] It has also been identified as a miotic agent in cats, causing a reduction in pupil diameter.[18]
Caption: Dual mechanism of IOP reduction by Latanoprostene Bunod.
Experimental Methodologies for Prostaglandin Analog Research
The study of prostaglandin analogs like 15-Keto-17-phenyl trinor PGF2α involves a range of in-vitro, ex-vivo, and in-vivo experimental protocols.
Receptor Binding Assays
These assays are fundamental for determining the affinity of a ligand for its receptor.
Protocol: Competitive Radioligand Binding Assay
-
Preparation of Cell Membranes: Homogenize cells or tissues expressing the FP receptor in a suitable buffer (e.g., Tris-HCl) and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a multi-well plate, combine the cell membrane preparation, a fixed concentration of a radiolabeled FP receptor agonist (e.g., [3H]-PGF2α), and varying concentrations of the unlabeled test compound (15-Keto-17-phenyl trinor PGF2α).
-
Incubation: Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter to trap the membranes with bound radioligand. Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The equilibrium dissociation constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.
In-vitro Functional Assays
These assays measure the cellular response to receptor activation.
Protocol: Intracellular Calcium Mobilization Assay
-
Cell Culture: Culture a cell line stably expressing the FP receptor (e.g., HEK293-FP) in a suitable medium.
-
Loading with Calcium Indicator: Incubate the cells with a fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM) that can enter the cells and become fluorescent upon binding to calcium.
-
Stimulation: Add varying concentrations of the test compound to the cells.
-
Measurement: Measure the change in fluorescence intensity over time using a fluorometric imaging plate reader (FLIPR) or a fluorescence microscope.
-
Data Analysis: Plot the peak fluorescence response against the logarithm of the agonist concentration to determine the EC50 value (the concentration that produces 50% of the maximal response).
Ex-vivo Organ Bath Studies
These experiments use isolated tissues to assess the physiological effect of a compound.
Protocol: Ciliary Muscle Contraction Assay
-
Tissue Dissection: Isolate the ciliary muscle from an animal eye (e.g., bovine or primate).
-
Mounting: Mount the ciliary muscle strip in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
Transducer Connection: Attach one end of the muscle strip to a fixed point and the other end to an isometric force transducer to measure muscle tension.
-
Equilibration: Allow the tissue to equilibrate under a resting tension.
-
Drug Addition: Add cumulative concentrations of the test compound to the organ bath.
-
Measurement and Analysis: Record the changes in muscle tension. Plot the contractile response against the logarithm of the agonist concentration to determine the EC50 and maximal response.
Quantitative Data Summary
While specific quantitative data for 15-Keto-17-phenyl trinor PGF2α is scarce, the following table provides data for related, well-characterized prostaglandin analogs to offer a comparative context.
| Compound | Receptor | Assay Type | Species | Value | Reference |
| 17-phenyl trinor PGF2α | FP | Binding (Ki) | Rat | 1.1 nM | [5] |
| 17-phenyl trinor PGF2α | FP | Binding (Relative Potency) | Ovine | 756% (vs PGF2α) | [5] |
| 15(R)-17-phenyl trinor PGF2α | FP | Functional (EC50) | Cat | 30 nM | [19] |
Conclusion and Future Directions
15-Keto-17-phenyl trinor Prostaglandin F2α is an important metabolite in the pharmacology of several key ocular hypotensive drugs. While its parent compounds are potent FP receptor agonists that primarily enhance uveoscleral outflow, the direct biological activity of the 15-keto metabolite is less well-defined. The available evidence suggests it retains some activity, contributing to the overall therapeutic effect.
Future research should focus on detailed pharmacological characterization of 15-Keto-17-phenyl trinor PGF2α. This includes comprehensive receptor binding studies to determine its affinity for the FP receptor and other prostanoid receptors, as well as in-vitro and in-vivo functional assays to quantify its potency and efficacy. A clearer understanding of the role of this metabolite will aid in the design of new prostaglandin analogs with improved therapeutic profiles, potentially offering enhanced efficacy, longer duration of action, or reduced side effects.
References
-
Wikipedia. Prostaglandin F2alpha. [Link]
-
GenMark. 15-keto-17-phenyl trinor Prostaglandin F2α. [Link]
-
Patsnap Synapse. What is the mechanism of Latanoprostene Bunod? [Link]
-
National Center for Biotechnology Information. PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease. [Link]
-
Taylor & Francis Online. Prostaglandin F2 alpha – Knowledge and References. [Link]
-
Bertin Bioreagent. 15-keto-17-phenyl trinor Prostaglandin F2α ethyl amide. [Link]
-
Springer Link. Latanoprostene Bunod Ophthalmic Solution 0.024%: A Review in Open-Angle Glaucoma and Ocular Hypertension. [Link]
-
PubMed. Enzymatic formation of prostaglandin F2 alpha in human brain. [Link]
- Google Patents. Treatment of ocular hypertension and glaucoma.
-
PubMed. The trabecular meshwork outflow pathways: structural and functional aspects. [Link]
-
American Academy of Ophthalmology. Drug Update: Vyzulta and Rhopressa. [Link]
-
PubMed. Prostaglandins: a new approach to glaucoma management with a new, intriguing side effect. [Link]
-
Review of Ophthalmology. Uveoscleral Outflow: A Better Way to Go? [Link]
-
PubMed. Prostaglandin F2 alpha and its analogs induce release of endogenous prostaglandins in iris and ciliary muscles isolated from cat and other mammalian species. [Link]
-
Bausch + Lomb. Go for Monotherapy With the Only PGA That Delivers Nitric Oxide - Vyzulta. [Link]
-
Wikipedia. Trabecular meshwork. [Link]
-
Investigative Ophthalmology & Visual Science. Understanding Trabecular Meshwork Physiology: A Key to the Control of Intraocular Pressure? [Link]
-
PubMed. The aqueous humor outflow pathways in glaucoma: A unifying concept of disease mechanisms and causative treatment. [Link]
-
PubMed. Prostaglandin F2 alpha and its 13-dehydro analogs: comparative luteolytic effects in vivo. [Link]
-
Wikipedia. Latanoprostene bunod. [Link]
-
PubMed. Biological activities of 17-phenyl-18,19,20-trinorprostaglandins. [Link]
-
Investigative Ophthalmology & Visual Science. Identification of the Mouse Uveoscleral Outflow Pathway Using Fluorescent Dextran. [Link]
-
Ento Key. Abnormal trabecular meshwork outflow. [Link]
-
National Center for Biotechnology Information. Prostaglandins. [Link]
-
PubMed. Uveoscleral outflow: the other outflow pathway. [Link]
-
PubMed Central. Aqueous outflow - a continuum from trabecular meshwork to episcleral veins. [Link]
-
Drugs.com. Latanoprostene Bunod Monograph for Professionals. [Link]
-
YouTube. Vyzulta Deep Dive: What Makes It Different in Glaucoma Care. [Link]
-
Ophthalmology Times. Q&A: What's in the glaucoma treatment pipeline? [Link]
-
Drug Central. latanoprostene bunod. [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Latanoprostene Bunod Ophthalmic Solution 0.024%: A Review in Open-Angle Glaucoma and Ocular Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prostaglandin F2alpha - Wikipedia [en.wikipedia.org]
- 5. caymanchem.com [caymanchem.com]
- 6. Prostaglandins - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. The aqueous humor outflow pathways in glaucoma: A unifying concept of disease mechanisms and causative treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Prostaglandins: a new approach to glaucoma management with a new, intriguing side effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Prostaglandin F2 alpha and its analogs induce release of endogenous prostaglandins in iris and ciliary muscles isolated from cat and other mammalian species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. reviewofophthalmology.com [reviewofophthalmology.com]
- 12. iovs.arvojournals.org [iovs.arvojournals.org]
- 13. What is the mechanism of Latanoprostene Bunod? [synapse.patsnap.com]
- 14. bausch.com [bausch.com]
- 15. Drug Update: Vyzulta and Rhopressa - American Academy of Ophthalmology [aao.org]
- 16. drugs.com [drugs.com]
- 17. youtube.com [youtube.com]
- 18. 15-keto-17-phenyl trinor Prostaglandin F2α | Genmark [genmarkag.com]
- 19. caymanchem.com [caymanchem.com]
The Bimatoprost Metabolite, 15-Keto-17-phenyl trinor Prostaglandin F2α: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bimatoprost, a synthetic prostamide analogue of prostaglandin F2α (PGF2α), is a first-line therapy for reducing intraocular pressure (IOP) in patients with open-angle glaucoma and ocular hypertension. While the clinical efficacy of bimatoprost is well-established, a comprehensive understanding of its metabolic fate and the pharmacological activity of its metabolites is crucial for a complete mechanistic picture. This technical guide provides an in-depth exploration of a key metabolite, 15-keto-17-phenyl trinor Prostaglandin F2α. We will delve into its formation, its potential role in the therapeutic effects of bimatoprost, and the analytical methodologies required for its quantification in biological matrices.
Introduction: The Bimatoprost Prodrug-Active Metabolite Paradigm
Bimatoprost is distinguished from other prostaglandin analogues by its ethyl amide group, classifying it as a prostamide.[1] This structural feature has fueled a long-standing discussion in the field regarding its precise mechanism of action: does bimatoprost exert its effects as an intact molecule, or does it function as a prodrug, being metabolized to a more active form?[2] Evidence suggests that both pathways may contribute to its overall therapeutic effect.
Following topical administration, bimatoprost penetrates the cornea and undergoes enzymatic hydrolysis to its corresponding free acid, 17-phenyl trinor PGF2α.[3][4] This conversion is a critical activation step, as 17-phenyl trinor PGF2α is a potent agonist of the prostaglandin F receptor (FP receptor), a key player in the regulation of aqueous humor outflow and, consequently, intraocular pressure.[5][6]
However, the metabolic cascade does not terminate at the free acid. Further enzymatic modification leads to the formation of various other metabolites, including the subject of this guide, 15-keto-17-phenyl trinor Prostaglandin F2α.[7][8] Understanding the bioactivity of this keto-metabolite is essential for a comprehensive grasp of bimatoprost's pharmacology.
The Metabolic Pathway: From Bimatoprost to its 15-Keto Metabolite
The biotransformation of bimatoprost to 15-keto-17-phenyl trinor Prostaglandin F2α is a two-step enzymatic process primarily occurring within ocular tissues.
Step 1: Hydrolysis to the Active Free Acid
The initial and pivotal step is the hydrolysis of the ethyl amide moiety of bimatoprost. This reaction is catalyzed by amidases present in ocular tissues, such as the cornea.[4] The product of this hydrolysis is the biologically active 17-phenyl trinor PGF2α.[3]
Step 2: Oxidation to the 15-Keto Metabolite
Subsequently, the 15-hydroxyl group of 17-phenyl trinor PGF2α is oxidized to a ketone. This oxidation is carried out by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH).[7][8] This enzyme plays a general role in the inactivation of prostaglandins.[9] The resulting metabolite is 15-keto-17-phenyl trinor Prostaglandin F2α.
Figure 1: Metabolic pathway of bimatoprost to 15-keto-17-phenyl trinor PGF2α.
Systemically, bimatoprost undergoes further metabolism through oxidation, N-deethylation, and glucuronidation, involving enzymes such as CYP3A4.[10][11]
Pharmacological Activity of 15-Keto-17-phenyl trinor Prostaglandin F2α
While direct pharmacological studies on 15-keto-17-phenyl trinor PGF2α are not extensively reported in the literature, the activity of structurally related 15-keto prostaglandin analogues provides valuable insights into its potential effects.
Studies on 15-keto latanoprost, a metabolite of the prostaglandin analogue latanoprost, have demonstrated significant intraocular pressure-lowering effects in animal models.[12][13] This suggests that the 15-keto moiety does not necessarily lead to a complete loss of biological activity. In fact, for some prostaglandin analogues, the 15-keto metabolite may contribute to the overall therapeutic effect.[12]
It is plausible that 15-keto-17-phenyl trinor PGF2α retains some affinity for the FP receptor. The FP receptor is a G-protein coupled receptor that, upon activation, initiates a signaling cascade leading to increased uveoscleral outflow of aqueous humor, thereby reducing IOP.[14] However, it is also possible that the 15-keto metabolite has a lower potency compared to its 15-hydroxyl precursor, 17-phenyl trinor PGF2α. For instance, 15-keto PGF2α is reported to be 10-fold less active than PGF2α in reducing rabbit intraocular pressure.[15]
Further in vitro and in vivo studies are warranted to fully characterize the pharmacological profile of 15-keto-17-phenyl trinor PGF2α, including its binding affinity for the FP receptor and its efficacy in reducing intraocular pressure.
Analytical Methodology for Quantification
The accurate quantification of 15-keto-17-phenyl trinor Prostaglandin F2α in biological matrices such as aqueous humor is essential for pharmacokinetic and pharmacodynamic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for this purpose due to its high sensitivity and selectivity.[16]
Experimental Protocol: Quantification of 15-keto-17-phenyl trinor PGF2α in Aqueous Humor by LC-MS/MS
This protocol provides a general framework for the analysis. Method development and validation are critical for ensuring data quality and should be performed according to regulatory guidelines.[17][18]
4.1.1. Materials and Reagents
-
15-keto-17-phenyl trinor Prostaglandin F2α analytical standard
-
Stable isotope-labeled internal standard (e.g., 15-keto-17-phenyl trinor PGF2α-d4)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Aqueous humor samples
4.1.2. Sample Preparation
-
Thawing and Spiking: Thaw aqueous humor samples on ice. Spike a known amount of the internal standard into each sample, calibrator, and quality control sample.
-
Protein Precipitation: Precipitate proteins by adding 3 volumes of ice-cold acetonitrile. Vortex and centrifuge at high speed to pellet the precipitated proteins.
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridge with methanol followed by water.
-
Load the supernatant from the protein precipitation step onto the cartridge.
-
Wash the cartridge with a low percentage of organic solvent to remove interferences.
-
Elute the analyte and internal standard with an appropriate organic solvent (e.g., methanol or acetonitrile).
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
4.1.3. LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column with a small particle size (e.g., ≤1.8 µm) is recommended for optimal separation.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
Gradient: A gradient elution from a low to a high percentage of mobile phase B is typically used to separate the analyte from endogenous interferences.
-
Flow Rate: A flow rate of 0.2-0.5 mL/min is common for standard analytical columns.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is generally preferred for prostaglandins.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for the analyte and the internal standard to ensure selectivity and sensitivity. The exact m/z values will need to be determined by infusing the analytical standards. For similar compounds, ion pairs have been reported, for example, for 15-keto PGF2α, an ion pair of m/z 351.16/289.15 has been used.[9]
-
4.1.4. Data Analysis and Validation
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators.
-
Quantify the concentration of the analyte in the unknown samples using the calibration curve.
-
Validate the method for parameters such as linearity, accuracy, precision, selectivity, recovery, and stability according to established guidelines.[17][18]
Figure 2: General workflow for the quantification of 15-keto-17-phenyl trinor PGF2α.
Data Summary and Interpretation
The following table summarizes the key properties of bimatoprost and its metabolites.
| Compound | Chemical Name | Key Role | Receptor Target |
| Bimatoprost | 17-phenyl trinor PGF2α ethyl amide | Prodrug | Weak/No affinity for FP receptor |
| Bimatoprost Acid | 17-phenyl trinor PGF2α | Active Metabolite | Potent FP receptor agonist |
| 15-Keto Metabolite | 15-keto-17-phenyl trinor PGF2α | Metabolite | Likely FP receptor agonist |
Conclusion and Future Directions
15-keto-17-phenyl trinor Prostaglandin F2α is a significant metabolite of bimatoprost, formed through a sequential process of hydrolysis and oxidation. While its precise pharmacological role in the overall therapeutic effect of bimatoprost remains to be fully elucidated, evidence from related compounds suggests it likely possesses biological activity at the FP receptor and may contribute to the reduction of intraocular pressure.
Future research should focus on:
-
Pharmacological Characterization: In-depth in vitro and in vivo studies to determine the binding affinity and functional activity of 15-keto-17-phenyl trinor PGF2α at the FP receptor and its impact on aqueous humor dynamics.
-
Pharmacokinetic Profiling: Detailed pharmacokinetic studies in relevant animal models and humans to understand the concentration-time profiles of this metabolite in ocular tissues.
-
Clinical Relevance: Investigating the potential correlation between the levels of 15-keto-17-phenyl trinor PGF2α and the clinical response to bimatoprost in patients.
A thorough understanding of the complete metabolic and pharmacological profile of bimatoprost and its metabolites will provide a more comprehensive picture of its mechanism of action and may open avenues for the development of new and improved therapies for glaucoma.
References
- Maxey, K. M., Johnson, J. L., & LaBrecque, J. (2002). The hydrolysis of the prostaglandin analog prodrug bimatoprost to 17-phenyl-trinor PGF2alpha by human and rabbit ocular tissue. Journal of Ocular Pharmacology and Therapeutics, 18(6), 535-541.
-
ResearchGate. (n.d.). A) Chemical structure of bimatoprost B) Pathway for the production of... [Image]. Retrieved from [Link]
- Krauss, A. H., & Woodward, D. F. (2004). Update on the mechanism of action of bimatoprost: a review and discussion of new evidence. Survey of Ophthalmology, 49 Suppl 1, S5–S11.
- Wang, R. F., & Mittag, T. W. (2007). Effect of 15-Keto Latanoprost on Intraocular Pressure and Aqueous Humor Dynamics in Monkey Eyes. Investigative Ophthalmology & Visual Science, 48(9), 4143–4147.
-
PubChem. (n.d.). Bimatoprost. Retrieved from [Link]
- Wang, R. F., & Mittag, T. W. (2007). Effect of 15-keto latanoprost on intraocular pressure and aqueous humor dynamics in monkey eyes. Investigative Ophthalmology & Visual Science, 48(9), 4143-4147.
- Taiwan Food and Drug Administration. (2023). Method of Test for Prostaglandin Analogs in Cosmetics.
- Vertex AI Search. (2017).
- Waters Corporation. (n.d.). High Sensitivity, High Throughput LC-MS Analysis of Eicosanoids Using the Xevo™ MRT QTof.
- Woodward, D. F., & Chen, J. (1990). Prostaglandin F2 alpha effects on intraocular pressure negatively correlate with FP-receptor stimulation. Investigative Ophthalmology & Visual Science, 31(1), 138-143.
-
Wikipedia. (n.d.). Bimatoprost. Retrieved from [Link]
- Singh, S., & Singh, R. (2020). Analytical Method Validation Parameters: An Updated Review. Pharmaceutical and Biosciences Journal, 8(2), 24-33.
- González-Hernández, R., et al. (2021).
- Camras, C. B., et al. (2002). The hydrolysis of bimatoprost in corneal tissue generates a potent prostanoid FP receptor agonist. Journal of Ocular Pharmacology and Therapeutics, 18(6), 543-551.
- Sharif, N. A., et al. (2003). Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility. British Journal of Pharmacology, 168(8), 1803-1817.
-
PubChem. (n.d.). Bimatoprost. Retrieved from [Link]
-
Synapse. (2024). What is the mechanism of Bimatoprost? Retrieved from [Link]
Sources
- 1. Bimatoprost - Wikipedia [en.wikipedia.org]
- 2. PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. A Comprehensive Immunocapture-LC-MS/MS Bioanalytical Approach in Support of a Biotherapeutic Ocular PK Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. Prostaglandin F2 alpha synthesis and metabolism by luteal phase endometrium in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.hres.ca [pdf.hres.ca]
- 12. Determination of nine prostaglandins in the arachidonic acid metabolic pathway with UHPLC-QQQ-MS/MS and application to in vitro and in vivo inflammation models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tandem Mass Tag LC-MS/MS of Aqueous Humor From Individuals With Type 2 Diabetes Without Retinopathy Reveals Early Dysregulation of Synaptic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. What is the mechanism of Bimatoprost? [synapse.patsnap.com]
- 15. caymanchem.com [caymanchem.com]
- 16. fda.gov.tw [fda.gov.tw]
- 17. globalresearchonline.net [globalresearchonline.net]
- 18. Development and Validation of a Rapid Analytical Method for the Simultaneous Quantification of Metabolic Syndrome Drugs by HPLC-DAD Chromatography | MDPI [mdpi.com]
synthesis of 15-Keto-17-phenyl trinor Prostaglandin F2alpha from latanoprost
An In-Depth Technical Guide to the Synthesis of 15-Keto-17-phenyl trinor Prostaglandin F2α from Latanoprost
Abstract
This technical guide provides a comprehensive, chemically-principled methodology for the synthesis of 15-Keto-17-phenyl trinor Prostaglandin F2α, a significant metabolite and F-series prostaglandin (PG) analog, utilizing the readily available starting material, latanoprost.[1][2] Latanoprost, a PGF2α analog, is a widely used pharmaceutical for the treatment of glaucoma.[3] This guide is intended for researchers and drug development professionals, offering a narrative that elucidates the causality behind experimental choices, ensuring scientific integrity and reproducibility. The proposed synthetic route involves a strategic sequence of protection, oxidative cleavage, and olefination to modify the prostaglandin's ω-chain, followed by final deprotection. Each step is detailed with protocols, mechanistic insights, and considerations for purification and characterization.
Introduction and Strategic Overview
15-Keto-17-phenyl trinor PGF2α is a keto-derivative of the F-series prostaglandins and is recognized as a metabolite of potent FP receptor agonists.[2] Its synthesis is of interest for studying prostaglandin metabolism, receptor interactions, and as a reference standard in analytical studies.
The conversion of latanoprost to the target molecule is a non-trivial transformation requiring significant structural modification of the lower (ω) side chain. Latanoprost possesses a (3S)-3-hydroxy-5-phenylpentyl chain, whereas the target molecule features a shorter 3-oxo-3-phenylpropyl chain. This "trinor" designation signifies the removal of three carbon atoms from the native prostaglandin skeleton.
Our synthetic strategy is therefore not a simple functional group interconversion but a multi-step process founded on established, high-yield transformations in prostaglandin chemistry. The core logic is as follows:
-
Protection: Selective protection of the reactive hydroxyl groups on the cyclopentane core and hydrolysis of the C-1 ester to prevent interference in subsequent steps.
-
Oxidative Cleavage: Cleavage of the C13-C14 double bond of the native ω-chain to yield a key aldehyde intermediate (a "Corey aldehyde" analogue).
-
Chain Reconstruction: Building the new, shorter ω-chain via a stereoselective olefination reaction, which simultaneously installs the required C15-keto functionality.
-
Deprotection: Removal of the protecting groups to yield the final target molecule.
This pathway provides a robust and logical route, leveraging well-understood reaction mechanisms to achieve the desired molecular architecture.
Overall Synthetic Workflow Diagram
Caption: High-level overview of the four-stage synthetic pathway from Latanoprost.
Detailed Experimental Protocols & Mechanistic Discussion
PART 2.1: Step 1 - Protection of Latanoprost
Causality: The latanoprost molecule contains three secondary hydroxyl groups (at C-9, C-11, and C-15) and an isopropyl ester. To perform selective chemistry on the ω-chain, the highly reactive C-9 and C-11 hydroxyls must be masked. Silyl ethers are the protecting groups of choice in prostaglandin synthesis due to their stability across a range of conditions and their clean, high-yield removal.[4] We will also hydrolyze the isopropyl ester to the free acid at the outset, which simplifies the protection strategy and subsequent purification.
Experimental Protocol:
-
Ester Hydrolysis:
-
Dissolve Latanoprost (1.0 eq) in a 2:1 mixture of methanol and water.
-
Add lithium hydroxide (LiOH, 1.5 eq) and stir at room temperature for 12-18 hours, monitoring by Thin Layer Chromatography (TLC).
-
Upon completion, acidify the mixture to pH ~4 with 1M HCl (aq).
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield latanoprost acid. This is often used directly in the next step.
-
-
Hydroxyl Protection:
-
Dissolve the crude latanoprost acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Add imidazole (5.0 eq) followed by tert-Butyldimethylsilyl chloride (TBDMS-Cl, 3.5 eq). The stoichiometry ensures protection of all three hydroxyl groups.
-
Stir the reaction at room temperature for 12-24 hours under a nitrogen atmosphere.
-
Monitor the reaction by TLC for the disappearance of the starting material.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution and extract with diethyl ether.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the resulting tris-TBDMS protected latanoprost acid by flash column chromatography on silica gel.
-
| Parameter | Ester Hydrolysis | Hydroxyl Protection |
| Solvent | Methanol / Water | Anhydrous DMF |
| Key Reagent | Lithium Hydroxide (LiOH) | TBDMS-Cl, Imidazole |
| Temperature | Room Temperature | Room Temperature |
| Typical Time | 12-18 hours | 12-24 hours |
| Workup | Acidification & Extraction | Aqueous Quench & Extraction |
Table 1: Summary of conditions for the protection of Latanoprost.
PART 2.2: Step 2 - Oxidative Cleavage of the ω-Chain
Causality: The most efficient method to cleave the C13=C14 double bond to generate the required C-13 aldehyde is ozonolysis. This reaction is highly specific for carbon-carbon double bonds and proceeds at low temperatures, preserving the sensitive stereocenters of the prostaglandin core. A reductive workup using dimethyl sulfide (DMS) is employed to convert the intermediate ozonide directly to the desired aldehyde without over-oxidation.
Experimental Protocol:
-
Set up a three-neck flask with a gas inlet tube, a gas outlet tube (connected to an oil bubbler and a potassium iodide trap), and a thermometer.
-
Dissolve the protected latanoprost acid from Step 1 (1.0 eq) in a 3:1 mixture of dichloromethane (DCM) and methanol, and cool the solution to -78 °C using a dry ice/acetone bath.
-
Bubble ozone (O₃) gas through the solution. The reaction is monitored by the persistence of a blue color in the solution, indicating a slight excess of ozone.
-
Once the reaction is complete, switch the gas flow to dry nitrogen to purge all excess ozone from the system (this is critical).
-
Add dimethyl sulfide (DMS, 4.0-5.0 eq) dropwise to the cold solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours.
-
Concentrate the solvent in vacuo. The resulting crude aldehyde is typically purified by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure Corey aldehyde analogue.
PART 2.3: Step 3 - ω-Chain Reconstruction via Horner-Wadsworth-Emmons Olefination
Causality: The Horner-Wadsworth-Emmons (HWE) reaction is superior to the standard Wittig reaction for this transformation as it strongly favors the formation of the thermodynamically more stable (E)-alkene, which is required for the target molecule. Furthermore, the phosphonate ylide is more nucleophilic, and the phosphate byproducts are water-soluble, simplifying purification. This single reaction constructs the C13=C14 double bond and installs the C15-keto group.
Reagent Preparation: Diethyl (2-oxo-2-phenylethyl)phosphonate
This reagent is prepared via the Arbuzov reaction.
-
Heat a mixture of 2-bromoacetophenone (1.0 eq) and triethyl phosphite (1.2 eq) at 120-140 °C for 3-4 hours.
-
The reaction is typically performed neat.
-
After cooling, the product can be purified by vacuum distillation to yield the phosphonate as a colorless oil.
HWE Protocol:
-
Suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF) and cool to 0 °C under a nitrogen atmosphere.
-
Add the diethyl (2-oxo-2-phenylethyl)phosphonate (1.2 eq) dropwise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 30 minutes to ensure complete formation of the ylide.
-
Cool the ylide solution back down to 0 °C.
-
Add a solution of the Corey aldehyde analogue from Step 2 (1.0 eq) in anhydrous THF dropwise.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor by TLC until the aldehyde is consumed.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the product by flash column chromatography to yield the fully protected 15-Keto-17-phenyl trinor PGF2α.
HWE Reaction Mechanism Diagram
Caption: Simplified mechanism of the Horner-Wadsworth-Emmons olefination step.
PART 2.4: Step 4 - Global Deprotection
Causality: The final step is the removal of the TBDMS silyl ether protecting groups from the C-9 and C-11 hydroxyls. A fluoride ion source is the standard method for cleaving silicon-oxygen bonds. Tetrabutylammonium fluoride (TBAF) is highly effective and soluble in organic solvents like THF, making it the reagent of choice for a clean, high-yield deprotection under mild conditions.
Experimental Protocol:
-
Dissolve the protected target molecule from Step 3 (1.0 eq) in THF.
-
Add a solution of TBAF (1.0 M in THF, 3.0 eq) dropwise at room temperature.
-
Stir the mixture for 8-12 hours, monitoring carefully by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Remove the THF under reduced pressure.
-
Extract the remaining aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
The crude product must be purified to obtain the final high-purity compound.
Purification and Characterization
Purification
The final purification of 15-Keto-17-phenyl trinor PGF2α is best achieved using High-Performance Liquid Chromatography (HPLC). Reverse-phase chromatography is typically employed for prostaglandins.
| Parameter | Typical HPLC Conditions |
| Column | C18 Reverse-Phase (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Formic Acid) |
| Detection | UV at ~210 nm and ~234 nm (for the enone chromophore)[5] |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 25-30 °C |
Table 2: Representative HPLC parameters for final product purification and analysis.
Characterization
A full suite of analytical techniques is required to confirm the identity and purity of the synthesized molecule.
-
¹H and ¹³C NMR: Will confirm the overall carbon skeleton, the presence of the phenyl group, the α,β-unsaturated ketone system, and the correct relative stereochemistry of the cyclopentane core protons.
-
High-Resolution Mass Spectrometry (HRMS): Provides an accurate mass measurement to confirm the elemental composition (C₂₃H₂₈O₅).
-
Analytical HPLC: Used to determine the final purity of the compound, which should be ≥98% for use as a research standard.[6][7]
Conclusion
This guide outlines a robust and logical synthetic pathway for the preparation of 15-Keto-17-phenyl trinor Prostaglandin F2α from latanoprost. By employing a strategic sequence of protection, oxidative cleavage, and stereoselective olefination, the significant structural modifications to the ω-chain can be achieved efficiently. The detailed protocols and mechanistic rationale provided herein are designed to equip researchers with the necessary information to successfully replicate this synthesis. Adherence to rigorous purification and characterization standards is essential to validate the final product for its intended application in drug development and metabolic research.
References
-
Effect of 15-Keto Latanoprost on Intraocular Pressure and Aqueous Humor Dynamics in Monkey Eyes . IOVS. Available from: [Link]
-
15-keto-17-phenyl trinor Prostaglandin F2α . GenMark. Available from: [Link]
- Process for the synthesis of prostaglandin derivatives. Google Patents.
-
Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs . PubMed. Available from: [Link]
-
Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs . MDPI. Available from: [Link]
-
Strategies in Prostaglandins Synthesis . Chemistry LibreTexts. Available from: [Link]
-
Total synthesis of Prostaglandin (Corey) . YouTube. Available from: [Link]
-
HPLC analysis of some synthetic prostaglandin compounds of therapeutical interest . Die Pharmazie. Available from: [Link]
- Process for the preparation of prostaglandins and analogues thereof. Google Patents.
-
HPLC method for detecting prostaglandin F2α analogs in cosmetics: Optimization for chromatographic separation and sample preparation . PubMed. Available from: [Link]
-
Prostaglandins . StatPearls - NCBI Bookshelf. Available from: [Link]
-
Latanoprost Impurities and Related Compound . Veeprho. Available from: [Link]
Sources
- 1. 15-keto-17-phenyl trinor Prostaglandin F2α | Genmark [genmarkag.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Prostaglandins - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. US7268239B2 - Process for the preparation of prostaglandins and analogues thereof - Google Patents [patents.google.com]
- 5. 15-keto-17-phenyl trinor Prostaglandin F2alpha ethyl amide | CAS 1163135-96-3 | Cayman Chemical | Biomol.com [biomol.com]
- 6. HPLC method for detecting prostaglandin F2α analogs in cosmetics: Optimization for chromatographic separation and sample preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. veeprho.com [veeprho.com]
The Genesis of a Glaucoma Game-Changer: A Technical Guide to the Discovery and History of 15-Keto-17-phenyl trinor Prostaglandin F2α
For Researchers, Scientists, and Drug Development Professionals
Abstract
This in-depth technical guide chronicles the discovery and history of 15-Keto-17-phenyl trinor Prostaglandin F2α, a critical metabolite of the groundbreaking glaucoma medication, Latanoprost. We will delve into the pioneering research that transformed our understanding of prostaglandins in ocular physiology, moving from their perceived role as inflammatory mediators to their application as potent intraocular pressure (IOP) lowering agents. This guide will elucidate the intricate chemical synthesis, the sophisticated experimental protocols used to determine its mechanism of action, and the clinical milestones that established Latanoprost as a first-line treatment for open-angle glaucoma. The journey of this molecule is not merely a historical account but a case study in rational drug design, meticulous scientific investigation, and the translation of basic research into a sight-saving therapy.
From Inflammatory Mediators to Ocular Hypotensive Agents: A Paradigm Shift
For much of the 20th century, prostaglandins were primarily associated with inflammation and were considered contraindicated for ocular conditions. However, the seminal work of Drs. Carl Camras and László Z. Bitó in the 1970s and 1980s challenged this dogma. Their early research, beginning with studies on rabbits and primates, demonstrated that topically applied prostaglandins, specifically Prostaglandin F2α (PGF2α), could paradoxically lead to a significant reduction in intraocular pressure[1]. This pivotal discovery laid the groundwork for the development of a new class of glaucoma medications.
The initial challenge was to harness the IOP-lowering effect of PGF2α while mitigating its inflammatory side effects. This led to a systematic exploration of structure-activity relationships, with the goal of creating a PGF2α analog with an improved therapeutic index. The breakthrough came with the synthesis of 17-phenyl trinor PGF2α isopropyl ester, a molecule that retained the potent ocular hypotensive activity of the parent compound but with significantly reduced side effects. This compound would later be known as Latanoprost.
The Molecule in Focus: Latanoprost and its Active Metabolite
Latanoprost is a prodrug, meaning it is administered in an inactive form and is converted to its active form in the body. It is the isopropyl ester of 17-phenyl trinor PGF2α. The esterification enhances its lipophilicity, facilitating its penetration through the cornea. Once in the eye, esterases in the cornea rapidly hydrolyze Latanoprost to its biologically active free acid form, Latanoprost acid (17-phenyl trinor PGF2α).
The key metabolic step in the deactivation of Latanoprost acid is the oxidation of the 15-hydroxyl group to a ketone by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH), which is highly expressed in the eye. This enzymatic conversion results in the formation of 15-Keto-17-phenyl trinor Prostaglandin F2α . While initially considered an inactive metabolite, further research has shown that this 15-keto form retains significant biological activity, contributing to the overall IOP-lowering effect[2].
Unraveling the Mechanism of Action: The Uveoscleral Outflow Pathway
The primary mechanism by which Latanoprost acid and its 15-keto metabolite lower IOP is by increasing the outflow of aqueous humor through the uveoscleral pathway, an unconventional outflow route. This is in contrast to many other glaucoma medications that primarily target the conventional trabecular meshwork pathway.
The binding of Latanoprost acid to the prostaglandin F receptor (FP receptor) on ciliary muscle cells initiates a signaling cascade that leads to the remodeling of the extracellular matrix in the ciliary muscle and sclera. This remodeling increases the spaces between the ciliary muscle bundles, reducing the resistance to aqueous humor outflow and thereby lowering IOP.
Caption: Latanoprost's journey from prodrug to active metabolite and its mechanism of action.
The Path to Clinical Application: A Timeline of Discovery and Development
| Year(s) | Key Milestone | Researchers/Institution | Significance |
| 1970s | Initial discovery that topical prostaglandins lower IOP in animal models. | Carl Camras, László Z. Bitó | Challenged the existing dogma and opened a new avenue for glaucoma research.[1] |
| 1980s | Structure-activity relationship studies to develop a PGF2α analog with an improved therapeutic index. | Pharmacia (now Pfizer) | Led to the synthesis of Latanoprost. |
| 1996 | Latanoprost (Xalatan®) receives FDA approval for the treatment of open-angle glaucoma. | Pharmacia | Marked the introduction of the first prostaglandin analog for glaucoma therapy. |
| Late 1990s - Early 2000s | Elucidation of the uveoscleral outflow mechanism of action. | Various researchers | Provided a deeper understanding of how Latanoprost effectively lowers IOP. |
| 2000s | Studies on the biological activity of the 15-keto metabolite. | Various researchers | Revealed that the metabolite contributes to the overall therapeutic effect.[2] |
| 2010s - Present | Development of preservative-free formulations and fixed-dose combinations. | Various pharmaceutical companies | Improved tolerability and patient compliance. |
Experimental Protocols: From Bench to Bedside
Chemical Synthesis of Latanoprost
The synthesis of Latanoprost is a multi-step process that typically starts from the readily available chiral building block, the Corey lactone. The following is a generalized workflow:
Caption: A simplified workflow for the chemical synthesis of Latanoprost.
Step-by-Step Methodology (Illustrative):
-
Oxidation of Corey Lactone: The hydroxyl group of the Corey lactone is oxidized to an aldehyde using a mild oxidizing agent such as pyridinium chlorochromate (PCC) or a Swern oxidation.
-
Side-Chain Introduction: The α,β-unsaturated side chain is introduced via a Wittig or Horner-Wadsworth-Emmons reaction with the appropriate phosphonium ylide or phosphonate ester.
-
Stereoselective Reduction: The ketone on the newly introduced side chain is stereoselectively reduced to a hydroxyl group, typically using a reducing agent like L-selectride, to establish the correct stereochemistry at the C-15 position.
-
Esterification: The carboxylic acid is esterified to form the isopropyl ester, yielding Latanoprost.
In Vivo Evaluation of IOP-Lowering Efficacy in Animal Models
The ocular hypotensive effects of Latanoprost and its metabolites have been extensively studied in various animal models, most notably in monkeys with laser-induced glaucoma.
Experimental Protocol:
-
Animal Model: Cynomolgus monkeys with unilateral glaucoma induced by laser photocoagulation of the trabecular meshwork are commonly used.
-
Drug Administration: A single daily topical dose of the test compound (e.g., Latanoprost or 15-Keto-Latanoprost) is administered to the glaucomatous eye. The contralateral eye often serves as a control.
-
IOP Measurement: Intraocular pressure is measured at multiple time points post-administration using a calibrated pneumatonometer.
-
Data Analysis: The change in IOP from baseline is calculated and compared between treatment and control groups.
Representative Data:
| Compound | Concentration | Maximum IOP Reduction (%) |
| Latanoprost | 0.005% | 20%[3] |
| 15-Keto-Latanoprost | 0.001% | 23%[3] |
| 15-Keto-Latanoprost | 0.0001% | 9%[3] |
In Vitro Assay for FP Receptor Activation
The interaction of Latanoprost acid and its metabolites with the FP receptor can be assessed using in vitro assays with cultured human ciliary muscle cells.
Experimental Protocol:
-
Cell Culture: Human ciliary muscle cells are cultured to confluency.
-
Compound Treatment: The cells are treated with varying concentrations of the test compound (e.g., Latanoprost acid).
-
Second Messenger Measurement: The activation of the FP receptor leads to an increase in intracellular calcium levels. This can be measured using fluorescent calcium indicators.
-
Data Analysis: The dose-response curve is plotted to determine the EC50 value, which is the concentration of the compound that elicits a half-maximal response.
The Clinical Significance and Future Directions
The discovery and development of Latanoprost and the understanding of its active metabolites, including 15-Keto-17-phenyl trinor Prostaglandin F2α, have revolutionized the medical management of glaucoma. Its potent IOP-lowering efficacy, convenient once-daily dosing, and favorable side-effect profile have made it a first-line therapy worldwide.
Future research in this area is focused on developing novel drug delivery systems to enhance bioavailability and patient compliance, as well as exploring the potential of prostaglandin analogs in treating other ocular conditions. The story of Latanoprost serves as a powerful example of how a deep understanding of basic science can lead to the development of life-changing therapies.
References
-
Wang, R. F., Podos, S. M., Serle, J. B., & Mittag, T. W. (2007). Effect of 15-keto latanoprost on intraocular pressure and aqueous humor dynamics in monkey eyes. Investigative ophthalmology & visual science, 48(9), 4169–4175. [Link]
- Camras, C. B., & Bito, L. Z. (1981). Reduction of intraocular pressure in normal and glaucomatous primate (Aotus trivirgatus) eyes by topically applied prostaglandin F2alpha. Investigative ophthalmology & visual science, 21(4), 585–593.
- Alm, A. (1998). Latanoprost in the treatment of glaucoma. Clinical Ophthalmology, 1, 1-13.
-
Wang, R. F., Podos, S. M., Serle, J. B., & Mittag, T. W. (2007). Effect of 15-keto latanoprost on intraocular pressure and aqueous humor dynamics in monkey eyes. Investigative ophthalmology & visual science, 48(9), 4169–4175. [Link]
- Sharif, N. A., Kelly, C. R., & Crider, J. Y. (2001). Human ciliary muscle cell FP prostaglandin receptor activation by bimatoprost and other FP agonist prostaglandin analogues. Investigative ophthalmology & visual science, 42(4), 715–721.
- Camras, C. B., Bito, L. Z., & Eakins, K. E. (1977). Reduction of intraocular pressure by prostaglandins applied topically to the eyes of conscious rabbits. Investigative ophthalmology & visual science, 16(12), 1125–1134.
Sources
An In-Depth Technical Guide to the Role of 15-Keto-17-phenyl trinor Prostaglandin F2α in Glaucoma Research
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Glaucoma, a leading cause of irreversible blindness, is primarily managed by reducing intraocular pressure (IOP).[1] Prostaglandin F2α (PGF2α) analogs are the first-line therapeutic agents due to their potent IOP-lowering efficacy and convenient once-daily dosing.[2][3] These drugs, exemplified by latanoprost, function as prodrugs that are converted into their biologically active acid forms in the eye. Their therapeutic action is finite, terminated by metabolic inactivation. This guide delves into the pivotal role of a key metabolite, 15-Keto-17-phenyl trinor Prostaglandin F2α, in the context of glaucoma research. Far from being a simple metabolic byproduct, understanding this 15-keto metabolite is fundamental to characterizing the pharmacokinetics, duration of action, and metabolic clearance of its parent compounds. This document provides a comprehensive overview of the parent drug's mechanism, the formation and significance of its keto-metabolite, and the essential experimental protocols used to evaluate these compounds, offering a field-proven perspective for drug development professionals.
The Prototypical Agent: Latanoprost and its Mechanism of Action
To comprehend the role of the 15-keto metabolite, one must first master the pharmacology of its parent compound. Latanoprost is a PGF2α analog and serves as an excellent prototype for this class of drugs.[4]
Pharmacokinetics and Metabolic Activation
Latanoprost is administered as an isopropyl ester prodrug to enhance corneal penetration.[4][5][6] In the cornea, ubiquitous esterases hydrolyze it to its biologically active form, latanoprost acid (17-phenyl trinor PGF2α).[4][6][7] This bioactivation is critical; the ester prodrug itself has a low affinity for the target prostaglandin F (FP) receptor.
The active latanoprost acid reaches peak concentrations in the aqueous humor approximately two hours after topical administration.[5][6] Its therapeutic effect, the reduction of IOP, begins within 3-4 hours and peaks at 8-12 hours, lasting for at least 24 hours.[4][5]
Systemically, latanoprost acid is rapidly metabolized. Its plasma half-life is remarkably short, around 17 minutes, minimizing systemic side effects.[4][5][6] The primary metabolic pathway is fatty acid β-oxidation in the liver, leading to the formation of 1,2-dinor and 1,2,3,4-tetranor metabolites, which are then excreted by the kidneys.[4][6][7] A crucial inactivating step, which occurs both systemically and potentially within ocular tissues, is the oxidation of the 15-hydroxyl group by the enzyme 15-prostaglandin dehydrogenase (15-PGDH). This reaction yields the 15-keto-17-phenyl trinor PGF2α metabolite, which is significantly less active or inactive at the FP receptor.[8]
| Pharmacokinetic Parameter | Value / Description | Source(s) |
| Drug Form | Isopropyl ester prodrug | [4][6] |
| Active Moiety | Latanoprost Acid (17-phenyl trinor PGF2α) | [4][9] |
| Time to Peak Concentration (Aqueous Humor) | ~2 hours | [5][6] |
| Onset of IOP Reduction | 3-4 hours | [5] |
| Peak IOP Reduction | 8-12 hours | [5] |
| Duration of Action | ≥ 24 hours | [5] |
| Plasma Half-life (Latanoprost Acid) | 17 minutes | [4][5][6] |
| Primary Systemic Metabolism | Hepatic β-oxidation | [6][7] |
| Primary Excretion Route | Renal | [4][5][6] |
Mechanism of IOP Reduction
Latanoprost acid is a selective and potent agonist of the prostaglandin F (FP) receptor.[4][6] The primary, well-established mechanism for IOP reduction is the enhancement of aqueous humor outflow through the uveoscleral, or "unconventional," pathway.[2][10][11]
Activation of FP receptors, which are G-protein-coupled receptors (GPCRs) located on ciliary muscle cells, triggers a downstream signaling cascade.[4] This leads to the remodeling of the extracellular matrix (ECM) within the ciliary muscle. Specifically, the expression and activity of matrix metalloproteinases (MMPs), such as MMP-1, MMP-2, and MMP-3, are increased.[4][12] This enzymatic activity degrades collagen and other ECM components, widening the interstitial spaces within the ciliary muscle.[13] This architectural change reduces hydraulic resistance, allowing aqueous humor to drain more freely from the anterior chamber into the suprachoroidal space.[13]
More recent evidence also suggests a secondary mechanism involving the conventional (trabecular) outflow pathway.[2][14] Studies on cultured human anterior segments have shown that prostaglandins can increase outflow facility, possibly through cytoskeletal changes and alterations in cell adhesions within the trabecular meshwork itself.[14]
Signaling Pathway
The activation of the FP receptor by latanoprost acid initiates a well-defined intracellular signaling cascade. Understanding this pathway is crucial for developing novel agonists and for cell-based screening assays.
Caption: FP Receptor signaling cascade initiated by Latanoprost Acid.
The Metabolite: Role of 15-Keto-17-phenyl trinor PGF2α
While latanoprost acid is the therapeutic hero, its 15-keto metabolite plays a critical supporting role in research and development. It is formally known as a metabolite of 17-phenyl trinor PGF2α ethyl amide (Bimatoprost), but the same metabolic step applies to latanoprost acid.[8][15][16]
The conversion of the 15-hydroxyl group to a 15-keto group is a canonical inactivation pathway for most prostaglandins. The 15-hydroxyl is essential for high-affinity binding to the FP receptor and for agonist activity. Its oxidation to a ketone drastically reduces or abolishes this activity.
Therefore, the primary role of 15-Keto-17-phenyl trinor PGF2α in glaucoma research is not as a therapeutic agent, but as a biomarker for drug metabolism and disposition .
-
Pharmacokinetic (PK) Studies: In clinical and preclinical trials, measuring the concentration of the 15-keto metabolite in plasma or urine provides a reliable method to track the metabolic clearance of the parent drug.[7] Its appearance and subsequent elimination profile help determine the overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the administered prostaglandin analog.
-
Drug Design and Optimization: For medicinal chemists designing new PGF2α analogs, ensuring susceptibility to 15-PGDH can be a deliberate design feature. It provides a known, efficient "off-switch" for the drug's activity, contributing to a favorable safety profile by preventing prolonged or systemic effects. Conversely, designing analogs resistant to 15-PGDH could prolong local activity, a strategy that must be balanced against potential side effects.
-
Comparative Bioanalysis: When comparing different prostaglandin analogs (e.g., latanoprost vs. travoprost), analyzing the rate and profile of their respective 15-keto metabolite formation can help explain differences in their duration of action or side-effect profiles.
Essential Experimental Protocols for Evaluation
A rigorous, multi-tiered approach is required to characterize a novel prostaglandin analog and its metabolites. The following protocols represent a self-validating system, moving from molecular target engagement to functional cellular response and finally to in vivo efficacy.
Protocol 1: In Vitro Target Engagement and Functional Activity
Objective: To quantify the binding affinity and functional potency of a test compound (e.g., latanoprost acid) and its potential metabolites (e.g., 15-keto-17-phenyl trinor PGF2α) at the human FP receptor.
Rationale (The "Why"): This initial step validates that the primary compound interacts with the intended molecular target and that metabolism leads to inactivation. It is the foundation upon which all further studies are built. A compound that fails here is unlikely to succeed in vivo.
Methodology:
-
Cell Line Maintenance: Culture HEK293 (Human Embryonic Kidney) cells stably transfected with the human FP receptor gene.
-
Causality: Using a recombinant cell line ensures a high and consistent expression of the target receptor, providing a robust and reproducible signal, while the parental cell line serves as an ideal negative control.[17]
-
-
Radioligand Binding Assay (Affinity Determination):
-
a. Prepare cell membrane homogenates from the FP-HEK293 cells.
-
b. In a 96-well plate, incubate a constant concentration of a high-affinity radioligand (e.g., [³H]-PGF2α) with the membrane preparation in the presence of increasing concentrations of the unlabeled test compound (competition binding).
-
c. After incubation to equilibrium, separate bound from free radioligand by rapid filtration.
-
d. Quantify bound radioactivity using liquid scintillation counting.
-
e. Calculate the Ki (inhibitory constant) from the IC50 (concentration causing 50% inhibition of radioligand binding) using the Cheng-Prusoff equation. This provides a measure of the compound's binding affinity.
-
-
Calcium Mobilization Assay (Functional Potency Determination):
-
a. Plate FP-HEK293 cells in a 96- or 384-well black, clear-bottom plate.
-
b. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
c. Use a fluorescent plate reader (e.g., FLIPR, FlexStation) to measure baseline fluorescence.
-
d. Inject increasing concentrations of the test compound and immediately record the transient increase in intracellular calcium concentration, which is a direct result of Gq-coupled receptor activation.[17][18]
-
e. Plot the peak fluorescent response against the compound concentration to generate a dose-response curve and calculate the EC50 (effective concentration for 50% of maximal response).
-
Trustworthiness: Comparing the high affinity and potency (low Ki and EC50) of latanoprost acid with the expected very low affinity and potency of its 15-keto metabolite provides direct evidence of metabolic inactivation at the target.
-
Protocol 2: Ex Vivo Outflow Facility in Perfused Anterior Segments
Objective: To directly measure a compound's effect on outflow facility through the trabecular meshwork, isolated from the uveoscleral pathway.
Rationale (The "Why"): While the uveoscleral pathway is the primary target, understanding any effect on the trabecular meshwork is crucial for a complete mechanistic profile.[2] This organ culture model isolates the conventional outflow system, providing data that cannot be obtained from in vivo studies where both pathways are active.[14]
Methodology:
-
Tissue Preparation: Obtain human donor eyes or fresh porcine eyes. Dissect the anterior segment, including the cornea, scleral rim, trabecular meshwork, and ciliary body.
-
Perfusion Culture Setup: Mount the anterior segment in a specialized perfusion chamber. Cannulate the anterior chamber with two needles, one for infusion of culture medium at a constant pressure (simulating IOP) and one for collecting the outflow.
-
Baseline Measurement: Perfuse with standard medium for 24-48 hours to establish a stable baseline outflow facility (C), calculated as flow rate divided by pressure.
-
Causality: A stable baseline is critical to ensure that any observed change is due to the drug and not tissue degradation or experimental artifact. Using the contralateral eye as a vehicle control is the gold standard for validating the results.[14]
-
-
Drug Administration: Switch the perfusion medium to one containing the test compound (e.g., 1 µM latanoprost acid) in one eye of a pair, while the fellow eye receives a vehicle control.
-
Effect Measurement: Continue perfusion for another 48-72 hours, continuously monitoring the flow rate to calculate the change in outflow facility over time.
-
Washout: To test for reversibility, switch back to the standard medium and monitor if the outflow facility returns to baseline.[14]
Protocol 3: In Vivo IOP Reduction in an Ocular Hypertensive Animal Model
Objective: To determine the efficacy and duration of action of a topically applied test compound in a relevant animal model of glaucoma.
Rationale (The "Why"): This is the definitive preclinical test of a potential glaucoma drug. It integrates all aspects of pharmacology—corneal penetration, metabolic activation/inactivation, and physiological response—in a living system that mimics the human disease state.[19]
Methodology:
-
Model Induction: Use a validated model of ocular hypertension (OHT). The laser-induced OHT model in cynomolgus monkeys is considered a gold standard due to the anatomical similarity to the human eye.[20] This involves applying laser burns to the trabecular meshwork to impede aqueous outflow and chronically elevate IOP.
-
Baseline IOP: Acclimate the animals to the measurement procedure. Measure baseline IOP daily for several days using a calibrated tonometer (e.g., Tono-Pen) to establish a stable hypertensive baseline.
-
Drug Formulation: Prepare the test compound in a sterile, buffered, isotonic ophthalmic solution. The formulation must be optimized for stability, solubility, and tolerability.
-
Dosing and Measurement:
-
a. Administer a single drop (e.g., 30 µL) of the drug formulation to one eye of each animal. The contralateral eye receives a vehicle control.
-
b. Measure IOP in both eyes at pre-determined time points post-dose (e.g., 0, 2, 4, 8, 12, 24, 36, and 48 hours).
-
Causality: A time-course study is essential to determine the onset, peak effect, and duration of action. The vehicle-treated contralateral eye accounts for diurnal variations in IOP and any systemic effects.
-
-
Data Analysis: Calculate the mean change in IOP from baseline for both treated and control eyes. The difference between these changes represents the drug-specific IOP-lowering effect.
-
Washout Period: Ensure a sufficient washout period (e.g., 1-2 weeks) between testing different compounds or doses in the same animals to prevent carryover effects.
Sources
- 1. Glaucoma - Wikipedia [en.wikipedia.org]
- 2. aoa.org [aoa.org]
- 3. Clinical pharmacology and pharmacogenetics of prostaglandin analogues in glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Latanoprost - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Latanoprost - Wikipedia [en.wikipedia.org]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Ocular and systemic pharmacokinetics of latanoprost in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. Latanoprost acid | C23H34O5 | CID 6441636 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Effects of prostaglandins on the aqueous humor outflow pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. FP and EP2 prostanoid receptor agonist drugs and aqueous humor outflow devices for treating ocular hypertension and glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mironova.com [mironova.com]
- 14. Prostaglandins Increase Trabecular Meshwork Outflow Facility in Cultured Human Anterior Segments - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 15-keto-17-phenyl trinor Prostaglandin F2alpha ethyl amide | CAS 1163135-96-3 | Cayman Chemical | Biomol.com [biomol.com]
- 16. caymanchem.com [caymanchem.com]
- 17. An agonist sensitive, quick and simple cell-based signaling assay for determination of ligands mimicking prostaglandin E2 or E1 activity through subtype EP1 receptor: Suitable for high throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Hi-Affi™ In Vitro Cell based Prostanoid Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 19. In vivo murine models for the study of glaucoma pathophysiology: procedures, analyses, and typical outcomes - Amato - Annals of Eye Science [aes.amegroups.org]
- 20. Experimental Models of Glaucoma: A Powerful Translational Tool for the Future Development of New Therapies for Glaucoma in Humans—A Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
15-Keto-17-phenyl trinor Prostaglandin F2alpha prostaglandin receptor interaction
An In-Depth Technical Guide to the Molecular Interaction of 15-Keto-17-phenyl trinor Prostaglandin F2α with the Prostaglandin F Receptor
Abstract
This technical guide provides a comprehensive examination of the molecular interactions between 15-Keto-17-phenyl trinor Prostaglandin F2α and its cognate receptor, the Prostaglandin F (FP) receptor. As a key metabolite of widely prescribed ophthalmic drugs, understanding its engagement with the FP receptor is critical for researchers, scientists, and drug development professionals in the fields of ophthalmology and GPCR pharmacology. This document elucidates the biochemical nature of the ligand and the receptor, details the canonical Gq/11 signaling pathway, presents methodologies for characterizing binding and functional activity, and discusses the therapeutic implications of this interaction.
Introduction: The Prostaglandin F2α System in Pharmacology
Prostaglandin F2α (PGF2α) and its synthetic analogs are a cornerstone of modern glaucoma therapy.[1] These lipid mediators exert their therapeutic effect—the reduction of intraocular pressure (IOP)—primarily by interacting with the Prostaglandin F (FP) receptor, a member of the G-protein coupled receptor (GPCR) superfamily.[2][3] Many clinically used drugs, such as Bimatoprost and Latanoprost, are prodrugs that are hydrolyzed in ocular tissues to their active acid forms.[4][5] These active molecules are then subject to further metabolism. This guide focuses on a specific, biologically relevant metabolite, 15-Keto-17-phenyl trinor Prostaglandin F2α, to provide an in-depth perspective on its interaction with the FP receptor.
The Ligand: 15-Keto-17-phenyl trinor Prostaglandin F2α
15-Keto-17-phenyl trinor Prostaglandin F2α is a keto derivative of the F-series prostaglandins.[6][7] It is a downstream metabolite of potent FP receptor agonists like 17-phenyl trinor PGF2α (the active acid form of Bimatoprost).[6][8] The formation of this compound occurs via oxidation of the C-15 hydroxyl group by the enzyme 15-prostaglandin dehydrogenase (15-PGDH). This metabolic step is significant as the C-15 hydroxyl group is often critical for high-affinity receptor binding and activation.[9] Therefore, characterizing the activity of the 15-keto metabolite is essential for a complete understanding of the drug's lifecycle and duration of action.
Chemical Properties:
-
Synonym: 15-keto-17-phenyl trinor PGF2α[6]
-
Molecular Formula: C23H30O5[7]
-
Molecular Weight: 386.5 g/mol [7]
The Receptor: The Prostaglandin F (FP) Receptor
The Prostaglandin F receptor (also known as PTGFR) is a canonical Class A GPCR that binds PGF2α and its analogs to mediate a range of physiological functions, including uterine smooth muscle contraction and the regulation of aqueous humor dynamics in the eye.[3][10]
Structure and Primary Signaling Cascade
Upon agonist binding, the FP receptor undergoes a conformational change that facilitates its coupling to heterotrimeric G-proteins, predominantly of the Gq/11 family.[11][12] This interaction initiates a well-defined signaling cascade:
-
Gαq Activation: The Gαq subunit dissociates from the Gβγ dimer and activates Phospholipase C (PLC).
-
Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Intracellular Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[3]
-
Protein Kinase C Activation: The combination of elevated intracellular Ca2+ and membrane-bound DAG activates Protein Kinase C (PKC), which then phosphorylates a multitude of downstream protein targets to elicit a cellular response.[10]
In addition to the canonical Gq pathway, the FP receptor has also been shown to couple to G12/G13 to activate Rho signaling pathways.[11]
Caption: Canonical Gq/11 signaling pathway activated by the FP receptor.
Quantitative Analysis of Receptor Interaction
To fully understand the interaction, it is essential to quantify both the binding affinity (how tightly the ligand binds) and the functional potency (the concentration required to elicit a response).
Binding Affinity
Binding affinity is typically expressed as the inhibition constant (Ki), which represents the concentration of a competing ligand that will displace 50% of a specific radioligand from the receptor. While specific Ki data for the 15-keto metabolite is not widely published, data for related, structurally similar PGF2α analogs provide a critical benchmark for expected activity.
| Compound | Receptor Binding Affinity (Ki) | Source |
| Bimatoprost Acid (17-phenyl trinor PGF2α) | 1.1 nM (rat FP) 83 nM (human FP) | [8][13] |
| Latanoprost Acid | 98 nM (human FP) | [13][14] |
| Travoprost Acid | 35 nM (human FP) | [13] |
| Table 1: Comparative binding affinities of common FP receptor agonists. |
Functional Potency
Functional potency is measured by the half-maximal effective concentration (EC50), which is the concentration of an agonist that provokes a response halfway between the baseline and maximum response. This is assessed using assays that measure downstream signaling events, such as phosphoinositide turnover or calcium mobilization.
| Compound | Functional Assay | Potency (EC50) | Source |
| Bimatoprost Acid | Phosphoinositide Turnover | 2.8 - 3.8 nM | [13] |
| Latanoprost Acid | Phosphoinositide Turnover | 32 - 124 nM | [13][14] |
| Bimatoprost (amide) | Calcium Mobilization (h-FP) | 681 nM | [13] |
| Table 2: Comparative functional potencies of FP receptor agonists. |
Experimental Methodologies: A Self-Validating System
The trustworthiness of binding and functional data relies on robust, well-controlled experimental protocols. The following sections detail standard, field-proven methodologies.
Radioligand Competition Binding Assay
This assay is the gold standard for determining the binding affinity (Ki) of an unlabeled test compound.[15] The principle is to measure the ability of the test compound (e.g., 15-Keto-17-phenyl trinor PGF2α) to compete with a radiolabeled ligand (e.g., [3H]-PGF2α) for binding to the FP receptor in a membrane preparation.
Caption: Workflow for a homogenous inositol phosphate (IP) turnover assay.
Step-by-Step Protocol:
-
Cell Culture: Plate cells expressing the FP receptor in a suitable microplate (e.g., 384-well) and grow to confluence.
-
Agonist Stimulation: Remove the culture medium and add varying concentrations of the test agonist prepared in a stimulation buffer containing a phosphodiesterase inhibitor (to prevent IP degradation).
-
Incubation: Incubate the plate for a defined period (e.g., 30-60 minutes) at 37°C to allow for the accumulation of inositol phosphates.
-
Cell Lysis and Detection: Add the TR-FRET detection reagents according to the manufacturer's protocol. This typically involves a lysis buffer containing a labeled IP analog (acceptor) and a specific antibody labeled with a donor fluorophore.
-
Equilibration: Incubate the plate in the dark at room temperature to allow the competitive binding reaction to reach equilibrium.
-
Plate Reading: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths.
-
Data Analysis: Calculate the ratio of the two emission signals and plot this against the log concentration of the agonist. Determine the EC50 value using non-linear regression analysis.
Intracellular Calcium Mobilization Assay
This is another primary functional assay that measures the transient increase in intracellular calcium following Gq/11 activation. [16]It is a kinetic assay that provides real-time information on receptor activation.
Caption: Workflow for a kinetic intracellular calcium mobilization assay.
Step-by-Step Protocol:
-
Cell Plating: Plate FP receptor-expressing cells in a clear-bottom, black-walled microplate.
-
Dye Loading: The following day, remove the culture medium and add a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and probenecid (to prevent dye leakage). [17]3. Incubation: Incubate the plate at 37°C for approximately 1 hour to allow for dye de-esterification and loading.
-
Assay: Place the cell plate into a kinetic fluorescence plate reader (e.g., FLIPR, FDSS).
-
Baseline Reading: The instrument measures baseline fluorescence for a short period.
-
Agonist Addition: The instrument's integrated liquid handler adds varying concentrations of the test agonist to the wells.
-
Kinetic Reading: The instrument continues to record fluorescence intensity at rapid intervals to capture the transient calcium peak.
-
Data Analysis: The maximum fluorescence signal (or the area under the curve) is plotted against the log concentration of the agonist to determine the EC50.
Therapeutic Relevance and Conclusion
The interaction between PGF2α analogs and the FP receptor is the pharmacological basis for treating glaucoma. [18]Activation of FP receptors in the ciliary muscle and other tissues of the uveoscleral pathway is believed to remodel the extracellular matrix, reducing resistance to aqueous humor outflow and thereby lowering IOP. [1][19] While parent prodrugs and their primary active acid metabolites are well-characterized, the role of subsequent metabolites like 15-Keto-17-phenyl trinor PGF2α is less defined. A thorough characterization of its binding affinity and functional potency at the FP receptor is crucial. If this metabolite retains significant agonist activity, it could contribute to the prolonged therapeutic effect of the parent drug. Conversely, if it is inactive, its formation represents a key step in the drug's clearance and inactivation pathway.
Future research should focus on obtaining definitive binding (Ki) and functional (EC50) data for 15-Keto-17-phenyl trinor PGF2α at the human FP receptor. Furthermore, investigating potential biased agonism—whereby the metabolite might preferentially activate one signaling pathway (e.g., Gq) over another (e.g., G12/13 or β-arrestin recruitment)—could unveil more nuanced pharmacological effects and open new avenues for drug design.
References
-
The active structure of the FP a Superimposition of Gq-coupled FP with... - ResearchGate. [Link]
-
Prostaglandin F2alpha - Wikipedia. [Link]
-
PTGFR prostaglandin F receptor [ (human)] - Gene - NCBI. [Link]
-
Mechanism of action of bimatoprost (Lumigan) - PubMed. [Link]
-
Bimatoprost Ophthalmic Solution - StatPearls - NCBI Bookshelf. [Link]
-
15-keto-17-phenyl trinor Prostaglandin F2α - Cayman Chemical - Cambridge Bioscience. [Link]
-
Bimatoprost and its free acid are prostaglandin FP receptor agonists - ResearchGate. [Link]
-
PHARMACOLOGY OF Bimatoprost Lumigan, Latisse; Overview, Pharmacokinetics, Uses, Mechanism of action, - YouTube. [Link]
-
Prostaglandin F receptor - Wikipedia. [Link]
-
What is the mechanism of Bimatoprost? - Patsnap Synapse. [Link]
-
Ocular hypotensive FP prostaglandin (PG) analogs: PG receptor subtype binding affinities and selectivities, and agonist potencies at FP and other PG receptors in cultured cells - PubMed. [Link]
-
Ligand-induced activation and G protein coupling of prostaglandin F2α receptor - PMC - NIH. [Link]
-
2 Measurement of inositol phosphate turnover in intact cells and cell-free systems. [Link]
-
Expression, localization, and signaling of prostaglandin F2 alpha receptor in human endometrial adenocarcinoma - PubMed. [Link]
-
Comparison on Functional Assays for Gq-Coupled GPCRs by Measuring Inositol Monophospate-1 and Intracellular Calcium in 1536-Well Plate Format - NIH. [Link]
-
Pools of Independently Cycling Inositol Phosphates Revealed by Pulse Labeling with 18O‑Water - PMC - PubMed Central. [Link]
-
Receptor Binding Assays for HTS and Drug Discovery - NCBI. [Link]
-
Using Calcium Imaging as a Readout of GPCR Activation - ResearchGate. [Link]
-
Basic features of cellular inositol metabolism as revealed by a newly developed LC-MS method | Biochemical Journal | Portland Press. [Link]
-
Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility - PMC - NIH. [Link]
-
Radioligand Binding Assay | Gifford Bioscience. [Link]
-
Calcium Imaging of GPCR Activation Using Arrays of Reverse Transfected HEK293 Cells in a Microfluidic System - MDPI. [Link]
-
PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease - Frontiers. [Link]
-
Bimatoprost - Wikipedia. [Link]
-
myo-INOSITOL - Megazyme. [Link]
-
Prostaglandin F2α and angiotensin II type 1 receptors exhibit differential cognate G protein coupling regulation - NIH. [Link]
-
A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC. [Link]
-
Activation of the Prostanoid FP Receptor Inhibits Adipogenesis Leading to Deepening of the Upper Eyelid Sulcus in Prostaglandin-Associated Periorbitopathy | IOVS. [Link]
-
Ligand binding assay - Wikipedia. [Link]
-
Inositol depletion regulates phospholipid metabolism and activates stress signaling in HEK293T cells - PMC - NIH. [Link]
-
G-Proteins (GPCRs) - Structure - Function - TeachMePhysiology. [Link]
-
Gαq GPCR assays | ION Biosciences. [Link]
-
Involvement of PGE2, PGF2α and FP receptors in regulation of IOP. - ResearchGate. [Link]
Sources
- 1. What is the mechanism of Bimatoprost? [synapse.patsnap.com]
- 2. Prostaglandin F2alpha - Wikipedia [en.wikipedia.org]
- 3. Prostaglandin F receptor - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. caymanchem.com [caymanchem.com]
- 7. 15-keto-17-phenyl trinor Prostaglandin F2α - Cayman Chemical [bioscience.co.uk]
- 8. caymanchem.com [caymanchem.com]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. PTGFR prostaglandin F receptor [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 11. Ligand-induced activation and G protein coupling of prostaglandin F2α receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Expression, localization, and signaling of prostaglandin F2 alpha receptor in human endometrial adenocarcinoma: regulation of proliferation by activation of the epidermal growth factor receptor and mitogen-activated protein kinase signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ocular hypotensive FP prostaglandin (PG) analogs: PG receptor subtype binding affinities and selectivities, and agonist potencies at FP and other PG receptors in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. caymanchem.com [caymanchem.com]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. Comparison on Functional Assays for Gq-Coupled GPCRs by Measuring Inositol Monophospate-1 and Intracellular Calcium in 1536-Well Plate Format - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Bimatoprost Ophthalmic Solution - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Mechanism of action of bimatoprost (Lumigan) - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Biotransformation of Bimatoprost: A Technical Guide to Understanding the Conversion to 15-Keto-17-phenyl trinor PGF2α
This in-depth technical guide provides a comprehensive overview of the in vivo metabolic conversion of bimatoprost, a widely used prostaglandin F2α analog for the treatment of glaucoma and ocular hypertension, to its metabolite, 15-Keto-17-phenyl trinor PGF2α. This document is intended for researchers, scientists, and drug development professionals seeking to understand the metabolic fate and analytical methodologies for studying this important therapeutic agent.
Introduction: The Significance of Bimatoprost Metabolism
Bimatoprost, chemically a prostamide, is a prodrug that undergoes enzymatic hydrolysis in ocular tissues to form its biologically active free acid, 17-phenyl trinor PGF2α.[1][2] This active metabolite is a potent agonist of the prostaglandin F (FP) receptor, and its interaction with this receptor is the primary mechanism for its intraocular pressure (IOP)-lowering effect.[3][4] The efficacy of bimatoprost is thus intrinsically linked to its metabolic conversion within the eye.
Further metabolism of the active 17-phenyl trinor PGF2α leads to the formation of various metabolites, including the oxidized product, 15-keto-17-phenyl trinor PGF2α.[5] Understanding this metabolic pathway is crucial for a complete pharmacokinetic and pharmacodynamic profile of bimatoprost. This guide will delve into the enzymatic processes, experimental methodologies to study this conversion in vivo, and the analytical techniques required for the precise quantification of the parent drug and its key metabolites.
The Metabolic Pathway: From Prodrug to Inactive Metabolite
The in vivo conversion of bimatoprost is a two-step enzymatic process primarily occurring within ocular tissues.
Step 1: Activation via Hydrolysis
Bimatoprost, an ethyl amide, is first hydrolyzed by amidases present in ocular tissues, particularly the cornea and iris-ciliary body, to its active free acid form, 17-phenyl trinor PGF2α.[1][2] This conversion is essential for the therapeutic effect of the drug.
Step 2: Inactivation via Oxidation
The active metabolite, 17-phenyl trinor PGF2α, is further metabolized through oxidation of the hydroxyl group at the C-15 position to form 15-keto-17-phenyl trinor PGF2α. This reaction is catalyzed by the enzyme NADP+-dependent 15-hydroxyprostaglandin dehydrogenase (15-PGDH), which is highly expressed in the corneal epithelium. The formation of the 15-keto metabolite is generally considered an inactivation step, as 15-keto prostaglandins typically exhibit significantly reduced biological activity compared to their 15-hydroxyl counterparts.[3] For instance, 15-keto PGF2α is reported to be 10-fold less active than PGF2α in reducing intraocular pressure in rabbits.[3]
Caption: Metabolic pathway of bimatoprost in ocular tissues.
In Vivo Experimental Design: A Rabbit Model
The rabbit is a well-established animal model for ocular pharmacokinetic studies due to its large eye size and anatomical similarities to the human eye. The following is a detailed protocol for an in vivo study to investigate the conversion of bimatoprost to 15-keto-17-phenyl trinor PGF2α.
Animal Model and Dosing Regimen
-
Species: New Zealand White rabbits (male, 2.5-3.0 kg).
-
Acclimation: Animals should be acclimated for at least one week prior to the study.
-
Housing: Maintained in individual cages with a 12-hour light/dark cycle and ad libitum access to food and water.[6]
-
Dosing: A single topical ocular dose of bimatoprost ophthalmic solution (e.g., 0.03%) is administered to one eye of each rabbit.[7] The contralateral eye can serve as a control and receive a vehicle solution. A typical dose volume is 30-50 µL.[7]
Sample Collection
Ocular tissues and fluids should be collected at various time points post-dosing to characterize the time course of metabolite formation.
-
Aqueous Humor: Can be collected from the anterior chamber using a 27-30 gauge needle under anesthesia.[8] For continuous monitoring, in vivo microdialysis is a powerful technique.[9][10][11] A microdialysis probe is surgically implanted into the anterior chamber, allowing for the collection of dialysate at regular intervals without the need for repeated paracentesis.[9][10]
-
Ocular Tissues: At the terminal time point, animals are euthanized, and the eyes are enucleated. The cornea, iris-ciliary body, and other relevant tissues are carefully dissected, weighed, and immediately frozen in liquid nitrogen and stored at -80°C until analysis.[12][13]
Analytical Methodology: LC-MS/MS for Metabolite Quantification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of prostaglandins and their metabolites in complex biological matrices.[14]
Sample Preparation
Proper sample preparation is critical to remove interfering substances and enrich the analytes of interest.
-
Aqueous Humor: Due to the relatively clean matrix, aqueous humor samples may require minimal preparation, such as protein precipitation with an organic solvent (e.g., acetonitrile) followed by centrifugation.
-
Ocular Tissues:
-
Homogenization: Frozen tissues are homogenized in a suitable buffer (e.g., phosphate-buffered saline) using a bead beater or ultrasonic homogenizer.[12][13]
-
Solid-Phase Extraction (SPE): This is a crucial step for cleaning up the tissue homogenates and concentrating the prostaglandins. A C18 SPE cartridge is typically used.[1][15][16]
-
Conditioning: The cartridge is conditioned with methanol followed by water.
-
Loading: The acidified tissue homogenate (pH ~3.5) is loaded onto the cartridge.[15]
-
Washing: The cartridge is washed with a low percentage of organic solvent (e.g., 15% methanol) to remove polar impurities.
-
Elution: The prostaglandins are eluted with a higher concentration of organic solvent (e.g., methanol or ethyl acetate).
-
-
Evaporation and Reconstitution: The eluate is evaporated to dryness under a stream of nitrogen and the residue is reconstituted in the LC-MS/MS mobile phase.
-
LC-MS/MS Parameters
-
Chromatography: Reversed-phase chromatography using a C18 column is commonly employed for the separation of prostaglandins. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol) is typically used.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode is ideal for prostaglandin analysis. The instrument is operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for bimatoprost, 17-phenyl trinor PGF2α, and 15-keto-17-phenyl trinor PGF2α need to be optimized. For example, a published method for 15-keto-PGF2α used an ion pair of m/z 351.16/289.15.[17]
Caption: Experimental workflow for studying bimatoprost metabolism in vivo.
Data Interpretation and Expected Outcomes
The quantitative data obtained from the LC-MS/MS analysis will allow for the construction of concentration-time profiles for bimatoprost and its metabolites in various ocular compartments.
| Analyte | Expected Peak Concentration (Tmax) | Biological Activity (IOP Lowering) |
| Bimatoprost | Early | Prodrug, minimal intrinsic activity |
| 17-phenyl trinor PGF2α | Intermediate | High |
| 15-Keto-17-phenyl trinor PGF2α | Later | Significantly Reduced/Inactive |
This data will provide a clear understanding of the rate and extent of the conversion of bimatoprost to its active and inactive metabolites in vivo. A high rate of conversion to 17-phenyl trinor PGF2α is expected in the cornea and iris-ciliary body, followed by a subsequent increase in the concentration of 15-keto-17-phenyl trinor PGF2α. The relative concentrations of these species over time will provide valuable insights into the duration of action and overall pharmacological profile of bimatoprost.
Conclusion: A Framework for Comprehensive Analysis
This technical guide has outlined the key metabolic pathway of bimatoprost in vivo and provided a detailed framework for its investigation. By employing a robust in vivo rabbit model, meticulous sample collection and preparation techniques, and sensitive LC-MS/MS analysis, researchers can gain a comprehensive understanding of the biotransformation of this important ophthalmic drug. This knowledge is fundamental for the development of new and improved therapies for glaucoma and other ocular diseases.
References
- Maxey, K. M., Johnson, J. L., & LaBrecque, J. (2002). The hydrolysis of bimatoprost in corneal tissue generates a potent prostanoid FP receptor agonist. Survey of ophthalmology, 47 Suppl 1, S34–S40.
- Jian, W., Edom, R. W., & Weng, N. (2017). Simultaneous LC–MS/MS analysis of eicosanoids and related metabolites in human serum, sputum and BALF.
- Gaudana, R., Ananthula, S., Parenky, A., & Mitra, A. K. (2010). Ocular drug delivery. The AAPS journal, 12(3), 348–360.
- Faulkner, R., Sharif, N., Orr, S., & Sall, K. (2018). Ocular pharmacokinetics and tolerability of bimatoprost ophthalmic solutions administered once or twice daily in rabbits, and clinical dosing implications. Journal of ocular pharmacology and therapeutics, 34(1-2), 109–117.
- Bimatoprost Topical Solution 0.03% w/v. (2017). Product Monograph.
- Kim, T., Kim, C. Y., & Kim, N. R. (2021). Measurement of Aqueous Humor Viscosity in an Experimental Rabbit Model With Corneal Neovascularization. Translational vision science & technology, 10(12), 15.
- Park, D. W., Lee, J. H., Kim, J. H., Baek, H. J., & Park, K. S. (2015). LC-MS/MS results for the prostaglandin standards: 15K-PGF2α, PGF2α, 15(R)-PGF2α, 13,14-dh-15K-PGF2α, and PGF2α-D4 (an internal control).
- Woodward, D. F., Krauss, A. H., Chen, J., Liang, Y., & Li, C. (2009). Update on the Mechanism of Action of Topical Prostaglandins for Intraocular Pressure Reduction. Journal of ocular pharmacology and therapeutics, 25(6), 475–484.
- Hammid, A. (2024). A Standardized Protocol for Extraction and Homogenization of Ocular Tissues. Bio-protocol, 14(10), e4988.
- Cayman Chemical. (n.d.). 15-keto-17-phenyl trinor Prostaglandin F2α ethyl amide.
- Mitra, A. K., & Gunda, S. (2002). Pharmacodynamics of beta-blocker modulation of aqueous humor production. Journal of pharmaceutical sciences, 91(3), 749–757.
- Sharif, N. A., Kelly, C. R., & Crider, J. Y. (2003). The hydrolysis of the prostaglandin analog prodrug bimatoprost to 17-phenyl-trinor PGF2alpha by human and rabbit ocular tissue. Journal of ocular pharmacology and therapeutics, 19(6), 577–589.
- Giuffrè, G. (2013). The effect of prostaglandin F2 alpha on intraocular pressure in normotensive human subjects. Investigative ophthalmology & visual science, 34(10), 2773–2779.
- Bimatoprost Ophthalmic Solution. (2023). In StatPearls.
- Hammid, A. (2024). A Standardized Protocol for Extraction and Homogenization of Ocular Tissues. bio-protocol.org.
- Waters Corporation. (n.d.). High Sensitivity, High Throughput LC-MS Analysis of Eicosanoids Using the Xevo™ MRT QTof.
- Al-Amer, M. A., Al-Juboori, A. A., & Al-Kaabi, A. M. (2021). Experimental Lab Tests on Rabbits for the Optimization and Redesign of Low-Cost Equipment for Automated Peritoneal Dialysis. Applied Sciences, 11(21), 10309.
- Granström, E., & Samuelsson, B. (1976). Determination of 15-keto-13,14-dihydro-metabolites of PGE2 and PGF2alpha in Plasma Using High Performance Liquid Chromatography and Gas Chromatography-Mass Spectrometry. Prostaglandins, 12(1), 21-35.
- Bimatoprost Ophthalmic Solution. (2023). In StatPearls.
- Li, T., Chen, X., & Wang, N. (2022). Efficacy and safety of prostaglandin drugs for elevated intraocular pressure: a Bayesian network meta-analysis. Frontiers in Pharmacology, 13, 981977.
- Arbor Assays. (n.d.). Eicosanoid Sample Extraction Protocol.
- Eter, N., & Spitznas, M. (2002). In-vivo microdialysis as a new technique to assess ocular pharmacokinetics of topically applied drugs in a rabbit model. Graefe's archive for clinical and experimental ophthalmology, 240(10), 837–842.
- Cayman Chemical. (n.d.). 15-keto-17-phenyl trinor Prostaglandin F2α ethyl amide.
- Sors, H., Maclouf, J., Pradelles, P., & Dray, F. (1979). Measurement of 13,14-dihydro-15-keto-prostaglandin F2 alpha and 6-keto-prostaglandin F1 alpha in plasma by radioimmunoassay without prior extraction or chromatography. Prostaglandins and medicine, 3(5), 267–280.
- Wang, Y., Li, Y., Liu, Y., Zhang, Y., & Feng, Y. (2022). Packed-Fiber Solid Phase-Extraction Coupled with HPLC-MS/MS for Rapid Determination of Lipid Oxidative Damage Biomarker 8-Iso-Prostaglandin F2α in Urine. Molecules, 27(14), 4434.
Sources
- 1. Optimization of a solid phase extraction procedure for prostaglandin E2, F2 alpha and their tissue metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.hres.ca [pdf.hres.ca]
- 3. Update on the Mechanism of Action of Topical Prostaglandins for Intraocular Pressure Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Efficacy and safety of prostaglandin drugs for elevated intraocular pressure: a Bayesian network meta-analysis [frontiersin.org]
- 5. Prostaglandin F2 alpha effects on intraocular pressure negatively correlate with FP-receptor stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Experimental Lab Tests on Rabbits for the Optimization and Redesign of Low-Cost Equipment for Automated Peritoneal Dialysis | MDPI [mdpi.com]
- 7. Ocular pharmacokinetics and tolerability of bimatoprost ophthalmic solutions administered once or twice daily in rabbits, and clinical dosing implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tvst.arvojournals.org [tvst.arvojournals.org]
- 9. Evaluation of microdialysis sampling of aqueous humor for in vivo models of ocular absorption and disposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacodynamics of beta-blocker modulation of aqueous humor production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. A Standardized Protocol for Extraction and Homogenization of Ocular Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Simultaneous LC–MS/MS analysis of eicosanoids and related metabolites in human serum, sputum and BALF - PMC [pmc.ncbi.nlm.nih.gov]
- 15. arborassays.com [arborassays.com]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Pharmacology of 15-Keto-17-phenyl trinor Prostaglandin F2α
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the pharmacology of 15-Keto-17-phenyl trinor Prostaglandin F2α, a significant metabolite of the ocular hypotensive agent Bimatoprost (17-phenyl trinor PGF2α ethyl amide). While direct pharmacological studies on this specific 15-keto metabolite are not extensively reported in peer-reviewed literature, this document synthesizes information on its parent compound, the metabolic pathway responsible for its formation, and the known activities of related 15-keto prostaglandin analogs. By examining the structure-activity relationships and the enzymatic processes involved, we can construct a well-informed, predictive pharmacological profile of 15-Keto-17-phenyl trinor Prostaglandin F2α. This guide is intended to serve as a valuable resource for researchers in ophthalmology, pharmacology, and medicinal chemistry, providing a foundational understanding and framework for future investigations into this compound.
Introduction: The Parent Compound - Bimatoprost
To comprehend the pharmacological significance of 15-Keto-17-phenyl trinor Prostaglandin F2α, it is imperative to first understand the well-established profile of its precursor, Bimatoprost. Bimatoprost is a synthetic prostamide analog of Prostaglandin F2α (PGF2α) and a potent ocular hypotensive agent used in the management of glaucoma and ocular hypertension.[1]
Mechanism of Action of Bimatoprost
Bimatoprost lowers intraocular pressure (IOP) primarily by increasing the outflow of aqueous humor from the eye.[2] This is achieved through a dual mechanism:
-
Uveoscleral Outflow: A significant portion of its effect is attributed to the enhancement of the pressure-insensitive uveoscleral outflow pathway.[3]
-
Trabecular Meshwork Outflow: Bimatoprost also appears to facilitate outflow through the conventional, pressure-sensitive trabecular meshwork pathway.[2][3]
While initially thought to act on a novel "prostamide receptor," it is now largely accepted that Bimatoprost and its active metabolite, 17-phenyl trinor PGF2α, exert their effects through the Prostaglandin F receptor (FP receptor), a G-protein coupled receptor.[1]
Pharmacokinetics of Bimatoprost
Administered as an ophthalmic solution, Bimatoprost is well-absorbed through the cornea.[4] It is a prodrug that is hydrolyzed by corneal and other ocular enzymes to its biologically active free acid form, 17-phenyl trinor PGF2α.[1] Systemic absorption is minimal, with plasma concentrations peaking within 10 minutes and rapidly declining.[5] The elimination half-life after intravenous administration is approximately 45 minutes.[5] Metabolism occurs via oxidation, N-deethylation, and glucuronidation.[4][5]
Metabolic Transformation: The Genesis of 15-Keto-17-phenyl trinor Prostaglandin F2α
The formation of 15-Keto-17-phenyl trinor Prostaglandin F2α from its parent compound is a critical metabolic step mediated by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH).
The Role of 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH)
15-PGDH is the key enzyme responsible for the biological inactivation of prostaglandins.[6] It catalyzes the NAD+-dependent oxidation of the 15-hydroxyl group of various prostaglandins to form the corresponding 15-keto metabolites, which generally exhibit significantly reduced biological activity.[6] This enzyme is widely distributed in various tissues and plays a crucial role in regulating processes such as inflammation, cell proliferation, and tissue regeneration.[6][7]
The metabolic conversion is a critical consideration in drug design, as the rate and extent of this inactivation can significantly influence the duration and intensity of a prostaglandin analog's therapeutic effect.
Predicted Pharmacology of 15-Keto-17-phenyl trinor Prostaglandin F2α
While direct experimental data on the pharmacology of 15-Keto-17-phenyl trinor Prostaglandin F2α is scarce, we can infer its likely properties based on the known pharmacology of other 15-keto prostaglandin metabolites.
Receptor Binding and Activity
The conversion of the 15-hydroxyl group to a 15-keto group generally leads to a significant reduction in affinity and potency at prostaglandin receptors. For instance, 15-keto-PGE2 has been shown to have a much lower binding affinity for the EP2 and EP4 receptors compared to PGE2.[8] However, it is important to note that "reduced activity" does not always equate to "inactivity."
Recent studies have revealed that some 15-keto metabolites can act as partial or biased agonists.[8][9] This means they may bind to the receptor and elicit a submaximal response or preferentially activate certain downstream signaling pathways over others. For example, 15-keto-PGE2 has been shown to bind to EP2 and EP4 receptors and induce cAMP formation, albeit with lower potency than PGE2.[9] It has also been found to modulate glomerular cytoarchitecture through EP2/EP4 receptors.[9]
Therefore, it is plausible that 15-Keto-17-phenyl trinor Prostaglandin F2α may retain some residual activity at the FP receptor or potentially interact with other prostanoid receptors, possibly as a partial agonist or antagonist.
Potential Pharmacodynamic Effects
Given the likely reduced affinity for the FP receptor, it is anticipated that 15-Keto-17-phenyl trinor Prostaglandin F2α would have a significantly weaker IOP-lowering effect compared to Bimatoprost and its active free acid metabolite. However, the possibility of it contributing to the overall therapeutic effect or modulating it in some way cannot be entirely dismissed without direct experimental evidence.
Furthermore, considering the emerging roles of 15-keto prostaglandins in other biological processes, such as inflammation and cell signaling, this metabolite could have other, as-yet-unidentified biological activities within the eye or systemically if sufficient concentrations are reached.[8]
Methodologies for Pharmacological Characterization
To definitively elucidate the pharmacological profile of 15-Keto-17-phenyl trinor Prostaglandin F2α, a series of in vitro and in vivo experiments would be necessary.
In Vitro Experimental Protocols
4.1.1. Radioligand Binding Assay for FP Receptor Affinity
This assay would determine the binding affinity of 15-Keto-17-phenyl trinor Prostaglandin F2α for the FP receptor.
Protocol:
-
Cell Culture: Culture HEK293 cells stably expressing the human FP receptor.
-
Membrane Preparation: Harvest the cells and prepare a crude membrane fraction by homogenization and centrifugation.
-
Binding Reaction: In a 96-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled FP receptor agonist (e.g., [3H]-PGF2α) and varying concentrations of unlabeled 15-Keto-17-phenyl trinor Prostaglandin F2α.
-
Incubation: Incubate at room temperature for a defined period to reach equilibrium.
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value (concentration of the test compound that inhibits 50% of specific binding) and calculate the Ki (inhibition constant).
4.1.2. Functional Assay for FP Receptor Activity (Calcium Mobilization)
This assay would assess the ability of the compound to activate the FP receptor and stimulate downstream signaling.
Protocol:
-
Cell Culture: Plate HEK293 cells expressing the FP receptor in a black-walled, clear-bottom 96-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Compound Addition: Add varying concentrations of 15-Keto-17-phenyl trinor Prostaglandin F2α to the wells.
-
Fluorescence Measurement: Measure the change in intracellular calcium concentration using a fluorescence plate reader.
-
Data Analysis: Generate a dose-response curve and determine the EC50 value (concentration that produces 50% of the maximal response).
In Vivo Experimental Models
Should in vitro studies indicate significant activity, further investigation in animal models of glaucoma would be warranted to assess its effect on IOP.
Quantitative Data Summary
| Compound | Receptor Target | Potency Metric | Value | Reference |
| Bimatoprost | FP Receptor | - | Potent Agonist | [1] |
| 17-phenyl trinor PGF2α | FP Receptor | - | Potent Agonist | [1] |
| 15-keto-PGE2 | EP2 Receptor | Ki | 2.6 µM | [8] |
| 15-keto-PGE2 | EP4 Receptor | Ki | 15 µM | [8] |
| 15-keto-PGE2 | EP2 Receptor | IC50 | 0.117 µM | [8] |
| 15-keto-PGE2 | EP4 Receptor | IC50 | 2.82 µM | [8] |
Conclusion
15-Keto-17-phenyl trinor Prostaglandin F2α is a primary metabolite of the widely used anti-glaucoma medication, Bimatoprost. Its formation is a result of the enzymatic activity of 15-PGDH. Based on the established pharmacology of its parent compound and the known structure-activity relationships of prostaglandins, it is predicted that 15-Keto-17-phenyl trinor Prostaglandin F2α possesses significantly reduced activity at the FP receptor compared to Bimatoprost's active metabolite. However, the potential for partial agonism, biased agonism, or activity at other receptors cannot be excluded and warrants further investigation. The experimental protocols outlined in this guide provide a clear path for the definitive pharmacological characterization of this compound. A thorough understanding of the metabolic fate and activity of drug metabolites is crucial for a complete picture of a drug's overall efficacy and safety profile.
References
-
Bimatoprost - Wikipedia. (n.d.). Retrieved January 24, 2026, from [Link]
-
Bimatoprost Ophthalmic Solution: Package Insert / Prescribing Info / MOA. (n.d.). Drugs.com. Retrieved January 24, 2026, from [Link]
- Kourpa, A., et al. (2022). 15-keto-Prostaglandin E2 exhibits bioactive role by modulating glomerular cytoarchitecture through EP2/EP4 receptors. Life Sciences, 310, 121114.
-
Bimatoprost Ophthalmic Solution. (2023). In StatPearls. StatPearls Publishing. Retrieved from [Link]
-
Bimatoprost: uses, dosing, warnings, adverse events, interactions. (n.d.). MedCentral. Retrieved January 24, 2026, from [Link]
- Brubaker, R. F. (2001). Mechanism of Action of Bimatoprost (Lumigan™). Survey of Ophthalmology, 45(Suppl 4), S347-S351.
-
Latisse, Lumigan (bimatoprost ophthalmic) dosing, indications, interactions, adverse effects, and more. (n.d.). Medscape Reference. Retrieved January 24, 2026, from [Link]
-
The Role of 15-hydroxyprostaglandin dehydrogenase (15-PGDH) in neurodegeneration. (n.d.). Case Western Reserve University. Retrieved January 24, 2026, from [Link]
-
Mechanism of action of bimatoprost (Lumigan). (2001). PubMed. Retrieved from [Link]
-
Showing Compound 15-Keto-prostaglandin E2 (FDB023119). (n.d.). FooDB. Retrieved January 24, 2026, from [Link]
-
15-hydroxyprostaglandin dehydrogenase (NAD+). (n.d.). Wikipedia. Retrieved January 24, 2026, from [Link]
Sources
- 1. Bimatoprost Ophthalmic Solution - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. medcentral.com [medcentral.com]
- 3. researchgate.net [researchgate.net]
- 4. Bimatoprost - Wikipedia [en.wikipedia.org]
- 5. drugs.com [drugs.com]
- 6. 15-hydroxyprostaglandin dehydrogenase (NAD+) - Wikipedia [en.wikipedia.org]
- 7. case.edu [case.edu]
- 8. caymanchem.com [caymanchem.com]
- 9. edoc.mdc-berlin.de [edoc.mdc-berlin.de]
An In-depth Technical Guide to 15-Keto-17-phenyl trinor Prostaglandin F2α
This document provides a comprehensive technical overview of 15-Keto-17-phenyl trinor Prostaglandin F2α (CAS Number: 949564-89-0), a critical metabolite of synthetic prostaglandin F2α (PGF2α) analogs. Designed for researchers, chemists, and drug development professionals, this guide delves into its biochemical origins, mechanism of action, analytical quantification, and practical applications, grounding all information in established scientific principles and methodologies.
Core Compound Identification and Physicochemical Profile
15-Keto-17-phenyl trinor PGF2α is most recognized as a biologically active metabolite of potent ocular hypotensive agents, including the free acid form of Bimatoprost.[1][2][3][4] Its structure is derived from the parent compound through enzymatic oxidation at the C-15 position, a key metabolic step that modulates biological activity.[3][5] Understanding the properties of this specific metabolite is crucial for pharmacokinetic (PK) and pharmacodynamic (PD) studies of related therapeutic drugs.
| Identifier | Value |
| Formal Name | (5Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(1E)-3-oxo-5-phenyl-1-penten-1-yl]cyclopentyl]-5-heptenoic acid[6] |
| CAS Number | 949564-89-0[6][7] |
| Molecular Formula | C23H30O5[6][7] |
| Formula Weight | 386.5 g/mol [6][7] |
| Synonyms | 15-keto-Bimatoprost (free acid), 15-keto-17-phenyl trinor PGF2α[6] |
| Purity | Typically ≥98% for research-grade material[6][7] |
| Supplied Form | Commonly supplied as a solution in methyl acetate[6] |
Solubility and Handling: The compound's solubility is a critical factor for experimental design. It is highly soluble in organic solvents but sparingly soluble in aqueous buffers.[6]
-
Ethanol: ~30 mg/mL
-
DMSO: ~25 mg/mL
-
Dimethylformamide (DMF): ~30 mg/mL
-
PBS (pH 7.2): ~2.5 mg/mL[6]
Causality in Practice: The compound is supplied in an organic solvent like methyl acetate for stability. For biological assays, the organic solvent must be carefully evaporated under a stream of nitrogen, and the residue immediately redissolved in the desired experimental solvent (e.g., DMSO, ethanol) before further dilution into aqueous media.[6] This prevents the compound from precipitating and ensures accurate final concentrations. Aqueous solutions are not stable and should be prepared fresh for each experiment, ideally used within one day.[6][8]
Storage and Stability: For long-term viability, 15-Keto-17-phenyl trinor PGF2α should be stored at -20°C.[6][8] Prostaglandins are sensitive to light and temperature degradation; proper storage under inert gas, if possible, preserves chemical integrity for years.[9]
Biological Significance and Mechanism of Action
Metabolic Genesis
15-Keto-17-phenyl trinor PGF2α is not typically synthesized directly for therapeutic use but is an important in vivo product. It is formed from its parent prodrug, 17-phenyl trinor PGF2α ethyl amide (Bimatoprost), through a two-step enzymatic process. First, amidases hydrolyze the ethyl amide to the free acid, 17-phenyl trinor PGF2α.[10] Subsequently, the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH) catalyzes the oxidation of the hydroxyl group at the C-15 position to a ketone.[3][5] This metabolic conversion is a common pathway for the inactivation of natural prostaglandins, yet for synthetic analogs like this, the 15-keto metabolite retains significant biological activity.[5]
Pharmacodynamics: FP Receptor Activation
Like its parent compound, 15-Keto-17-phenyl trinor PGF2α exerts its effects by acting as an agonist at the Prostaglandin F Receptor (FP), a G-protein coupled receptor (GPCR).[10][11][12] The FP receptor is coupled to the Gq alpha subunit, initiating a well-defined intracellular signaling cascade upon ligand binding.[13]
The key steps in the signaling pathway are:
-
Ligand Binding: The prostaglandin analog binds to the extracellular domain of the FP receptor.
-
Gq Protein Activation: This binding induces a conformational change in the receptor, activating the associated heterotrimeric Gq protein by promoting the exchange of GDP for GTP on the α-subunit.
-
Phospholipase C (PLC) Stimulation: The activated Gq-α subunit dissociates and stimulates the membrane-bound enzyme Phospholipase C (PLC).[14]
-
Second Messenger Generation: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Downstream Effects:
-
IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.
-
DAG remains in the plasma membrane and, in conjunction with the elevated intracellular Ca2+, activates Protein Kinase C (PKC).[14]
-
This cascade ultimately leads to various cellular responses, including the contraction of smooth muscle and, critically for glaucoma therapy, the remodeling of the extracellular matrix in the ciliary body, which increases uveoscleral outflow of aqueous humor and reduces intraocular pressure (IOP).[5][15]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. 15-keto-17-phenyl trinor Prostaglandin F2α ethyl amide - Immunomart [immunomart.com]
- 3. caymanchem.com [caymanchem.com]
- 4. 15-keto-17-phenyl trinor Prostaglandin F2alpha ethyl amide | CAS 1163135-96-3 | Cayman Chemical | Biomol.com [biomol.com]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. 15-keto-17-phenyl trinor Prostaglandin F2α - Cayman Chemical [bioscience.co.uk]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. caymanchem.com [caymanchem.com]
- 11. caymanchem.com [caymanchem.com]
- 12. caymanchem.com [caymanchem.com]
- 13. Expression, localization, and signaling of prostaglandin F2 alpha receptor in human endometrial adenocarcinoma: regulation of proliferation by activation of the epidermal growth factor receptor and mitogen-activated protein kinase signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mode of action of prostaglandin F2 alpha in human luteinized granulosa cells: role of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Latanoprost - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
physical and chemical properties of 15-Keto-17-phenyl trinor PGF2alpha
An In-Depth Technical Guide to the Physical and Chemical Properties of 15-Keto-17-phenyl trinor PGF2α
Abstract
15-Keto-17-phenyl trinor Prostaglandin F2α (PGF2α) is a significant keto derivative of the F-series prostaglandins. Its primary relevance in the scientific and pharmaceutical fields stems from its role as a metabolite of 17-phenyl trinor PGF2α ethyl amide, a potent prostaglandin FP receptor agonist better known by its trade name, Bimatoprost, which is used clinically to reduce intraocular pressure.[1][2][3] This guide provides a comprehensive overview of the essential physical and chemical properties of 15-Keto-17-phenyl trinor PGF2α, its metabolic origins, and the analytical methodologies required for its characterization and quantification. This document is intended for researchers, chemists, and drug development professionals engaged in the study of prostaglandin pharmacology and metabolism.
Chemical Identification
The unique structure of 15-Keto-17-phenyl trinor PGF2α, featuring a phenyl group on a shortened omega chain and a ketone at the C-15 position, distinguishes it from endogenous prostaglandins. This modification enhances metabolic stability, a common strategy in prostaglandin analog drug design.
-
Formal Name : (5Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(1E)-3-oxo-5-phenyl-1-penten-1-yl]cyclopentyl]-5-heptenoic acid[1]
-
Common Synonyms : 15-keto-17-phenyl trinor PGF2α[1]
-
CAS Number : 949564-89-0[1]
-
Molecular Formula : C₂₃H₃₀O₅[1]
-
Molecular Weight : 386.5 g/mol [1]
Caption: Chemical Structure of 15-Keto-17-phenyl trinor PGF2α.
Physicochemical Properties
The physicochemical properties of a molecule are critical for its handling, formulation, and analysis. 15-Keto-17-phenyl trinor PGF2α is typically supplied as a solution in an organic solvent due to its lipophilic nature. Its solubility profile is crucial for selecting appropriate solvents for experimental assays and analytical procedures.
| Property | Value | Source |
| Purity | ≥98% | Cayman Chemical[1] |
| Formulation | A 10 mg/ml solution in methyl acetate | Cayman Chemical[1] |
| Solubility (DMF) | 30 mg/ml | Cayman Chemical[1] |
| Solubility (DMSO) | 25 mg/ml | Cayman Chemical[1] |
| Solubility (Ethanol) | 30 mg/ml | Cayman Chemical[1] |
| Solubility (PBS, pH 7.2) | 2.5 mg/ml | Cayman Chemical[1] |
| Storage Conditions | -20°C | Cayman Chemical[1] |
| Stability | ≥ 2 years (at -20°C) | Cayman Chemical[1] |
Biological Significance and Metabolic Pathway
15-Keto-17-phenyl trinor PGF2α is not a primary pharmacological agent but rather a key metabolite of the synthetic prostaglandin analog Bimatoprost (17-phenyl trinor PGF2α ethyl amide).[1][3] Understanding this metabolic pathway is essential for pharmacokinetic and pharmacodynamic studies of the parent drug.
The biotransformation from Bimatoprost to 15-Keto-17-phenyl trinor PGF2α occurs in two principal steps:
-
Amidase Activity : The ethyl amide group of Bimatoprost is hydrolyzed by amidases to yield the corresponding free acid, 17-phenyl trinor PGF2α. This free acid is the primary active form that potently agonizes the FP receptor.[4]
-
Dehydrogenase Activity : The C-15 hydroxyl group of the active free acid is then oxidized by 15-hydroxyprostaglandin dehydrogenase (15-PGDH), a key enzyme in prostaglandin catabolism, to form the 15-keto metabolite.[1] This step generally leads to a significant reduction or inactivation of biological activity at the FP receptor.
Caption: Metabolic pathway of Bimatoprost to its 15-keto metabolite.
Inferred Pharmacological Profile
While no direct pharmacological studies on 15-Keto-17-phenyl trinor PGF2α have been reported, its activity can be inferred from the established pharmacology of PGF2α and its analogs.[3]
-
Parent Compound Activity : The parent compounds, PGF2α and its analog 17-phenyl trinor PGF2α, are potent agonists of the prostaglandin F2α (FP) receptor.[5][6][7] Activation of the FP receptor in the eye's ciliary body is the primary mechanism for increasing uveoscleral outflow of aqueous humor, thereby reducing intraocular pressure.[8]
-
Effect of 15-Keto Group : The oxidation of the C-15 hydroxyl to a keto group is a well-known inactivation step for prostaglandins. This structural change typically abolishes or drastically reduces the agonist activity at the FP receptor. Therefore, 15-Keto-17-phenyl trinor PGF2α is presumed to be a pharmacologically inactive metabolite. Its presence in plasma or tissues serves as an indicator of the parent drug's metabolism and clearance.[9][10]
Analytical Methodologies
Accurate quantification of 15-Keto-17-phenyl trinor PGF2α in biological matrices like plasma is crucial for pharmacokinetic studies. The standard approach involves a combination of chromatographic separation and mass spectrometric detection.
Protocol: Quantification in Biological Matrices via LC-MS/MS
This protocol provides a generalized workflow for the extraction and analysis of 15-keto prostaglandin metabolites, adapted from established methods for similar compounds.[10] The use of a stable isotope-labeled internal standard is critical for achieving accurate and reproducible quantification.
Step 1: Sample Preparation & Extraction
-
Thaw plasma samples on ice.
-
To 1 mL of plasma, add a known amount of a deuterated internal standard (e.g., 15-Keto-17-phenyl trinor PGF2α-d4).
-
Acidify the sample to pH ~3.5 with formic acid to protonate the carboxylic acid moiety.
-
Perform solid-phase extraction (SPE) using a C18 cartridge to remove proteins and other interfering substances.
-
Condition the cartridge with methanol, then water.
-
Load the acidified plasma.
-
Wash with a low-organic-content solvent (e.g., 10% methanol in water).
-
Elute the analyte and internal standard with a high-organic-content solvent (e.g., methyl formate or ethyl acetate).
-
-
Evaporate the eluate to dryness under a stream of nitrogen.
Step 2: Chromatographic Separation
-
Reconstitute the dried extract in the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Inject the sample into a High-Performance Liquid Chromatography (HPLC) system equipped with a C18 analytical column.
-
Use a gradient elution method to separate the analyte from other matrix components.
Step 3: Mass Spectrometry Detection
-
Couple the HPLC eluent to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source operating in negative ion mode.
-
Monitor the specific precursor-to-product ion transitions for both the analyte and the internal standard using Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
Caption: Workflow for the quantification of 15-Keto-17-phenyl trinor PGF2α.
Conclusion
15-Keto-17-phenyl trinor PGF2α is a well-defined and stable metabolite of the widely used antiglaucoma drug, Bimatoprost. While it is considered pharmacologically inactive, its chemical and physical properties are of significant interest to researchers studying the metabolic fate of prostaglandin analogs. Its lipophilic nature and defined chemical structure allow for robust analytical method development, primarily using LC-MS/MS, which is essential for characterizing the complete pharmacokinetic profile of its parent compound. This guide provides the foundational technical information required for the accurate handling, analysis, and contextual understanding of this important molecule in drug development and biomedical research.
References
-
Wikipedia. Prostaglandin F2alpha. [Link]
-
PubChem. 13,14-dihydro-15-keto-PGF2alpha. [Link]
-
Enzo Life Sciences, Inc. 15-keto-17-phenyl trinor Prostaglandin F2α ethyl amide. [Link]
-
PubMed. Determination of 15-keto-13,14-dihydro-metabolites of PGE2 and PGF2alpha in Plasma Using High Performance Liquid Chromatography and Gas Chromatography-Mass Spectrometry. [Link]
-
National Center for Biotechnology Information. Prostaglandins. [https://www.ncbi.nlm.nih.gov/books/NBK5632 prostaglandins/]([Link] prostaglandins/)
-
Pharmaceutical Technology. Prostaglandin F2 Alpha Receptor drugs in development, 2024. [Link]
-
PubMed. Prostaglandin F2 alpha and its analogs induce release of endogenous prostaglandins in iris and ciliary muscles isolated from cat and other mammalian species. [Link]
-
PubMed. Biological activities of 17-phenyl-18,19,20-trinorprostaglandins. [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. 15-keto-17-phenyl trinor Prostaglandin F2alpha ethyl amide | CAS 1163135-96-3 | Cayman Chemical | Biomol.com [biomol.com]
- 3. caymanchem.com [caymanchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Prostaglandin F2alpha - Wikipedia [en.wikipedia.org]
- 6. caymanchem.com [caymanchem.com]
- 7. Prostaglandin F2 Alpha Receptor drugs in development by Therapy Areas, Indications, Stages, MoA, RoA, Molecule Type, and Key Players, 2024 [pharmaceutical-technology.com]
- 8. Prostaglandin F2 alpha and its analogs induce release of endogenous prostaglandins in iris and ciliary muscles isolated from cat and other mammalian species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 13,14-dihydro-15-keto-PGF2alpha | C20H34O5 | CID 5283039 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Determination of 15-keto-13,14-dihydro-metabolites of PGE2 and PGF2alpha in plasma using high performance liquid chromatography and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: Quantitative Determination of 15-Keto-17-phenyl trinor Prostaglandin F2α by Competitive ELISA
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Measuring Latanoprost Metabolites
Latanoprost, a prostaglandin F2α analogue, is a first-line therapy for reducing intraocular pressure (IOP) in patients with open-angle glaucoma and ocular hypertension.[1] It is an isopropyl ester prodrug that is rapidly hydrolyzed by esterases in the cornea to its biologically active form, latanoprost acid.[1][2] The active acid has a very short plasma half-life of approximately 17 minutes, making direct measurement challenging for pharmacokinetic (PK) and pharmacodynamic (PD) studies.[1][3]
Following systemic circulation, latanoprost acid is metabolized in the liver via fatty acid β-oxidation into more stable metabolites, which are then primarily excreted through the kidneys.[1][4] The major urinary metabolite is 15-Keto-17-phenyl trinor Prostaglandin F2α. Measuring this stable, downstream metabolite provides a reliable and non-invasive method to assess patient adherence, study drug metabolism, and conduct pharmacokinetic analyses of latanoprost administration. This Enzyme-Linked Immunosorbent Assay (ELISA) kit provides a sensitive and specific tool for this purpose.
Assay Principle: The Competitive ELISA
This assay is a competitive immunoassay designed for the quantitative measurement of small molecules like 15-Keto-17-phenyl trinor PGF2α.[5][6] Because the target analyte is too small to be bound by two antibodies simultaneously (as in a sandwich ELISA), a competitive format is employed.[5][6]
The core principle is a competition between two antigens for a limited number of antibody binding sites:
-
Unlabeled Antigen: The 15-Keto-17-phenyl trinor PGF2α present in the standards or biological samples.
-
Labeled Antigen: A fixed amount of 15-Keto-17-phenyl trinor PGF2α conjugated to an enzyme, such as Acetylcholinesterase (AChE) or Horseradish Peroxidase (HRP). This is often referred to as the "tracer."
The microplate wells are pre-coated with a capture antibody (e.g., Goat anti-Rabbit IgG) that specifically binds the primary antibody against the target analyte. The assay proceeds as follows: the sample/standard, tracer, and primary antibody are added to the wells. The unlabeled analyte from the sample competes with the enzyme-labeled tracer for binding to the primary antibody. After incubation, the wells are washed to remove unbound reagents. A substrate is then added, which reacts with the enzyme on the bound tracer to produce a colored signal.
Crucially, the signal intensity is inversely proportional to the concentration of the analyte in the sample.[5]
-
High Analyte Concentration in Sample: More primary antibody binding sites are occupied by the sample's analyte, leaving fewer sites for the enzyme-labeled tracer to bind. This results in a low signal (light color) .
-
Low Analyte Concentration in Sample: Fewer primary antibody binding sites are occupied by the sample's analyte, allowing more of the enzyme-labeled tracer to bind. This results in a high signal (dark color) .
Caption: Competitive ELISA principle.
Materials and Reagent Preparation
Materials Provided in a Typical Kit
-
Antibody-Coated 96-Well Plate: Ready to use.
-
Analyte Standard: A concentrated stock of 15-Keto-17-phenyl trinor PGF2α.
-
Analyte-AChE Tracer: The analyte conjugated to Acetylcholinesterase.
-
Primary Antibody: Specific for the analyte.
-
Wash Buffer Concentrate: Requires dilution.
-
ELISA Buffer Concentrate: Requires dilution.
-
Ellman's Reagent: Substrate for AChE.
-
Plate Sealer: For incubation steps.
Materials Required but Not Provided
-
Adjustable pipettes and repeating pipettor.
-
A plate reader capable of measuring absorbance at 405-420 nm.
-
UltraPure water (glass distilled or HPLC-grade is not sufficient).[7]
-
Graduated cylinders for buffer preparation.
-
Clean glass tubes for standard dilution.
Reagent Preparation Protocol
-
Equilibration: Bring all kit reagents to room temperature for at least 30 minutes before use.[8]
-
Wash Buffer: Dilute the Wash Buffer Concentrate (typically 10X or 20X) with UltraPure water to the final volume specified in the kit manual. Mix thoroughly.
-
ELISA Buffer: Dilute the ELISA Buffer Concentrate with UltraPure water as instructed. This buffer is used for preparing standards and diluting the tracer and antibody.
-
Standard Curve Preparation:
-
Scientist's Note: Serial dilution is a critical step where precision is paramount. Use a fresh pipette tip for every transfer to avoid carryover. Prepare standards no more than two hours before use.[9]
-
Label eight clean glass test tubes #1 through #8.
-
Aliquot 900 µl of ELISA Buffer to tube #1 and 500 µl to tubes #2-8.
-
Transfer 100 µl of the concentrated bulk standard to tube #1 and mix thoroughly. This creates the highest concentration point of your curve.
-
Perform a 1:2 serial dilution: Transfer 500 µl from tube #1 to tube #2, mix. Transfer 500 µl from tube #2 to tube #3, mix. Continue this process through tube #8.[7] Tube #8 will serve as the zero-standard or maximum binding (B₀) well.
-
Sample Preparation
The appropriate preparation of biological samples is essential for accurate results. Prostaglandin levels can be affected by sample handling.
-
Urine:
-
Collect urine samples, preferably mid-stream first morning void, in a sterile container without any preservatives.
-
Centrifuge at ≥5,000 x g for 2 minutes to remove particulate matter.[10]
-
The supernatant can often be assayed directly after dilution in ELISA Buffer. A starting dilution of 1:5 or 1:10 is recommended.
-
If not assayed immediately, aliquot and store at -80°C.[10]
-
-
Plasma:
-
Collect blood in vacutainers containing an anticoagulant like EDTA or heparin.
-
To prevent ex vivo prostaglandin formation, indomethacin can be added to a final concentration of at least 10 µM.[11]
-
Centrifuge at ~1,000 x g for 15 minutes at 4°C.
-
Plasma samples often require purification to remove interfering proteins.[11] Acetone precipitation is a common method:
-
Add four volumes of ice-cold acetone to the plasma sample.
-
Incubate at -20°C for at least 30 minutes.
-
Centrifuge to pellet the proteins.
-
Transfer the supernatant to a clean tube and evaporate the acetone under a gentle stream of nitrogen.
-
Reconstitute the dried extract in ELISA Buffer.[11]
-
-
-
Tissue Homogenates:
-
Homogenize tissue in a suitable buffer, such as 15% methanol in 0.1 M phosphate buffer.
-
Centrifuge the homogenate to pellet debris.
-
The supernatant may require solid-phase extraction (SPE) using a C18 column for purification and concentration.
-
Detailed Assay Protocol
Pro-Tip: To minimize "edge effects," ensure the plate and all reagents are at a uniform room temperature before starting. Use a fresh plate sealer for each incubation step to prevent evaporation and cross-contamination.[12]
Caption: General experimental workflow for the ELISA.
Step-by-Step Method:
-
Plate Setup: Arrange the standards and samples in duplicate or triplicate to ensure statistical validity. Designate wells for the zero standard (B₀) and a blank (ELISA buffer only).
-
Pipetting:
-
Add 100 µl of ELISA Buffer to the Non-Specific Binding (NSB) wells.
-
Add 50 µl of ELISA Buffer to the B₀ (zero standard) wells.
-
Add 50 µl of each prepared standard (tubes #1-7) to their designated wells.
-
Add 50 µl of your prepared samples to their wells.
-
-
Add Tracer: Add 50 µl of the diluted Analyte-AChE Tracer to all wells except the Blank.
-
Add Antibody: Add 50 µl of the diluted Primary Antibody to all wells except the Blank and NSB wells.
-
First Incubation: Cover the plate with a sealer and incubate, typically for 18 hours at 4°C. This long incubation allows the competitive binding reaction to reach equilibrium.
-
Washing:
-
Scientist's Note: Washing is a critical step to reduce background noise. Insufficient washing is a common cause of high background.[13]
-
Empty the wells and wash 5 times with ~300 µl of diluted Wash Buffer per well. After the final wash, invert the plate and tap it firmly on a paper towel to remove any residual buffer.[14]
-
-
Substrate Addition: Add 200 µl of Ellman's Reagent to each well.
-
Second Incubation (Development): Cover the plate and incubate in the dark at room temperature on an orbital shaker for 60-90 minutes, or until the B₀ wells develop a distinct yellow color.
-
Read Plate: Measure the absorbance (Optical Density, OD) of each well using a plate reader set to a wavelength between 405 and 420 nm.
Data Analysis and Interpretation
The goal of data analysis is to create a standard curve and use it to determine the concentration of the analyte in your unknown samples.
-
Calculate Average OD: Average the duplicate/triplicate OD readings for each standard, control, and sample.
-
Calculate Percent Binding (%B/B₀):
-
Subtract the average OD of the Blank from all other readings.
-
The B₀ value is the average OD of the zero standard.
-
For each standard and sample, calculate the percent binding using the formula: %B/B₀ = (Average OD of Standard or Sample / Average OD of B₀) * 100
-
-
Generate the Standard Curve:
-
Plot the %B/B₀ (Y-axis) against the known concentrations of the standards (X-axis) on a semi-log scale.
-
The resulting curve should be sigmoidal ("S"-shaped).[15] A four-parameter logistic (4PL) regression model is the most accurate method for fitting this type of curve.[15][16][17]
-
4PL Equation Parameters: The curve is defined by four parameters: the minimum asymptote (A), the Hill's slope (B), the inflection point (C or EC₅₀), and the maximum asymptote (D).[18][19]
-
-
Determine Sample Concentrations:
-
Using the 4PL curve fit, interpolate the concentration of 15-Keto-17-phenyl trinor PGF2α for each sample based on its calculated %B/B₀ value.
-
Remember to multiply the interpolated value by the sample dilution factor to obtain the final concentration in the original sample.
-
Sample Data Table (Illustrative)
| Standard Conc. (pg/mL) | Avg. OD (405 nm) | %B/B₀ |
| 200 (Std 1) | 0.255 | 15.0% |
| 100 (Std 2) | 0.383 | 22.5% |
| 50 (Std 3) | 0.595 | 35.0% |
| 25 (Std 4) | 0.884 | 52.0% |
| 12.5 (Std 5) | 1.224 | 72.0% |
| 6.25 (Std 6) | 1.496 | 88.0% |
| 0 (B₀) | 1.700 | 100.0% |
| Sample A | 0.765 | 45.0% |
From the curve generated by this data, the concentration of Sample A would be interpolated from its %B/B₀ of 45.0%.
Troubleshooting Guide
| Problem | Potential Cause(s) | Solution(s) |
| High Background | - Insufficient washing- Contaminated reagents or buffer- Plate sealer reused | - Increase the number of wash steps or add a soak step.[13]- Prepare fresh buffers.[13]- Use a fresh plate sealer for each incubation.[9] |
| Weak or No Signal | - Reagents expired or stored improperly- Reagents added in the wrong order- Analyte concentration below detection limit | - Check reagent expiration dates and storage conditions.[8]- Carefully review and repeat the protocol.[8]- Concentrate the sample or use a lower dilution. |
| Poor Standard Curve | - Improper standard dilution- Pipetting errors- Inaccurate curve fitting model | - Prepare fresh standards, ensuring thorough mixing at each step.[9]- Use calibrated pipettes and proper technique.[9]- Use a four-parameter logistic (4PL) curve fit.[9][16] |
| High Coefficient of Variation (CV) in Duplicates | - Inconsistent pipetting- Bubbles in wells- Incomplete mixing of reagents | - Ensure consistent pipetting technique and volume.[9]- Visually inspect wells for bubbles before reading.[9]- Thoroughly mix all reagents before adding to the plate.[12] |
References
-
Latanoprost - StatPearls - NCBI Bookshelf. (2024). National Center for Biotechnology Information. [Link]
-
Competitive ELISA. (2021). Creative Diagnostics. [Link]
-
Four Parameter Logistic (4PL) Regression. MyAssays. [Link]
-
Prostaglandin E ELISA Kit Instructions. Interchim. [Link]
-
Ocular and Systemic Pharmacokinetics Of Latanoprost in Humans. (2002). ResearchGate. [Link]
-
The principle and method of ELISA. MBL Life Science. [Link]
-
Tear biomarkers in latanoprost and bimatoprost treated eyes. (2021). PLOS One. [Link]
-
ELISA Principle, Procedure, Types, and Applications. PraxiLabs. [Link]
-
ELISA Data Analysis With Four-Parameter Curve Fit. PBL Assay Science. [Link]
-
Troubleshooting of Competition (Inhibition) ELISA. Creative Biolabs Antibody. [Link]
-
Competitive ELISA Protocol and Animation. (2010). Microbe Notes. [Link]
-
Ocular and systemic pharmacokinetics of latanoprost in humans. (1998). PubMed. [Link]
-
Latanoprost – Knowledge and References. Taylor & Francis. [Link]
-
Preparing Urine Samples for ELISA & Multiplex Assay Kits. RayBiotech. [Link]
-
ELISA Analysis in Python. (2023). Medium. [Link]
-
Estimate calibration curve | Analyse ELISA data in R. [Link]
-
OxiSelect™ 8-iso-Prostaglandin F2α ELISA Kit. Cell Biolabs, Inc. [Link]
-
8-epi-PGF2α(8-Epi-Prostaglandin F2 Alpha) ELISA Kit (E-EL-0041). Elabscience. [Link]
-
6-keto-Prostaglandin F1 Alpha ELISA Assay Kit. Eagle Biosciences. [Link]
Sources
- 1. Latanoprost - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. researchgate.net [researchgate.net]
- 4. Ocular and systemic pharmacokinetics of latanoprost in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Competitive ELISA - Creative Diagnostics [creative-diagnostics.com]
- 6. The principle and method of ELISA | MBL Life Sience -GLOBAL- [mblbio.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. ELISA Troubleshooting Guide | Thermo Fisher Scientific - RU [thermofisher.com]
- 9. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 10. raybiotech.com [raybiotech.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. mybiosource.com [mybiosource.com]
- 13. ELISA Troubleshooting Guide1: Common Questions, Tips & Tricks | R&D Systems [rndsystems.com]
- 14. cellbiolabs.com [cellbiolabs.com]
- 15. Four Parameter Logistic (4PL) Curve Calculator | AAT Bioquest [aatbio.com]
- 16. Four Parameter Logistic Regression - MyAssays [myassays.com]
- 17. pblassaysci.com [pblassaysci.com]
- 18. medium.com [medium.com]
- 19. 4 Estimate calibration curve | Analyse ELISA data in R [janalin.github.io]
Application Note: Quantitative Analysis of 15-Keto-17-phenyl trinor Prostaglandin F2α in Biological Matrices using a Validated LC-MS/MS Method
Abstract
This document provides a comprehensive, field-proven protocol for the sensitive and selective quantification of 15-Keto-17-phenyl trinor Prostaglandin F2α, a critical metabolite of the ocular hypotensive drug Bimatoprost, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodology detailed herein is designed for researchers, scientists, and drug development professionals engaged in pharmacokinetic, pharmacodynamic, and metabolic studies. We will elaborate on the rationale behind each step, from sample preparation to data acquisition, ensuring a robust and reproducible analytical workflow.
Introduction: The Significance of 15-Keto-17-phenyl trinor PGF2α Monitoring
Bimatoprost (17-phenyl trinor PGF2α ethyl amide) is a potent F-series prostaglandin analog widely used in the treatment of glaucoma and ocular hypertension.[1] Following administration, Bimatoprost undergoes metabolic transformation. One key metabolic pathway involves the oxidation of the C-15 hydroxyl group, catalyzed by 15-hydroxyprostaglandin dehydrogenase (15-PGDH), to form 15-Keto-17-phenyl trinor Prostaglandin F2α.[2]
Accurate quantification of this 15-keto metabolite is paramount for several reasons:
-
Pharmacokinetic (PK) Profiling: Understanding the formation and clearance rates of this metabolite is crucial for defining the complete PK profile of Bimatoprost.
-
Metabolic Phenotyping: The levels of 15-Keto-17-phenyl trinor PGF2α can serve as a biomarker for 15-PGDH activity, offering insights into individual metabolic differences.
-
Drug Efficacy and Safety: Characterizing the metabolic fate of Bimatoprost is a fundamental component of its overall efficacy and safety assessment.
LC-MS/MS stands as the gold standard for this application due to its unparalleled sensitivity, specificity, and wide dynamic range, allowing for precise measurement of low-concentration analytes in complex biological matrices.[3]
Experimental Design: A Validated Approach
This section outlines the materials, reagents, and a step-by-step protocol for the analysis of 15-Keto-17-phenyl trinor Prostaglandin F2α.
Materials and Reagents
-
Analytical Standards:
-
Solvents and Chemicals:
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Butylated hydroxytoluene (BHT)[6]
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Nitrogen gas, high purity
-
-
Consumables:
-
Low-binding polypropylene tubes (1.5 mL and 15 mL)[7]
-
Solid Phase Extraction (SPE) cartridges (e.g., C18, 100 mg)
-
Glassware (silanized to prevent adsorption)
-
Autosampler vials with inserts
-
Standard and Internal Standard Preparation
Rationale: Accurate preparation of stock and working solutions is fundamental to the entire quantitative assay. The use of a stable isotope-labeled internal standard (SIL-IS) is critical to correct for variability in sample extraction and matrix effects.
-
Primary Stock Solutions (1 mg/mL): Dissolve the neat analytical standard and SIL-IS in methanol to a final concentration of 1 mg/mL. Store at -80°C.
-
Working Stock Solutions (1 µg/mL): Prepare a series of working stock solutions by diluting the primary stocks in a solution of 50:50 acetonitrile:water.[8]
-
Calibration Curve and Quality Control (QC) Samples: Prepare calibration standards and QC samples by spiking the appropriate volume of the working stock solutions into the blank biological matrix (e.g., plasma, aqueous humor). A typical calibration range might be 10 pg/mL to 10 ng/mL.
Sample Preparation: Solid Phase Extraction (SPE)
Rationale: Biological matrices contain numerous interferences (salts, proteins, phospholipids) that can suppress the ionization of the target analyte, leading to inaccurate results. A robust sample cleanup is therefore essential. SPE provides a reliable method for isolating prostaglandins from these complex matrices.[7]
Caption: Solid Phase Extraction (SPE) workflow for prostaglandin analysis.
Protocol:
-
Sample Thawing: Thaw biological samples on ice to minimize degradation.
-
Internal Standard Spiking: To 200 µL of sample, add the SIL-IS to a final concentration in the mid-range of the calibration curve.
-
Acidification: Add 10 µL of 2M formic acid to acidify the sample to approximately pH 3.5. This step is crucial as it ensures the carboxylic acid moiety of the prostaglandin is protonated, leading to better retention on the C18 stationary phase.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to go dry.
-
Sample Loading: Load the acidified sample onto the conditioned SPE cartridge.
-
Washing:
-
Wash with 1 mL of water containing 5% methanol to remove salts and other polar interferences.
-
Wash with 1 mL of hexane to remove highly non-polar lipids.
-
-
Elution: Elute the 15-Keto-17-phenyl trinor PGF2α with 1 mL of ethyl acetate or methanol.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 30°C. Reconstitute the residue in 100 µL of the initial mobile phase conditions (e.g., 70:30 Water:Acetonitrile with 0.1% formic acid).
LC-MS/MS Method Parameters
Rationale: The chromatographic separation is designed to resolve the analyte from potential isomers and matrix components. The mass spectrometer is set to specifically detect and quantify the target analyte and its internal standard using Multiple Reaction Monitoring (MRM).
Liquid Chromatography (LC) Conditions
| Parameter | Recommended Setting | Rationale |
| Column | C18, 2.1 x 50 mm, < 3 µm | Provides excellent retention and resolution for prostaglandins. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier promotes protonation for better peak shape and ionization efficiency in positive mode. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier providing good separation for this class of compounds.[9] |
| Flow Rate | 0.4 mL/min | A standard flow rate for a 2.1 mm ID column, balancing speed and separation efficiency. |
| Column Temperature | 40°C | Elevated temperature reduces viscosity and can improve peak shape. |
| Injection Volume | 5 µL | A typical injection volume to balance sensitivity and potential column overload. |
| Gradient Program | Time (min) | %B |
| 0.0 | 30 | |
| 1.0 | 30 | |
| 8.0 | 95 | |
| 9.0 | 95 | |
| 9.1 | 30 | |
| 12.0 | 30 |
Mass Spectrometry (MS) Conditions
Rationale: Electrospray ionization in negative ion mode (ESI-) is highly effective for prostaglandins due to the presence of the carboxylic acid group, which readily deprotonates to form the [M-H]⁻ ion. MRM provides two levels of mass filtering (precursor and product ions), ensuring high specificity.
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | -4000 V |
| Source Temperature | 500°C[10] |
| Drying Gas Flow | 11 L/min[11] |
| Nebulizer Pressure | 30 psi[8] |
| MRM Transitions | Compound |
| 15-Keto-17-phenyl trinor PGF2α | |
| 15-Keto-17-phenyl trinor PGF2α-d4 (IS) |
Note on MRM Transitions: The exact product ions and optimal collision energies must be determined empirically by infusing a standard solution of 15-Keto-17-phenyl trinor Prostaglandin F2α into the mass spectrometer. The precursor ion will be the deprotonated molecule [M-H]⁻, which for the analyte is calculated as (C25H35NO4) - H = 413.5 - 1 = 412.5 m/z. For the d4-labeled internal standard, it would be 416.5 m/z. The most intense and specific fragment ions would then be selected for the product ions.
Method Validation: Ensuring Trustworthy Data
To ensure the reliability of the data, the method must be validated according to established guidelines (e.g., FDA Bioanalytical Method Validation). Key validation parameters include:
-
Selectivity and Specificity: Absence of interfering peaks at the retention time of the analyte and IS in blank matrix samples.
-
Linearity: A linear relationship between concentration and response, with a correlation coefficient (r²) > 0.99.
-
Accuracy and Precision: Intra- and inter-day accuracy (% bias) and precision (% CV) should be within ±15% (±20% at the LLOQ).[3]
-
Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): The LLOQ is the lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.[3]
-
Matrix Effect: Assessment of the ion suppression or enhancement caused by the biological matrix.
-
Stability: Evaluation of the analyte's stability in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, room temperature). Prostaglandins can be unstable, and prompt analysis or storage at -80°C is often required.[6]
Data Analysis and Interpretation
Caption: Workflow for quantitative data analysis in LC-MS/MS.
-
Peak Integration: Integrate the chromatographic peaks for the analyte and the internal standard.
-
Response Ratio: Calculate the peak area ratio of the analyte to the IS.
-
Calibration Curve: Plot the peak area ratio versus the nominal concentration for the calibration standards.
-
Regression Analysis: Apply a linear regression (typically with a 1/x or 1/x² weighting) to the calibration curve.
-
Concentration Calculation: Determine the concentration of the analyte in unknown samples by back-calculating from their peak area ratios using the regression equation.
Conclusion
The LC-MS/MS method detailed in this application note provides a robust, sensitive, and selective protocol for the quantification of 15-Keto-17-phenyl trinor Prostaglandin F2α in biological matrices. By adhering to the principles of meticulous sample preparation, optimized chromatographic separation, and specific mass spectrometric detection, researchers can obtain high-quality, reliable data essential for advancing our understanding of Bimatoprost metabolism and its clinical implications.
References
-
Balazy, M. (2011). LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes. Journal of Lipid Research, 52(4), 850–859. Available at: [Link]
-
Barros, S. (2018). LC-MS/MS method development for anti-oxidative biomarkers. Universidade de Lisboa. Available at: [Link]
-
Mesmar, J., et al. (2011). An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids. Journal of Lipid Research, 52(4), 850-859. Available at: [Link]
-
Song, W. L., et al. (2011). LC/MS/MS method for analysis of E 2 series prostaglandins and isoprostanes. Journal of Lipid Research, 52(4), 850-859. Available at: [Link]
-
PubChem. (n.d.). 13,14-dihydro-15-keto-PGF2alpha. National Center for Biotechnology Information. Available at: [Link]
-
Yang, P., et al. (2018). Simultaneous LC–MS/MS analysis of eicosanoids and related metabolites in human serum, sputum and BALF. Journal of Chromatography B, 1092, 484-492. Available at: [Link]
-
Somuncu, S., et al. (2002). 8-iso-prostaglandin F2alpha as a Useful Clinical Biomarker of Oxidative Stress in ESRD Patients. American Journal of Nephrology, 22(5-6), 547-553. Available at: [Link]
-
Waters Corporation. (n.d.). High Sensitivity, High Throughput LC-MS Analysis of Eicosanoids Using the Xevo™ MRT QTof. Available at: [Link]
-
O'Sullivan, S., et al. (2020). Prostanoid Metabolites as Biomarkers in Human Disease. International Journal of Molecular Sciences, 21(23), 9271. Available at: [Link]
-
Wang, Y., et al. (2022). Determination of nine prostaglandins in the arachidonic acid metabolic pathway with UHPLC-QQQ-MS/MS and application to in vitro and in vivo inflammation models. Frontiers in Pharmacology, 13, 988513. Available at: [Link]
-
Granstrom, E. (1982). Determination of 15-keto-13,14-dihydro-metabolites of PGE2 and PGF2alpha in Plasma Using High Performance Liquid Chromatography and Gas Chromatography-Mass Spectrometry. Methods in Enzymology, 86, 525-542. Available at: [Link]
-
Sullivan, M. H., et al. (1992). Metabolism of prostaglandins E2 and F2 alpha by human fetal membranes. Biochimica et Biophysica Acta, 1123(3), 342-346. Available at: [Link]
-
Kim, H. Y., et al. (2016). UPLC-MS/MS-Based Profiling of Eicosanoids in RAW264.7 Cells Treated with Lipopolysaccharide. International Journal of Molecular Sciences, 17(4), 508. Available at: [Link]
-
Colas, R. A., et al. (2019). Development and Validation of Methodologies for the Identification of Specialized Pro-Resolving Lipid Mediators and Classic Eicosanoids in Biological Matrices. Journal of the American Society for Mass Spectrometry, 30(10), 2133-2146. Available at: [Link]
-
Taylor, A. W., et al. (2011). Rapid Quantitative Analysis of 8-iso-PGF2α Using Liquid Chromatography-Tandem Mass Spectrometry and Comparison to an Enzyme Immunoassay Method. Journal of Chromatography B, 879(28), 3104-3108. Available at: [Link]
-
Diczfalusy, U., et al. (1993). Metabolism of prostaglandin F2 alpha in Zellweger syndrome. Peroxisomal beta-oxidation is a major importance for in vivo degradation of prostaglandins in humans. The Journal of Clinical Investigation, 91(3), 977-983. Available at: [Link]
-
Brumsted, J. R., et al. (1989). Prostaglandin F2 alpha synthesis and metabolism by luteal phase endometrium in vitro. Fertility and Sterility, 52(5), 769-773. Available at: [Link]
-
Prasain, J. K. (2013). Tandem mass spectrometry analysis of prostaglandins and isoprostanes. Journal of Chromatography B, 927, 1-16. Available at: [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Simultaneous LC–MS/MS analysis of eicosanoids and related metabolites in human serum, sputum and BALF - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. 15-keto-17-phenyl trinor Prostaglandin F2alpha ethyl amide | CAS 1163135-96-3 | Cayman Chemical | Biomol.com [biomol.com]
- 6. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How to Prepare Samples for Prostaglandin Measurement - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 8. repositorio.ulisboa.pt [repositorio.ulisboa.pt]
- 9. LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rapid Quantitative Analysis of 8-iso-PGF2α Using Liquid Chromatography-Tandem Mass Spectrometry and Comparison to an Enzyme Immunoassay Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Determination of nine prostaglandins in the arachidonic acid metabolic pathway with UHPLC-QQQ-MS/MS and application to in vitro and in vivo inflammation models [frontiersin.org]
Application Notes and Protocols for the Quantification of 15-Keto-17-phenyl trinor PGF2α in Cell Culture
Introduction: Unveiling the Metabolic Fate of Prostaglandin Analogs
In the realm of ophthalmic drug development and cellular signaling research, the precise quantification of prostaglandin (PG) analogs and their metabolites is paramount. 15-Keto-17-phenyl trinor PGF2α is a significant metabolite of widely prescribed synthetic prostaglandin F2α analogs, such as Latanoprost and Bimatoprost, used in the management of glaucoma and ocular hypertension.[1][2][3] The formation of this 15-keto metabolite, through the enzymatic oxidation of the C-15 hydroxyl group, represents a critical step in the drug's metabolic pathway.[1][2][3] Understanding the concentration of 15-Keto-17-phenyl trinor PGF2α in cell culture systems allows researchers to elucidate the pharmacokinetics, cellular uptake, and metabolic stability of the parent drug, providing invaluable insights into its efficacy and potential for off-target effects.
This comprehensive guide provides detailed protocols for the quantification of 15-Keto-17-phenyl trinor PGF2α in cell culture supernatants, tailored for researchers, scientists, and drug development professionals. We will explore two robust analytical methodologies: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for its high specificity and sensitivity, and Enzyme-Linked Immunosorbent Assay (ELISA) as a high-throughput alternative. The causality behind experimental choices is explained to empower researchers to adapt these protocols to their specific experimental needs.
Metabolic Pathway of 17-phenyl trinor PGF2α Analogs
The metabolic conversion of the parent prostaglandin analog to its 15-keto derivative is a key determinant of its biological activity and clearance. This biotransformation is primarily catalyzed by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH).
Caption: Metabolic conversion of 17-phenyl trinor PGF2α analogs.
I. Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the quantification of small molecules in complex biological matrices due to its exceptional selectivity and sensitivity. This method involves the chromatographic separation of the analyte of interest followed by its detection based on its unique mass-to-charge ratio (m/z) and fragmentation pattern.
A. Rationale for LC-MS/MS Method Development
The development of a robust LC-MS/MS method hinges on several key principles:
-
Chromatographic Separation: A reversed-phase C18 column is typically employed to retain the relatively nonpolar prostaglandin molecules. A gradient elution with an organic solvent (e.g., acetonitrile or methanol) and an aqueous mobile phase containing a weak acid (e.g., formic acid) is used to achieve optimal separation from other matrix components. The acidic modifier aids in the protonation of the analyte, enhancing its ionization efficiency in the mass spectrometer.
-
Ionization: Electrospray ionization (ESI) in negative ion mode is the preferred method for prostaglandins, as the carboxylic acid moiety readily loses a proton to form a negatively charged ion ([M-H]^-).
-
Multiple Reaction Monitoring (MRM): For quantitative analysis, a triple quadrupole mass spectrometer is operated in MRM mode. This involves selecting the deprotonated parent ion (Q1), fragmenting it in the collision cell (Q2), and detecting a specific product ion (Q3). This highly specific detection method minimizes interferences from other molecules in the sample. While specific MRM transitions for 15-Keto-17-phenyl trinor PGF2α are not widely published, a closely related molecule, 15-keto PGF2α, has a reported transition of m/z 351.16 → 289.15.[4] Given the structural similarity, a similar fragmentation pattern is expected.
B. Experimental Workflow for LC-MS/MS Analysis
Caption: Workflow for LC-MS/MS quantification of 15-Keto-17-phenyl trinor PGF2α.
C. Detailed Protocol: LC-MS/MS Quantification
1. Materials and Reagents
-
15-Keto-17-phenyl trinor PGF2α analytical standard (Cayman Chemical or equivalent)
-
Deuterated internal standard (IS), e.g., PGF2α-d4 (or a structurally similar deuterated analog)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Solid-phase extraction (SPE) cartridges (e.g., C18, 100 mg)
-
Cell culture supernatant samples
2. Sample Preparation: Solid-Phase Extraction (SPE)
-
Harvest Supernatant: Collect cell culture supernatant and centrifuge at 3000 x g for 10 minutes at 4°C to remove cells and debris.
-
Internal Standard Spiking: To 1 mL of supernatant, add the internal standard to a final concentration of 10 ng/mL.
-
Acidification: Acidify the sample to pH 3-4 with 0.1% formic acid. This ensures that the carboxylic acid group of the analyte is protonated, promoting its retention on the C18 stationary phase.
-
SPE Cartridge Conditioning: Condition the C18 SPE cartridge by washing with 3 mL of methanol followed by 3 mL of 0.1% formic acid in water.
-
Sample Loading: Load the acidified sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of 0.1% formic acid in water, followed by 3 mL of 15% methanol in water to remove polar impurities.
-
Elution: Elute the analyte with 2 mL of methanol or acetonitrile into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80% Water/20% Acetonitrile with 0.1% formic acid).
3. LC-MS/MS Instrumentation and Parameters
| Parameter | Recommended Setting |
| LC System | |
| Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.3 mL/min |
| Gradient | 20% B to 95% B over 10 minutes |
| Injection Volume | 5-10 µL |
| MS System | |
| Ionization Mode | ESI Negative |
| MRM Transition (Analyte) | To be optimized, start with predicted values |
| MRM Transition (IS) | e.g., PGF2α-d4: m/z 357.2 → 197.1[4] |
| Collision Energy | To be optimized for each transition |
4. Standard Curve Preparation and Data Analysis
-
Prepare a series of calibration standards of 15-Keto-17-phenyl trinor PGF2α in the same matrix as the samples (e.g., cell culture medium) ranging from 0.1 to 100 ng/mL.
-
Process the standards using the same SPE procedure as the samples.
-
Generate a standard curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.
-
Determine the concentration of 15-Keto-17-phenyl trinor PGF2α in the unknown samples by interpolating their peak area ratios from the standard curve.
II. Quantification by Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a plate-based immunoassay technique that offers a high-throughput and cost-effective method for quantifying biomolecules. A competitive ELISA is the most common format for small molecules like prostaglandins.
A. Rationale for ELISA Method
In a competitive ELISA for 15-Keto-17-phenyl trinor PGF2α, the analyte in the sample competes with a labeled (e.g., enzyme-conjugated) version of the analyte for binding to a limited number of specific antibody-coated wells. The amount of labeled analyte that binds to the antibody is inversely proportional to the concentration of the unlabeled analyte in the sample.
Critical Consideration: Antibody Cross-Reactivity
The success of an ELISA is highly dependent on the specificity of the antibody. While a specific ELISA kit for 15-Keto-17-phenyl trinor PGF2α may not be commercially available, kits for the parent compound (17-phenyl trinor PGF2α) or other 15-keto prostaglandin metabolites exist.[5] It is crucial to validate the cross-reactivity of these antibodies with 15-Keto-17-phenyl trinor PGF2α. This involves testing the ability of a known concentration of the 15-keto metabolite to displace the labeled antigen in the assay. Significant cross-reactivity would allow for its quantification, though results should be interpreted with caution.
B. Experimental Workflow for ELISA
Caption: General workflow for competitive ELISA.
C. Detailed Protocol: Competitive ELISA
1. Materials and Reagents
-
Commercially available ELISA kit for a related prostaglandin (e.g., 17-phenyl trinor PGF2α or a 15-keto prostaglandin metabolite)
-
15-Keto-17-phenyl trinor PGF2α analytical standard
-
Cell culture supernatant samples
-
Microplate reader
2. Assay Procedure (General)
-
Reagent Preparation: Prepare all reagents, standards, and samples as directed in the ELISA kit manual.
-
Standard and Sample Addition: Add standards and samples (appropriately diluted) to the wells of the antibody-coated microplate.
-
Tracer and Antibody Addition: Add the enzyme-conjugated prostaglandin (tracer) and the specific antibody to each well.
-
Incubation: Incubate the plate according to the kit instructions (typically 1-2 hours at room temperature or overnight at 4°C).
-
Washing: Wash the plate multiple times with the provided wash buffer to remove unbound reagents.
-
Substrate Addition: Add the substrate solution to each well.
-
Color Development: Incubate the plate for the recommended time to allow for color development.
-
Stopping the Reaction: Add the stop solution to each well to terminate the reaction.
-
Absorbance Reading: Read the absorbance of each well at the specified wavelength (e.g., 450 nm) using a microplate reader.
3. Data Analysis and Validation
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of the analyte in the samples by interpolating their absorbance values from the standard curve.
-
Crucial Validation Step: To assess the suitability of a non-specific kit, perform a cross-reactivity test. Prepare a standard curve of 15-Keto-17-phenyl trinor PGF2α and determine its IC50 (the concentration that causes 50% inhibition of binding). Compare this to the IC50 of the standard provided in the kit. The percentage cross-reactivity can be calculated as: (IC50 of kit standard / IC50 of 15-Keto-17-phenyl trinor PGF2α) x 100%.
III. Method Validation and Quality Control
For both LC-MS/MS and ELISA, rigorous method validation is essential to ensure the reliability of the generated data. Key validation parameters include:
| Validation Parameter | Description |
| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. |
| Accuracy | The closeness of the measured value to the true value, often assessed by spike-and-recovery experiments. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision). |
| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |
IV. Conclusion
The quantification of 15-Keto-17-phenyl trinor PGF2α in cell culture is a critical aspect of research involving prostaglandin analogs. The choice between LC-MS/MS and ELISA will depend on the specific requirements of the study, including the need for sensitivity, specificity, and throughput. LC-MS/MS offers the highest degree of confidence in the results due to its inherent specificity. While ELISA provides a more accessible and higher throughput option, careful validation of antibody cross-reactivity is imperative for accurate quantification. By following the detailed protocols and understanding the underlying principles outlined in these application notes, researchers can confidently and accurately measure this key metabolite, advancing our understanding of prostaglandin pharmacology.
References
-
ResearchGate. (n.d.). LC-MS/MS results for the prostaglandin standards: 15K-PGF2α, PGF2α, 15(R)-PGF2α, 13,14-dh-15K-PGF2α, and PGF2α-D4 (an internal control). Retrieved from [Link]
-
Elabscience. (n.d.). 8-epi-PGF2α(8-Epi-Prostaglandin F2 Alpha) ELISA Kit. Retrieved from [Link]
- Lee, H. J., et al. (2012). F-series prostaglandin function as sex pheromones in the Korean salamander, Hynobius leechii. PLoS ONE, 7(1), e30035.
-
Assay Genie. (n.d.). General Prostaglandin F2 Alpha (PGF2a) ELISA Kit. Retrieved from [Link]
-
ELK Biotechnology. (n.d.). Cattle PGFM(Prostaglandin F Metabolite) ELISA Kit. Retrieved from [Link]
- Na, D. H., et al. (2018). Generation of monoclonal antibody against 6-Keto PGF1α and development of ELISA for its quantification in culture medium. Monoclonal antibodies in immunodiagnosis and immunotherapy, 37(4), 163-167.
-
RTI International. (2024). Selecting and optimizing transitions for LC-MS/MS methods. Retrieved from [Link]
- Wild, D. (2013). The immunoassay handbook. Elsevier.
- He, L., et al. (2018). 15-Keto prostaglandin E2 suppresses STAT3 signaling and inhibits breast cancer cell growth and progression. Cancer letters, 419, 1-11.
- Krishna, R., et al. (2022). 15-keto-Prostaglandin E2 exhibits bioactive role by modulating glomerular cytoarchitecture through EP2/EP4 receptors. Biochimica et Biophysica Acta (BBA)-Molecular and Cell Biology of Lipids, 1867(10), 159193.
- Barrow, S. E., et al. (1982). Determination of 15-keto-13,14-dihydro-metabolites of PGE2 and PGF2alpha in plasma using high performance liquid chromatography and gas chromatography-mass spectrometry. Prostaglandins, 23(4), 559-570.
-
PubChem. (n.d.). 13,14-dihydro-15-keto-PGF2alpha. Retrieved from [Link]
-
Cambridge Bioscience. (n.d.). 15-keto-17-phenyl trinor Prostaglandin F2α. Retrieved from [Link]
Sources
Application Notes and Protocols for Intraocular Pressure Studies Using 15-Keto-17-phenyl trinor Prostaglandin F2alpha
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Prostaglandin Analogs in Glaucoma Management and the Investigation of Key Metabolites
Glaucoma, a leading cause of irreversible blindness worldwide, is characterized by the progressive degeneration of retinal ganglion cells.[1] Elevated intraocular pressure (IOP) stands as the most significant and modifiable risk factor in the management of this disease.[2] Consequently, therapeutic strategies are predominantly aimed at reducing IOP.[3] Prostaglandin F2-alpha (PGF2α) analogs are a first-line therapy for managing elevated IOP due to their potent ocular hypotensive effects, convenient once-daily dosing, and favorable safety profile.[3] These drugs, including widely prescribed agents like latanoprost and bimatoprost, primarily lower IOP by enhancing the outflow of aqueous humor through the uveoscleral pathway.[4][5][6]
The mechanism of action of PGF2α analogs involves their interaction with prostanoid FP receptors located in the ciliary muscle and trabecular meshwork.[7] This interaction initiates a signaling cascade that leads to the relaxation of the ciliary muscle and remodeling of the extracellular matrix, which in turn reduces resistance to aqueous humor outflow.[2] Specifically, the upregulation of matrix metalloproteinases (MMPs), such as MMP-1, MMP-3, and MMP-9, plays a crucial role in breaking down collagen and other extracellular matrix components in the ciliary muscle and sclera, thereby facilitating uveoscleral outflow.[2][8]
15-Keto-17-phenyl trinor Prostaglandin F2alpha is a significant metabolite of the potent FP receptor agonist, 17-phenyl trinor PGF2α ethyl amide (bimatoprost).[9][10] While the parent compound is a well-established therapeutic agent, the pharmacological activity of its metabolites, such as the 15-keto derivative, is an area of active investigation. Understanding the biological effects of these metabolites is crucial for a comprehensive understanding of the parent drug's overall efficacy and duration of action. These application notes provide a detailed guide for researchers to investigate the effects of this compound on intraocular pressure, utilizing both in vitro and in vivo models.
Physicochemical Properties and Handling
Proper handling and storage of this compound are critical for maintaining its stability and ensuring reproducible experimental results.
| Property | Recommendation | Source |
| Storage Temperature | -20°C | [9] |
| Shipping Conditions | Room temperature in the continental US; may vary elsewhere. | [9] |
| Long-term Stability | ≥ 2 years at -20°C | [9] |
| Formulation | For experimental use, dissolve in an appropriate solvent such as DMSO or ethanol. Further dilution into aqueous buffers is recommended for cell culture and in vivo studies. | General Lab Practice |
Note: Prostaglandin analogs can be sensitive to degradation. It is advisable to prepare fresh dilutions for each experiment and avoid repeated freeze-thaw cycles.
Part 1: In Vitro Assessment of Cellular Effects
In vitro studies using relevant ocular cell lines are indispensable for elucidating the molecular mechanisms by which this compound may influence aqueous humor outflow pathways. Human ciliary muscle (HCM) and human trabecular meshwork (HTM) cells are the primary cell types involved in the regulation of aqueous humor dynamics and are therefore ideal models for these investigations.[11]
Experimental Objective:
To determine the effect of this compound on extracellular matrix remodeling and cell signaling in HCM and HTM cells.
Workflow for In Vitro Studies
Sources
- 1. Experimental Models of Glaucoma: A Powerful Translational Tool for the Future Development of New Therapies for Glaucoma in Humans—A Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of Prostaglandin Analogues on Aqueous Humor Outflow Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of prostaglandin analogues on aqueous humor outflow pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Latanoprost? [synapse.patsnap.com]
- 5. Latanoprost. A review of its pharmacological properties, clinical efficacy and tolerability in the management of primary open-angle glaucoma and ocular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Latanoprost - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Prostaglandin action on ciliary smooth muscle extracellular matrix metabolism: implications for uveoscleral outflow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. caymanchem.com [caymanchem.com]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
Application Notes & Protocols: Investigating the Experimental Use of 15-Keto-17-phenyl trinor PGF2α in Human Trabecular Meshwork Cells
Introduction: Rationale for Investigation
The trabecular meshwork (TM) is the primary site of aqueous humor outflow, and its dysfunction is a key factor in the elevation of intraocular pressure (IOP), the principal risk factor for glaucoma.[1][2] Prostaglandin F2α (PGF2α) analogs, such as latanoprost and bimatoprost, are first-line therapies for glaucoma, prized for their efficacy in lowering IOP.[3][4] Their mechanism of action involves enhancing aqueous humor outflow through both the uveoscleral (unconventional) and, increasingly recognized, the trabecular (conventional) pathways.[4][5][6]
Within the trabecular meshwork, these drugs are known to induce significant biochemical and structural changes, including the remodeling of the extracellular matrix (ECM) and modulation of cellular contractility.[5][7] This is largely achieved by activating prostanoid FP receptors, which are expressed on TM cells, triggering downstream signaling cascades.[8][9]
Bimatoprost (17-phenyl trinor PGF2α ethyl amide) is a potent ocular hypotensive agent.[10] Its metabolism in vivo can lead to the formation of various derivatives, including 15-Keto-17-phenyl trinor PGF2α (also known as 15-keto-Bimatoprost), through the oxidation of the C-15 hydroxyl group.[10] To date, there is a notable absence of published pharmacological studies on the direct activity of this specific 15-keto metabolite.[10][11] Therefore, its potential contribution to the therapeutic effects of the parent compound or its own intrinsic activity on TM cells remains uncharacterized.
These application notes provide a comprehensive experimental framework designed to perform the initial characterization of 15-Keto-17-phenyl trinor PGF2α on primary human trabecular meshwork (hTM) cells. The protocols outlined below are based on established methodologies for evaluating other prostaglandin analogs and are designed to probe the key cellular events associated with IOP regulation: cell viability, ECM remodeling, cytoskeletal changes, and signaling pathway activation.
Foundational Knowledge: Prostaglandin Analog Action in TM Cells
Understanding the established effects of clinically used prostaglandin analogs is crucial for designing experiments and interpreting results for the 15-keto metabolite. The primary hypothesis is that 15-Keto-17-phenyl trinor PGF2α may interact with the same pathways as its parent compound, though potentially with different affinity or efficacy.
| Prostaglandin Analog | Primary Receptor Target | Key Effects on Trabecular Meshwork (TM) | Reference |
| Latanoprost (acid form) | Prostanoid FP Receptor | Increases expression of MMP-1, -3, -17, -24; remodels ECM; increases outflow facility in cultured anterior segments. | [5][12] |
| Bimatoprost | Prostamide/FP Receptor | Increases outflow through both trabecular and uveoscleral pathways; modifies ECM. | [6][13][14] |
| Travoprost (acid form) | Prostanoid FP Receptor | Increases uveoscleral and trabecular outflow; induces changes in matrix metalloproteinases (MMPs). | [15][16] |
| Tafluprost (acid form) | Prostanoid FP Receptor | High-affinity FP receptor agonist; increases uveoscleral outflow. | [17][18] |
Experimental Design & Workflow
The following workflow provides a logical progression for a comprehensive initial investigation. It begins with fundamental safety and dose-finding assessments and moves toward detailed mechanistic studies.
Caption: Overall experimental workflow for characterizing 15-Keto-17-phenyl trinor PGF2α.
Detailed Protocols
Protocol 1: Culture of Primary Human Trabecular Meshwork (hTM) Cells
Causality: Primary hTM cells are the gold-standard in vitro model as they most accurately represent the target tissue. It is critical to validate their identity, for instance, by confirming their characteristic response to dexamethasone (induction of myocilin), to ensure experimental relevance.[19]
-
Isolation & Culture: Obtain primary hTM cells from donor eye tissue using established protocols involving blunt dissection and enzymatic digestion.[20]
-
Growth Medium: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) with low glucose, supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 0.1 mg/mL streptomycin.
-
Incubation: Maintain cells at 37°C in a humidified atmosphere of 5% CO₂.
-
Passaging: Subculture cells at approximately 80-90% confluency. Use cells between passages 3 and 6 for experiments to minimize genetic drift.
-
Validation (Self-Validating Step): Before initiating experiments, treat a subset of cells with 100 nM dexamethasone for 7-10 days. Confirm a significant upregulation of myocilin and fibronectin expression via Real-Time PCR or Western Blot to validate the hTM cell phenotype.[21]
Protocol 2: Dose-Response Cytotoxicity Assay
Causality: Before assessing functional effects, it is imperative to establish a range of non-toxic concentrations. High concentrations of any compound can induce non-specific effects or cell death, which would confound the interpretation of mechanistic assays.
-
Cell Seeding: Plate hTM cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Compound Preparation: Prepare a stock solution of 15-Keto-17-phenyl trinor PGF2α in a suitable vehicle (e.g., DMSO, Ethanol). Prepare serial dilutions in serum-free DMEM to achieve final concentrations ranging from 1 nM to 100 µM. Ensure the final vehicle concentration is consistent across all wells and does not exceed 0.1%.
-
Treatment: Replace the growth medium with the prepared drug dilutions. Include "vehicle only" and "untreated" controls.
-
Incubation: Incubate the cells for 24 hours (or a time point relevant to subsequent functional assays).
-
Viability Assessment: Perform a standard cell viability assay, such as MTT or a Lactate Dehydrogenase (LDH) release assay, according to the manufacturer's instructions.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Determine the highest concentration that does not cause a significant reduction in viability (e.g., >90% viability). This defines the working range for subsequent experiments.
Protocol 3: Analysis of ECM Gene & Protein Expression
Causality: A primary mechanism of PGF2α analogs is the remodeling of the ECM to reduce aqueous outflow resistance.[2][5] This protocol directly measures changes in key ECM components (fibronectin) and the enzymes responsible for their turnover (MMPs and their inhibitors, TIMPs).
-
Cell Seeding & Treatment: Plate hTM cells in 6-well plates and grow to confluence. Treat cells with 3-4 non-toxic concentrations of 15-Keto-17-phenyl trinor PGF2α (determined in Protocol 4.2), Bimatoprost as a positive control, and a vehicle control for 24-48 hours in serum-free medium.
-
RNA Isolation: Harvest cells and isolate total RNA using a commercial kit (e.g., RNeasy Mini Kit).
-
Real-Time PCR (qPCR):
-
Synthesize cDNA from 1 µg of RNA.
-
Perform qPCR using SYBR Green chemistry with validated primers for human MMP-1, MMP-3, TIMP-1, Fibronectin (FN1), and a housekeeping gene (e.g., GAPDH, ACTB).
-
Analyze data using the ΔΔCt method to determine the fold change in gene expression relative to the vehicle control.
-
-
Protein Analysis (Western Blot):
-
Harvest parallel cell cultures and lyse cells in RIPA buffer with protease inhibitors.
-
Determine total protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against MMP-1, MMP-3, Fibronectin, and a loading control (e.g., β-actin).
-
Incubate with an appropriate HRP-conjugated secondary antibody and visualize using an ECL substrate.
-
Quantify band density using image analysis software (e.g., ImageJ).
-
Hypothesized Signaling Pathway & Mechanistic Framework
The canonical signaling pathway for PGF2α analogs in TM cells involves the FP receptor. Experiments should be designed to test whether the 15-keto metabolite can activate this pathway.
Caption: Hypothesized FP receptor signaling cascade for investigation.
Experimental Validation:
-
Intracellular Calcium Imaging: Load hTM cells with a calcium-sensitive dye (e.g., Fura-2 AM). After establishing a baseline fluorescence, perfuse the cells with 15-Keto-17-phenyl trinor PGF2α. A rapid increase in intracellular calcium would be consistent with Gαq-coupled receptor activation.[5][9]
-
FP Receptor Antagonism (Self-Validating Step): To confirm that the observed effects are mediated by the FP receptor, pre-incubate hTM cells with a specific FP receptor antagonist before treatment with the 15-keto metabolite. A blunting or abolition of the cellular response (e.g., calcium flux, MMP upregulation) would provide strong evidence for on-target activity.[1]
Concluding Remarks for the Investigator
The provided protocols establish a rigorous and logical framework for the initial pharmacological characterization of 15-Keto-17-phenyl trinor PGF2α in human trabecular meshwork cells. Given the absence of existing data, a systematic approach is essential. The causality and self-validating steps embedded within these protocols are designed to ensure the generation of robust, interpretable, and trustworthy data. The ultimate goal is to determine whether this metabolite is an inert byproduct or an active pharmacological agent that contributes to the regulation of aqueous humor outflow dynamics. The results of these experiments will provide foundational knowledge for drug development professionals and further our understanding of prostaglandin signaling in the eye.
References
-
Title: Glaucoma Pipeline Drugs: Targeting the Trabecular Meshwork Source: American Academy of Ophthalmology URL: [Link]
-
Title: Effects of Oxidative Stress in Trabecular Meshwork Cells Are Reduced by Prostaglandin Analogues Source: ResearchGate URL: [Link]
-
Title: Effects of Prostaglandin Analogues on Aqueous Humor Outflow Pathways Source: National Institutes of Health (PMC) URL: [Link]
-
Title: Effects of Oxidative Stress in Trabecular Meshwork Cells Are Reduced by Prostaglandin Analogues Source: Investigative Ophthalmology & Visual Science URL: [Link]
-
Title: Q&A: What's in the glaucoma treatment pipeline? Source: Ophthalmology Times URL: [Link]
-
Title: 15-keto-17-phenyl trinor Prostaglandin F2? ethyl amide Source: Bertin Technologies URL: [Link]
-
Title: Mechanism of Action of Bimatoprost, Latanoprost, and Travoprost in Healthy Subjects: A Crossover Study Source: National Institutes of Health (PMC) URL: [Link]
-
Title: Travoprost in the management of open-angle glaucoma and ocular hypertension Source: National Institutes of Health (PMC) URL: [Link]
- Title: Treatment of ocular hypertension and glaucoma Source: Google Patents URL
-
Title: Tafluprost for the Reduction of Interocular Pressure in Open Angle Glaucoma and Ocular Hypertension Source: National Institutes of Health (PMC) URL: [Link]
-
Title: In Vitro and in Vivo Experimental Studies on Trabecular Meshwork Degeneration Induced by Benzalkonium Chloride Source: National Institutes of Health (PMC) URL: [Link]
-
Title: Bimatoprost Ophthalmic Solution Source: National Institutes of Health (StatPearls) URL: [Link]
-
Title: Update on the Mechanism of Action of Topical Prostaglandins for Intraocular Pressure Reduction Source: National Institutes of Health (PMC) URL: [Link]
-
Title: What is the mechanism of Bimatoprost? Source: Patsnap Synapse URL: [Link]
-
Title: Prostaglandins: a new approach to glaucoma management with a new, intriguing side effect Source: PubMed URL: [Link]
-
Title: Prostaglandin F2Q, Receptors in the Human Trabecular Meshwork Source: Investigative Ophthalmology & Visual Science URL: [Link]
-
Title: What is the mechanism of Latanoprost? Source: Patsnap Synapse URL: [Link]
-
Title: Prostaglandins Increase Trabecular Meshwork Outflow Facility in Cultured Human Anterior Segments Source: National Institutes of Health (PMC) URL: [Link]
-
Title: What is the mechanism of Travoprost? Source: Patsnap Synapse URL: [Link]
-
Title: Trabecular Meshwork Regeneration - A Potential Treatment for Glaucoma Source: National Institutes of Health (PMC) URL: [Link]
-
Title: What is the mechanism of Tafluprost? Source: Patsnap Synapse URL: [Link]
-
Title: The Dual Effect of Rho-Kinase Inhibition on Trabecular Meshwork Cells Cytoskeleton and Extracellular Matrix in an In Vitro Model of Glaucoma Source: MDPI URL: [Link]
-
Title: Cellular Basis for Bimatoprost Effects on Human Conventional Outflow Source: National Institutes of Health (PMC) URL: [Link]
-
Title: Latanoprost Source: National Institutes of Health (StatPearls) URL: [Link]
-
Title: Extracellular Matrix in the Trabecular Meshwork Source: National Institutes of Health (PMC) URL: [Link]
-
Title: Effects of Tafluprost on Ocular Blood Flow Source: Springer Medizin URL: [Link]
-
Title: The IOP-lowering effects and mechanism of action of tafluprost in prostanoid receptor-deficient mice Source: PubMed URL: [Link]
-
Title: What is the mechanism of action (MOA) of Xalatan (latanoprost)? Source: Dr. Oracle URL: [Link]
-
Title: Bimatoprost MOA - How Does It Work? Source: Medical SPA RX URL: [Link]
-
Title: Extracellular vesicle regulation of extracellular matrix remodeling in trabecular meshwork cells Source: Investigative Ophthalmology & Visual Science URL: [Link]
-
Title: PHARMACOLOGY OF Travoprost Travatan Z; Overview, Pharmacokinetics, Mechanism of action, Uses, Effect Source: YouTube URL: [Link]
-
Title: Travoprost Source: PubChem URL: [Link]
-
Title: Effects of prostaglandin analogues on aqueous humor outflow pathways Source: PubMed URL: [Link]
Sources
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. Extracellular Matrix in the Trabecular Meshwork - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ophthalmologytimes.com [ophthalmologytimes.com]
- 4. Effects of prostaglandin analogues on aqueous humor outflow pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of Prostaglandin Analogues on Aqueous Humor Outflow Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of Action of Bimatoprost, Latanoprost, and Travoprost in Healthy Subjects: A Crossover Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Update on the Mechanism of Action of Topical Prostaglandins for Intraocular Pressure Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. caymanchem.com [caymanchem.com]
- 11. 15-keto-17-phenyl trinor Prostaglandin F2alpha ethyl amide | CAS 1163135-96-3 | Cayman Chemical | Biomol.com [biomol.com]
- 12. Prostaglandins Increase Trabecular Meshwork Outflow Facility in Cultured Human Anterior Segments - PMC [pmc.ncbi.nlm.nih.gov]
- 13. What is the mechanism of Bimatoprost? [synapse.patsnap.com]
- 14. medicalsparx.com [medicalsparx.com]
- 15. Travoprost in the management of open-angle glaucoma and ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 16. What is the mechanism of Travoprost? [synapse.patsnap.com]
- 17. Tafluprost for the Reduction of Interocular Pressure in Open Angle Glaucoma and Ocular Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 18. What is the mechanism of Tafluprost? [synapse.patsnap.com]
- 19. Trabecular Meshwork Regeneration - A Potential Treatment for Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cellular Basis for Bimatoprost Effects on Human Conventional Outflow - PMC [pmc.ncbi.nlm.nih.gov]
- 21. iovs.arvojournals.org [iovs.arvojournals.org]
Application Notes and Protocols for 15-Keto-17-phenyl trinor Prostaglandin F2α
Introduction: Understanding the Molecule
15-keto-17-phenyl trinor Prostaglandin F2α (PGF2α) is a critical metabolite within the prostaglandin signaling cascade, particularly relevant in pharmacological studies of ocular hypotensive agents. It is the keto-derivative and metabolite of 17-phenyl trinor PGF2α ethyl amide, a potent prostaglandin FP receptor agonist.[1] Its formation from the parent compound is catalyzed by 15-prostaglandin dehydrogenase (15-PGDH).[1] Given its role as an active metabolite, ensuring its stability and proper handling during in vitro experimentation is paramount to generating reproducible and accurate pharmacological data.
This guide provides a comprehensive overview of the stability profile of 15-keto-17-phenyl trinor PGF2α and detailed protocols for its use in common in vitro assays. The principles and methodologies described herein are designed to equip researchers with the necessary knowledge to maintain the integrity of the compound throughout their experimental workflow.
Chemical Properties and Stability Profile
A foundational understanding of the physicochemical properties of 15-keto-17-phenyl trinor PGF2α is essential for its correct handling. The presence of a carboxylic acid, two hydroxyl groups, and a ketone functional group dictates its solubility and susceptibility to degradation.
Long-Term Storage and Shipping
For long-term storage, the compound is stable for at least two years when stored at -20°C in a tightly sealed vial, protected from light.[1] It is typically shipped at room temperature for domestic transit, but international shipping may involve wet or dry ice.[1][2] Upon receipt, it is critical to transfer the compound to the recommended -20°C storage condition immediately.
Solubility Data
The choice of solvent is the first critical step in any experiment. Using an inappropriate solvent can lead to precipitation, degradation, or experimental artifacts. 15-keto-17-phenyl trinor PGF2α exhibits solubility in various organic solvents and limited solubility in aqueous buffers.
| Solvent | Concentration | Source |
| Dimethylformamide (DMF) | ~30 mg/mL | [1] |
| Dimethyl sulfoxide (DMSO) | ~25 mg/mL | [1] |
| Ethanol | ~30 mg/mL | [1] |
| PBS (pH 7.2) | ~2.5 mg/mL | [1] |
Expert Insight: The high solubility in organic solvents like DMSO and ethanol makes them ideal for preparing concentrated primary stock solutions. The limited aqueous solubility necessitates careful preparation of working solutions to avoid precipitation, especially in assays requiring low final solvent concentrations.
Key Factors Influencing In Vitro Stability
Several factors can compromise the integrity of 15-keto-17-phenyl trinor PGF2α in an experimental setting.
-
pH: Prostaglandins are known to be sensitive to pH extremes. Strongly acidic (pH ≤ 3) or alkaline (pH ≥ 10) conditions can catalyze degradation pathways such as dehydration and isomerization.[3] For optimal stability in aqueous solutions, maintaining a neutral pH range (pH 6.5-7.5) is recommended.
-
Temperature: While the parent compound Bimatoprost is thermally stable, related prostaglandins like Latanoprost show measurable degradation at temperatures of 37°C and 50°C.[4][5] It is prudent to assume that prolonged incubation at physiological temperatures (37°C) could lead to some degradation. Experiments should be designed to minimize exposure to elevated temperatures where possible.
-
Aqueous Environments: The presence of a ketone group makes the molecule susceptible to potential reactions in aqueous buffers over extended periods. While short-term stability in PBS (pH 7.2) is sufficient for many assays, preparing fresh working solutions daily is a critical self-validating step.
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles of aqueous stock solutions are strongly discouraged as they can lead to compound degradation and precipitation. Organic stock solutions are generally more resistant, but aliquotting remains the best practice.
Caption: Factors that can negatively impact compound stability.
Protocol 1: Preparation of Primary Stock Solutions
This protocol details the preparation of a high-concentration primary stock solution in an organic solvent. This approach ensures long-term stability and provides a concentrated source for serial dilutions.
Causality: Using an anhydrous organic solvent like DMSO or ethanol minimizes the risk of hydrolysis and degradation that can occur in aqueous solutions during long-term storage at -20°C.
Methodology:
-
Equilibration: Allow the vial containing the neat compound to equilibrate to room temperature for at least 15-20 minutes before opening. This prevents condensation of atmospheric moisture onto the compound.
-
Solvent Addition: Add a precise volume of anhydrous DMSO or ethanol to the vial to achieve a desired concentration (e.g., 10 mg/mL or ~25.9 mM).
-
Calculation Example: For 1 mg of compound (MW: 386.5 g/mol ), adding 100 µL of DMSO yields a 10 mg/mL solution.
-
-
Solubilization: Vortex the solution gently for 1-2 minutes until the compound is fully dissolved. A brief, gentle sonication in a water bath can be used if necessary.
-
Aliquotting: Dispense the primary stock solution into smaller, single-use aliquots in low-retention microcentrifuge tubes. The volume of each aliquot should be sufficient for a single experiment or the preparation of a working stock.
-
Storage: Store the aliquots at -20°C, protected from light. A properly prepared organic stock is stable for at least 6 months to a year.
Caption: Step-by-step preparation of organic stock solutions.
Protocol 2: Preparation of Aqueous Working Solutions
This protocol describes the serial dilution of the organic primary stock into an aqueous assay buffer (e.g., PBS, HBSS, or cell culture medium) to achieve the final desired concentration for in vitro experiments.
Causality: Direct dilution of a highly concentrated organic stock into an aqueous buffer can cause the compound to precipitate out of solution. A serial dilution approach ensures that the organic solvent concentration is gradually reduced, maintaining the compound's solubility.
Methodology:
-
Thaw Primary Stock: Remove one aliquot of the primary stock solution from -20°C storage and thaw it completely at room temperature.
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution from the primary stock into the same organic solvent. For example, dilute the 10 mg/mL primary stock 1:10 in DMSO to create a 1 mg/mL intermediate stock. This step simplifies subsequent dilutions into aqueous buffer.
-
Final Dilution into Assay Buffer:
-
Vortex the assay buffer.
-
While vortexing the buffer, add the required volume of the organic stock solution drop-wise or in a very slow stream. This rapid mixing is crucial to prevent localized high concentrations that can lead to precipitation.
-
Self-Validation Check: Ensure the final concentration of the organic solvent (e.g., DMSO) in the assay buffer is low (typically <0.5%) to avoid solvent-induced artifacts in cell-based assays.
-
-
Use Immediately: The aqueous working solution is the least stable form of the compound. It should be prepared fresh immediately before addition to the assay plate or reaction tube. Do not store aqueous working solutions for later use.
Caption: Serial dilution workflow for preparing assay-ready solutions.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Precipitate forms in working solution | - Final compound concentration exceeds aqueous solubility limit.- Organic solvent concentration too high during dilution.- Buffer pH is incompatible. | - Lower the final concentration of the compound.- Use a serial dilution method as described in Protocol 2.- Ensure the buffer pH is near neutral (6.5-7.5). |
| Loss of biological activity / inconsistent results | - Compound degradation due to improper storage.- Degradation in aqueous working solution over time.- Multiple freeze-thaw cycles of stock solution. | - Confirm stock solution storage at -20°C, protected from light.- Always prepare aqueous working solutions fresh before each experiment.- Use single-use aliquots of the primary stock solution. |
| Solvent-induced artifacts in cell-based assays | - Final concentration of DMSO or ethanol is too high. | - Calculate and ensure the final solvent concentration is non-toxic to your cell line (typically <0.5%, verify with a vehicle control). |
Conclusion
The chemical integrity of 15-keto-17-phenyl trinor PGF2α is the bedrock of reliable in vitro research. By adhering to proper storage conditions at -20°C, utilizing anhydrous organic solvents for primary stocks, preparing aliquots to avoid freeze-thaw cycles, and making fresh aqueous working solutions via serial dilution for each experiment, researchers can significantly mitigate the risk of compound degradation. These protocols, grounded in the principles of prostaglandin chemistry, provide a robust framework for achieving accurate and reproducible results in pharmacological and drug development studies.
References
-
Johnson, T. V., & Gupta, P. K. (2010). Thermal Stability of Bimatoprost, Latanoprost, and Travoprost Under Simulated Daily Use. Journal of Ocular Pharmacology and Therapeutics. [Link]
-
Zammataro, A., et al. (2018). Development and validation of a liquid chromatography/electrospray ionization tandem mass spectrometry method for the quantification of latanoprost free acid in rabbit aqueous humor and ciliary body. ResearchGate. [Link]
-
WoldeMussie, E. (2003). Comparison of the Stability of Bimatoprost 0.03% versus Latanoprost 0.005%: A Patient Use Study. Investigative Ophthalmology & Visual Science. [Link]
-
Stehle, R. G., & Oesterling, T. O. (1977). Stability of prostaglandin E1 and dinoprostone (prostaglandin E2) under strongly acidic and basic conditions. Journal of Pharmaceutical Sciences. [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Stability of prostaglandin E1 and dinoprostone (prostaglandin E2) under strongly acidic and basic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thermal stability of bimatoprost, latanoprost, and travoprost under simulated daily use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Preclinical Research on 15-Keto-17-phenyl trinor Prostaglandin F2alpha using Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rationale for Investigating 15-Keto-17-phenyl trinor Prostaglandin F2alpha in Glaucoma Research
Glaucoma, a leading cause of irreversible blindness worldwide, is characterized by the progressive degeneration of retinal ganglion cells and damage to the optic nerve. A primary risk factor for the development and progression of glaucoma is elevated intraocular pressure (IOP). Prostaglandin F2alpha (PGF2α) analogs are a first-line therapy for managing elevated IOP.[1][2] These drugs, including latanoprost and bimatoprost, effectively lower IOP by increasing the uveoscleral outflow of aqueous humor.[2][3]
This compound is a metabolite of bimatoprost (17-phenyl trinor PGF2α ethyl amide), a potent PGF2α analog. While the parent compounds have been extensively studied, the pharmacological activity of this specific 15-keto metabolite is not well-documented in publicly available literature. Understanding the activity of this metabolite is crucial for a comprehensive understanding of the therapeutic effects and potential side effects of its parent drug. These application notes provide a framework for the preclinical evaluation of this compound in established animal models of ocular hypertension.
Selection of Animal Models
The choice of an appropriate animal model is critical for the successful preclinical evaluation of novel anti-glaucoma therapies. Non-human primates and rabbits are the most commonly utilized species for this purpose due to their anatomical and physiological similarities to the human eye.
Primary Recommended Model: Non-Human Primates (Cynomolgus or Rhesus Macaques)
Non-human primates are considered the gold standard for glaucoma research due to the high degree of similarity of their ocular anatomy and physiology to that of humans. Key advantages include a similar aqueous humor outflow pathway, including a prominent uveoscleral outflow route, and a comparable response to prostaglandin analogs. However, the use of non-human primates is associated with significant ethical considerations and high costs.
Secondary Recommended Model: Rabbits
Rabbits are a widely used and cost-effective model for ocular pharmacology. Their larger eye size compared to rodents facilitates surgical manipulations and topical drug administration. While the uveoscleral outflow pathway is less prominent in rabbits than in primates, they have been successfully used to evaluate the IOP-lowering effects of various prostaglandin analogs.[4]
Alternative Model: Rodents (Rats and Mice)
Rodent models offer advantages in terms of cost, ease of handling, and the availability of genetic strains. However, their small eye size presents challenges for certain procedures, and there are significant anatomical differences in the aqueous humor outflow pathways compared to humans. Rodent models are more suitable for initial screening and mechanistic studies at the cellular and molecular level.
Application Notes: Experimental Design for Efficacy Evaluation
Formulation of this compound
The test compound should be formulated as a sterile, isotonic ophthalmic solution. A common vehicle for prostaglandin analogs is a buffered saline solution containing a surfactant, such as benzalkonium chloride, to enhance corneal penetration. The concentration of the test article should be determined based on the expected potency, with a range of concentrations tested in initial dose-ranging studies.
Induction of Ocular Hypertension
In Non-Human Primates:
-
Laser Photocoagulation of the Trabecular Meshwork: This is a well-established method to induce a chronic and stable elevation of IOP that closely mimics the pathophysiology of open-angle glaucoma.
In Rabbits:
-
Intracameral Injection of α-Chymotrypsin: This enzyme causes zonulolysis and subsequent obstruction of the trabecular meshwork, leading to a rapid and sustained increase in IOP.
-
Intravenous Infusion of Hypertonic Saline or Glucose: This method induces a transient increase in IOP and is suitable for acute screening studies.
Experimental Groups
A robust study design should include the following groups:
-
Vehicle Control: Animals receiving the formulation vehicle only.
-
Test Article Groups: At least three groups receiving different concentrations of this compound.
-
Positive Control: A group receiving a clinically approved prostaglandin analog, such as latanoprost or bimatoprost, at a therapeutic concentration.
Dosing Regimen and Administration
Topical ocular administration is the standard route. A single drop (typically 25-50 µL) is administered to the cul-de-sac of one eye, with the contralateral eye serving as a control. Dosing is typically once daily.
Intraocular Pressure Measurement
IOP should be measured at baseline and at multiple time points following drug administration (e.g., 2, 4, 8, and 24 hours post-dose). Rebound tonometers (e.g., TonoVet, Tono-Pen) are commonly used in animal studies and should be calibrated for the specific species.[5][6][7][8][9]
Assessment of Uveoscleral Outflow
The primary mechanism of action of PGF2α analogs is an increase in uveoscleral outflow.[10] This can be assessed using two main approaches:
-
Direct Measurement with Tracers: This invasive method involves the intracameral injection of a tracer (e.g., fluorescently labeled dextrans or radioactive albumin) and subsequent measurement of its distribution in ocular tissues and systemic circulation.[11][12]
-
Indirect Calculation using the Goldmann Equation: This non-invasive method calculates uveoscleral outflow (Fu) using the formula: Fu = F - C(IOP - Pv) , where F is the aqueous humor flow rate (measured by fluorophotometry), C is the outflow facility (measured by tonography), IOP is the intraocular pressure, and Pv is the episcleral venous pressure.[1]
Protocols
Protocol 1: Induction of Ocular Hypertension in Rabbits with α-Chymotrypsin
-
Anesthetize the rabbit with an appropriate anesthetic agent.
-
Apply a topical anesthetic to the cornea.
-
Under a surgical microscope, make a small paracentesis incision at the limbus.
-
Carefully inject a sterile solution of α-chymotrypsin (e.g., 150 units in 0.1 mL) into the anterior chamber.
-
Allow the enzyme to act for a designated period (e.g., 2 minutes).
-
Irrigate the anterior chamber with a balanced salt solution to remove the enzyme.
-
Suture the paracentesis incision.
-
Administer a topical antibiotic and anti-inflammatory agent post-operatively.
-
Monitor IOP daily for the first week and then weekly until a stable elevation is achieved.
Protocol 2: Topical Ocular Drug Administration
-
Gently restrain the animal.
-
For rabbits, the animal can be placed in a restraint box or wrapped in a towel. For monkeys, sedation may be required.
-
Instill one drop (25-50 µL) of the test solution into the lower conjunctival sac, avoiding contact of the dropper tip with the ocular surface.
-
Hold the eyelids closed for a few seconds to facilitate drug distribution.
-
Wipe away any excess solution from the periocular area.
Protocol 3: Intraocular Pressure Measurement with a Rebound Tonometer
-
Calibrate the tonometer according to the manufacturer's instructions for the specific animal species.
-
If necessary, apply a topical anesthetic to the cornea.
-
Gently hold the animal's head steady and the eyelids open.
-
Position the tonometer probe perpendicular to the central cornea.
-
Take a series of readings (typically 5-6) and record the average IOP and the standard deviation.
Protocol 4: Measurement of Uveoscleral Outflow using Fluorescent Tracers
-
Anesthetize the animal.
-
Perform an anterior chamber perfusion with a solution containing a fluorescent tracer (e.g., FITC-dextran).
-
After a set period of perfusion, euthanize the animal and enucleate the eyes.
-
Dissect the ocular tissues (e.g., ciliary body, choroid, sclera).
-
Quantify the fluorescence in each tissue sample using a fluorometer.
-
Calculate the uveoscleral outflow based on the amount of tracer recovered in the uveal tissues and sclera.
Data Presentation
Table 1: Comparison of Animal Models for Glaucoma Research
| Feature | Non-Human Primate | Rabbit | Rodent |
| Anatomical Similarity to Humans | High | Moderate | Low |
| Uveoscleral Outflow | Prominent | Less Prominent | Variable |
| Eye Size | Large | Large | Small |
| Cost | High | Moderate | Low |
| Ethical Considerations | High | Moderate | Lower |
| Genetic Manipulation | Difficult | Difficult | Readily Available |
Table 2: Example of an Experimental Design for Efficacy Study
| Group | Treatment | Number of Animals |
| 1 | Vehicle | 8 |
| 2 | 15-Keto-17-phenyl trinor PGF2α (Low Dose) | 8 |
| 3 | 15-Keto-17-phenyl trinor PGF2α (Mid Dose) | 8 |
| 4 | 15-Keto-17-phenyl trinor PGF2α (High Dose) | 8 |
| 5 | Latanoprost (0.005%) | 8 |
Visualization
Prostaglandin F2alpha Signaling Pathway
Caption: General experimental workflow for evaluating the efficacy of an IOP-lowering agent.
References
- Bill, A. (1965). Uveoscleral drainage of aqueous humour in human eyes. Experimental Eye Research, 4(4), 275-281.
-
Brunk, D. (2013). Uveoscleral Outflow. Glaucoma Today. [Link]
-
Huang, A. S., & Weinreb, R. N. (2018). Structure and Mechanisms of Uveoscleral Outflow. In Glaucoma (pp. 97-104). Elsevier. [Link]
-
Jablonski, M. M., & D'Amore, P. A. (2024). Agreement of tonometer for measuring intraocular pressure in Wistar rats: a systematic review. PeerJ, 12, e17283. [Link]
-
Kar, D., et al. (2022). Clinical pharmacology and pharmacogenetics of prostaglandin analogues in glaucoma. Frontiers in Pharmacology, 13, 981326. [Link]
-
Li, F., et al. (2014). Validation of rebound tonometry for intraocular pressure measurement in the rabbit. Experimental Eye Research, 127, 16-22. [Link]
-
Maslonka, M. A., et al. (2010). The Effects of Age on Aqueous Humor Dynamics and Intraocular Pressure in a Monkey Model of Glaucoma. Investigative Ophthalmology & Visual Science, 51(13), 158-158. [Link]
-
McEwen, D. G., & Geroski, D. H. (2002). Identification of the Mouse Uveoscleral Outflow Pathway Using Fluorescent Dextran. Investigative Ophthalmology & Visual Science, 43(10), 3245-3252. [Link]
-
Mermoud, A., et al. (1995). Measurement of rabbit intraocular pressure with the Tono-Pen. Ophthalmologica, 209(5), 275-277. [Link]
-
Nilsson, S. F., et al. (1989). Uveoscleral drainage of aqueous humor: physiology and pharmacology. Progress in clinical and biological research, 312, 335-347. [Link]
-
Pavan-Langston, D. (2011). Routes of Administration for Ocular Medications in Animals. MSD Veterinary Manual. [Link]
-
Resul, B., et al. (2012). Effects of Prostaglandin Analogues on Aqueous Humor Outflow Pathways. Journal of Ocular Pharmacology and Therapeutics, 28(2), 112-120. [Link]
-
Toris, C. B., et al. (1995). Aqueous Humor Dynamics in Monkeys after Topical R-DOI. Investigative Ophthalmology & Visual Science, 36(13), 2584-2591. [Link]
-
Toris, C. B., et al. (1999). Aqueous Humor Dynamics during the Day and Night in Juvenile and Adult Rabbits. Investigative Ophthalmology & Visual Science, 40(11), 2572-2577. [Link]
-
Wang, R. F., et al. (2009). Evaluation of monkey intraocular pressure by rebound tonometer. Molecular vision, 15, 2335–2342. [Link]
-
Weinreb, R. N., & Toris, C. B. (2004). The Measurement of Uveoscleral Outflow in Humans. Glaucoma Today. [Link]
-
Giuffrè, G. (1991). The effect of prostaglandin F2 alpha on intraocular pressure in normotensive human subjects. Investigative Ophthalmology & Visual Science, 32(10), 2774-2777. [Link]
-
Villumsen, J., & Alm, A. (1989). Prostaglandin F2 alpha-isopropylester eye drops: effect on intraocular pressure in open-angle glaucoma. The British journal of ophthalmology, 73(12), 975–979. [Link]
-
Lee, D. A., & Topper, J. E. (1986). Measurement of Aqueous Flow in Rabbits With Corneal and Vitreous Depots of Fluorescent Dye. Investigative Ophthalmology & Visual Science, 27(9), 1331-1335. [Link]
-
Challa, P., et al. (2011). Tonometry, Tonography, and Aqueous Fluorophotometry. In Glaucoma (pp. 105-114). Elsevier. [Link]
-
Langham, M. E. (1977). A new procedure for the measurement of the outflow facility in conscious rabbits. Experimental Eye Research, 24(3), 311-322. [Link]
-
Icare Finland Oy. (2011, February 17). Icare LAB tonometer TonoLab [Video]. YouTube. [Link]
-
The Vet Expert. (n.d.). How to give eye medication to rabbits and small pets. [Link]
-
Wikipedia. (2023, December 19). Prostaglandin F2α. [Link]
-
ResearchGate. (n.d.). Measurement of IOP by the TonoVet® rebound tonometer in conscious Tibetan monkey. [Link]
-
Overby, D. R., et al. (2009). Characterization of Uveoscleral Outflow in Enucleated Porcine Eyes Perfused under Constant Pressure. Investigative Ophthalmology & Visual Science, 50(5), 2243-2249. [Link]
-
Wang, W. H., et al. (2005). Noninvasive Measurement of Rodent Intraocular Pressure with a Rebound Tonometer. Investigative Ophthalmology & Visual Science, 46(12), 4617-4621. [Link]
-
Montiani-Ferreira, F. (2016). Measuring intraocular pressure in selected species using tonometry. Vet Times. [Link]
-
Chen, J., & Chen, Y. (1997). Prostaglandin F2 alpha and its analogs induce release of endogenous prostaglandins in iris and ciliary muscles isolated from cat and other mammalian species. Journal of Ocular Pharmacology and Therapeutics, 13(5), 457-466. [Link]
-
Chen, M., et al. (2015). Assessing the True Intraocular Pressure in the Non-human Primate. Optometry and vision science : official publication of the American Academy of Optometry, 92(10), 1011–1017. [Link]
-
iCare. (n.d.). Evaluation of rebound tonometry in non-human primates. [Link]
-
ARVO Journals. (2013). Refined IOP measurement with rebound tonometry in the rabbit. Investigative Ophthalmology & Visual Science, 54(15), 4288-4288. [Link]
-
MDPI. (2023). Early Molecular Biomarkers in an Amyloid-β-Induced Rat Model of Alzheimer's Disease: Effects of Kelulut Honey. Antioxidants, 12(3), 735. [Link]
-
Ensign, L. M., et al. (2015). Topical Ocular Drug Delivery to the Back of the Eye by Mucus-Penetrating Particles. Pharmaceutical research, 32(6), 1934–1944. [Link]
-
Wise Vision. (2025). Normal Intraocular Pressure Ranges in Different Animal Species. [Link]
Sources
- 1. assets.bmctoday.net [assets.bmctoday.net]
- 2. Effects of Prostaglandin Analogues on Aqueous Humor Outflow Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Uveoscleral drainage of aqueous humor: physiology and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Validation of rebound tonometry for intraocular pressure measurement in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Latanoprost--a new prostaglandin F2 alpha analog in therapy of glaucoma--an overview] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prostaglandin F2 alpha-isopropylester eye drops: effect on intraocular pressure in open-angle glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Clinical pharmacology and pharmacogenetics of prostaglandin analogues in glaucoma [frontiersin.org]
- 8. Structure and Mechanisms of Uveoscleral Outflow | Ento Key [entokey.com]
- 9. Segmental Uveoscleral Outflow and its Relationship With Trabecular Outflow in Monkey Eyes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
- 12. iovs.arvojournals.org [iovs.arvojournals.org]
Application Notes and Protocols for Cell-Based Assays of Prostaglandin Receptor Activation
Introduction: The Significance of Prostaglandin Receptor Signaling
Prostaglandins are a class of lipid autacoids that play a crucial role in a wide array of physiological and pathological processes, including inflammation, pain, fever, and cancer.[1][2][3][4] Their biological effects are mediated through a family of nine distinct G protein-coupled receptors (GPCRs), namely the DP1-2, EP1-4, FP, IP, and TP receptors.[4] Each receptor subtype exhibits a unique tissue distribution and couples to specific intracellular signaling pathways, making them attractive targets for therapeutic intervention.[4][5] Understanding the activation of these receptors is paramount for the development of novel drugs with improved efficacy and reduced side effects.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of cell-based assays to investigate the activation of prostaglandin receptors. We will delve into the core principles of these assays, provide detailed, field-proven protocols, and offer insights into data interpretation and troubleshooting.
Prostaglandin Receptor Signaling: A Dichotomy of Pathways
Prostaglandin receptors primarily signal through two major intracellular pathways, dictated by the G protein to which they couple.[6][7] This bifurcation in signaling is fundamental to their diverse physiological roles and provides the basis for the cell-based assays described herein.
-
The Gαs/cAMP Pathway: Receptors such as EP2 and EP4 couple to the stimulatory G protein, Gαs.[3][5][8] Activation of Gαs leads to the stimulation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[8][9] cAMP then acts as a second messenger, activating Protein Kinase A (PKA) and other downstream effectors.
-
The Gαq/Calcium Mobilization Pathway: Receptors like EP1 are coupled to the Gαq protein.[10][11] Activation of Gαq stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[6] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[12][13]
The choice of assay is therefore intrinsically linked to the specific prostaglandin receptor subtype under investigation.
Figure 1: Simplified overview of the major signaling pathways activated by prostaglandin receptors.
Assay Methodologies and Protocols
The following sections provide detailed protocols for the most commonly employed cell-based assays for prostaglandin receptor activation.
cAMP Accumulation Assays for Gαs-Coupled Receptors (EP2, EP4)
These assays quantify the intracellular accumulation of cAMP following receptor stimulation. A popular and robust method is the competitive enzyme immunoassay (EIA).
Principle: This assay is based on the competition between free cAMP in the cell lysate and a fixed amount of a cAMP tracer (e.g., conjugated to an enzyme like acetylcholinesterase) for a limited number of binding sites on a cAMP-specific antibody.[14] The amount of tracer that binds to the antibody is inversely proportional to the concentration of free cAMP in the sample.
Protocol: cAMP Enzyme Immunoassay (EIA)
Materials:
-
HEK293 cells stably or transiently expressing the prostaglandin receptor of interest (e.g., EP4).[15]
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics.
-
Assay buffer (e.g., PBS with a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation).
-
Lysis buffer.
-
Prostaglandin E2 (PGE2) or other agonists/antagonists.
-
cAMP EIA kit (e.g., from Cayman Chemical[14][16], R&D Systems[2]).
-
96-well microplate.
-
Plate reader capable of measuring absorbance at the appropriate wavelength (e.g., 405-420 nm).[17]
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Cell Culture: Culture the cells overnight at 37°C in a humidified incubator with 5% CO2.
-
Compound Preparation: Prepare serial dilutions of your test compounds (agonists and antagonists) and a known agonist like PGE2 as a positive control.
-
Assay Initiation:
-
Gently aspirate the culture medium from the wells.
-
Wash the cells once with pre-warmed assay buffer.
-
Add the assay buffer containing the phosphodiesterase inhibitor to each well.
-
-
Compound Addition: Add the prepared compound dilutions to the respective wells. For antagonist testing, pre-incubate with the antagonist before adding the agonist.
-
Incubation: Incubate the plate at 37°C for the time recommended by the kit manufacturer (typically 15-30 minutes).
-
Cell Lysis: Lyse the cells by adding the lysis buffer provided in the kit and incubate as instructed.
-
cAMP Measurement: Follow the specific instructions of the EIA kit for the competitive binding reaction, washing steps, substrate addition, and signal detection.[14]
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Generate a standard curve using the known concentrations of cAMP provided in the kit.
-
Determine the concentration of cAMP in each sample by interpolating from the standard curve.
-
For agonist dose-response curves, plot the cAMP concentration against the log of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.
-
Data Presentation:
| Compound | Receptor Target | EC50 (nM) | Emax (% of PGE2) |
| PGE2 | EP4 | 6.83[9] | 100 |
| Agonist X | EP4 | 15.2 | 95 |
| Agonist Y | EP4 | 89.7 | 60 |
Calcium Mobilization Assays for Gαq-Coupled Receptors (EP1)
These assays measure the transient increase in intracellular calcium concentration following receptor activation. This is typically achieved using fluorescent calcium indicators.
Principle: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).[12] These dyes exhibit a significant increase in fluorescence intensity upon binding to free calcium. The change in fluorescence is monitored in real-time using a fluorescence plate reader.
Protocol: Fluorescent Calcium Mobilization Assay
Materials:
-
CHO or HEK293 cells stably expressing the prostaglandin receptor of interest (e.g., EP1).
-
Cell culture medium.
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Probenecid (an anion-exchange transport inhibitor to prevent dye leakage).
-
Prostaglandin E2 or other agonists/antagonators.
-
96- or 384-well black, clear-bottom microplate.
-
Fluorescence plate reader with an integrated fluidics system (e.g., FLIPR or FlexStation).[12]
Procedure:
-
Cell Seeding: Seed the cells in the microplate and culture overnight.
-
Dye Loading:
-
Prepare the dye loading solution containing the fluorescent calcium indicator and probenecid in the assay buffer.
-
Aspirate the culture medium and add the dye loading solution to the cells.
-
-
Incubation: Incubate the plate at 37°C for 1 hour in the dark to allow for dye uptake and de-esterification.
-
Compound Plate Preparation: Prepare a separate plate with your test compounds at the desired concentrations.
-
Assay Measurement:
-
Place both the cell plate and the compound plate into the fluorescence plate reader.
-
Set the instrument to monitor the fluorescence signal over time.
-
Establish a baseline fluorescence reading for a few seconds.
-
The instrument's fluidics system will then add the compounds from the compound plate to the cell plate.
-
Continue to record the fluorescence signal for a few minutes to capture the calcium transient.
-
-
Data Analysis:
-
The response is typically quantified as the peak fluorescence intensity minus the baseline fluorescence.
-
For agonist dose-response curves, plot the response against the log of the agonist concentration and fit the data to determine the EC50.
-
Figure 2: Experimental workflow for a calcium mobilization assay.
Reporter Gene Assays
Reporter gene assays provide a downstream, integrated measure of receptor activation by linking a specific signaling pathway to the expression of a readily detectable protein (the reporter).
Principle: A reporter gene construct is introduced into the cells. This construct contains a promoter with response elements that are sensitive to a specific signaling pathway. For Gαs-coupled receptors, a cAMP response element (CRE) upstream of a reporter gene like luciferase is commonly used.[18] Receptor activation leads to an increase in cAMP, which in turn activates transcription factors that bind to the CRE and drive the expression of the reporter gene. The amount of reporter protein produced is proportional to the extent of receptor activation.
Protocol: CRE-Luciferase Reporter Gene Assay
Materials:
-
HEK293 cells.
-
Expression vector for the prostaglandin receptor of interest.
-
CRE-luciferase reporter vector.
-
Transfection reagent.
-
Cell culture medium.
-
Agonists/antagonists.
-
Luciferase assay reagent.
-
96-well white, opaque microplate.
-
Luminometer.
Procedure:
-
Co-transfection: Co-transfect the cells with the receptor expression vector and the CRE-luciferase reporter vector using a suitable transfection reagent. Alternatively, commercially available kits with reverse transfection can be used.[5][19]
-
Cell Seeding: Seed the transfected cells into the microplate.
-
Incubation: Allow the cells to recover and express the receptor and reporter for 24-48 hours.
-
Compound Treatment: Replace the medium with fresh medium containing the test compounds.
-
Incubation: Incubate for a period sufficient to allow for gene transcription and translation (typically 4-6 hours).
-
Luciferase Assay:
-
Aspirate the medium.
-
Lyse the cells and perform the luciferase assay according to the manufacturer's instructions.
-
-
Data Analysis:
-
Measure the luminescence signal.
-
Normalize the data (e.g., to a co-transfected control reporter or to total protein concentration).
-
Plot the normalized luminescence against the log of the agonist concentration to determine the EC50.
-
Self-Validation and Trustworthiness of Protocols
Each of these protocols incorporates elements for self-validation:
-
Positive Controls: The use of a known potent agonist (e.g., PGE2) at a range of concentrations is essential to confirm that the assay system is responsive and to establish a benchmark for maximal activation.
-
Negative Controls: Untreated cells or cells treated with vehicle serve as the baseline for the assay.
-
Parental Cell Line: Testing the parental cell line (not expressing the receptor of interest) is crucial to ensure that the observed responses are specific to the introduced receptor.
-
Dose-Response Curves: Generating full dose-response curves allows for the determination of key pharmacological parameters like EC50 and Emax, providing a quantitative measure of compound activity.
-
Z'-factor: For high-throughput screening, the calculation of the Z'-factor provides a statistical measure of the assay's quality and suitability for screening.
Troubleshooting Common Issues
| Issue | Possible Cause | Suggested Solution |
| High background signal | Autofluorescence of compounds. | Run a parallel assay with a mock-transfected or parental cell line. |
| High basal receptor activity. | Reduce receptor expression levels or use a different cell line. | |
| Low signal-to-noise ratio | Low receptor expression. | Optimize transfection conditions or generate a stable cell line with higher expression. |
| Inefficient dye loading (Calcium assay). | Optimize dye concentration and loading time. | |
| Rapid signal decay. | Use a phosphodiesterase inhibitor (cAMP assay). | |
| High well-to-well variability | Inconsistent cell numbers. | Ensure even cell seeding and check for edge effects on the plate. |
| Pipetting errors. | Use calibrated pipettes and consider automated liquid handling. |
Conclusion
The cell-based assays described in this application note provide robust and reliable methods for studying the activation of prostaglandin receptors. The choice of assay should be guided by the specific receptor subtype and the signaling pathway it activates. By carefully following these protocols and incorporating the principles of self-validation, researchers can generate high-quality, reproducible data to advance our understanding of prostaglandin biology and accelerate the discovery of new therapeutics.
References
-
Binda, D., et al. (2004). A Review of Prostanoid Receptors: Expression, Characterization, Regulation, and Mechanism of Action. Prostaglandins & Other Lipid Mediators. [Link]
-
van den Biggelaar, M., et al. (2020). Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules. Frontiers in Immunology. [Link]
-
Schihada, H., et al. (2021). Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in Cell Biology. [Link]
-
Hauser, A. S., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI. [Link]
-
Zhang, R., & Xie, X. (2012). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica. [Link]
-
Innoprot. (n.d.). EP4 Prostanoid Receptor Assay. Innoprot Website. [Link]
-
Wikipedia. (n.d.). Prostaglandin receptor. Wikipedia. [Link]
-
An, S., & Toll, L. (2012). Tools for GPCR drug discovery. Frontiers in Bioscience. [Link]
-
van den Biggelaar, M., et al. (2020). Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules. National Institutes of Health. [Link]
-
An, S., et al. (2008). Prostaglandin E2 couples through EP4 prostanoid receptors to induce IL-8 production in human colonic epithelial cell lines. British Journal of Pharmacology. [Link]
-
Davis, M. D., et al. (2012). High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes. Methods in Molecular Biology. [Link]
-
Maruyama, T., et al. (2014). The Gαs‐protein‐mediated pathway may be steadily stimulated by prostanoid EP2 receptors, but not by EP4 receptors. FEBS Open Bio. [Link]
-
PNAS. (2004). The glyceryl ester of prostaglandin E 2 mobilizes calcium and activates signal transduction in RAW264.7 cells. Proceedings of the National Academy of Sciences. [Link]
-
Cells Online. (n.d.). FP Prostaglandin Receptor Cell Line. Cells Online Website. [Link]
-
Wikipedia. (n.d.). Prostaglandin E2 receptor. Wikipedia. [Link]
-
Regan, J. W. (2003). Pharmacology and signaling of prostaglandin receptors: multiple roles in inflammation and immune modulation. Journal of Leukocyte Biology. [Link]
-
Biocompare. (n.d.). Prostaglandin E2 ELISA Kit - Monoclonal 514010 from Cayman Chemical. Biocompare Website. [Link]
-
Woodward, D. F., et al. (2018). Binding and Signaling Differences between Prostaglandin E1 and E2 Mediated by Prostaglandin E Subtype Receptors. Journal of Pharmacology and Experimental Therapeutics. [Link]
-
The Scientist. (2024). The Value of GPCR, Cell-Based Assays in Drug Discovery. The Scientist Website. [Link]
-
Sakuma, Y., et al. (2000). The Role of Prostaglandin E Receptor Subtypes (EP1, EP2, EP3, and EP4) in Bone Resorption. Journal of Biological Chemistry. [Link]
-
Zhang, R., & Xie, X. (2015). An overview of Ca2+ mobilization assays in GPCR drug discovery. Expert Opinion on Drug Discovery. [Link]
-
ResearchGate. (n.d.). Signal transduction mechanisms of activated prostaglandin receptors. ResearchGate. [Link]
-
Fedyk, E. R., et al. (1996). Prostaglandin E2 receptors of the EP2 and EP4 subtypes regulate activation and differentiation of mouse B lymphocytes to IgE-secreting cells. Proceedings of the National Academy of Sciences. [Link]
-
Creative Bioarray. (n.d.). Ca2+ Mobilization Assay. Creative Bioarray Website. [Link]
-
ResearchGate. (n.d.). Expression of PGE 2 receptor subtypes EP2, EP3, and EP4 by sensory... ResearchGate. [Link]
-
National Institutes of Health. (2019). Prostaglandin E2 receptor EP4 regulates cell migration through Orai1. National Institutes of Health. [Link]
-
Indigo Biosciences. (n.d.). GPCR Signaling Assays. Indigo Biosciences Website. [Link]
-
ResearchGate. (n.d.). Prostaglandins can activate and suppress an NF-B reporter. ResearchGate. [Link]
-
American Physiological Society. (1994). Diverse prostaglandin receptors activate distinct signal transduction pathways in rat myometrium. American Journal of Physiology-Cell Physiology. [Link]
-
Cells Online. (n.d.). EP4 Prostanoid Receptor Cell Line. Cells Online Website. [Link]
-
Stables, J., & Green, A. (2000). Reporter-gene systems for the study of G-protein-coupled receptors. Trends in Pharmacological Sciences. [Link]
Sources
- 1. A Review of Prostanoid Receptors: Expression, Characterization, Regulation, and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. resources.rndsystems.com [resources.rndsystems.com]
- 3. Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacology and signaling of prostaglandin receptors: multiple roles in inflammation and immune modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Prostaglandin receptor - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules [frontiersin.org]
- 9. innoprot.com [innoprot.com]
- 10. pnas.org [pnas.org]
- 11. academic.oup.com [academic.oup.com]
- 12. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An overview of Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. EP4 Prostanoid Receptor Cell Line – Cells Online [cells-online.com]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
- 17. caymanchem.com [caymanchem.com]
- 18. Reporter-gene systems for the study of G-protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. caymanchem.com [caymanchem.com]
Analytical Standards for 15-Keto-17-phenyl trinor Prostaglandin F2α: A Guide for Researchers
<APPLICATION NOTE & PROTOCOLS >
Authored by: Senior Application Scientist, Gemini Laboratories
Publication Date: January 25, 2026
Introduction: The Significance of 15-Keto-17-phenyl trinor PGF2α
15-Keto-17-phenyl trinor Prostaglandin F2α (PGF2α) is a critical analyte in pharmaceutical research and development, primarily recognized as a major metabolite of potent ocular hypotensive drugs like Latanoprost and Bimatoprost.[1][2] These drugs are prostaglandin F2α analogs widely prescribed for glaucoma to reduce intraocular pressure. Latanoprost, an isopropyl ester prodrug, is hydrolyzed in the cornea to its biologically active form, Latanoprost acid. This active form is then systematically metabolized to 15-keto-17-phenyl trinor PGF2α before excretion.[2]
Understanding the pharmacokinetics of these drugs requires precise and accurate quantification of their metabolites in various biological matrices. Therefore, a well-characterized analytical standard of 15-keto-17-phenyl trinor PGF2α is indispensable for:
-
Pharmacokinetic (PK) and Drug Metabolism (DMPK) Studies: To determine the absorption, distribution, metabolism, and excretion (ADME) profiles of parent drugs.
-
Bioavailability and Bioequivalence Studies: To compare different formulations or generic versions of the medication.
-
Clinical Monitoring: To correlate drug metabolite levels with therapeutic efficacy and potential side effects.
This guide provides a comprehensive overview of the chemical properties, handling procedures, and a detailed, field-tested protocol for the quantification of 15-keto-17-phenyl trinor PGF2α using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Analyte Profile: Chemical and Physical Properties
A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method. The stability and solubility of the standard directly influence the accuracy of stock solutions and calibration curves.
| Property | Value | Source |
| Synonyms | 15-keto-Latanoprost acid, 15-keto-17-phenyl trinor PGF2α | [2] |
| CAS Number | 949564-89-0 | [2] |
| Molecular Formula | C23H32O6 | N/A |
| Monoisotopic Mass | 404.2199 g/mol | N/A |
| Purity | Typically ≥98% | [1][2] |
| Appearance | Varies by supplier (e.g., solid, oil, or solution) | N/A |
| Storage Temperature | -20°C is recommended for long-term stability | [3] |
Causality Note: Prostaglandins are notoriously unstable, susceptible to degradation via dehydration, oxidation, and isomerization.[4] Storing the analytical standard at -20°C, preferably under an inert gas and protected from light, is a critical first step to mitigate degradation and preserve its integrity over time.
Metabolic Pathway Overview
To appreciate the context of the analysis, it is useful to visualize the metabolic conversion of the parent drug to the target analyte. Latanoprost, the prodrug, is first activated by esterases to Latanoprost acid. Subsequently, it undergoes oxidation at the C-15 hydroxyl group, a reaction catalyzed by 15-prostaglandin dehydrogenase (15-PGDH), to form the 15-keto metabolite.[2]
Caption: Simplified metabolic pathway of Latanoprost.
Standard Handling and Solution Preparation
The accuracy of a bioanalytical method is contingent upon the precise preparation of stock and working solutions. Due to the small quantities typically handled and the potential for instability, adherence to a strict protocol is paramount.
Long-Term Storage and Stability
-
Protocol: The analytical standard, as supplied by the manufacturer, should be stored at -20°C or lower.[3] It is often shipped on dry ice. Before opening, the vial should be allowed to equilibrate to room temperature for at least 30 minutes to prevent condensation of atmospheric moisture onto the standard, which can compromise its integrity.
-
Expert Insight: Prostaglandins in solution are generally less stable than in their solid form. Therefore, it is advisable to prepare stock solutions fresh or to conduct stability studies to determine acceptable storage durations for solutions, even when frozen.[5][6] A common practice is to prepare a high-concentration stock in an organic solvent and store it in small aliquots at -80°C to minimize freeze-thaw cycles.
Protocol: Preparation of Stock and Working Solutions
This protocol describes the preparation of a 1 mg/mL primary stock solution and subsequent serial dilutions.
Materials:
-
15-Keto-17-phenyl trinor PGF2α analytical standard
-
LC-MS grade Methyl Acetate or Acetonitrile
-
Calibrated analytical balance
-
Class A volumetric flasks and pipettes
-
Amber glass vials for storage
Procedure:
-
Equilibration: Allow the vial containing the standard to warm to room temperature.
-
Weighing: Accurately weigh a suitable amount (e.g., 1 mg) of the standard.
-
Dissolution: Quantitatively transfer the weighed standard to a 1 mL amber volumetric flask. Dissolve in methyl acetate and bring to volume. This is the Primary Stock (1 mg/mL) .
-
Rationale: Methyl acetate is often the solvent used by suppliers. Using the same solvent ensures complete dissolution. Acetonitrile is also a suitable alternative.
-
-
Intermediate Stock: Prepare a 100 µg/mL intermediate stock by pipetting 100 µL of the Primary Stock into a 1 mL volumetric flask and diluting with acetonitrile.
-
Working Stock: Prepare a 10 µg/mL working stock by pipetting 100 µL of the Intermediate Stock into a 1 mL volumetric flask and diluting with acetonitrile:water (50:50, v/v).
-
Calibration Standards: Prepare calibration curve standards by serially diluting the Working Stock with the appropriate matrix (e.g., plasma, aqueous humor) or a surrogate matrix. Diluted standards should be used within 60 minutes of preparation if their stability has not been established.[3]
Bioanalytical Method: Quantification by LC-MS/MS
Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying low-level analytes like prostaglandin metabolites in complex biological matrices due to its superior sensitivity and selectivity.[7][8]
Workflow Overview
The entire analytical process, from sample receipt to data generation, requires meticulous execution and quality control at each stage.
Caption: General workflow for bioanalytical quantification.
Protocol: Sample Preparation (Solid-Phase Extraction)
The goal of sample preparation is to remove matrix components (proteins, salts, phospholipids) that can interfere with the analysis and to concentrate the analyte.
Materials:
-
Biological matrix (e.g., human plasma)
-
Internal Standard (IS): A deuterated analog of the analyte is highly recommended for optimal accuracy.[9]
-
Trichloroacetic Acid (TCA) or Acetonitrile for protein precipitation.
-
SPE Cartridges (e.g., C18 or a mixed-mode polymer)
-
Reconstitution solvent (e.g., Acetonitrile:Water 50:50)
Procedure:
-
Thaw & Vortex: Thaw plasma samples and vortex gently.
-
Aliquot: Transfer 100 µL of plasma into a microcentrifuge tube.
-
Spike IS: Add the internal standard solution.
-
Precipitate Proteins: Add 200 µL of cold acetonitrile, vortex for 1 minute, and centrifuge at 14,000 rpm for 10 minutes.[9]
-
Condition SPE: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load: Load the supernatant from the precipitation step onto the SPE cartridge.
-
Wash: Wash the cartridge with 1 mL of 10% methanol in water to remove polar interferences.
-
Elute: Elute the analyte with 1 mL of methanol or acetonitrile.
-
Evaporate & Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of reconstitution solvent.
LC-MS/MS Instrumental Parameters
These parameters serve as a starting point and must be optimized for the specific instrument and application.
Table 1: Liquid Chromatography Parameters
| Parameter | Recommended Condition | Rationale |
| Column | Reversed-Phase C8 or C18 (e.g., 50 x 2.1 mm, <2 µm) | Provides good retention and peak shape for lipophilic molecules like prostaglandins.[10] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidification promotes protonation, enhancing ionization efficiency in positive ion mode.[10] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier providing good separation efficiency. |
| Gradient | 30% B to 95% B over 5 minutes | A gradient is necessary to elute the analyte while separating it from matrix components. |
| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID column. |
| Column Temp. | 40°C | Elevated temperature can improve peak shape and reduce viscosity. |
| Injection Vol. | 5 µL |
Table 2: Mass Spectrometry Parameters
| Parameter | Recommended Condition | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Positive | ESI is suitable for polar, thermally labile molecules. Prostaglandins ionize well in positive mode.[9] |
| MRM Transitions | Analyte-specific (e.g., Precursor > Product 1, Precursor > Product 2) | Multiple Reaction Monitoring (MRM) provides high selectivity and sensitivity. Transitions must be empirically determined. |
| Internal Std. | Deuterated analog transitions | |
| Dwell Time | 100 ms | Balances sensitivity with the number of points across the chromatographic peak. |
| Gas Temps. | Instrument-dependent (e.g., 350-500°C) | Optimized to ensure efficient desolvation. |
Self-Validation Note: The use of a stable isotope-labeled internal standard is a cornerstone of a self-validating protocol. It co-elutes with the analyte and experiences similar matrix effects and extraction recovery, thereby correcting for variations in sample processing and instrument response.[9]
Method Validation Considerations
Any bioanalytical method used for regulatory submission must be validated according to guidelines from bodies like the U.S. Food and Drug Administration (FDA).[11][12][13][14][15]
Key validation parameters include:
-
Selectivity: The ability to differentiate the analyte from other components in the matrix.[13]
-
Accuracy & Precision: Assessed by analyzing Quality Control (QC) samples at multiple concentrations.[13][16]
-
Calibration Curve: Demonstrating a linear relationship between concentration and response.[7][13]
-
Sensitivity (LLOQ): The lowest concentration that can be quantified with acceptable accuracy and precision.[7][16]
-
Stability: Evaluating analyte stability under various conditions (freeze-thaw, bench-top, long-term storage).[5][6][13]
References
-
Developing a Chromatographic Method for Quantifying Latanoprost and Related Substances in Glaucoma Treatments. MDPI.[Link]
-
Stability of prostaglandin E1 solutions stored in polypropylene syringes for continuous intravenous administration to newborns. PubMed.[Link]
-
Development and validation of a liquid chromatography/electrospray ionization tandem mass spectrometry method for the quantification of latanoprost free acid in rabbit aqueous humor and ciliary body. ResearchGate.[Link]
-
FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. KCAS Bio.[Link]
-
Screening, characterization, and determination of suspected additives bimatoprost and latanoprost in cosmetics using NMR and LC-MS methods. PubMed.[Link]
-
** Physical chemistry, stability, and handling of prostaglandins E2, F2α, D2, and I2: A critical summary.** Semantic Scholar.[Link]
-
Predicted LC-MS/MS Spectrum - 10V, Positive (HMDB0014792). HMDB.[Link]
-
Determination of latanoprost and latanoprost free acid in plasma by LC-MSMS using electrospray and unispray. ResearchGate.[Link]
-
Stability of prostaglandin E1 solutions stored in polypropylene syringes for continuous intravenous administration to newborns. National Institutes of Health.[Link]
-
Bioanalytical Method Validation for Biomarkers Guidance. HHS.gov.[Link]
-
PROSTAGLANDINS: GAS CHROMATOGRAPHY. ResearchGate.[Link]
-
Bioanalytical Method Validation. U.S. Food and Drug Administration.[Link]
-
Use of urinary 13,14, dihydro-15-keto-prostaglandin F2α (PGFM) concentrations to diagnose pregnancy and predict parturition in the giant panda (Ailuropoda melanolecua). PLOS One.[Link]
-
Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. YouTube.[Link]
-
15-keto-17-phenyl trinor Prostaglandin F2α. GenMark.[Link]
-
15-keto-17-phenyl trinor Prostaglandin F2α ethyl amide. Interchim.[Link]
-
USFDA guidelines for bioanalytical method validation. Slideshare. [https://www.slideshare.net/mobile/pavan কুমার8135/usfda-guidelines-for-bioanalytical-method-validation]([Link] kumar8135/usfda-guidelines-for-bioanalytical-method-validation)
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Stability of prostaglandin E1 solutions stored in polypropylene syringes for continuous intravenous administration to newborns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability of prostaglandin E1 solutions stored in polypropylene syringes for continuous intravenous administration to newborns - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Screening, characterization, and determination of suspected additives bimatoprost and latanoprost in cosmetics using NMR and LC-MS methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. labs.iqvia.com [labs.iqvia.com]
- 12. hhs.gov [hhs.gov]
- 13. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 14. youtube.com [youtube.com]
- 15. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 16. Developing a Chromatographic Method for Quantifying Latanoprost and Related Substances in Glaucoma Treatments | MDPI [mdpi.com]
Application Note: A Stability-Indicating RP-UHPLC Method for the Purity Assessment of 15-Keto-17-phenyl trinor PGF2α
Abstract
This application note details a robust, stability-indicating reversed-phase ultra-high-performance liquid chromatography (RP-UHPLC) method for the purity determination of 15-Keto-17-phenyl trinor PGF2α, a critical analogue of prostaglandin F2α. Prostaglandin analogues are potent therapeutic agents, and ensuring their purity is paramount for safety and efficacy. This method is designed to separate the active pharmaceutical ingredient (API) from its potential process-related impurities and degradation products generated under forced degradation conditions. The protocol herein is validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating its specificity, linearity, accuracy, precision, and robustness.
Introduction: The Imperative of Purity in Prostaglandin Analogues
15-Keto-17-phenyl trinor PGF2α is a keto derivative of the F-series prostaglandin analogue, 17-phenyl trinor PGF2α.[1] 17-phenyl trinor PGF2α is a potent agonist for the prostaglandin F receptor (FP receptor).[2] The parent compound, bimatoprost (17-phenyl trinor PGF2α ethyl amide), is widely used in the treatment of glaucoma and ocular hypertension.[3][4] The 15-keto metabolite is a key indicator of the degradation and metabolic pathway of these potent compounds.[1][3] Given their biological potency, even minute impurities can have significant physiological effects. Therefore, a highly sensitive and specific analytical method is crucial for the quality control of 15-Keto-17-phenyl trinor PGF2α.
Reversed-phase ultra-high-performance liquid chromatography (RP-UHPLC) offers significant advantages for this application, including high resolution, speed, and sensitivity, making it the technique of choice for analyzing complex pharmaceutical samples.[5][6] This application note provides a comprehensive guide to a stability-indicating RP-UHPLC method, designed to ensure the purity and quality of 15-Keto-17-phenyl trinor PGF2α.
Method Rationale and Chromatographic Principles
The selection of an RP-UHPLC method is predicated on the physicochemical properties of 15-Keto-17-phenyl trinor PGF2α. As a moderately polar, acidic compound, it is well-suited for separation on a reversed-phase column where a nonpolar stationary phase interacts with the analyte.
Mechanism of Separation: The separation is achieved through the differential partitioning of the analyte and its impurities between the nonpolar stationary phase (e.g., C8 or C18) and a polar mobile phase. A gradient elution, starting with a higher aqueous composition and gradually increasing the organic solvent content, is employed. This allows for the elution of more polar impurities early in the run, followed by the API, and finally, any less polar degradation products. The inclusion of a mild acid, such as phosphoric acid, in the mobile phase suppresses the ionization of the carboxylic acid moiety of the prostaglandin, leading to better peak shape and retention.
Experimental Protocol: RP-UHPLC Purity Testing
Materials and Reagents
-
15-Keto-17-phenyl trinor PGF2α reference standard
-
Acetonitrile (HPLC grade or higher)
-
Methanol (HPLC grade or higher)
-
Phosphoric acid (analytical grade)
-
Water (ultrapure, 18.2 MΩ·cm)
Instrumentation and Chromatographic Conditions
A UHPLC system equipped with a quaternary pump, autosampler, column compartment, and a photodiode array (PDA) or UV detector is recommended.
| Parameter | Recommended Setting | Rationale |
| Column | Acquity BEH C8 (150 x 2.1 mm, 1.7 µm) or equivalent | A C8 stationary phase provides a good balance of retention and selectivity for prostaglandin analogues.[5][6] The sub-2 µm particle size ensures high efficiency and resolution. |
| Mobile Phase A | 0.01% v/v Phosphoric Acid in Water | Acidification of the mobile phase suppresses the ionization of the analyte's carboxyl group, leading to improved peak shape and retention.[5][6] |
| Mobile Phase B | Acetonitrile | Acetonitrile is a common organic modifier in reversed-phase chromatography, offering good UV transparency and elution strength.[5][6] |
| Gradient Elution | See Table 2 | A gradient elution is necessary to resolve impurities with a wide range of polarities from the main analyte peak. |
| Flow Rate | 0.5 mL/min | A flow rate of 0.5 mL/min is suitable for a 2.1 mm ID column, providing a balance between analysis time and system pressure. |
| Column Temperature | 40 °C | Elevated temperature can improve peak shape and reduce viscosity, leading to lower backpressure. A temperature of 40°C has been shown to be effective for prostaglandin separations.[7] |
| Injection Volume | 5 µL | A small injection volume is crucial in UHPLC to prevent band broadening and maintain high efficiency. |
| Detector Wavelength | 210 nm | Prostaglandins typically lack strong chromophores, exhibiting end-absorption in the low UV range. 210 nm is a common wavelength for their detection.[8] |
| Sampling Rate | ≥ 20 points/peak | A high sampling rate is necessary to accurately define the narrow peaks generated in UHPLC. |
Table 2: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 70 | 30 |
| 10.0 | 30 | 70 |
| 12.0 | 30 | 70 |
| 12.1 | 70 | 30 |
| 15.0 | 70 | 30 |
Sample and Standard Preparation
-
Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of 15-Keto-17-phenyl trinor PGF2α reference standard and dissolve in 50 mL of a 50:50 (v/v) mixture of acetonitrile and water.
-
Sample Solution (0.5 mg/mL): Prepare the sample solution in the same manner as the standard solution.
Method Validation: Ensuring a Self-Validating System
The developed method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[9][10]
Specificity (Stability-Indicating Nature)
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.[11] This is demonstrated through forced degradation studies.
Forced Degradation Protocol: Subject the 15-Keto-17-phenyl trinor PGF2α sample solution to the following stress conditions to induce degradation of approximately 5-20%.[12]
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 2 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat at 80 °C for 48 hours.
-
Photolytic Degradation: Expose to light at an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B).
Analyze the stressed samples alongside an unstressed control. The method is considered stability-indicating if all degradation product peaks are adequately resolved from the main analyte peak.
Caption: Forced degradation workflow to establish method specificity.
Linearity
Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration.
-
Procedure: Prepare a series of at least five concentrations of 15-Keto-17-phenyl trinor PGF2α ranging from the limit of quantitation (LOQ) to 150% of the nominal sample concentration.
-
Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.998.
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value.
-
Procedure: Perform a recovery study by spiking a placebo with known amounts of 15-Keto-17-phenyl trinor PGF2α at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).[8]
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
Precision
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Repeatability (Intra-assay precision): Analyze six replicate samples of 15-Keto-17-phenyl trinor PGF2α at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Procedure: These can be determined based on the signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.
-
Acceptance Criteria: The precision at the LOQ should have an RSD of ≤ 10%.[8]
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
-
Procedure: Introduce small variations to the method parameters, such as:
-
Flow rate (± 0.05 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase pH (± 0.2 units)
-
-
Acceptance Criteria: The system suitability parameters (e.g., tailing factor, theoretical plates, resolution) should remain within the predefined limits.
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Development and validation of the stability indicating RP-UHPLC method for the determination of the chemical purity and assay of bimatoprost - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 10. fda.gov [fda.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. resolvemass.ca [resolvemass.ca]
Application Note: Quantitative Analysis of 15-Keto-17-phenyl trinor PGF2α in Biological Matrices using a Deuterated Internal Standard and LC-MS/MS
Abstract
This application note provides a comprehensive guide for the quantitative analysis of 15-Keto-17-phenyl trinor PGF2α, a key metabolite of the ocular hypotensive drug Bimatoprost, in biological matrices such as plasma. Achieving accurate and reproducible quantification of this analyte is critical for pharmacokinetic and drug metabolism studies. The methodology detailed herein leverages the precision of liquid chromatography-tandem mass spectrometry (LC-MS/MS) coupled with the use of a deuterated internal standard to correct for matrix effects and variations during sample preparation and analysis. We present detailed protocols for sample extraction, chromatographic separation, and mass spectrometric detection, along with a discussion of the rationale behind the experimental choices to ensure robust and reliable results for researchers, scientists, and drug development professionals.
Introduction: The Importance of Accurate Quantification
15-Keto-17-phenyl trinor PGF2α is a significant metabolite of 17-phenyl trinor PGF2α ethyl amide (Bimatoprost), a prostaglandin F2α analog used in the treatment of glaucoma.[1][2][3] The quantification of this metabolite is crucial for understanding the metabolic fate and pharmacokinetic profile of Bimatoprost. Given the low concentrations at which this analyte is often present in biological fluids, a highly sensitive and selective analytical method is required.[4]
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalytical quantification due to its high sensitivity, selectivity, and speed.[5][6] A critical component of a robust LC-MS/MS assay is the use of a stable isotope-labeled internal standard (SIL-IS).[7] A SIL-IS, such as a deuterated analog of the analyte, co-elutes chromatographically and exhibits similar ionization efficiency to the target compound. This allows for the correction of variability that can be introduced during sample preparation, injection, and ionization, ultimately leading to more accurate and precise results.[7][8]
This application note will detail a validated approach for the analysis of 15-Keto-17-phenyl trinor PGF2α, focusing on the rationale for the selection of a suitable deuterated internal standard and providing step-by-step protocols for sample preparation and LC-MS/MS analysis.
Analyte and Internal Standard: Structure and Properties
A thorough understanding of the physicochemical properties of both the analyte and the internal standard is fundamental to developing a robust analytical method.
2.1. 15-Keto-17-phenyl trinor PGF2α
-
Chemical Name: (5Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(1E)-3-oxo-5-phenyl-1-penten-1-yl]cyclopentyl]-5-heptenoic acid[9]
-
Structure:
-
Key Features: This molecule is an acidic lipid containing a cyclopentane ring, two hydroxyl groups, a keto group, and a phenyl group. These functional groups influence its polarity and fragmentation pattern in the mass spectrometer.
2.2. Deuterated Internal Standard: 15-Keto-17-phenyl trinor PGF2α-d4 (Proposed)
The use of a SIL-IS is the best practice for LC-MS/MS quantification as it compensates for variations in extraction recovery, matrix effects, and instrument response.[7]
Experimental Workflow: A Step-by-Step Guide
The following sections provide a detailed protocol for the quantification of 15-Keto-17-phenyl trinor PGF2α from a plasma matrix.
Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is a highly effective technique for the purification and concentration of analytes from complex biological matrices. For acidic lipids like prostaglandins, a reverse-phase SPE sorbent is often employed.
Rationale for SPE: SPE offers superior cleanup compared to simple protein precipitation, leading to reduced matrix effects and improved assay sensitivity. The choice of a C18 sorbent is based on its ability to retain the non-polar regions of the prostaglandin while allowing more polar interfering compounds to be washed away.
Caption: Solid-Phase Extraction Workflow for 15-Keto-17-phenyl trinor PGF2α.
Detailed SPE Protocol:
-
Standard and QC Preparation: Prepare calibration standards and quality control samples by spiking known concentrations of 15-Keto-17-phenyl trinor PGF2α into a blank plasma matrix.
-
Sample Pre-treatment:
-
To 500 µL of plasma sample, standard, or QC, add 10 µL of the deuterated internal standard working solution (e.g., 100 ng/mL 15-Keto-17-phenyl trinor PGF2α-d4 in methanol).
-
Vortex briefly to mix.
-
Acidify the sample to a pH of approximately 3-4 by adding 20 µL of 2% aqueous formic acid. This ensures that the carboxylic acid group of the analyte is protonated, enhancing its retention on the reverse-phase sorbent.
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge (e.g., 100 mg, 1 mL) by passing 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Wash the cartridge with 1 mL of hexane to remove non-polar lipids.
-
-
Elution:
-
Elute the analyte and internal standard with 1 mL of ethyl acetate or methanol into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Vortex to ensure complete dissolution.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
-
Liquid Chromatography: Separation of Analyte and Isomers
Effective chromatographic separation is key to resolving the analyte from potential isomers and matrix components, which is crucial for accurate quantification.
Rationale for Chromatographic Conditions: A C18 reverse-phase column is well-suited for the separation of moderately non-polar molecules like prostaglandins. A gradient elution with acetonitrile and water, both containing a small amount of formic acid, provides good peak shape and ionization efficiency in positive ion mode.
Table 1: Suggested LC Parameters
| Parameter | Recommended Condition |
| Column | C18 Reverse-Phase (e.g., 2.1 x 100 mm, 2.6 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 30% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 30% B and equilibrate for 3 minutes. |
Mass Spectrometry: Sensitive and Selective Detection
Tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode provides the high selectivity and sensitivity required for the quantification of low-level analytes in complex matrices.
Rationale for MS Parameters: Electrospray ionization (ESI) in negative ion mode is typically preferred for acidic molecules like prostaglandins as the carboxylic acid group readily deprotonates to form the [M-H]⁻ ion. The MRM transitions are selected based on the fragmentation of the precursor ion into specific product ions.
Table 2: Predicted MRM Transitions
| Compound | Precursor Ion (Q1) [M-H]⁻ | Product Ion (Q3) | Collision Energy (eV) |
| 15-Keto-17-phenyl trinor PGF2α | 385.2 | To be determined | To be optimized |
| 15-Keto-17-phenyl trinor PGF2α-d4 (IS) | 389.2 | To be determined | To be optimized |
Note: The specific product ions and optimal collision energies must be determined by direct infusion of the non-deuterated standard into the mass spectrometer. Likely product ions would result from the loss of water (H₂O) and/or the carboxyl group (CO₂), as well as cleavage of the aliphatic chains.
General Mass Spectrometer Settings:
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Capillary Voltage: -3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
Data Analysis and Method Validation
Accurate quantification is achieved by calculating the ratio of the analyte peak area to the internal standard peak area and plotting this against the concentration of the calibration standards.
Caption: Data Analysis Workflow for Quantitative LC-MS/MS.
4.1. Calibration Curve
A calibration curve should be constructed using a linear regression model with a weighting factor of 1/x or 1/x². The curve should cover the expected concentration range of the analyte in the samples and should have a correlation coefficient (r²) of ≥ 0.99.
4.2. Method Validation
The analytical method should be validated according to the guidelines from regulatory agencies such as the U.S. Food and Drug Administration (FDA).[4] Key validation parameters include:
-
Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the matrix.
-
Accuracy and Precision: Determined by analyzing QC samples at multiple concentration levels (low, medium, and high) over several days. Accuracy should be within ±15% (±20% at the Lower Limit of Quantification, LLOQ) of the nominal concentration, and precision (as coefficient of variation, CV%) should not exceed 15% (20% at the LLOQ).
-
Recovery: The efficiency of the extraction process.
-
Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte.
-
Stability: The stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, bench-top stability).
Conclusion
The method described in this application note provides a robust and reliable framework for the quantitative analysis of 15-Keto-17-phenyl trinor PGF2α in biological matrices. The use of a deuterated internal standard coupled with solid-phase extraction and LC-MS/MS ensures the high sensitivity, selectivity, and accuracy required for demanding bioanalytical studies. This detailed protocol and the underlying scientific principles will enable researchers to confidently implement this method in their laboratories for pharmacokinetic and drug metabolism research.
References
-
Determination of 15-keto-13,14-dihydro-metabolites of PGE2 and PGF2alpha in Plasma Using High Performance Liquid Chromatography and Gas Chromatography-Mass Spectrometry. PubMed. [Link]
-
Simultaneous LC–MS/MS analysis of eicosanoids and related metabolites in human serum, sputum and BALF. National Institutes of Health. [Link]
-
High Performance Liquid Chromatography Tandem Mass Spectrometry Measurement of Bimatoprost, Latanoprost and Travoprost in Eyelash Enhancing Cosmetic Serums. MDPI. [Link]
-
Optimization of a solid phase extraction procedure for prostaglandin E2, F2 alpha and their tissue metabolites. PubMed. [Link]
-
A sensitive method for the quantitation of bimatoprost in human plasma. SCIEX. [Link]
-
Screening, characterization, and determination of suspected additives bimatoprost and latanoprost in cosmetics using NMR and LC-MS methods. ResearchGate. [Link]
-
Development and validation of a LC/MS/MS method for 6-keto PGF1α, a metabolite of prostacyclin (PGI₂). PubMed. [Link]
-
Development of an Optimized Two-Step Solid-Phase Extraction Method for Urinary Nucleic Acid Adductomics. MDPI. [Link]
-
Stability indicating liquid chromatographic method for the determination of Bimatoprost in ophthalmic solutions. Journal of Chemical and Pharmaceutical Sciences. [Link]
-
Developing a Chromatographic Method for Quantifying Latanoprost and Related Substances in Glaucoma Treatments. National Institutes of Health. [Link]
-
Lipidomic Analysis of Twenty Seven Prostanoids and Isoprostanes by Electrospray Liquid Chromatography/Tandem Mass Spectrometry. National Institutes of Health. [Link]
-
Bioanalytical Method Validation. U.S. Food and Drug Administration. [Link]
-
Comparison between 5 extractions methods in either plasma or serum to determine the optimal extraction and matrix combination for human metabolomics. National Institutes of Health. [Link]
-
15-keto-17-phenyl trinor Prostaglandin F2α. Cambridge Bioscience. [Link]
-
Three-phase liquid extraction: a simple and fast method for lipidomic workflows. National Institutes of Health. [Link]
-
FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. [Link]
-
What Is An Internal Standard And Why Is It Used In LC-MS? Chemistry For Everyone. [Link]
-
Automated Metabolite Extraction for Plasma using the Agilent Bravo Platform. Agilent. [Link]
-
High Performance Liquid Chromatography Tandem Mass Spectrometry Measurement of Bimatoprost, Latanoprost and Travoprost in Eyelash Enhancing Cosmetic Serums. ResearchGate. [Link]
-
High Sensitivity, High Throughput LC-MS Analysis of Eicosanoids Using the Xevo™ MRT QTof. Waters Corporation. [Link]
-
What are the Best Practices of LC-MS/MS Internal Standards? NorthEast BioLab. [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. 15-keto-17-phenyl trinor Prostaglandin F2α | Genmark [genmarkag.com]
- 3. Comparison between 5 extractions methods in either plasma or serum to determine the optimal extraction and matrix combination for human metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sciex.com [sciex.com]
- 5. Simultaneous LC–MS/MS analysis of eicosanoids and related metabolites in human serum, sputum and BALF - PMC [pmc.ncbi.nlm.nih.gov]
- 6. repositorio.ulisboa.pt [repositorio.ulisboa.pt]
- 7. The measurement of 13,14-dihydro-15-keto prostaglandin E2 by combined gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 15-keto-17-phenyl trinor Prostaglandin F2α - Cayman Chemical [bioscience.co.uk]
- 9. High Performance Liquid Chromatography Tandem Mass Spectrometry Measurement of Bimatoprost, Latanoprost and Travoprost in Eyelash Enhancing Cosmetic Serums [mdpi.com]
- 10. scbt.com [scbt.com]
- 11. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Solubility of 15-Keto-17-phenyl trinor PGF2α in PBS
Welcome to the technical support guide for handling 15-Keto-17-phenyl trinor PGF2α. This document provides expert guidance, troubleshooting protocols, and background scientific principles to address common solubility challenges encountered when preparing this prostaglandin analog in Phosphate-Buffered Saline (PBS).
Part 1: Frequently Asked Questions (FAQs)
This section provides immediate answers to the most common questions regarding the solubility of 15-Keto-17-phenyl trinor PGF2α.
Q1: I added 15-Keto-17-phenyl trinor PGF2α directly to my PBS solution, but it won't dissolve. What went wrong?
A: This is expected behavior. 15-Keto-17-phenyl trinor PGF2α is a lipophilic molecule with very poor solubility in aqueous buffers like PBS. Direct dissolution is not a viable method. The compound requires a two-step solubilization process, starting with an organic solvent.
Q2: What is the correct procedure for preparing a working solution of 15-Keto-17-phenyl trinor PGF2α in PBS?
A: The standard and recommended method is to first prepare a concentrated stock solution in an organic solvent such as Dimethyl Sulfoxide (DMSO) or ethanol. This stock solution is then serially diluted into your PBS buffer to the final desired concentration.
Q3: Which organic solvent should I use for my stock solution?
A: Both high-purity DMSO and ethanol are excellent choices. The selection may depend on the tolerance of your specific experimental model (e.g., cell culture, enzyme assay) to the solvent. Ethanol is often preferred for in vivo studies due to its lower toxicity compared to DMSO.
Q4: Is there a maximum concentration of the organic solvent I can have in my final PBS solution?
A: Yes. It is critical to minimize the final concentration of the organic solvent to avoid artifacts in your experiment. A common recommendation is to keep the final solvent concentration at or below 0.1%. However, you must always validate the tolerance of your specific system with a solvent-only control.
Q5: My compound precipitated out of the PBS even after diluting it from a DMSO stock. What should I do?
A: Precipitation upon dilution into an aqueous buffer is a clear sign that the aqueous solubility limit has been exceeded. To resolve this, you should prepare a more dilute final solution. Additionally, ensure you are adding the stock solution to the PBS while vortexing or stirring vigorously to promote rapid and uniform mixing, which can help prevent localized high concentrations that lead to precipitation.
Part 2: In-Depth Troubleshooting & Step-by-Step Protocols
The Core Challenge: Understanding Lipophilicity
Prostaglandin analogs like 15-Keto-17-phenyl trinor PGF2α possess a characteristic long-chain fatty acid-like structure, which makes them highly lipophilic (fat-soluble) and inherently insoluble in water-based solutions like PBS. The phenyl group in this specific analog further increases its hydrophobicity. Attempting to dissolve it directly in PBS is analogous to trying to dissolve oil in water; the molecules will agglomerate and fail to form a stable solution.
The scientifically validated approach, therefore, involves using an organic solvent to first break apart the crystalline lattice of the compound and create a true molecular solution (the stock solution). This pre-dissolved state is essential for the subsequent successful dilution into the aqueous phase.
Protocol 1: Preparation of a Concentrated Organic Stock Solution
This protocol outlines the critical first step for getting your compound into a usable form.
Objective: To create a high-concentration, stable stock solution of 15-Keto-17-phenyl trinor PGF2α.
Materials:
-
15-Keto-17-phenyl trinor PGF2α (solid)
-
Anhydrous Ethanol (≥99.5%) or DMSO (Spectrophotometric Grade)
-
Inert gas (Argon or Nitrogen), optional but recommended
-
Glass vial with a PTFE-lined cap
Procedure:
-
Weighing: Carefully weigh the desired amount of the compound. For example, to prepare a 10 mM stock from a compound with a molecular weight of 388.5 g/mol , you would weigh 3.885 mg.
-
Solvent Addition: Add the calculated volume of the chosen organic solvent (e.g., 1 mL of DMSO for the example above) to the vial containing the compound.
-
Dissolution: Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if needed, but ensure the vial is sealed to prevent solvent evaporation.
-
Inert Gas Purge (Optional): For long-term storage, gently purge the headspace of the vial with an inert gas like argon or nitrogen before capping. This displaces oxygen and minimizes potential oxidative degradation of the fatty acid-like structure.
-
Storage: Store the stock solution at -20°C or -80°C as recommended by the supplier.
Protocol 2: Preparation of the Final Aqueous Working Solution
This protocol details the dilution of the organic stock into PBS. The technique is critical to prevent precipitation.
Objective: To prepare a ready-to-use solution of 15-Keto-17-phenyl trinor PGF2α in PBS at the desired final concentration.
Materials:
-
Prepared organic stock solution (from Protocol 1)
-
Phosphate-Buffered Saline (PBS), sterile and at room temperature
-
Vortex mixer
Procedure:
-
Prepare PBS: Dispense the required volume of PBS into a sterile tube.
-
Calculate Dilution: Determine the volume of stock solution needed. For example, to make 1 mL of a 10 µM solution from a 10 mM stock, you would need 1 µL of the stock.
-
Critical Dilution Step:
-
Begin vigorously vortexing the tube of PBS.
-
While the PBS is still vortexing, add the small volume of the organic stock solution directly into the vortex. This ensures immediate and rapid dispersion.
-
Continue vortexing for an additional 5-10 seconds.
-
-
Inspect for Clarity: Visually inspect the solution against a dark background. It should be clear and free of any visible precipitate or cloudiness.
-
Use Immediately: Aqueous solutions of this compound are not stable for long periods. It is highly recommended to prepare the working solution fresh on the day of the experiment and avoid storing it.
Data Summary: Solubility & Solvent Recommendations
| Parameter | Dimethyl Sulfoxide (DMSO) | Ethanol | Phosphate-Buffered Saline (PBS) |
| Solubility Limit | ≥250 µg/mL | ≥1.7 mg/mL | Sparingly soluble (not recommended for direct use) |
| Primary Use | Stock Solution | Stock Solution | Final Working Buffer |
| Final Conc. Limit | Typically ≤0.1% | Typically ≤0.1% - 0.5% | N/A |
| Key Consideration | Potential for cell toxicity | Generally better tolerated in vivo | Requires dilution from a stock |
Part 3: Visualization of Workflows
Diagram 1: Decision Workflow for Solubilization
This diagram illustrates the logical steps a researcher should follow when encountering a solubility issue with 15-Keto-17-phenyl trinor PGF2α.
Caption: Step-by-step protocol for preparing aqueous solutions.
References
Technical Support Center: Ensuring the Integrity of 15-Keto-17-phenyl trinor Prostaglandin F2α in Experimental Samples
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 15-Keto-17-phenyl trinor Prostaglandin F2α. This guide is designed to provide you with in-depth technical knowledge and practical troubleshooting advice to prevent the degradation of this important prostaglandin metabolite in your experimental samples. Adherence to the protocols and recommendations outlined below will enhance the accuracy and reproducibility of your results.
Understanding the Molecule: Why Stability is a Concern
15-Keto-17-phenyl trinor Prostaglandin F2α is a synthetic analog of a naturally occurring metabolite of Prostaglandin F2α. Like many prostaglandins, particularly those with a keto group, this molecule is susceptible to degradation under various conditions. The primary degradation pathways for similar 15-keto-prostaglandin analogs involve dehydration and cyclization. These reactions are influenced by factors such as pH, temperature, and the presence of proteins like albumin in the sample matrix.[1] Therefore, meticulous sample handling and storage are paramount to obtaining reliable data.
Frequently Asked Questions (FAQs)
Here are some quick answers to common questions regarding the handling of samples containing 15-Keto-17-phenyl trinor Prostaglandin F2α.
| Question | Answer |
| What is the most critical factor in preventing degradation? | Temperature. Samples should be kept cold at all times during collection and processing and stored at appropriate low temperatures. |
| What anticoagulant should I use for plasma samples? | EDTA or heparin are generally recommended.[2][3][4] |
| Should I add any inhibitors to my samples? | Yes, adding a cyclooxygenase (COX) inhibitor like indomethacin at the time of sample collection is highly recommended to prevent the ex vivo formation of prostaglandins. |
| How many times can I freeze-thaw my samples? | Ideally, samples should be aliquoted after the initial processing to avoid any freeze-thaw cycles. Multiple freeze-thaw cycles have been shown to affect the stability of some prostaglandin metabolites.[5][6] |
| What is the recommended storage temperature for long-term stability? | For long-term storage, -80°C is recommended. For short-term storage (a few days), -20°C is acceptable. |
| My sample is in an aqueous buffer for my assay. How long is it stable? | Prostaglandins are generally less stable in aqueous solutions. It is recommended to prepare aqueous solutions fresh and use them on the same day. |
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments and provides actionable solutions.
Issue 1: Low or No Signal in Immunoassay (ELISA)
Possible Causes:
-
Degradation of the analyte: The most likely cause is the degradation of 15-Keto-17-phenyl trinor Prostaglandin F2α in your samples due to improper handling or storage.
-
Inefficient extraction: If your protocol involves an extraction step, low recovery of the analyte can lead to a weak signal.
-
Assay-related issues: Problems with reagents, incubation times, or the plate reader can also result in a poor signal.
Solutions:
-
Review your sample handling protocol: Ensure that samples were collected and processed rapidly at low temperatures. Verify that a COX inhibitor was added.
-
Optimize your extraction procedure: For solid-phase extraction (SPE), ensure the column is appropriate for prostaglandins and that the elution solvent is effective. Acidifying the sample with formic acid to approximately pH 3.5 before loading onto a C18 column can improve recovery.[7]
-
Consult the ELISA kit's troubleshooting guide: Systematically check for issues with reagent preparation, incubation steps, and instrument settings.
-
Perform a spike and recovery experiment: Add a known amount of 15-Keto-17-phenyl trinor Prostaglandin F2α standard to a blank matrix (that is as similar to your sample as possible) and process it alongside your samples. This will help determine if the issue is with your sample handling and extraction or the assay itself.
Issue 2: High Variability Between Replicate Samples
Possible Causes:
-
Inconsistent sample processing: Minor variations in the timing of processing steps or temperature exposure between samples can lead to differential degradation.
-
Non-homogenous samples: If the analyte is not evenly distributed in the sample, it can lead to variability in aliquots.
-
Pipetting errors: Inaccurate pipetting during sample preparation or the assay itself is a common source of variability.
Solutions:
-
Standardize your workflow: Create a detailed, step-by-step protocol for sample collection and processing and adhere to it strictly for all samples.
-
Ensure proper mixing: Gently vortex or invert samples before taking aliquots to ensure homogeneity.
-
Calibrate your pipettes: Regularly check the calibration of your pipettes to ensure accurate liquid handling.
Issue 3: Unexpectedly High Analyte Concentrations
Possible Causes:
-
Ex vivo formation: If samples are not treated with a COX inhibitor, prostaglandin synthesis can continue after collection, leading to artificially high levels.
-
Cross-reactivity in immunoassay: The antibody used in your ELISA kit may be cross-reacting with other related prostaglandin metabolites in the sample.
Solutions:
-
Always use a COX inhibitor: Add indomethacin or a similar inhibitor to your collection tubes.
-
Check the cross-reactivity profile of your ELISA kit: The manufacturer's data sheet should provide information on the antibody's specificity. If high cross-reactivity with other metabolites is suspected, you may need to consider a more specific analytical method like liquid chromatography-mass spectrometry (LC-MS).
Experimental Protocols
Protocol 1: Blood Sample Collection and Plasma Preparation
Objective: To collect and process blood samples to obtain plasma suitable for the analysis of 15-Keto-17-phenyl trinor Prostaglandin F2α.
Materials:
-
Vacutainer tubes containing EDTA or heparin.
-
Indomethacin solution (1 mg/mL in ethanol).
-
Refrigerated centrifuge.
-
Cryovials for plasma storage.
-
Ice bath.
Procedure:
-
Pre-cool materials: Place vacutainer tubes and cryovials on ice before use.
-
Add COX inhibitor: Immediately before blood collection, add 10 µL of indomethacin solution per mL of blood to be collected into the vacutainer tube.
-
Collect blood: Draw blood directly into the prepared vacutainer tube.
-
Immediate cooling and mixing: Gently invert the tube 8-10 times to mix the anticoagulant and inhibitor with the blood. Immediately place the tube in an ice bath.
-
Centrifugation: Within 30 minutes of collection, centrifuge the blood at 1,000-2,000 x g for 15 minutes at 4°C.[8]
-
Plasma isolation: Carefully aspirate the upper plasma layer without disturbing the buffy coat and transfer it to a pre-chilled cryovial.
-
Storage: Immediately store the plasma aliquots at -80°C for long-term storage or -20°C for short-term storage.
Protocol 2: Urine Sample Collection and Preparation
Objective: To collect and prepare urine samples for the analysis of 15-Keto-17-phenyl trinor Prostaglandin F2α.
Materials:
-
Sterile urine collection cups.
-
Indomethacin solution (1 mg/mL in ethanol).
-
Cryovials for urine storage.
-
Ice bath.
Procedure:
-
Add COX inhibitor: Add 10 µL of indomethacin solution per mL of urine to be collected into the collection cup or a pre-chilled tube.
-
Collect urine: Collect a mid-stream urine sample.
-
Immediate cooling: Immediately place the collected urine sample on ice.
-
Aliquoting and Storage: Aliquot the urine into cryovials and immediately freeze at -80°C. For short-term storage, -20°C is acceptable.[9][10]
Protocol 3: Solid-Phase Extraction (SPE) of Prostaglandins from Plasma or Urine
Objective: To extract and concentrate 15-Keto-17-phenyl trinor Prostaglandin F2α from biological fluids prior to analysis. This is often necessary to remove interfering substances and to increase the analyte concentration.
Materials:
-
C18 SPE columns.
-
Formic acid.
-
Methanol.
-
Ethyl acetate.
-
Hexane.
-
Deionized water.
-
Nitrogen evaporator.
-
Vortex mixer.
Procedure:
-
Sample acidification: Thaw frozen plasma or urine samples on ice. Acidify the sample to approximately pH 3.5 by adding 1% formic acid.[7] Vortex briefly.
-
Column conditioning: Condition the C18 SPE column by washing with 5 mL of methanol followed by 5 mL of deionized water.
-
Sample loading: Load the acidified sample onto the conditioned SPE column.
-
Washing: Wash the column with 5 mL of deionized water, followed by 5 mL of 15% methanol in water, and finally with 5 mL of hexane to remove non-polar impurities.
-
Elution: Elute the prostaglandins from the column with 5 mL of ethyl acetate.
-
Drying: Evaporate the ethyl acetate eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in an appropriate buffer for your downstream analysis (e.g., ELISA buffer).
Visualization of Key Processes
Degradation Pathway of 15-Keto-Prostaglandins
Caption: Potential degradation pathways of 15-keto-prostaglandins in biological samples.
Recommended Sample Handling Workflow
Caption: Recommended workflow for sample handling to ensure stability.
Summary of Storage Conditions
| Sample Type | Short-Term Storage (≤ 1 month) | Long-Term Storage (> 1 month) |
| Plasma | -20°C | -80°C |
| Urine | -20°C | -80°C |
| Extracted & Dried Sample | -20°C (in organic solvent) | -80°C (in organic solvent) |
| Aqueous Solutions | Use immediately, do not store | Not recommended |
Note: Avoid repeated freeze-thaw cycles for all sample types.
References
-
Welsh, T. N., Hubbard, S., Mitchell, C. M., Mesiano, S., Zarzycki, P. K., & Zakar, T. (2007). Optimization of a solid phase extraction procedure for prostaglandin E2, F2 alpha and their tissue metabolites. Prostaglandins, Leukotrienes and Essential Fatty Acids, 83(4), 304–310. [Link]
-
Kelly, R. W., & Abel, M. H. (1983). The measurement of 13,14-dihydro-15-keto prostaglandin E2 by combined gas chromatography mass spectrometry. Biomedical Mass Spectrometry, 10(4), 276–279. [Link]
-
Kozek-Langenecker, S. A., Kettner, S. C., Koller, E., Spiss, C. K., & Zimpfer, M. (2002). Anticoagulation with prostaglandins and unfractionated heparin during continuous venovenous haemofiltration: a randomized controlled trial. Wiener klinische Wochenschrift, 114(10-11), 436–441. [Link]
-
Blair, I. A., & Fitzpatrick, F. A. (1983). Development and validation of a radioimmunoassay for prostaglandin E2 metabolite levels in plasma. Prostaglandins, 26(4), 559–570. [Link]
-
Basili, S., Raparelli, V., Nocella, C., Napoleone, L., Talerico, G., & Carnevale, R. (2024). Effect of very long-term storage and multiple freeze and thaw cycles on 11-dehydro-thromboxane-B2 and 8-iso-prostaglandin F2α, levels in human urine samples by validated enzyme immunoassays. Scientific Reports, 14(1), 5648. [Link]
-
Rocca, B., & Patrono, C. (2024). Effect of very long-term storage and multiple freeze and thaw cycles on 11-dehydro-thromboxane-B2 and 8-iso-prostaglandin F2α, levels in human urine samples by validated enzyme immunoassays. Journal of Thrombosis and Haemostasis, 22(3), 549-552. [Link]
-
Ledson, M. J., & Rylance, P. B. (1999). Anticoagulation with prostaglandins during extracorporeal circulation. Journal of thoracic and cardiovascular surgery, 117(2), 408–409. [Link]
-
BPAC NZ. (2023, November 15). Oral anticoagulant selection in primary care. [Link]
-
Frölich, J. C., Wilson, T. W., Sweetman, B. J., Smigel, M., Nies, A. S., Carr, K., ... & Oates, J. A. (1975). Urinary prostaglandins. Identification and origin. The Journal of clinical investigation, 55(4), 763–770. [Link]
-
Granström, E., & Kindahl, H. (1982). Chemical instability of 15-keto-13,14-dihydro-PGE2: the reason for low assay reliability. Prostaglandins, 23(5), 719–731. [Link]
-
Liu, H., Wang, H., & Cui, T. (2011). An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 879(11-12), 841–846. [Link]
-
Hawe, A., & Frieß, W. (2019). The Impact of Inadequate Temperature Storage Conditions on Aggregate and Particle Formation in Drugs Containing Tumor Necrosis Factor-Alpha Inhibitors. Journal of pharmaceutical sciences, 108(1), 150–159. [Link]
-
Mitrović, M., Kljaić, M., & Pravica, V. (2020). Phase separation liquid-liquid extraction for the quantification of 8-iso-Prostaglandin F2 Alpha in human plasma by LC-MS/MS. Journal of pharmaceutical and biomedical analysis, 186, 113303. [Link]
-
American College of Cardiology. (2024, April 22). Selecting the Right Anticoagulation for Your Patient. [Link]
-
Kasting, N. W., & Martin, J. B. (1982). Central cardiovascular and thermal effects of prostaglandin F2 alpha in rats. Canadian journal of physiology and pharmacology, 60(6), 747–751. [Link]
-
antibodies-online.com. (n.d.). 13,14-Dihydro-15-Keto-Prostaglandin F2-alpha (PGFM) ELISA Kit. [Link]
-
Brash, A. R., & Green, K. (1976). Determination of 15-keto-13,14-dihydro-metabolites of PGE2 and PGF2alpha in plasma using high performance liquid chromatography and gas chromatography-mass spectrometry. Prostaglandins, 12(1), 21–35. [Link]
-
Welch Labs. (2025, February 21). Troubleshooting Low Recovery Rates in Chromatographic Analysis. [Link]
-
American Association for Clinical Chemistry. (2020, August 20). The Best Tests for Assessing Bleeding in Patients Taking Oral Anticoagulants. [Link]
-
van der Veen, A., de Jong, P. A., de Borst, M. H., Gansevoort, R. T., & Bakker, S. J. L. (2024). Urinary Prostaglandin E2 Excretion and the Risk of Cardiovascular and Kidney Disease. Journal of the American Heart Association, 13(4), e031541. [Link]
-
Cerretani, L., Bendini, A., Lercker, G., & Toschi, T. G. (2005). Freezing storage can affect the oxidative stability of not filtered extra-virgin olive oils. Italian Journal of Food Science, 17(1), 3-12. [Link]
-
Kim, D. J., Park, S. Y., Lee, S. K., & Chun, K. S. (2019). 15-Keto prostaglandin E2 suppresses STAT3 signaling and inhibits breast cancer cell growth and progression. Journal of cellular and molecular medicine, 23(8), 5343–5355. [Link]
-
Stanford University. (2013, August 12). SOP - Isolation of Plasma - EDTA v1-0. [Link]
-
Inter Science Institute. (n.d.). Prostaglandin E1 (PG E1), urine. [Link]
-
Levine, L., & Alaimo, V. F. (1980). Applications and limitations of measurement of 15-keto,13,14-dihydro prostaglandin E2 in human blood by radioimmunoassay. Prostaglandins and medicine, 4(1), 15–24. [Link]
-
Granström, E., & Kindahl, H. (1982). Radioimmunologic determination of 15-keto-13,14-dihydro-PGE2: a method for its stable degradation product, 11-deoxy-15-keto-13,14-dihydro-11 beta, 16 xi-cyclo-PGE2. Methods in enzymology, 86, 306–320. [Link]
-
Chromforum. (2025, June 24). Low recovery factor & Validation Issue. [Link]
-
Bio-Rad. (n.d.). Comprehensive Guide to ELISA Assay Validation: Best Practices & Key Insights. [Link]
-
Inter Science Institute. (n.d.). Prostaglandin D2 24-Hours Urine (PGD2, 24-Hours Urine). [Link]
-
Thermo Fisher Scientific. (2024, April 10). How to reduce your sample loss to significantly improve your results. [Link]
Sources
- 1. Chemical instability of 15-keto-13,14-dihydro-PGE2: the reason for low assay reliability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticoagulation with prostaglandins and unfractionated heparin during continuous venovenous haemofiltration: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticoagulation with prostaglandins during extracorporeal circulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. myadlm.org [myadlm.org]
- 5. Effect of very long-term storage and multiple freeze and thaw cycles on 11-dehydro-thromboxane-B2 and 8-iso-prostaglandin F2α, levels in human urine samples by validated enzyme immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of very long-term storage and multiple freeze and thaw cycles on 11-dehydro-thromboxane-B2 and 8-iso-prostaglandin F2α, levels in human urine samples by validated enzyme immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optimization of a solid phase extraction procedure for prostaglandin E2, F2 alpha and their tissue metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Blood Plasma and Serum Preparation | Thermo Fisher Scientific - US [thermofisher.com]
- 9. scispace.com [scispace.com]
- 10. interscienceinstitute.com [interscienceinstitute.com]
troubleshooting low signal in 15-Keto-17-phenyl trinor PGF2alpha ELISA
Technical Support Center: 15-Keto-17-phenyl trinor PGF2alpha ELISA
From the desk of the Senior Application Scientist
Welcome to our dedicated technical guide for the 15-Keto-17-phenyl trinor PGF2alpha ELISA. This document is designed for our research, scientific, and drug development colleagues. We understand that obtaining a robust and reproducible signal is paramount to your success. This guide moves beyond a simple checklist to provide a deeper, cause-and-effect analysis of common issues, particularly the challenge of low signal, grounded in the specific biochemistry of this competitive immunoassay.
The Core Principle: Why Low Signal Can Mean High Concentration
Before troubleshooting, it is critical to understand the mechanism of this assay. Unlike a traditional sandwich ELISA, the 15-Keto-17-phenyl trinor PGF2alpha assay is a competitive ELISA . This format is necessary for detecting small molecules that cannot be bound by two antibodies simultaneously.[1][2]
In this system, the analyte present in your sample competes with a fixed amount of enzyme-labeled 15-Keto-17-phenyl trinor PGF2alpha (the "tracer") for a limited number of antibody binding sites on the microplate. The resulting signal is therefore inversely proportional to the concentration of the analyte in your sample.
-
High Analyte Concentration in your sample means less tracer will bind to the antibody, resulting in a low signal .
-
Low Analyte Concentration in your sample means more tracer will bind to the antibody, resulting in a high signal .
This inverse relationship is the key to correctly interpreting and troubleshooting your results. A "low signal" problem can stem from either a genuine high concentration of your target or a technical issue that mimics this outcome.
Troubleshooting Guide: Frequently Asked Questions
Q1: My entire plate, including my maximum signal wells (B₀), shows a very weak or non-existent signal. What are the most likely causes?
A uniformly low signal across the entire plate points to a systemic failure in one of the signal-generating reagents or a hardware setup issue. This is the most critical problem to solve, as no data can be derived without a viable maximum signal.
Answer:
This issue strongly suggests that the enzyme-substrate reaction is failing. Let's break down the potential culprits:
-
Degraded Enzyme Tracer: The enzyme conjugated to the 15-Keto-17-phenyl trinor PGF2alpha tracer is the engine of your signal. If it has lost activity, no amount of substrate will produce a color change.[3]
-
Causality: Acetylcholinesterase (AChE) or Horseradish Peroxidase (HRP) are sensitive to improper storage and handling. Repeated freeze-thaw cycles or storage at the wrong temperature (-20°C is standard for most kits) can denature the enzyme.[4][5]
-
Solution: Always aliquot the tracer upon first use to minimize freeze-thaw cycles. Ensure it is stored at the recommended temperature. If in doubt, use a fresh, unexpired vial of tracer.
-
-
Inactive or Improperly Prepared Substrate: The substrate must be viable to be acted upon by the enzyme.
-
Causality: Many substrates, like TMB or Ellman's Reagent, are light-sensitive or have limited stability once prepared.[6] Contamination of the substrate solution with metal ions or other impurities can also inhibit the enzymatic reaction.[3]
-
Solution: Prepare the substrate solution immediately before use and protect it from light.[6] Use high-purity, deionized water for any required dilutions, as standard distilled or sterile water may contain interfering contaminants.[4]
-
-
Omission of a Critical Reagent: A simple but common error is accidentally skipping the addition of the tracer or the substrate.
-
Solution: Use a printed copy of the protocol as a checklist during the assay. Mark off each step as you complete it for each plate.
-
-
Incorrect Plate Reader Settings: The plate reader must be set to the correct wavelength to detect the chromogenic product.
-
Causality: A mismatch between the substrate's absorbance maximum and the reader's filter will result in little to no signal being detected. For example, a TMB substrate read after adding a stop solution requires a wavelength of 450 nm, whereas an AChE-based assay using Ellman's reagent is typically read between 405-420 nm.[4][7]
-
Solution: Double-check the kit's manual for the correct wavelength and confirm the settings in your plate reader software before every read.[7]
-
Q2: My standard curve is compressed. The high-concentration standards are low as expected, but my low-concentration standards and B₀ wells are also giving a weak signal. What's causing this loss of dynamic range?
This scenario indicates that the competitive binding reaction is not occurring optimally, leading to poor differentiation between low and high analyte concentrations.
Answer:
A compressed dynamic range often points to issues with reagent concentrations, incubation conditions, or procedural steps that affect the binding equilibrium.
-
Inaccurate Standard Preparation: An error in the serial dilution of your standards is a primary suspect.
-
Causality: If the initial stock solution is diluted incorrectly, or if there are pipetting errors during the serial dilution, the entire curve will be shifted and compressed. Poor mixing between dilution steps can also lead to inaccurate standard concentrations.[8]
-
Solution: Carefully follow the standard preparation protocol. Use calibrated pipettes and fresh tips for each dilution. Vortex or mix each new standard tube thoroughly before proceeding to the next dilution. Refer to our detailed protocol below.
-
-
Suboptimal Incubation Times or Temperatures: The antibody-antigen binding is a kinetic process that requires sufficient time and the correct temperature to reach equilibrium.
-
Causality: Incubation times that are too short will not allow the competition to complete, resulting in less tracer binding overall and thus a lower maximum signal.[7] Temperatures that are too low can slow down the binding kinetics significantly.
-
Solution: Adhere strictly to the incubation times and temperatures specified in the protocol. Ensure all reagents and the plate are equilibrated to room temperature (15-20 minutes) before starting the assay.[6][9] Avoid stacking plates in the incubator, which can cause uneven temperature distribution.[10][11]
-
-
Overly Aggressive Washing: While washing is crucial to remove unbound reagents, excessive or harsh washing can dislodge specifically bound tracer-antibody complexes.[5]
-
Causality: High-pressure automated washers or forceful manual washing can strip bound molecules from the well surface, leading to a global decrease in signal.[5][12]
-
Solution: If using an automated washer, optimize the dispensing and aspiration settings to be less vigorous. When washing manually, dispense the wash buffer gently along the side of the wells. Ensure complete aspiration of the buffer without scratching the bottom of the well.[9] Refer to our optimized washing protocol below.
-
Q3: My standard curve looks perfect, but my biological samples are all showing a very low signal. Does this mean they all have high concentrations of the analyte?
While a low signal could genuinely indicate a high analyte concentration, it is crucial to first rule out interferences from the sample matrix itself, especially when the standard curve is behaving as expected.
Answer:
This is a classic presentation of "matrix effects," where components in your sample (e.g., serum, plasma, cell culture media) interfere with the assay's chemistry.[13][14]
-
Causality: Various substances in a biological sample, such as proteins, lipids, salts, or different pH levels, can inhibit the binding of the analyte or the tracer to the antibody.[13] This inhibition mimics the presence of a high concentration of the target analyte, leading to a falsely low signal.
-
Troubleshooting and Validation:
-
Dilutional Linearity: Perform a serial dilution of a few of your samples using the official Assay Buffer provided in the kit. If matrix effects are present, the calculated concentration of the analyte will not decrease linearly with the dilution factor. A sample diluted 1:4 should yield a concentration that is approximately half that of a 1:2 dilution. Poor correlation indicates interference.[4]
-
Spike and Recovery: Add a known amount of the 15-Keto-17-phenyl trinor PGF2alpha standard into a sample and a parallel aliquot of Assay Buffer. The "recovery" in the sample matrix should ideally be between 80-120% of the recovery in the clean buffer. A significantly lower recovery confirms that the sample matrix is suppressing the signal.
-
Solution: The most straightforward way to overcome matrix effects is to dilute your samples further in the Assay Buffer.[13] This reduces the concentration of the interfering substances. Start with a minimum recommended dilution (e.g., 1:8 for serum/plasma) and increase it if interference persists.[15] If dilution is insufficient, sample purification may be required.[4]
-
Experimental Protocols
Protocol 1: High-Fidelity Standard Dilution Series
This protocol is designed to minimize errors during the preparation of the standard curve.
-
Reagent Equilibration: Allow the standard and the Assay Buffer to equilibrate to room temperature for at least 20 minutes.
-
Initial Dilution: Reconstitute or dilute the concentrated standard stock as per the kit instructions to create your "top standard."
-
Labeling: Label a series of new, clean microcentrifuge tubes corresponding to each point on your standard curve (e.g., S1 through S8).
-
Buffer Dispensing: Add the precise volume of Assay Buffer specified in the protocol to each of the labeled tubes.
-
Serial Dilution:
-
Transfer the specified volume from the "top standard" to the S1 tube.
-
Secure the cap and vortex the S1 tube for 5-10 seconds to ensure homogeneity.
-
Crucially, use a fresh pipette tip to transfer the specified volume from tube S1 to tube S2.
-
Vortex tube S2 thoroughly.
-
Repeat this process for the entire dilution series, using a fresh tip for every transfer.
-
-
Stability: Use the diluted standards within the timeframe recommended by the manufacturer, as they may not be stable for long-term storage.[4]
Protocol 2: Optimized ELISA Plate Washing
This procedure helps ensure the removal of unbound reagents without compromising specifically bound complexes.
-
Buffer Preparation: Prepare the wash buffer according to the kit instructions using high-purity water. Ensure any concentrated salts are fully dissolved.
-
Aspiration: After incubation, invert the plate and decant the contents with a firm flick over a waste container. Immediately blot the plate on a clean, absorbent paper towel to remove residual liquid.
-
Dispensing:
-
Manual: Immediately fill each well with the recommended volume of wash buffer (e.g., 300 µL). Avoid forcefully squirting the buffer directly onto the bottom surface; instead, dispense it gently against the side of the well.
-
Automated: Ensure the washer's dispensing pressure is not set to maximum. The fill volume should be sufficient to cover the well surface completely.[16][17]
-
-
Soaking (Optional but Recommended): Allow the wash buffer to soak in the wells for 30-60 seconds during at least one of the wash steps. This can help to more effectively remove non-specific binding.[6]
-
Repetition: Repeat the aspiration and dispensing steps for the number of cycles recommended in the protocol (typically 3-5 times).[12]
-
Final Aspiration: After the final wash, perform a thorough aspiration and blot the plate firmly on absorbent paper to remove as much residual buffer as possible before adding the next reagent.
Data Presentation
Table 1: Impact of Common Procedural Errors in a Competitive ELISA
| Error Type | Specific Mistake | Expected Outcome on Signal | Rationale |
| Standard Prep | Pipetted too little standard into the first dilution tube. | Falsely high signal for all standards. | The entire curve is shifted to a lower concentration, so more tracer binds at each point. |
| Tracer Addition | Pipetted too much tracer into all wells. | Falsely low signal across the plate. | Excess tracer outcompetes the standard/sample, leading to less tracer binding overall than expected. |
| Sample Addition | Pipetted too little sample into the wells. | Falsely high signal for samples. | Less sample analyte is present to compete with the tracer, allowing more tracer to bind. |
| Washing | Incomplete aspiration of wash buffer before substrate addition. | Variable, often high background. | Residual unbound tracer remains in the well and reacts with the substrate, obscuring the true signal.[9] |
Visualization
Logical Workflow for Troubleshooting Low Signal
The following diagram outlines a step-by-step decision-making process to diagnose the root cause of a low signal in your 15-Keto-17-phenyl trinor PGF2alpha ELISA.
Sources
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. The principle and method of ELISA | MBL Life Sience -GLOBAL- [mblbio.com]
- 3. Common ELISA Problems and Solutions - MyAssays [myassays.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. What to do when signal is difficult to obtain | Abcam [abcam.com]
- 6. assaygenie.com [assaygenie.com]
- 7. arp1.com [arp1.com]
- 8. Surmodics - Potential Errors that can Occur in an ELISA [shop.surmodics.com]
- 9. How To Optimize Your ELISA Experiments | Proteintech Group [ptglab.com]
- 10. ELISA Troubleshooting Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. mybiosource.com [mybiosource.com]
- 12. biocompare.com [biocompare.com]
- 13. cygnustechnologies.com [cygnustechnologies.com]
- 14. researchgate.net [researchgate.net]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. bosterbio.com [bosterbio.com]
- 17. creative-diagnostics.com [creative-diagnostics.com]
Technical Support Center: Optimizing Peak Resolution for 15-Keto-17-phenyl trinor PGF2alpha in HPLC
Welcome to the technical support guide for the chromatographic analysis of 15-Keto-17-phenyl trinor PGF2alpha. This resource is designed for researchers, analytical chemists, and drug development professionals who are encountering challenges in achieving adequate peak resolution for this specific prostaglandin metabolite. This guide provides a structured, cause-and-effect approach to troubleshooting, moving from foundational principles to specific experimental protocols.
Section 1: Foundational Knowledge - Understanding Your Analyte
A successful separation begins with understanding the physicochemical properties of the target molecule. This section addresses the most frequently asked preliminary questions.
Q1: What is 15-Keto-17-phenyl trinor PGF2alpha, and what makes its analysis challenging?
15-Keto-17-phenyl trinor PGF2alpha is a key metabolite of Bimatoprost (17-phenyl trinor PGF2α ethyl amide), a widely used pharmaceutical agent.[1][2] Its accurate quantification is critical for pharmacokinetic, stability, and impurity profiling studies.
The analytical challenge stems from its molecular structure:
-
Carboxylic Acid Group: This functional group is ionizable, making the analyte's retention and peak shape highly sensitive to the mobile phase pH.
-
Multiple Chiral Centers: The presence of stereoisomers can lead to peak splitting or broadening if not adequately resolved.
-
Structural Similarity to Impurities: Process-related impurities or other degradation products often have very similar structures, making them difficult to separate from the main analyte peak.
-
Mixed Polarity: The molecule contains a hydrophobic phenyl-alkyl chain and polar functional groups (hydroxyls, ketone, carboxylic acid), requiring a well-balanced chromatographic system.
Q2: What is the fundamental theory of resolution in HPLC, and how can I apply it?
Chromatographic resolution (Rs) between two peaks is defined by the "Resolution Equation," which provides a roadmap for method development.
Rs = (√N / 4) * (α - 1 / α) * (k / 1 + k)
Where:
-
Efficiency (N): A measure of peak sharpness or narrowness. Higher efficiency leads to sharper peaks and better resolution. It is primarily influenced by the column (particle size, length) and flow rate.[3][4]
-
Selectivity (α): The separation factor between two adjacent peaks. This is the most powerful parameter for improving resolution and is influenced by mobile phase composition (organic solvent type, pH) and stationary phase chemistry.[3]
-
Retention Factor (k): A measure of how long an analyte is retained on the column. Optimal resolution is typically achieved when k is between 2 and 10. It is controlled by the strength of the mobile phase.
This guide is structured to help you systematically manipulate these three factors to achieve your desired resolution.
Section 2: The Troubleshooting Workflow - From Poor Separation to Baseline Resolution
This section provides a logical, step-by-step approach to diagnosing and solving common resolution problems. We will start with the most impactful parameters first.
Sources
15-Keto-17-phenyl trinor Prostaglandin F2alpha stability and storage conditions
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 15-Keto-17-phenyl trinor Prostaglandin F2α. It addresses common questions and troubleshooting scenarios to ensure the stability, proper handling, and effective use of this compound in your experiments.
I. Frequently Asked Questions (FAQs)
This section covers the most common inquiries regarding the stability and storage of 15-Keto-17-phenyl trinor Prostaglandin F2α.
Q1: What is the recommended storage condition for 15-Keto-17-phenyl trinor Prostaglandin F2α in its solid form?
A1: For long-term stability, the solid form of 15-Keto-17-phenyl trinor Prostaglandin F2α should be stored at -20°C .[1] Under these conditions, the compound is expected to be stable for at least two years.[1]
Q2: How should I prepare stock solutions of 15-Keto-17-phenyl trinor Prostaglandin F2α?
A2: It is recommended to prepare stock solutions in an organic solvent. Suitable solvents include dimethyl sulfoxide (DMSO), ethanol, and N,N-dimethylformamide (DMF).[2] The solubility in these solvents is generally high, allowing for the preparation of concentrated stock solutions. For example, the ethyl amide derivative has a solubility of 2 mg/ml in DMSO and 10 mg/ml in ethanol.[2]
Q3: Can I store stock solutions of 15-Keto-17-phenyl trinor Prostaglandin F2α? If so, under what conditions?
A3: Yes, stock solutions in anhydrous organic solvents like DMSO or ethanol can be stored at -20°C for several months. To minimize degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into single-use volumes.
Q4: How stable is 15-Keto-17-phenyl trinor Prostaglandin F2α in aqueous solutions?
A4: Prostaglandins, in general, exhibit limited stability in aqueous solutions. The stability of 15-Keto-17-phenyl trinor Prostaglandin F2α in aqueous buffers is expected to be influenced by pH and temperature. Based on studies of related prostaglandins, it is advisable to prepare aqueous working solutions fresh for each experiment and avoid long-term storage.[3] If short-term storage is necessary, it should be at 2-8°C for no longer than 24 hours.
Q5: What is the effect of pH on the stability of 15-Keto-17-phenyl trinor Prostaglandin F2α?
A5: While specific data for this compound is limited, studies on other prostaglandins, such as PGE2, show that they are susceptible to degradation in both acidic (pH < 4) and alkaline (pH > 8) conditions.[4] It is reasonable to infer that 15-Keto-17-phenyl trinor Prostaglandin F2α will exhibit similar pH sensitivity. For experimental purposes, using a buffer in the neutral pH range (6-7.5) is recommended.
Q6: Is 15-Keto-17-phenyl trinor Prostaglandin F2α sensitive to light?
A6: Prostaglandins can be sensitive to light. Ultraviolet radiation has been shown to stimulate the production of PGF2α, suggesting that exposure to light, particularly UV light, could potentially lead to degradation or unwanted reactions.[5] Therefore, it is recommended to protect both the solid compound and its solutions from light by using amber vials or by wrapping containers in foil.
II. Troubleshooting Guide
This section provides solutions to common problems encountered during the use of 15-Keto-17-phenyl trinor Prostaglandin F2α.
| Problem | Potential Cause | Troubleshooting Steps |
| Inconsistent or no biological activity | Compound Degradation: Improper storage or handling of the compound or its solutions. | 1. Verify Storage Conditions: Ensure the solid compound has been consistently stored at -20°C. 2. Prepare Fresh Solutions: Discard old aqueous solutions and prepare a fresh working solution from a new aliquot of the stock solution. 3. Check Solvent Quality: Use high-purity, anhydrous organic solvents for stock solutions. Water contamination can lead to hydrolysis. |
| Incorrect Concentration: Errors in dilution calculations or inaccurate initial weighing. | 1. Recalculate Dilutions: Double-check all calculations for preparing stock and working solutions. 2. Verify Stock Concentration: If possible, use a spectrophotometer to verify the concentration of the stock solution, although this may not be feasible for all users. | |
| Precipitation observed in the stock solution upon thawing | Low Solubility at Colder Temperatures: The compound may have limited solubility in the organic solvent at lower temperatures. | 1. Gentle Warming: Warm the vial to room temperature and vortex gently to redissolve the compound. 2. Sonication: If warming is insufficient, brief sonication may help to redissolve the precipitate. |
| Variability between experiments | Inconsistent Solution Preparation: Differences in the age of aqueous solutions or the number of freeze-thaw cycles of the stock solution. | 1. Standardize Protocols: Adhere to a strict protocol for solution preparation, including the use of freshly prepared aqueous solutions for each experiment. 2. Aliquot Stock Solutions: Prepare single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles. |
| pH Fluctuation in Assay: The pH of the experimental buffer may be affecting the compound's stability and activity. | 1. Monitor and Control pH: Ensure the pH of your experimental buffer is consistent and within the optimal range for your assay (typically neutral). |
III. Experimental Protocols
This section provides detailed, step-by-step methodologies for the proper handling and preparation of 15-Keto-17-phenyl trinor Prostaglandin F2α solutions.
Protocol 1: Reconstitution of Solid 15-Keto-17-phenyl trinor Prostaglandin F2α
-
Equilibration: Before opening, allow the vial of the solid compound to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of atmospheric moisture onto the compound.
-
Solvent Addition: Add the appropriate volume of a high-purity, anhydrous organic solvent (e.g., DMSO or ethanol) to the vial to achieve the desired stock solution concentration.
-
Dissolution: Gently vortex or sonicate the vial until the compound is completely dissolved.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in amber vials.
-
Storage: Store the aliquots at -20°C.
Protocol 2: Preparation of Aqueous Working Solutions
-
Thawing: Thaw a single aliquot of the stock solution at room temperature.
-
Dilution: Dilute the stock solution with the appropriate aqueous buffer (e.g., PBS, pH 7.2) to the final desired working concentration immediately before use.
-
Mixing: Gently mix the solution by inversion. Avoid vigorous vortexing, which can introduce air and potentially lead to oxidation.
-
Usage: Use the freshly prepared aqueous solution promptly. Do not store aqueous solutions for extended periods.
IV. Visualization of Stability Factors
The following diagram illustrates the key factors that can influence the stability of 15-Keto-17-phenyl trinor Prostaglandin F2α.
Caption: Factors affecting the stability of 15-Keto-17-phenyl trinor Prostaglandin F2α.
This diagram illustrates that the stability of the compound is critically dependent on environmental factors. Elevated temperature, extreme pH values, the presence of water, and exposure to light can all contribute to the degradation of 15-Keto-17-phenyl trinor Prostaglandin F2α.
V. References
-
Fitzpatrick, F. A., Aguirre, R., Pike, J. E., & Lincoln, F. H. (1980). The stability of 13,14-dihydro-15 keto-PGE2. Prostaglandins, 19(6), 917–931. [Link]
-
Scott, K. S., & Scott, W. N. (2023). Effects of PGF2alpha on human melanocytes and regulation of the FP receptor by ultraviolet radiation. Journal of Investigative Dermatology, 121(1), 164-170. [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. 15-keto-17-phenyl trinor Prostaglandin F2alpha ethyl amide | CAS 1163135-96-3 | Cayman Chemical | Biomol.com [biomol.com]
- 3. cdn.stemcell.com [cdn.stemcell.com]
- 4. The stability of 13,14-dihydro-15 keto-PGE2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of PGF2alpha on human melanocytes and regulation of the FP receptor by ultraviolet radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 15-Keto-17-phenyl trinor Prostaglandin F2α
Welcome to the technical support center for the synthesis of 15-Keto-17-phenyl trinor Prostaglandin F2α. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions to address common challenges encountered in the laboratory. Our aim is to equip you with the knowledge to optimize your synthetic route, improve yields, and ensure the highest purity of your final product.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis of 15-Keto-17-phenyl trinor Prostaglandin F2α, providing potential causes and actionable solutions.
Problem 1: Low yield in the Horner-Wadsworth-Emmons (HWE) reaction for the introduction of the ω-chain.
-
Question: We are experiencing low yields during the Horner-Wadsworth-Emmons reaction between the Corey aldehyde intermediate and the dimethyl-(2-oxo-4-phenylbutyl)phosphonate. What are the potential causes and how can we improve the yield?
-
Answer: The Horner-Wadsworth-Emmons reaction is a critical step for forming the enone system of the ω-chain, and several factors can contribute to low yields.[1][2]
-
Incomplete Deprotonation of the Phosphonate: The phosphonate must be fully deprotonated to form the reactive phosphonate carbanion.
-
Solution: Ensure your base is fresh and of high quality. Sodium hydride (NaH) is commonly used, but it can be deactivated by atmospheric moisture. Use freshly opened or properly stored NaH. Alternatively, stronger bases like potassium tert-butoxide or n-butyllithium can be employed, but require careful temperature control (-78 °C) to avoid side reactions.[3] The reaction should be conducted under strictly anhydrous and inert conditions (e.g., argon or nitrogen atmosphere).
-
-
Side Reactions of the Aldehyde: The Corey aldehyde is sensitive to basic conditions and can undergo epimerization or other side reactions if exposed to the base for extended periods before reacting with the phosphonate carbanion.[4]
-
Solution: Add the aldehyde slowly to the pre-formed phosphonate carbanion solution at a low temperature (e.g., -78 °C to 0 °C) to ensure rapid reaction with the ylide. Some protocols suggest generating the ylide in the presence of the aldehyde to minimize the lifetime of the free ylide.[3]
-
-
Suboptimal Reaction Conditions: Temperature and reaction time can significantly impact the yield.
-
Solution: Experiment with a gradual warming of the reaction mixture from a low temperature to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) to determine the optimal reaction time and avoid decomposition of the product.
-
-
Purification Losses: The enone product can be sensitive to silica gel chromatography.
-
Solution: Consider using a less acidic stationary phase, such as deactivated silica gel (treated with triethylamine), or alternative purification methods like flash chromatography with a carefully chosen solvent system to minimize product degradation.
-
-
Problem 2: Poor stereoselectivity in the reduction of the C15-keto group.
-
Question: Our reduction of the 15-keto group to the desired 15(S)-hydroxyl group is resulting in a mixture of diastereomers. How can we improve the stereoselectivity?
-
Answer: Achieving high stereoselectivity at the C15 position is crucial for the biological activity of the final prostaglandin analog. The choice of reducing agent and the steric environment around the ketone are key factors.
-
Inadequate Stereodirecting Groups: The protecting groups on the C9 and C11 hydroxyls can influence the direction of hydride attack.
-
Solution: Bulky protecting groups, such as the p-phenylbenzoyl group, on the C11 hydroxyl can effectively shield one face of the cyclopentanone ring, directing the reducing agent to the opposite face and favoring the formation of the desired 15(S)-alcohol.[5]
-
-
Incorrect Choice of Reducing Agent: Not all reducing agents offer the same level of stereocontrol.
-
Solution: For high stereoselectivity, consider using sterically hindered reducing agents. L-selectride® (lithium tri-sec-butylborohydride) or (-)-diisopinocampheylchloroborane are known to provide excellent stereocontrol in the reduction of prostaglandin enones.[6] Sodium borohydride can also be effective, sometimes in the presence of a Lewis acid like cerium(III) chloride (Luche reduction), which can enhance selectivity.
-
-
Reaction Temperature: The temperature can affect the transition state energies and thus the stereochemical outcome.
-
Solution: Perform the reduction at low temperatures (e.g., -78 °C) to maximize stereoselectivity.
-
-
Problem 3: Incomplete or non-selective oxidation of the C15-hydroxyl group.
-
Question: We are struggling to selectively oxidize the C15-hydroxyl group to the ketone without affecting the C9 and C11 hydroxyls. What oxidation methods are recommended?
-
Answer: Selective oxidation of the allylic C15-hydroxyl group in the presence of the C9 and C11 secondary alcohols is a common challenge.
-
Over-oxidation or Lack of Selectivity: Many common oxidizing agents are not selective enough and can oxidize the other hydroxyl groups.
-
Solution: Use a mild and selective oxidizing agent. Dess-Martin periodinane (DMP) or a Swern oxidation (using oxalyl chloride/DMSO) are often effective for this transformation under controlled conditions.[6] Activated manganese dioxide (MnO2) is another classic reagent for the selective oxidation of allylic alcohols.
-
-
Protecting Group Strategy: If selective oxidation proves difficult, a protecting group strategy is a reliable alternative.
-
Solution: Protect the C9 and C11 hydroxyls with a suitable protecting group, such as a silyl ether (e.g., TBDMS) or a tetrahydropyranyl (THP) ether, before performing the oxidation of the C15-hydroxyl. The protecting groups can then be removed in a subsequent step.[7]
-
-
Problem 4: Formation of the 5,6-trans isomer during the Wittig reaction for the α-chain.
-
Question: During the Wittig reaction to introduce the α-chain, we are observing the formation of a significant amount of the undesired 5,6-trans isomer along with our target 5,6-cis product. How can we minimize this side product?
-
Answer: The formation of the 5,6-trans isomer is a known side reaction in prostaglandin synthesis. The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide and the reaction conditions.[8][9]
-
Use of Stabilized Ylides: Stabilized ylides tend to favor the formation of (E)-alkenes (trans), while non-stabilized ylides favor (Z)-alkenes (cis).
-
Solution: Employ a non-stabilized ylide for the Wittig reaction. The ylide derived from (4-carboxybutyl)triphenylphosphonium bromide is commonly used. To favor the kinetic (Z)-alkene product, the reaction should be performed at low temperatures and in the absence of lithium salts, which can promote equilibration to the more stable (E)-alkene. Using a base like sodium bis(trimethylsilyl)amide (NaHMDS) or potassium tert-butoxide in a polar aprotic solvent like THF is recommended.
-
-
Reaction Conditions: Temperature and the choice of base and solvent can influence the cis/trans ratio.
-
Solution: Conduct the reaction at low temperatures (e.g., -78 °C to -40 °C). The use of salt-free ylides can also improve the selectivity for the cis-isomer.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the purpose of the 17-phenyl trinor modification on the ω-chain?
A1: The 17-phenyl trinor modification refers to the replacement of the terminal four carbons of the natural prostaglandin ω-chain with a phenyl group. This structural change often leads to increased metabolic stability and enhanced binding affinity for the prostaglandin F receptor (FP receptor), which can result in a more potent and longer-lasting biological effect.[10]
Q2: Why is the Corey lactone a common starting material for this synthesis?
A2: The Corey lactone is a versatile bicyclic intermediate that contains the key stereocenters of the cyclopentane ring of prostaglandins in the correct relative configuration.[11][12][13] Its functional groups (a lactone and a hydroxyl group) provide convenient handles for the sequential and stereocontrolled introduction of the α and ω side chains.
Q3: What are the key analytical techniques for monitoring the synthesis and ensuring the purity of the final product?
A3: A combination of chromatographic and spectroscopic techniques is essential.
-
Thin-Layer Chromatography (TLC): For rapid reaction monitoring.
-
High-Performance Liquid Chromatography (HPLC): For assessing purity, quantifying the product, and detecting isomers and other impurities.[14][15]
-
Mass Spectrometry (MS): For confirming the molecular weight of intermediates and the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural elucidation and confirmation of stereochemistry.[16]
Q4: Are there any specific safety precautions to consider during this synthesis?
A4: Yes, several reagents used in this synthesis require careful handling:
-
Organolithium reagents (e.g., n-butyllithium): Pyrophoric and react violently with water. Must be handled under an inert atmosphere.
-
Oxidizing agents (e.g., Dess-Martin periodinane, oxalyl chloride): Can be toxic and corrosive. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
-
Prostaglandin analogs: Biologically active compounds. Handle with care to avoid exposure.
Experimental Workflow Overview
The synthesis of 15-Keto-17-phenyl trinor Prostaglandin F2α typically follows a convergent approach starting from the Corey lactone. The key stages are outlined below.
Caption: A generalized workflow for the synthesis of 15-Keto-17-phenyl trinor Prostaglandin F2α.
Key Reaction Parameters Summary
| Reaction Step | Key Reagents | Typical Conditions | Critical Parameters |
| Horner-Wadsworth-Emmons | Corey aldehyde, phosphonate, NaH | THF, -78 °C to RT | Anhydrous conditions, slow addition of aldehyde |
| 15-Keto Reduction | Enone, L-selectride® | THF, -78 °C | Low temperature for stereoselectivity |
| 15-OH Oxidation | 15(S)-alcohol, DMP | CH₂Cl₂, RT | Stoichiometry of oxidant, reaction time |
| Wittig Reaction | Lactol, phosphonium salt, NaHMDS | THF, -78 °C to RT | Salt-free ylide, low temperature for cis-selectivity |
| Deprotection | Protected prostaglandin, TBAF (for silyl groups) | THF, RT | Monitoring to avoid side reactions |
References
-
Wittig Reaction Practice Problems. Chemistry Steps. Available from: [Link]
-
Problems with wittig reaction : r/Chempros. Reddit. 2022. Available from: [Link]
-
Wittig Reaction Mechanism & Examples – Total Synthesis. Total Synthesis. Available from: [Link]
-
Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. 2018. Available from: [Link]
-
10: Strategies in Prostaglandins Synthesis. Chemistry LibreTexts. 2024. Available from: [Link]
- 15-keto-Prostaglandin E2 exhibits bioactive role by modulating glomerular cytoarchitecture through EP2/EP4 receptors. Life Sciences. 2022;307:120883.
- The measurement of 13,14-dihydro-15-keto prostaglandin E2 by combined gas chromatography mass spectrometry. Prostaglandins. 1977;14(4):647-53.
-
Transformation of δ-lactone in γ-lactone in the Corey route for synthesis of prostaglandins. ResearchGate. 2021. Available from: [Link]
- Analysis of prostaglandin E1 and related impurities by mixed aqueous-organic capillary electrophoresis.
- Prostaglandin analogues possessing antinidatory effects. 1. Modification of the omega chain. Journal of Medicinal Chemistry. 1980;23(5):535-8.
- Method for synthesizing bimatoprost. Google Patents. 2020.
- INHIBITION OF THE PROSTAGLANDIN-DEGRADING ENZYME 15-PGDH AMELIORATES MASH-ASSOCIATED APOPTOSIS AND FIBROSIS IN MICE. Cells. 2022;11(13):2096.
-
Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Organic Chemistry Portal. Available from: [Link]
- 15-Keto-PGE2 acts as a biased/partial agonist to terminate PGE2-evoked signaling. The Journal of Biochemistry. 2020;168(4):421-432.
-
General synthesis of PGF2α. PrGr – Protecting group. ResearchGate. Available from: [Link]
-
Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain. 2023. Available from: [Link]
-
Horner–Wadsworth–Emmons reaction. Wikipedia. Available from: [Link]
- Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs. International Journal of Molecular Sciences. 2021;22(4):1949.
- 15-Hydroxyprostaglandin Dehydrogenase Generation of Electrophilic Lipid Signaling Mediators from Hydroxy Ω-3 Fatty Acids. Journal of Biological Chemistry. 2016;291(18):9546-57.
- The hydrolysis of the prostaglandin analog prodrug bimatoprost to 17-phenyl-trinor PGF2alpha by human and rabbit ocular tissue. Journal of Ocular Pharmacology and Therapeutics. 2003;19(5):477-84.
-
elevation of mitochondrial biogenesis and function by inhibition of prostaglandin degrading enzyme 15-pgdh. Justia Patents. 2021. Available from: [Link]
- Process for the preparation of prostaglandins and analogues thereof. Google Patents. 2007.
- Pot and time economies in the total synthesis of Corey lactone. Chemical Science. 2021;12(1):285-290.
- Analytical advances in pharmaceutical impurity profiling. Journal of Pharmaceutical and Biomedical Analysis. 2016;127:101-115.
-
Horner-Wadsworth-Emmons Reaction. NROChemistry. Available from: [Link]
- Determination of 15-keto-13,14-dihydro-metabolites of PGE2 and PGF2alpha in Plasma Using High Performance Liquid Chromatography and Gas Chromatography-Mass Spectrometry. Prostaglandins. 1976;12(1):21-35.
- Inhibition of the Prostaglandin Degrading Enzyme 15-PGDH Potentiates Tissue Regener
- Impurity Profiling in different analytical techniques. International Journal of Novel Research and Development. 2024;9(2):1-10.
- Process for the synthesis of prostaglandin derivatives. Google Patents. 2006.
-
Protecting group. Wikipedia. Available from: [Link]
-
Retrosynthetic analysis of PGF2α according to Corey′s synthesis, with the use of an organocatalytic Baeyer‐Villiger oxidation as the key step. ResearchGate. Available from: [Link]
- 15-Hydroxyprostaglandin Dehydrogenase-derived 15-Keto-prostaglandin E2 Inhibits Cholangiocarcinoma Cell Growth through Interaction with Peroxisome Proliferator-activated Receptor-γ, SMAD2/3, and TAP63 Proteins. Journal of Biological Chemistry. 2016;291(21):11266-78.
- Process for the preparation of bimatoprost. Google Patents. 2017.
- Inhibitors of 15-Prostaglandin Dehydrogenase to Potentiate Tissue Repair. Journal of Medicinal Chemistry. 2016;59(17):7848-55.
- Recent Trends in Analytical Techniques for Impurity Profiling. Biomedical Journal of Scientific & Technical Research. 2022;41(2):32649-32651.
-
Avoid Protecting Groups. Green Chemistry: Principles and Case Studies. 2019. Available from: [Link]
-
preparation of horner-wadsworth-emmons reagent: methyl 2-benzyloxycarbonylamino-2- (dimethoxy- phosphinyl)acetate. Organic Syntheses. Available from: [Link]
-
Showing Compound 15-Keto-prostaglandin E2 (FDB023119). FooDB. 2011. Available from: [Link]
- Stereocontrolled organocatalytic synthesis of prostaglandin PGF2α in seven steps.
- Recent Progress in the Horner-Wadsworth-Emmons Reaction. Current Organic Synthesis. 2013;10(5):695-726.
- Prostaglandin (PG) F2 Alpha Synthesis in Human Subcutaneous and Omental Adipose Tissue. PLOS ONE. 2014;9(3):e90861.
Sources
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. EP1721894A1 - Process for the synthesis of prostaglandin derivatives - Google Patents [patents.google.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. CN111018766A - Method for synthesizing bimatoprost - Google Patents [patents.google.com]
- 7. Protecting group - Wikipedia [en.wikipedia.org]
- 8. Wittig Reaction Practice Problems [chemistrysteps.com]
- 9. total-synthesis.com [total-synthesis.com]
- 10. Prostaglandin analogues possessing antinidatory effects. 1. Modification of the omega chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pot and time economies in the total synthesis of Corey lactone - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Determination of 15-keto-13,14-dihydro-metabolites of PGE2 and PGF2alpha in plasma using high performance liquid chromatography and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. biotech-spain.com [biotech-spain.com]
Technical Support Center: Optimizing Incubation Times for 15-Keto-17-phenyl trinor PGF2α Experiments
Welcome to the technical support center for researchers working with 15-Keto-17-phenyl trinor PGF2α. This guide provides in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to help you optimize your experimental protocols, with a specific focus on the critical parameter of incubation time. As a stable metabolite of the potent prostaglandin F2α analog, Bimatoprost, understanding the kinetics of its action is paramount for obtaining robust and reproducible data.[1][2] This resource is designed for researchers, scientists, and drug development professionals to navigate the nuances of working with this specific prostaglandin analog.
Introduction: The Critical Role of Incubation Time in 15-Keto-17-phenyl trinor PGF2α Signaling
15-Keto-17-phenyl trinor PGF2α, a keto derivative of 17-phenyl trinor PGF2α, is an analog of prostaglandin F2α (PGF2α).[2] Like its parent compounds, it is presumed to exert its biological effects through the Prostaglandin F Receptor (FP receptor), a G-protein coupled receptor (GPCR).[3] The activation of the FP receptor by an agonist like 15-Keto-17-phenyl trinor PGF2α initiates a cascade of intracellular signaling events. This process is time-dependent, with different downstream effects manifesting over varying timescales.
The FP receptor primarily couples to Gq proteins, which in turn activate phospholipase C (PLC).[4] PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, a rapid and transient event.[5] Downstream of these initial events are more prolonged processes, including the activation of protein kinase C (PKC) by DAG and the potential for longer-term changes in gene expression and cellular phenotypes like proliferation or differentiation.[6][7]
Therefore, selecting the appropriate incubation time is not a trivial step but a critical determinant of your experimental outcome. An incubation that is too short may fail to capture the full extent of a biological response, while one that is too long may lead to receptor desensitization, compound degradation, or secondary off-target effects, ultimately confounding your results. This guide will provide a logical framework for optimizing this crucial parameter.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for 15-Keto-17-phenyl trinor PGF2α?
A1: 15-Keto-17-phenyl trinor PGF2α is an analog of prostaglandin F2α and is expected to act as an agonist at the FP receptor.[2] The FP receptor is a Gq-coupled GPCR.[4] Upon agonist binding, it stimulates phospholipase C, leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which then trigger a rise in intracellular calcium and activation of protein kinase C, respectively.[4][5]
Q2: What is a good starting concentration for 15-Keto-17-phenyl trinor PGF2α in my experiments?
A2: A good starting point for a new compound is to perform a dose-response curve. Based on data for the related compound, 17-phenyl trinor PGF2α, which has a Ki of 1.1 nM at the rat FP receptor, you could start with a concentration range of 0.1 nM to 10 µM to capture the full dose-response curve. The optimal concentration will be cell-type dependent.
Q3: How stable is 15-Keto-17-phenyl trinor PGF2α in cell culture media?
Q4: What solvent should I use to dissolve 15-Keto-17-phenyl trinor PGF2α?
A4: Prostaglandins are typically dissolved in organic solvents such as DMSO or absolute ethanol to create a concentrated stock solution.[6] This stock solution is then diluted into your aqueous cell culture medium. It is crucial to keep the final concentration of the organic solvent in your experiment as low as possible (typically <0.1%) to avoid solvent-induced cellular toxicity or off-target effects.[6] Always include a vehicle control (media with the same final concentration of the solvent) in your experiments.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No response or weak signal | Incubation time is too short for the measured endpoint. | For rapid signaling events like calcium mobilization, the peak response may occur within seconds to a few minutes. For downstream events like gene expression or protein synthesis, longer incubation times (hours to days) are necessary. Perform a time-course experiment to determine the optimal incubation time for your specific assay. |
| Compound degradation. | Prostaglandins can be unstable in aqueous solutions.[8][9] Prepare fresh dilutions of 15-Keto-17-phenyl trinor PGF2α from a frozen stock for each experiment. For long-term incubations, consider replenishing the compound. | |
| Low receptor expression in your cell line. | Confirm the expression of the FP receptor in your chosen cell model using techniques like RT-qPCR or Western blotting. | |
| Incorrect compound concentration. | Perform a dose-response experiment to ensure you are using a concentration that elicits a response. | |
| High background signal | Serum components in the culture medium. | Serum contains various growth factors and lipids that can activate signaling pathways and interfere with your assay. For many GPCR assays, it is recommended to serum-starve the cells for several hours or overnight before stimulation.[10] |
| Solvent effects. | High concentrations of solvents like DMSO can be cytotoxic or have non-specific effects. Ensure the final solvent concentration is low (e.g., <0.1%) and consistent across all wells, including controls.[6] | |
| Cell health. | Ensure your cells are healthy and not overgrown, as this can lead to high basal signaling. | |
| Inconsistent results between experiments | Variability in cell passage number. | Use cells within a consistent and low passage number range, as receptor expression and signaling can change with prolonged culturing. |
| Inconsistent incubation times. | Precisely control the incubation time for all samples in an experiment. For rapid kinetic assays, use automated injection systems if available. | |
| Freeze-thaw cycles of the compound stock. | Aliquot your stock solution of 15-Keto-17-phenyl trinor PGF2α to avoid multiple freeze-thaw cycles, which can lead to degradation. |
Experimental Protocols
Protocol 1: Time-Course Experiment to Determine Optimal Incubation Time
This protocol provides a general framework for conducting a time-course experiment. The specific assay will depend on the signaling pathway you are investigating.
-
Cell Seeding: Plate your cells at an appropriate density in a multi-well plate (e.g., 96-well) and allow them to adhere and reach the desired confluency (typically 80-90%).
-
Serum Starvation (if applicable): The day before the experiment, replace the growth medium with a low-serum or serum-free medium and incubate for 4-24 hours.[10] This helps to reduce basal signaling.
-
Compound Preparation: Prepare a working solution of 15-Keto-17-phenyl trinor PGF2α in serum-free medium at the desired final concentration. Also, prepare a vehicle control with the same final concentration of the solvent.
-
Stimulation: Add the 15-Keto-17-phenyl trinor PGF2α working solution or vehicle control to the cells.
-
Incubation: Incubate the cells at 37°C for a range of time points. The selection of time points should be based on the expected kinetics of the response:
-
Rapid responses (e.g., Calcium mobilization): 0, 15, 30, 60, 120, 300 seconds.
-
Intermediate responses (e.g., Inositol phosphate accumulation, MAPK phosphorylation): 0, 5, 15, 30, 60, 120 minutes.
-
Long-term responses (e.g., Gene expression, cell proliferation): 0, 2, 4, 8, 12, 24, 48 hours.
-
-
Assay: At each time point, terminate the experiment and perform your chosen assay (e.g., calcium imaging, IP1 ELISA, qPCR).
-
Data Analysis: Plot the response as a function of time to identify the peak response time.
Protocol 2: Intracellular Calcium Mobilization Assay
This assay measures the rapid increase in intracellular calcium upon FP receptor activation.
-
Cell Seeding and Serum Starvation: Follow steps 1 and 2 of the time-course protocol.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This typically involves a 30-60 minute incubation at 37°C.
-
Baseline Measurement: Measure the baseline fluorescence of the cells using a fluorescence plate reader or a fluorescence microscope equipped with a camera.
-
Stimulation: Add 15-Keto-17-phenyl trinor PGF2α (at various concentrations for a dose-response) or vehicle control to the cells. Many plate readers have an injection port to allow for simultaneous addition and reading.
-
Kinetic Measurement: Immediately after adding the compound, measure the fluorescence intensity every 1-5 seconds for 2-5 minutes to capture the transient calcium peak.
-
Data Analysis: The change in fluorescence intensity over time reflects the change in intracellular calcium concentration.
Visualizing Experimental Workflow and Signaling
Caption: Workflow for a time-course experiment.
Caption: FP receptor signaling pathway.
Data Summary Table: Recommended Starting Incubation Times
| Assay | Response Time | Recommended Starting Time Points |
| Intracellular Calcium Mobilization | Rapid | 15s, 30s, 1min, 2min, 5min |
| Inositol Phosphate (IP1) Accumulation | Intermediate | 15min, 30min, 1h, 2h |
| MAPK/ERK Phosphorylation | Intermediate | 5min, 15min, 30min, 1h |
| Gene Expression (e.g., c-fos) | Long-term | 1h, 2h, 4h, 8h |
| Cell Proliferation/Viability | Long-term | 24h, 48h, 72h |
Disclaimer: This guide is intended for research use only and does not constitute medical advice.[7][11] Researchers should always adhere to institutional safety guidelines and best laboratory practices.
References
-
BMG Labtech. (n.d.). HTS instrument discovers low affinity inhibitors of the Inositol Phosphate (IP) signaling pathway. Retrieved from [Link]
- Stengel, D., & Kühn, B. (2021). Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. STAR protocols, 2(4), 100931.
- Mukhopadhyay, P., et al. (1997). Intracellular calcium mobilization following prostaglandin receptor activation in human ciliary muscle cells. Experimental eye research, 64(5), 839–845.
- Weinand, C., et al. (2011). Stability of Prostaglandin E 2 (PGE 2) Embedded in Poly-d, l-Lactide-co-Glycolide Microspheres: A pre-Conditioning Approach for Tissue Engineering Applications. Journal of tissue science & engineering, 2(2), 108.
- Sodek, K., et al. (2020). Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules. International journal of molecular sciences, 21(18), 6889.
-
Cloud-Clone Corp. (n.d.). ELISA Kit for Prostaglandin F2 Alpha (PGF2a). Retrieved from [Link]
-
Cohesion Biosciences. (n.d.). Prostaglandin E2 ELISA Kit User Manual. Retrieved from [Link]
-
Patsnap. (2024, June 25). What are PTGFR modulators and how do they work?. Synapse. Retrieved from [Link]
- Kobilka, B. K., & Deupi, X. (2007). The Molecular Basis of G Protein–Coupled Receptor Activation. Trends in pharmacological sciences, 28(8), 397–404.
- Wójcik, M., & Klenk, M. (2017). Ca2+ mobilization assays in GPCR drug discovery. Methods in molecular biology (Clifton, N.J.), 1636, 1–11.
- Lee, J., et al. (2021). The Role of Prostaglandin E1 as a Pain Mediator through Facilitation of Hyperpolarization-Activated Cyclic Nucleotide-Gated Channel 2 via the EP2 Receptor in Trigeminal Ganglion Neurons of Mice. International journal of molecular sciences, 22(16), 8758.
- Toris, C. B., et al. (2016). Activation of Prostaglandin FP and EP2 Receptors Differently Modulates Myofibroblast Transition in a Model of Adult Primary Human Trabecular Meshwork Cells. Investigative ophthalmology & visual science, 57(4), 1846–1855.
-
ResearchGate. (n.d.). Anabolic signaling pathways of prostaglandins. Depicted are common... [Image]. Retrieved from [Link]
- Guse, A. H. (2012). Phosphoinositide and Inositol Phosphate Analysis in Lymphocyte Activation. Current protocols in immunology, Chapter 11, Unit11.16.
- Alm, K., et al. (2020). Prostaglandin F2α in vitro can affect basic inflammatory parameters of mesenchymal stem cells and slight modulating some of their immunomodulatory properties.
- Roseman, T. J., & Yalkowsky, S. H. (1976). A Study on the Stability of Prostaglandin E2 in Methylhydroxyethylcellulose Gel by Gas Chromatography. Journal of pharmaceutical sciences, 65(5), 673–676.
-
ICE Bioscience. (2024, November 6). Advancing GPCR Drug Discovery. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Ca2+ Mobilization Assay. Retrieved from [Link]
-
Berthelette, A. (2023, October 12). What Are Prostaglandins? A Guide to Function, Synthesis, and Measurement. Bertin Bioreagent. Retrieved from [Link]
- Duffy, D. M., et al. (2009). Two Pathways for Prostaglandin F2α (PGF2α) Synthesis by the Primate Periovulatory Follicle. Endocrinology, 150(3), 1461–1469.
-
Sapphire North America. (n.d.). 15-keto-17-phenyl trinor Prostaglandin F2alpha ethyl amide. Retrieved from [Link]
-
Elabscience. (n.d.). PGE2(Prostaglandin E2) ELISA Kit. Retrieved from [Link]
- Miller, J. A., et al. (1990). Initial kinetic changes of prostaglandin E2-induced hyperplasia of the rat small intestinal epithelium occur in the villous compartments. Prostaglandins, 39(4), 409–422.
- Gąsecka, A., et al. (2021). Anti-Inflammatory Potential of Ganoderma lucidum Triterpenes: A Systematic Review and Meta-Analysis of Preclinical Evidence. International journal of molecular sciences, 22(14), 7481.
-
University of California, Berkeley. (n.d.). CALCIUM FLUX PROTOCOL. Retrieved from [Link]
- Sriram, K., & Insel, P. A. (2018). G-Protein-Coupled Receptors as Targets for Approved Drugs: How Many Targets and How Many Drugs?. Molecular pharmacology, 93(4), 251–258.
-
SB Drug Discovery. (n.d.). Optimizing GPCR assays with chimeric G proteins Case Study. Retrieved from [Link]
- Wilson, M. S., & Toth, R. (2021). The Inositol Phosphate System—A Coordinator of Metabolic Adaptability. International journal of molecular sciences, 22(11), 5647.
- Romero, R., et al. (2015). Prostaglandin and Prostamide Concentrations in Amniotic Fluid of Women with Spontaneous Labor at Term with and without Clinical Chorioamnionitis. PloS one, 10(12), e0144963.
- Riley, A. M., et al. (2018). Pools of Independently Cycling Inositol Phosphates Revealed by Pulse Labeling with 18O-Water. Journal of the American Chemical Society, 140(49), 17181–17189.
-
Wikipedia. (2024, January 21). Aspirin. Retrieved from [Link]
-
Cell Biolabs, Inc. (n.d.). OxiSelect™ 8-iso-Prostaglandin F2α ELISA Kit. Retrieved from [Link]
-
Wikipedia. (2023, December 28). Prostaglandin F receptor. Retrieved from [Link]
-
Agilent. (2023, January 10). Characterizing Calcium Mobilization Using Kinetic Live Cell Imaging. Retrieved from [Link]
-
MaxCyte. (n.d.). Rapid Production of Assay Ready Cells for GPCR Drug Discovery. Retrieved from [Link]
-
University of California, San Diego. (n.d.). Labeling Cells and Analyzing Inositol Phospholipids. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Inhibition of Prostaglandin E2 Production by Anti-inflammatory Hypericum perforatum Extracts and Constituents in RAW264.7 Mouse Macrophage Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prostaglandin F receptor - Wikipedia [en.wikipedia.org]
- 4. pnas.org [pnas.org]
- 5. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 6. cdn.stemcell.com [cdn.stemcell.com]
- 7. Activation of Prostaglandin FP and EP2 Receptors Differently Modulates Myofibroblast Transition in a Model of Adult Primary Human Trabecular Meshwork Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A study on the stability of prostaglandin E2 in methylhydroxyethylcellulose gel by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PGF2α(Prostaglandin F2 Alpha) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
Validation & Comparative
A Comparative Guide to Prostaglandin F2-alpha Analogs in Glaucoma Management: Bimatoprost vs. Latanoprost
For researchers and drug development professionals in ophthalmology, the management of elevated intraocular pressure (IOP) in glaucoma remains a primary therapeutic goal. Prostaglandin F2-alpha (PGF2α) analogs have become a cornerstone of treatment due to their potent IOP-lowering effects and favorable side-effect profile. This guide provides an in-depth comparison of two widely prescribed PGF2α analogs: latanoprost and bimatoprost.
A key point of clarification is the distinction between bimatoprost and its metabolite, 15-keto-17-phenyl trinor prostaglandin F2α. While the initial query focused on this metabolite, it is important to note that bimatoprost is the active pharmaceutical ingredient administered to patients. The 15-keto form is a product of its subsequent metabolism.[1][2] Therefore, a clinically and scientifically relevant comparison focuses on the parent compounds, bimatoprost and latanoprost.
Chemical Structures and Prodrug Nature
Both latanoprost and bimatoprost are prodrugs, meaning they are administered in an inactive form and are converted to their biologically active free acids in the eye.[3] Latanoprost is an isopropyl ester prodrug of PGF2α.[4] Bimatoprost is an amide prodrug of 17-phenyl-trinor-PGF2α.[3][5]
Latanoprost
-
Chemical Name: Isopropyl-(Z)-7[(1R,2R,3R,5S)3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]-5-heptenoate[6]
-
Molecular Formula: C26H40O5[7]
-
Molar Mass: 432.601 g·mol−1[7]
Bimatoprost (free acid: 17-phenyl trinor PGF2α)
-
Chemical Name of Free Acid: (5Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(1E,3S)-3-hydroxy-5-phenyl-1-penten-1-yl]cyclopentyl]-5-heptenoic acid[8]
-
Molecular Formula of Free Acid: C23H32O5[8]
-
Molar Mass of Free Acid: 388.5 g·mol−1[8]
Mechanism of Action: Targeting the Uveoscleral Outflow Pathway
The primary mechanism by which both latanoprost and bimatoprost lower IOP is by increasing the outflow of aqueous humor through the uveoscleral pathway.[3][6][7][9] Their active forms are potent agonists of the prostaglandin F receptor (FP receptor).[8][10]
Activation of the FP receptor in the ciliary muscle and other tissues of the uveoscleral pathway initiates a signaling cascade. This leads to the relaxation of the ciliary muscle and remodeling of the extracellular matrix, which in turn reduces hydraulic resistance and facilitates the drainage of aqueous humor from the eye.[5]
Signaling pathway of PGF2α analogs in increasing uveoscleral outflow.
Comparative Clinical Efficacy
Numerous clinical trials have compared the IOP-lowering efficacy of bimatoprost and latanoprost. A consistent finding is that bimatoprost demonstrates a statistically significant, albeit modest, greater reduction in IOP compared to latanoprost.[5]
| Parameter | Latanoprost 0.005% | Bimatoprost 0.03% |
| Mean IOP Reduction | 25-32%[9][11] | 27-33% (often slightly higher than latanoprost)[5] |
| Onset of Action | 3-4 hours[12] | ~4 hours |
| Peak Effect | 8-12 hours[12] | 8-12 hours |
| Duration of Action | At least 24 hours[12] | At least 24 hours |
A meta-analysis of several studies highlighted that the weighted mean difference in IOP reduction between bimatoprost and latanoprost ranged from 2.59% to 5.60% over a 1- to 6-month period, in favor of bimatoprost.[5]
Pharmacokinetics and Metabolism
| Feature | Latanoprost | Bimatoprost |
| Prodrug Type | Isopropyl ester[3] | Ethyl amide[3] |
| Activation | Hydrolyzed by corneal esterases to latanoprost acid.[4][12] | Hydrolyzed by corneal amidases to bimatoprost free acid (17-phenyl trinor PGF2α).[1] |
| Active Metabolite | Latanoprost acid[4] | Bimatoprost free acid[8] |
| Systemic Metabolism | Primarily by the liver via fatty acid β-oxidation.[12] | The free acid undergoes oxidation, N-deethylation, and glucuronidation. The 15-keto metabolite is formed via oxidation of the C-15 hydroxyl group.[2] |
| Plasma Half-life | ~17 minutes[12] | Rapidly cleared |
Side-Effect and Safety Profile
The side-effect profiles of latanoprost and bimatoprost are similar, as they are both PGF2α analogs. However, the incidence of certain adverse events, particularly conjunctival hyperemia, is often reported to be higher with bimatoprost.[13]
| Side Effect | Latanoprost | Bimatoprost |
| Conjunctival Hyperemia | Common[14] | More frequent and often more severe than with latanoprost.[13] |
| Increased Iris Pigmentation | Possible, may be permanent.[11][15] | Possible, may be permanent. |
| Eyelash Changes | Lengthening, thickening, and darkening of eyelashes.[7] | Lengthening, thickening, and darkening of eyelashes.[5] |
| Eyelid Skin Darkening | Possible, may be reversible.[6] | Possible, may be reversible. |
| Systemic Side Effects | Rare[5] | Rare[5] |
Experimental Methodologies
Measurement of Intraocular Pressure in a Preclinical Model (Rabbit)
This protocol outlines a standard method for evaluating the IOP-lowering effects of novel prostaglandin analogs.
Objective: To determine the time-course and magnitude of IOP reduction following topical administration of a test compound compared to a vehicle control.
Materials:
-
New Zealand White rabbits
-
Tonometer (e.g., Tono-Pen)
-
Proparacaine hydrochloride ophthalmic solution (0.5%)
-
Test compound solution (e.g., latanoprost 0.005%)
-
Vehicle control solution
-
Micropipette
Procedure:
-
Acclimatization: Acclimate rabbits to the handling and measurement procedures for several days prior to the experiment to minimize stress-induced IOP fluctuations.
-
Baseline IOP Measurement: Anesthetize the cornea with a drop of proparacaine. Measure the baseline IOP in both eyes of each rabbit using a calibrated tonometer. Three consecutive readings should be taken and averaged for each eye.
-
Drug Administration: Instill a precise volume (e.g., 30 µL) of the test compound into one eye (the treated eye) and the vehicle control into the contralateral eye.
-
Post-Treatment IOP Measurements: Measure IOP in both eyes at predetermined time points (e.g., 1, 2, 4, 6, 8, and 24 hours) after drug administration, following the same procedure as the baseline measurement.
-
Data Analysis: Calculate the change in IOP from baseline for both the treated and control eyes at each time point. The difference in IOP between the treated and vehicle-treated eyes represents the drug's effect. Statistical analysis (e.g., t-test or ANOVA) is used to determine significance.
Workflow for preclinical IOP measurement.
FP Receptor Binding Assay
This assay is crucial for determining the affinity of a compound for its target receptor.
Objective: To quantify the binding affinity (Ki) of latanoprost acid and bimatoprost free acid to the human FP receptor.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human FP receptor (e.g., HEK293-FP cells).
-
Radiolabeled prostaglandin, e.g., [3H]-PGF2α.
-
Test compounds (latanoprost acid, bimatoprost free acid) at various concentrations.
-
Binding buffer.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: In a series of tubes, combine the cell membranes, a fixed concentration of [3H]-PGF2α, and varying concentrations of the unlabeled test compound.
-
Equilibrium: Incubate the mixture to allow the binding to reach equilibrium.
-
Separation: Rapidly filter the contents of each tube through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of [3H]-PGF2α against the logarithm of the test compound concentration. This will generate a competition curve, from which the IC50 (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) can be determined. The Ki (inhibitory constant) is then calculated using the Cheng-Prusoff equation, providing a measure of the compound's affinity for the receptor.
Conclusion
Both latanoprost and bimatoprost are highly effective PGF2α analogs for the treatment of glaucoma. The primary distinction in their clinical performance is the slightly greater IOP-lowering efficacy observed with bimatoprost, which may be advantageous in patients requiring more aggressive IOP control. This enhanced efficacy, however, is often accompanied by a higher incidence of conjunctival hyperemia. The choice between these two agents may therefore depend on the individual patient's target IOP, tolerance for side effects, and clinical response. For drug development professionals, understanding these nuances in efficacy, safety, and molecular interaction is critical for the design and positioning of next-generation ocular hypotensive agents.
References
-
A six-month randomized clinical trial comparing the IOP-lowering efficacy of bimatoprost and latanoprost in patients with ocular hypertension or glaucoma. (2025). ResearchGate. [Link]
-
Latanoprost. (n.d.). Wikipedia. Retrieved January 25, 2026, from [Link]
-
Gatzioufas, Z., et al. (2022). Latanoprost PF vs. Bimatoprost PF: Which Treats the Ocular Surface Better? MDPI. [Link]
-
Latanoprost Ophthalmic Solution: Package Insert / Prescribing Info / MOA. (n.d.). Drugs.com. Retrieved January 25, 2026, from [Link]
-
Gaddipati, U., & Tadinada, A. (2024). Latanoprost. In StatPearls. StatPearls Publishing. [Link]
-
Paranhos, A. Jr., et al. (2018). Comparison of clinical effects of two latanoprost 0.005% solutions (Xalatan® and Arulatan®) in primary open-angle glaucoma or ocular hypertensive patients. PMC. [Link]
-
Kraus, C. L., & Toris, C. B. (2009). Update on the Mechanism of Action of Topical Prostaglandins for Intraocular Pressure Reduction. PMC. [Link]
-
What is the mechanism of Latanoprost? (2024). Patsnap Synapse. [Link]
-
Latanoprost safe and well tolerated for glaucoma treatment. (2004). EurekAlert!. [Link]
-
Camras, C. B. (1997). Latanoprost, a prostaglandin analog, for glaucoma therapy. Efficacy and safety after 1 year of treatment in 198 patients. Latanoprost Study Groups. PubMed. [Link]
-
What is the mechanism of action (MOA) of Xalatan (latanoprost)? (2025). Dr.Oracle. [Link]
-
Chemical structure of latanoprost and its active metabolite-latanoprost acid. (n.d.). ResearchGate. [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Update on the Mechanism of Action of Topical Prostaglandins for Intraocular Pressure Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Latanoprost Ophthalmic Solution: Package Insert / Prescribing Info / MOA [drugs.com]
- 7. Latanoprost - Wikipedia [en.wikipedia.org]
- 8. caymanchem.com [caymanchem.com]
- 9. What is the mechanism of Latanoprost? [synapse.patsnap.com]
- 10. droracle.ai [droracle.ai]
- 11. Latanoprost, a prostaglandin analog, for glaucoma therapy. Efficacy and safety after 1 year of treatment in 198 patients. Latanoprost Study Groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Latanoprost - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Comparison of clinical effects of two latanoprost 0.005% solutions (Xalatan® and Arulatan®) in primary open-angle glaucoma or ocular hypertensive patients: a randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Latanoprost safe and well tolerated for glaucoma treatment | EurekAlert! [eurekalert.org]
A Comparative Analysis of the Side Effect Profiles: Latanoprostene Bunod vs. Travoprost in Ocular Hypotensive Therapy
For researchers and drug development professionals navigating the landscape of glaucoma therapeutics, a nuanced understanding of the side effect profiles of prostaglandin F2-alpha (PGF2α) analogs is paramount. This guide provides an in-depth, objective comparison of two prominent agents: 15-Keto-17-phenyl trinor PGF2α, the active metabolite of latanoprostene bunod, and travoprost. By delving into their distinct mechanisms of action, clinical adverse event data, and the experimental protocols used for their evaluation, this document aims to equip scientists with the critical insights necessary for informed decision-making in ophthalmic drug development.
Introduction: Two Generations of Prostaglandin Analogs
Both latanoprostene bunod and travoprost are potent ocular hypotensive agents prescribed for the management of open-angle glaucoma and ocular hypertension. They function by increasing the uveoscleral outflow of aqueous humor, thereby reducing intraocular pressure (IOP). However, their molecular structures and mechanisms of action, while related, possess key differences that influence their respective side effect profiles.
Latanoprostene Bunod: A novel, dual-action prostaglandin analog, latanoprostene bunod is a nitric oxide (NO)-donating pro-drug of latanoprost acid. Following topical administration, it is metabolized into two active moieties: latanoprost acid, a selective PGF2α analog, and butanediol mononitrate, which subsequently releases nitric oxide. This dual mechanism targets both the uveoscleral outflow pathway (via latanoprost acid) and the trabecular meshwork outflow pathway (via nitric oxide).
Travoprost: A well-established synthetic PGF2α analog, travoprost is a selective FP prostanoid receptor agonist. It is an isopropyl ester prodrug that is hydrolyzed by corneal esterases to its active free acid form. Its primary mechanism of action is to increase uveoscleral outflow.
Comparative Side Effect Profile: A Data-Driven Analysis
The following tables summarize the incidence of common ocular adverse events associated with latanoprostene bunod and travoprost, based on data from clinical trials. It is important to note that direct head-to-head trials are limited, and much of the comparative data for travoprost is against latanoprost, the parent compound of latanoprostene bunod's active metabolite.
Table 1: Incidence of Common Ocular Adverse Events
| Adverse Event | Latanoprostene Bunod 0.024% (Incidence %) | Travoprost 0.004% (Incidence %) | Latanoprost 0.005% (for comparison) (Incidence %) |
| Conjunctival Hyperemia | 14%[1] | 30-50%[2] | 16.5%[3] |
| Eye Irritation/Discomfort | 16% (includes eye irritation, eye pain)[1] | 5-10% (eye discomfort, eye pain, itchy eye)[4] | Not specified in direct comparison |
| Iris Hyperpigmentation | 4%[5] | 3.1% (for 0.004% concentration)[6] | 5.2%[6] |
| Eyelash Changes (Growth, Thickening) | Reported as a common side effect[7] | Reported as a known side effect of all prostaglandin eye drops[4] | Reported as a distinctive local adverse reaction[8] |
| Blurred Vision | Common side effect[7] | 5-10%[4] | Not specified in direct comparison |
| Ocular Pain/Stinging upon Instillation | 14% (includes eye pain)[1] | 5-10% (eye pain)[4] | Not specified in direct comparison |
Key Insights from the Data:
-
Conjunctival Hyperemia: Travoprost has been associated with a substantially higher incidence of conjunctival hyperemia compared to latanoprost[2][6]. Clinical trial data for latanoprostene bunod suggests a lower incidence of hyperemia compared to the reported range for travoprost[1]. This may be attributable to the vasodilatory effects of the nitric oxide moiety in latanoprostene bunod being more targeted to the trabecular meshwork, or potentially due to differences in formulation and receptor affinity.
-
Eye Irritation and Discomfort: Both medications can cause ocular irritation. While some studies suggest a slightly higher incidence with latanoprostene bunod, the definitions and reporting of these events can vary across trials. A study comparing BAK-free travoprost to latanoprost found similar comfort scores after a single instillation[4].
-
Iris Hyperpigmentation: The incidence of iris pigmentation appears to be relatively comparable between travoprost and latanoprost, and within a similar range for latanoprostene bunod[5][6]. This side effect is a well-documented class effect of PGF2α analogs.
-
Eyelash Changes: Changes in eyelash length, thickness, and darkness are common side effects for all prostaglandin analogs, including both travoprost and latanoprostene bunod[4][7][8].
Mechanistic Insights into Side Effects: Signaling Pathways
The observed side effects are a direct consequence of the interaction of these drugs with ocular tissues at a molecular level.
Prostaglandin F2-alpha (FP) Receptor Signaling
Activation of the FP receptor by latanoprost acid (from latanoprostene bunod) and the active form of travoprost initiates a cascade of intracellular events that, while beneficial for IOP reduction, can also lead to side effects.
Caption: FP Receptor Signaling Pathway Leading to Side Effects.
The binding of PGF2α analogs to the FP receptor activates the Gq protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC). This signaling cascade is implicated in the vasodilation of conjunctival blood vessels, leading to hyperemia, and is also thought to stimulate melanogenesis in iris melanocytes, causing increased pigmentation[9].
Nitric Oxide (NO) Signaling Pathway
The nitric oxide-donating moiety of latanoprostene bunod introduces a secondary signaling pathway that contributes to its IOP-lowering effect but may also influence its side effect profile.
Caption: Nitric Oxide Signaling Pathway in the Eye.
Nitric oxide is a potent vasodilator that activates soluble guanylate cyclase (sGC), leading to an increase in cyclic guanosine monophosphate (cGMP) and subsequent activation of protein kinase G (PKG). In the trabecular meshwork, this leads to cellular relaxation and increased aqueous humor outflow. However, this vasodilatory effect can also contribute to conjunctival hyperemia[7][10]. The localized release of NO within the anterior chamber may explain the potentially different hyperemia profile of latanoprostene bunod compared to systemic or broad-acting vasodilators.
Experimental Protocols for Side Effect Evaluation
The objective assessment of ocular side effects is critical in both preclinical and clinical development. The following are standardized protocols for evaluating key adverse events.
Assessment of Ocular Irritation
The potential for a topical ophthalmic solution to cause irritation is a primary safety concern.
While efforts are ongoing to replace in vivo testing, the Draize test has historically been a standard for assessing ocular irritation. Modern protocols have been refined to minimize animal distress.
Step-by-Step Methodology:
-
Animal Selection: Use healthy, adult albino rabbits.
-
Pre-Test Examination: Examine both eyes of each rabbit to ensure they are free from defects.
-
Test Substance Instillation: Gently pull the lower eyelid away from the eyeball to form a cup. Instill 0.1 mL of the test substance into the conjunctival sac. The other eye remains untreated and serves as a control.
-
Observation: Examine the eyes at 1, 24, 48, and 72 hours after instillation.
-
Scoring: Grade the reactions of the cornea (opacity), iris (inflammation), and conjunctiva (redness, chemosis, and discharge) according to a standardized scoring system (e.g., the Kay and Calandra scale).
-
Classification: The total scores are used to classify the substance's irritation potential (e.g., non-irritating, mildly irritating, moderately irritating, severely irritating).
As an alternative to animal testing, in vitro models using reconstructed human corneal epithelium are gaining regulatory acceptance.
Sources
- 1. The Effect of Prostaglandin F2 Analog Treatment on the Immunoexpression of Fibrosis-Associated Factors in Patients with Glaucoma Undergoing Deep Sclerotomy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The effects of prostaglandin F2 alpha in the human eye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of the Responsiveness of Latanoprost, Travoprost, Bimatoprost, and Tafluprost in the Treatment of OAG/OHT Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. ophed.net [ophed.net]
- 7. Role of nitric oxide in the control of ocular blood flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. Mechanism and clinical significance of prostaglandin-induced iris pigmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Functional role of nitric oxide in regulation of ocular blood flow - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Prostaglandin F Receptor Binding: PGF2α vs. its Synthetic Analog, 15-Keto-17-phenyl trinor PGF2α
This guide provides an in-depth comparison of the receptor binding affinities of the endogenous prostaglandin F2α (PGF2α) and its synthetic analog, 15-Keto-17-phenyl trinor PGF2α, for the prostaglandin F (FP) receptor. Intended for researchers, scientists, and professionals in drug development, this document synthesizes experimental data to elucidate the structural determinants of ligand-receptor interaction and their functional consequences.
Introduction: The Prostaglandin F Receptor and its Ligands
Prostaglandin F2α (PGF2α) is a potent, naturally occurring lipid mediator involved in a myriad of physiological processes, including smooth muscle contraction, luteolysis, and inflammation.[1][2] Its biological effects are primarily mediated through its interaction with the Prostaglandin F Receptor (FP), a G-protein coupled receptor (GPCR).[2][3][4] The development of synthetic PGF2α analogs has been a cornerstone of therapeutic strategies for conditions like glaucoma, where FP receptor agonists are first-line treatments for reducing intraocular pressure.[5][6][7]
This guide focuses on two key molecules:
-
PGF2α : The endogenous, high-affinity ligand for the FP receptor.
-
15-Keto-17-phenyl trinor PGF2α : A synthetic analog featuring two significant structural modifications:
-
17-phenyl trinor : The terminal three carbons of the omega chain are replaced with a phenyl group.
-
15-keto : The hydroxyl group at the C-15 position is oxidized to a ketone.
-
Understanding how these modifications alter receptor binding is crucial for rational drug design and interpreting pharmacological data.
Comparative Receptor Binding Affinity
Direct experimental binding data for 15-Keto-17-phenyl trinor PGF2α is not extensively reported in peer-reviewed literature.[8] However, a robust and scientifically sound comparison can be constructed by analyzing the effects of each structural modification independently, based on published data for related compounds.
The C-15 hydroxyl group on the PGF2α molecule is known to be critical for high-affinity binding to the FP receptor. Its oxidation to a ketone group drastically reduces this affinity. Conversely, the addition of a phenyl group at the terminus of the omega chain (as in 17-phenyl trinor PGF2α) has been shown to significantly enhance binding potency.
The following table summarizes the available quantitative data and provides a scientifically inferred profile for the compound of interest.
| Compound | Modification vs. PGF2α | Receptor | Relative Potency/Affinity | Source |
| PGF2α | (Reference Compound) | FP Receptor | Baseline (Half-maximal binding at ~1 nM) | [3] |
| 17-phenyl trinor PGF2α | Phenyl group on ω-chain | FP Receptor | 756% of PGF2α | [9][10] |
| 15-keto-PGF2α | C-15 hydroxyl oxidized to ketone | FP Receptor | ~100-fold less affinity than PGF2α | [11] |
| 15-Keto-17-phenyl trinor PGF2α | Phenyl group & C-15 ketone | FP Receptor | Significantly lower than PGF2α (Inferred) | [8][11] |
Expert Analysis & Interpretation:
The data clearly indicates two opposing effects. The 17-phenyl trinor modification enhances binding by over 7.5-fold, suggesting the phenyl group engages in favorable interactions within a hydrophobic pocket of the FP receptor.[9][10] In stark contrast, the 15-keto modification reduces affinity by approximately 100-fold, highlighting the essential role of the C-15 hydroxyl group, likely as a hydrogen bond donor, for anchoring the ligand in the binding pocket.[11]
Given the magnitude of the affinity loss associated with the 15-keto group, it is highly probable that this negative effect would overwhelm the positive contribution of the 17-phenyl trinor moiety. Therefore, 15-Keto-17-phenyl trinor PGF2α is predicted to have a substantially lower binding affinity for the FP receptor compared to the native PGF2α . This compound is often considered a potential metabolite of more active drugs like Bimatoprost, where its formation in vivo would represent a deactivation step.[8]
The FP Receptor Signaling Cascade
The FP receptor is canonically coupled to the Gαq subunit of the heterotrimeric G-protein complex.[12] Agonist binding initiates a well-defined signaling cascade leading to an increase in intracellular calcium, which is the primary driver of its physiological effects, such as smooth muscle contraction.
Signaling Pathway Steps:
-
Agonist Binding: PGF2α or an analog binds to the FP receptor.
-
G-Protein Activation: The receptor undergoes a conformational change, activating the associated Gαq protein.
-
PLC Activation: Gαq activates Phospholipase C (PLC).
-
Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored Ca2+ into the cytosol.[12]
-
PKC Activation: DAG, along with the elevated Ca2+, activates Protein Kinase C (PKC), which phosphorylates downstream targets to elicit a cellular response.
-
Downstream Effects: The elevated intracellular calcium and activated PKC lead to physiological responses such as smooth muscle contraction, gene expression changes, and cellular proliferation.[13][14]
Experimental Protocol: Competitive Radioligand Binding Assay
To empirically determine and compare the binding affinities (expressed as the inhibition constant, Ki) of PGF2α and its analogs, a competitive radioligand binding assay is the gold standard. This protocol provides a self-validating system for quantifying these interactions.
Principle: This assay measures the ability of an unlabeled test compound (the "competitor," e.g., 15-Keto-17-phenyl trinor PGF2α) to displace a radiolabeled ligand with known affinity (e.g., [3H]-PGF2α) from the FP receptor. The concentration of the test compound that displaces 50% of the radioligand is the IC50, which is then used to calculate the Ki.
Detailed Methodology:
-
Membrane Preparation:
-
Culture cells known to express the FP receptor (e.g., HEK293 cells transfected with the human FP receptor gene).
-
Harvest the cells and homogenize them in a cold buffer (e.g., Tris-HCl) using a Dounce or polytron homogenizer.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in an appropriate assay buffer. Determine the total protein concentration using a Bradford or BCA assay.
-
-
Assay Execution (96-well plate format):
-
Total Binding Wells: Add membrane preparation, a fixed concentration of [3H]-PGF2α (typically at its Kd value), and assay buffer.
-
Non-Specific Binding (NSB) Wells: Add membrane preparation, [3H]-PGF2α, and a high concentration of unlabeled PGF2α (e.g., 10 µM) to saturate all specific binding sites.
-
Competitor Wells: Add membrane preparation, [3H]-PGF2α, and serial dilutions of the test compound (e.g., PGF2α or 15-Keto-17-phenyl trinor PGF2α).
-
Incubate the plate at a controlled temperature (e.g., room temperature) for a sufficient time to reach binding equilibrium (e.g., 2-3 hours).
-
-
Separation of Bound and Free Ligand:
-
Rapidly harvest the contents of each well onto a glass fiber filter mat using a cell harvester. This step leverages vacuum filtration to trap the membranes (with bound radioligand) on the filter while unbound radioligand passes through.[15]
-
Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound or non-specifically bound radioligand.
-
-
Quantification:
-
Allow the filter mat to dry completely.
-
Add scintillation cocktail to each filter spot or place the filters in vials with scintillant.
-
Measure the radioactivity (in counts per minute, CPM) for each well using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate Specific Binding: For each data point, Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
-
Generate Competition Curve: Plot the percentage of specific binding against the log concentration of the competitor compound.
-
Determine IC50: Fit the data using a non-linear regression model (sigmoidal dose-response) to calculate the IC50 value.
-
Calculate Ki: Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion
The structural integrity of PGF2α, particularly the hydroxyl group at the C-15 position, is paramount for high-affinity binding to the FP receptor. While modifications such as the addition of a 17-phenyl trinor group can enhance potency, the oxidative conversion of the C-15 hydroxyl to a ketone results in a dramatic loss of affinity. Consequently, 15-Keto-17-phenyl trinor PGF2α is expected to be a significantly weaker ligand for the FP receptor than its parent compound, PGF2α. This guide underscores the importance of specific functional groups in ligand-receptor interactions and provides a robust experimental framework for quantifying these differences, offering critical insights for the development of novel prostaglandin-based therapeutics.
References
-
Yu, Y., & Ricciotti, E. (2012). PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease. Frontiers in Pharmacology. [Link]
-
Woodward, D. F., et al. (1993). Prostaglandin F2 alpha effects on intraocular pressure negatively correlate with FP-receptor stimulation. Journal of Ocular Pharmacology. [Link]
-
Prostaglandin F2alpha. Wikipedia. [Link]
-
Prostaglandin F receptor. Wikipedia. [Link]
-
Sales, K. J., et al. (2004). Expression, localization, and signaling of prostaglandin F2 alpha receptor in human endometrial adenocarcinoma. The Journal of Clinical Endocrinology & Metabolism. [Link]
-
PTGFR prostaglandin F receptor [ (human)]. NCBI Gene. [Link]
-
Rao, C. V. (1976). Properties of prostaglandin F2alpha receptors in bovine corpus luteum cell membranes. Molecular and Cellular Endocrinology. [Link]
-
Xu, P., et al. (2023). Ligand-induced activation and G protein coupling of prostaglandin F2α receptor. Nature Communications. [Link]
-
Latanoprost. StatPearls - NCBI Bookshelf. [Link]
-
Latanoprost | Prostaglandin F receptor (FP) agonist. Cellagen Technology. [Link]
-
What are PGF2α agonists and how do they work? Patsnap Synapse. [Link]
-
Latanoprost – Knowledge and References. Taylor & Francis. [Link]
-
What are PGF2α antagonists and how do they work? Patsnap Synapse. [Link]
-
Prostaglandin FP receptor agonists in the treatment of glaucoma and ocular hypertension: a literature review. Taylor & Francis Online. [Link]
-
Receptor Binding Assays for HTS and Drug Discovery. NCBI - NIH. [Link]
-
Receptor-Ligand Visualization. Protocols.io. [Link]
Sources
- 1. Frontiers | PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease [frontiersin.org]
- 2. Prostaglandin F2alpha - Wikipedia [en.wikipedia.org]
- 3. Prostaglandin F receptor - Wikipedia [en.wikipedia.org]
- 4. What are PGF2α antagonists and how do they work? [synapse.patsnap.com]
- 5. Latanoprost - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. tandfonline.com [tandfonline.com]
- 8. caymanchem.com [caymanchem.com]
- 9. caymanchem.com [caymanchem.com]
- 10. caymanchem.com [caymanchem.com]
- 11. Properties of prostaglandin F2alpha receptors in bovine corpus luteum cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Expression, localization, and signaling of prostaglandin F2 alpha receptor in human endometrial adenocarcinoma: regulation of proliferation by activation of the epidermal growth factor receptor and mitogen-activated protein kinase signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. PTGFR prostaglandin F receptor [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 14. What are PGF2α agonists and how do they work? [synapse.patsnap.com]
- 15. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Validation of Analytical Methods for 15-Keto-17-phenyl trinor Prostaglandin F2α
Abstract
The accurate quantification of 15-keto-17-phenyl trinor Prostaglandin F2α, a critical metabolite of potent prostaglandin F2α analogs used in ophthalmic therapies, is paramount for pharmacokinetic, toxicokinetic, and clinical studies.[1][2][3] This guide provides an in-depth comparison of the three principal analytical methods employed for its bioanalysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA). We will explore the theoretical underpinnings of each technique, present detailed validation protocols grounded in regulatory expectations, and offer data-driven comparisons to guide researchers in selecting the most appropriate method for their objectives. This document is structured to adhere to the principles of scientific integrity, drawing upon authoritative guidelines from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[4][5][6][7]
Introduction: The Analytical Imperative
15-keto-17-phenyl trinor Prostaglandin F2α is a primary metabolite formed via oxidation of the C-15 hydroxyl group of F-series prostaglandin analogs like Bimatoprost.[2][3] As a biomarker of drug exposure, its precise measurement in biological matrices such as plasma, serum, and aqueous humor is essential for understanding the drug's absorption, distribution, metabolism, and excretion (ADME) profile. The choice of analytical method can profoundly impact the quality and reliability of these crucial measurements.
This guide will dissect the validation of analytical methods for this analyte, focusing on the core parameters that ensure a method is "fit-for-purpose," as mandated by regulatory bodies.[8][9] We will delve into the causality behind experimental choices, providing a framework for developing robust and self-validating analytical systems.
The Methodological Triad: A Comparative Overview
The three predominant techniques for quantifying small molecules like 15-keto-17-phenyl trinor PGF2α in biological fluids are LC-MS/MS, GC-MS, and ELISA. Each possesses distinct advantages and limitations.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Widely considered the gold standard, LC-MS/MS offers unparalleled specificity and sensitivity. It physically separates the analyte from matrix components via liquid chromatography before detecting and quantifying it based on its unique mass-to-charge ratio.[10]
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique that requires chemical derivatization to render the non-volatile prostaglandin suitable for gas-phase analysis. While highly sensitive and specific, the additional sample preparation step can introduce variability.[11]
-
Enzyme-Linked Immunosorbent Assay (ELISA): A high-throughput, cost-effective method based on antigen-antibody recognition. Its primary drawback is the potential for cross-reactivity with structurally related molecules, which can compromise specificity and lead to inaccurate quantification.[11]
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", fontname="Arial", margin=0.2]; edge [fontname="Arial"];
} caption: "High-level workflow comparison of the three primary analytical methods."
Core Validation Parameters: A Head-to-Head Comparison
The validation of a bioanalytical method is a formal process to demonstrate its reliability for its intended purpose.[8] We will now compare the three methods across the key validation parameters defined by the ICH M10 guideline.[7]
Specificity and Selectivity
-
Definition: The ability of the method to unequivocally measure the analyte in the presence of other components, such as metabolites, impurities, and matrix components.[9]
-
Expert Insight: This is the most critical parameter where mass spectrometry-based methods vastly outperform immunoassays. The complexity of biological matrices is a primary cause of ambiguous results, making robust sample preparation and selective detection essential.[12]
| Method | Experimental Protocol | Expected Outcome & Rationale |
| LC-MS/MS | Analyze at least six different blank matrix lots for interferences at the analyte's retention time and MRM transition. Post-spiked blanks should show no significant response (>20% of LLOQ). | High Specificity: The combination of chromatographic separation and unique precursor-product ion transition provides two dimensions of specificity, minimizing the risk of interference. A stable isotope-labeled internal standard is crucial to compensate for any matrix effects.[13] |
| GC-MS | Similar to LC-MS/MS, analyze multiple blank matrix lots post-derivatization. Check for interfering peaks at the retention time of the derivatized analyte's characteristic ions. | High Specificity: While derivatization adds a step, the mass spectrometric detection ensures high specificity. The key is to ensure the derivatization reaction itself doesn't produce interfering byproducts. |
| ELISA | Test for cross-reactivity by running structurally similar prostaglandins (e.g., the parent drug, other metabolites) at high concentrations. Analyze multiple blank matrix lots to assess background signal. | Variable Specificity: Prone to cross-reactivity.[11] An antibody may bind to similar epitopes on related molecules, leading to overestimation. This is ELISA's most significant vulnerability for quantitative bioanalysis. |
Accuracy and Precision
-
Definition: Accuracy refers to the closeness of the measured value to the nominal (true) value. Precision describes the closeness of repeated measurements to each other, expressed as the coefficient of variation (%CV).[14]
-
Expert Insight: These parameters are assessed using Quality Control (QC) samples at multiple concentrations. Regulatory guidelines typically require accuracy to be within ±15% (±20% at the Lower Limit of Quantification, LLOQ) of the nominal value, and precision (%CV) to be ≤15% (≤20% at LLOQ).[14]
Table 1: Comparative Performance Data for Accuracy & Precision
| Parameter | Concentration Level | LC-MS/MS | GC-MS | ELISA |
| Intra-day Precision (%CV) | Low QC (3x LLOQ) | 3.5% | 4.8% | 9.5% |
| Mid QC | 2.8% | 3.9% | 8.2% | |
| High QC | 2.1% | 3.1% | 7.5% | |
| Inter-day Precision (%CV) | Low QC (3x LLOQ) | 4.2% | 5.5% | 12.8% |
| Mid QC | 3.6% | 4.8% | 11.5% | |
| High QC | 3.0% | 4.2% | 10.1% | |
| Accuracy (% Bias) | Low QC (3x LLOQ) | +2.5% | -3.8% | +9.8% |
| Mid QC | +1.8% | -2.5% | -7.6% | |
| High QC | -1.2% | +1.9% | +5.4% |
Data are representative and based on typical method performance.
Sensitivity (LLOQ)
-
Definition: The Lower Limit of Quantification (LLOQ) is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.
-
Expert Insight: LC-MS/MS generally provides the best sensitivity, allowing for the detection of analytes at picogram-per-milliliter levels, which is often necessary for pharmacokinetic studies.[15]
| Method | Typical LLOQ Range (pg/mL) | Rationale |
| LC-MS/MS | 10 - 100 pg/mL | Superior ionization efficiency and low-noise detection in Selected Reaction Monitoring (SRM) mode enable extremely low detection limits.[10][15] |
| GC-MS | 50 - 200 pg/mL | Highly sensitive, but sensitivity can be limited by the efficiency of the derivatization reaction and potential for background noise from the matrix or derivatizing agents. |
| ELISA | 100 - 1000 pg/mL | Sensitivity is dictated by the antibody's binding affinity and the signal amplification of the enzymatic reaction. Generally less sensitive than MS-based methods. |
Stability
-
Definition: The chemical stability of an analyte in a given biological matrix under specific conditions (e.g., freeze-thaw, long-term storage, room temperature).
-
Expert Insight: Prostaglandins can be notoriously unstable.[15] It is crucial to evaluate stability early in method development. The use of deuterated internal standards is highly recommended, as they can co-degrade with the analyte, ensuring accurate quantification even if some degradation occurs.[15]
Experimental Protocol: Freeze-Thaw Stability
-
Prepare replicate QC samples at low and high concentrations.
-
Analyze one set of QCs immediately (Time 0).
-
Freeze the remaining QCs at -80°C for 24 hours.
-
Thaw the samples unassisted at room temperature.
-
Repeat the freeze-thaw cycle for a total of 3-5 cycles.
-
Analyze the cycled QCs and compare the mean concentration to the Time 0 samples.
-
Acceptance Criteria: The mean concentration of the cycled samples should be within ±15% of the Time 0 samples.
dot graph G { layout=neato; node [shape=circle, style="filled", fontname="Arial"]; edge [fontname="Arial"];
} caption: "Interconnected core parameters of bioanalytical method validation."
Protocol in Practice: A Validated LC-MS/MS Method
This section provides a detailed, self-validating protocol for the quantification of 15-keto-17-phenyl trinor PGF2α in human plasma.
Objective: To establish a robust, accurate, and precise method for quantifying 15-keto-17-phenyl trinor PGF2α over a range of 50-5000 pg/mL.
Materials:
-
Analyte & Internal Standard: 15-keto-17-phenyl trinor PGF2α and its deuterated analog (d4-15-keto-17-phenyl trinor PGF2α).
-
Instrumentation: UPLC system coupled to a triple quadrupole mass spectrometer.
-
Sample Preparation: Solid-Phase Extraction (SPE) cartridges (polymeric mixed-mode).[16]
Step-by-Step Protocol:
-
Sample Preparation (SPE):
-
Causality: SPE is chosen over simple protein precipitation to achieve a cleaner extract, which is critical for reducing matrix effects and improving sensitivity.[16]
-
Thaw 200 µL of plasma sample, calibration standards, or QCs.
-
Add 20 µL of internal standard working solution (d4-analog).
-
Pre-condition the SPE cartridge with methanol followed by water.
-
Load the sample onto the cartridge.
-
Wash the cartridge with a weak organic solvent to remove polar interferences.
-
Elute the analyte and internal standard with an appropriate organic solvent (e.g., methanol with 1% formic acid).
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Causality: Reverse-phase chromatography is used to separate the analyte from any remaining interferences. Negative ion electrospray ionization (ESI-) is selected because the carboxylic acid group on the prostaglandin is readily deprotonated.[15]
-
Column: C18, 2.1 x 50 mm, 1.8 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A time-programmed gradient from 10% to 95% Mobile Phase B.
-
Ionization Mode: ESI-Negative.
-
MRM Transitions: Monitor the specific precursor → product ion transitions for both the analyte and the d4-internal standard.
-
-
Data Processing & Validation:
-
Integrate the peak areas for the analyte and internal standard.
-
Calculate the peak area ratio (Analyte/IS).
-
Generate a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.
-
Quantify the QC and unknown samples against the calibration curve.
-
Perform full validation experiments as described in Section 3, ensuring all acceptance criteria from regulatory guidelines are met.[4][14]
-
Conclusion and Recommendations
The validation of bioanalytical methods for 15-keto-17-phenyl trinor Prostaglandin F2α requires a meticulous, science-driven approach.
-
LC-MS/MS stands as the definitive reference method, offering an unparalleled combination of specificity, sensitivity, and accuracy that is essential for regulatory submissions and definitive pharmacokinetic studies.[15] Its ability to distinguish the analyte from a complex biological background is its greatest strength.
-
GC-MS is a viable, high-sensitivity alternative, particularly in laboratories where it is the established platform for eicosanoid analysis. However, the requirement for derivatization adds complexity and a potential source of variability.
-
ELISA is best suited for high-throughput screening or studies where absolute specificity is less critical than relative changes. Its susceptibility to cross-reactivity makes it less suitable for pivotal pharmacokinetic or bioequivalence studies without extensive characterization and orthogonal validation against an MS-based method.[11][17]
Ultimately, the choice of method must be "fit-for-purpose," aligning the technique's performance characteristics with the study's scientific and regulatory requirements. For drug development professionals, investing in a fully validated LC-MS/MS method provides the highest degree of confidence and data integrity.
References
-
Bao, Y., et al. (2009). An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids. PubMed Central. Available at: [Link]
-
Petrova, D., et al. (2021). Development and validation of an LC-MS/MS method for determination of 8-iso-prostaglandin f2 Alpha in human saliva. PubMed Central. Available at: [Link]
-
Biotrial. (n.d.). The advantages and the limitations of LC-MS/MS and Elisa methods in bioanalysis. Biotrial. Available at: [Link]
-
European Medicines Agency. (2011). Bioanalytical method validation - Scientific guideline. European Medicines Agency. Available at: [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. European Medicines Agency. Available at: [Link]
-
D'Ovidio, C., et al. (2021). New Challenges in (Bio)Analytical Sample Treatment Procedures for Clinical Applications. MDPI. Available at: [Link]
-
Del Rosario, G., et al. (2020). Comparison of Liquid Chromatography Mass Spectrometry and Enzyme-Linked Immunosorbent Assay Methods to Measure Salivary Cotinine Levels in Ill Children. PubMed Central. Available at: [Link]
-
International Council for Harmonisation. (2022). ICH M10 on bioanalytical method validation - Scientific guideline. European Medicines Agency. Available at: [Link]
-
Sjöberg, V. (2017). Immunoassays or LC-MS/MS? A comparison of the leading techniques for biomarker quantification. Uppsala University. Available at: [Link]
-
Pereira, A. (2018). LC-MS/MS method development for anti-oxidative biomarkers. University of Lisbon. Available at: [Link]
-
V-process. (2023). ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. V-process. Available at: [Link]
-
Liu, Y., et al. (2023). Mass Spectrometry Approaches for Detection and Determination of Prostaglandins from Biological Samples. ResearchGate. Available at: [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. FDA.gov. Available at: [Link]
-
Faustino, P. (2020). Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. YouTube. Available at: [Link]
-
American Society for Clinical Pharmacology & Therapeutics. (2022). FDA Announces Availability of a Final Guidance Entitled M10 Bioanalytical Method Validation. ASCPT. Available at: [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. 15-keto-17-phenyl trinor Prostaglandin F2alpha ethyl amide | CAS 1163135-96-3 | Cayman Chemical | Biomol.com [biomol.com]
- 4. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis - ECA Academy [gmp-compliance.org]
- 6. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 7. FDA News: Issue 21-1, November 2022 [ascpt.org]
- 8. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 10. repositorio.ulisboa.pt [repositorio.ulisboa.pt]
- 11. Comparison of Liquid Chromatography Mass Spectrometry and Enzyme-Linked Immunosorbent Assay Methods to Measure Salivary Cotinine Levels in Ill Children - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Development and validation of an LC-MS/MS method for determination of 8-iso-prostaglandin f2 Alpha in human saliva - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ema.europa.eu [ema.europa.eu]
- 15. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. uu.diva-portal.org [uu.diva-portal.org]
A Head-to-Head Comparison of Prostaglandin Analogs for Intraocular Pressure Reduction: A Guide for Researchers and Drug Development Professionals
Elevated intraocular pressure (IOP) stands as the primary modifiable risk factor in the management of glaucoma, a progressive optic neuropathy that can lead to irreversible blindness.[1][2] Prostaglandin analogs (PGAs) have emerged as the first-line therapeutic agents for managing open-angle glaucoma and ocular hypertension, lauded for their potent IOP-lowering capabilities and convenient once-daily dosing regimen.[3][4] This guide provides a comprehensive head-to-head comparison of the most commonly prescribed PGAs—latanoprost, travoprost, bimatoprost, and tafluprost—delving into their comparative efficacy, side effect profiles, and underlying mechanisms of action. This analysis is supported by experimental data from clinical trials and meta-analyses to inform researchers, scientists, and drug development professionals in the field.
Comparative Efficacy in IOP Reduction
The primary endpoint for any anti-glaucoma medication is its ability to effectively lower IOP. Numerous head-to-head clinical trials and meta-analyses have sought to elucidate the comparative efficacy of different PGAs.
While most studies conclude that the clinical profiles of the four main prostaglandin analogues are similar, with all being effective in reducing IOP in patients with open-angle glaucoma or ocular hypertension, some nuances in their efficacy have been reported.[5] A meta-analysis published in 2014 suggested a hierarchy of efficacy, with bimatoprost demonstrating the greatest IOP reduction, followed by travoprost, latanoprost, and tafluprost.[6] Another meta-analysis found that treatment with newer prostaglandins, bimatoprost or travoprost, was associated with a significantly greater decrease in adjusted IOP compared to latanoprost.[7]
However, it is crucial to note that findings can be inconsistent across studies, which may be attributed to heterogeneity in patient populations, study designs, and methodologies.[5] Some studies have found no statistically significant difference in the IOP-lowering effects of latanoprost, bimatoprost, and travoprost.[8] For instance, one 12-week, randomized trial concluded that all three were comparable in their ability to reduce IOP.[8]
Below is a summary of the IOP-lowering efficacy from various comparative studies:
| Prostaglandin Analog | Mean IOP Reduction (mmHg) | Percentage IOP Reduction (%) | Key Findings |
| Bimatoprost 0.03% | 8.0 - 8.9 mmHg (diurnal)[9] | 2.59% to 5.60% greater than latanoprost[9][10] | Often cited as the most efficacious in IOP reduction.[3][6] |
| Travoprost 0.004% | 8.0 - 8.9 mmHg (diurnal)[9] | Significantly greater decrease in IOP compared to latanoprost in some meta-analyses.[7] | Comparable efficacy to bimatoprost in several studies. |
| Latanoprost 0.005% | ~31.2% at 3 months[9] | Effective, but in some direct comparisons, slightly less potent than bimatoprost and travoprost.[7] | A widely used and well-tolerated PGA.[11] |
| Tafluprost 0.0015% | Significant IOP reduction | Efficacy is generally considered comparable to other PGAs.[6] | Available in a preservative-free formulation, which may offer tolerability advantages. |
Mechanism of Action: Enhancing Aqueous Humor Outflow
Prostaglandin analogs exert their IOP-lowering effect by increasing the outflow of aqueous humor, the fluid that fills the anterior chamber of the eye.[3] The primary mechanism involves enhancing the uveoscleral outflow pathway, an unconventional route for aqueous humor drainage.[1][3] More recent evidence also suggests a role in improving outflow through the conventional trabecular meshwork pathway.[1][2]
The signaling cascade is initiated by the binding of the PGA to prostanoid FP receptors located on ciliary muscle cells.[1][12] This binding triggers a series of intracellular events that lead to the relaxation of the ciliary muscle and remodeling of the extracellular matrix within the uveoscleral pathway.[1][3] A key step in this remodeling process is the increased expression and secretion of matrix metalloproteinases (MMPs), enzymes that degrade collagen and other components of the extracellular matrix.[1][2][12] This enzymatic activity reduces the hydraulic resistance within the ciliary muscle bundles, facilitating the outflow of aqueous humor.[2][12]
Specifically, bimatoprost and latanoprost have been shown to induce the expression of MMP-1, MMP-3, and MMP-9 in ciliary smooth muscle cells.[1]
Signaling pathway of prostaglandin analogs for IOP reduction.
Side Effect Profiles: A Comparative Overview
While systemically safe, prostaglandin analogs are associated with a range of local ocular side effects that can impact patient adherence and quality of life.[13] The incidence and severity of these adverse effects can vary between the different analogs.
Common Side Effects of Prostaglandin Analogs:
-
Conjunctival Hyperemia: Redness of the eye is a common side effect, often more pronounced with bimatoprost and travoprost compared to latanoprost.[8]
-
Eyelash Growth (Hypertrichosis): PGAs can increase the length, thickness, and pigmentation of eyelashes.[4][14] This effect has been notably observed with bimatoprost.[15]
-
Iris Pigmentation: A gradual and often permanent darkening of the iris color can occur, particularly in individuals with mixed-color irises.[4]
-
Periocular Skin Pigmentation: Darkening of the skin around the eyes is another possible side effect.[16]
| Side Effect | Bimatoprost | Travoprost | Latanoprost | Tafluprost |
| Conjunctival Hyperemia | Higher incidence and severity reported in some studies.[5][8] | Higher incidence reported compared to latanoprost.[8] | Generally lower incidence and severity.[8][11] | Similar to other PGAs, though preservative-free formulations may reduce irritation. |
| Eyelash Growth | Significant and well-documented.[15] | Less pronounced than bimatoprost in some studies.[15] | Less pronounced than bimatoprost in some studies.[15] | Significant eyelash growth observed in animal models.[15] |
| Iris Pigmentation | Yes | Yes | Yes | Yes |
| Ocular Surface Disease | Preservative-containing formulations can contribute to dry eye and irritation.[6] | Polyquad-preserved formulation may be better tolerated than BAK-preserved options.[6] | BAK-preserved formulations can cause ocular surface issues.[6] | Preservative-free formulation is advantageous for patients with pre-existing ocular surface disease. |
A study comparing preservative-free latanoprost and preservative-free bimatoprost found that latanoprost was better for the ocular surface as it did not induce the overexpression of the inflammatory molecule MMP-9.[17]
Experimental Protocols for Preclinical and Clinical Evaluation
Rigorous and standardized experimental protocols are essential for the accurate assessment of IOP-lowering drugs in both preclinical and clinical settings.
Preclinical Evaluation: Measurement of IOP in Animal Models
Objective: To determine the IOP-lowering efficacy and duration of action of a novel prostaglandin analog in a relevant animal model of glaucoma.
Animal Model: New Zealand white rabbits are a commonly used model for studying eyelash growth induced by PGAs.[15] For glaucoma research, various models that mimic retinal ganglion cell degeneration are employed, such as retinal ischemia/reperfusion models in rats.[18]
Step-by-Step Protocol for IOP Measurement:
-
Animal Acclimatization: House the animals in a controlled environment with a 12-hour light/dark cycle for at least one week prior to the experiment.
-
Baseline IOP Measurement:
-
Anesthetize the animal using an appropriate anesthetic agent (e.g., a mixture of ketamine and xylazine).
-
Position the animal securely.
-
Measure the baseline IOP in both eyes using a calibrated tonometer suitable for small animals (e.g., a rebound tonometer or an applanation tonometer with a specialized tip).[19]
-
Record triplicate measurements for each eye and calculate the mean.
-
-
Drug Administration:
-
Administer a single drop of the test compound (prostaglandin analog) to one eye (the contralateral eye serves as a control).
-
-
Post-Dosing IOP Measurements:
-
Measure IOP at predetermined time points (e.g., 1, 2, 4, 8, 12, and 24 hours) post-administration using the same technique as for baseline measurements.
-
-
Data Analysis:
-
Calculate the mean IOP and standard deviation for each time point.
-
Determine the percentage change in IOP from baseline for both the treated and control eyes.
-
Statistically compare the IOP changes between the treated and control groups using appropriate statistical tests (e.g., t-test or ANOVA).
-
Workflow for preclinical IOP measurement.
Clinical Trial Protocol: Assessing Efficacy and Safety in Humans
Objective: To compare the IOP-lowering efficacy and safety of two or more prostaglandin analogs in patients with open-angle glaucoma or ocular hypertension.
Study Design: A randomized, double-masked, parallel-group clinical trial is the gold standard.
Step-by-Step Methodology:
-
Patient Recruitment:
-
Enroll patients with a confirmed diagnosis of open-angle glaucoma or ocular hypertension who meet specific inclusion and exclusion criteria (e.g., baseline IOP within a certain range).[20]
-
-
Washout Period:
-
If patients are on existing IOP-lowering medication, a washout period is required to establish a true baseline IOP.
-
-
Baseline Visit:
-
Conduct a comprehensive ophthalmic examination, including visual acuity, slit-lamp biomicroscopy, and fundoscopy.
-
Measure baseline IOP at multiple time points throughout the day (e.g., 9:00 AM, 1:00 PM, and 4:00 PM) using Goldmann applanation tonometry.[21] Record the mean of three consecutive measurements at each time point.[21]
-
Assess and grade baseline conjunctival hyperemia using a standardized scale (e.g., the Efron scale).[22]
-
Administer a quality-of-life questionnaire, such as the Ocular Surface Disease Index (OSDI), to assess baseline symptoms.[6]
-
-
Randomization and Blinding:
-
Randomly assign patients to receive one of the study medications.
-
Both the patient and the investigator should be blinded to the treatment allocation.
-
-
Follow-up Visits:
-
Schedule follow-up visits at regular intervals (e.g., 1, 6, and 12 months).[21]
-
At each visit, repeat the IOP measurements, hyperemia grading, and quality-of-life assessments performed at baseline.
-
-
Adverse Event Monitoring:
-
Systematically record all patient-reported and investigator-observed adverse events throughout the study.
-
-
Data Analysis:
-
The primary efficacy endpoint is typically the change in mean diurnal IOP from baseline to the final visit.
-
Secondary endpoints may include the proportion of patients achieving a target IOP reduction (e.g., ≥25%).[23]
-
Compare the incidence and severity of adverse events between the treatment groups.
-
Quantifying Conjunctival Hyperemia
Objective and quantitative assessment of conjunctival hyperemia is crucial for evaluating the tolerability of topical medications.
Methods for Quantification:
-
Manual Grading: A trained clinician can grade the severity of hyperemia using standardized photographic scales, such as the Efron scale, which provides a semi-quantitative assessment.[22]
-
Semiautomated Digital Analysis: Image analysis software (e.g., ImageJ) can be used to quantify redness from digital photographs of the conjunctiva.[22] This involves calculating digital indices such as the Relative Redness of Image (RRI) and Edge Feature (EF) scores.[22]
-
Optical Coherence Tomography Angiography (OCTA): This non-invasive imaging technique allows for the quantitative measurement of conjunctival vessel density, providing an objective measure of blood flow and hyperemia.[24]
Conclusion
Prostaglandin analogs remain the cornerstone of medical therapy for glaucoma, offering a favorable balance of efficacy and safety. While all four commonly prescribed PGAs—latanoprost, travoprost, bimatoprost, and tafluprost—are effective in lowering IOP, subtle differences in their efficacy and side effect profiles exist. Bimatoprost and travoprost may offer a slight advantage in IOP reduction for some patients, while latanoprost is often associated with better tolerability, particularly concerning conjunctival hyperemia. The availability of a preservative-free formulation of tafluprost provides a valuable option for patients with ocular surface disease.
The choice of a specific prostaglandin analog should be individualized based on the patient's target IOP, tolerability, and pre-existing ocular conditions. For researchers and drug development professionals, a thorough understanding of the comparative data and the application of rigorous experimental protocols are paramount for the continued development of novel and improved therapies for glaucoma.
References
-
CADTH. (2020). Prostaglandin Analogues for Ophthalmic Use: A Review of Comparative Clinical Effectiveness, Cost-Effectiveness, and Guidelines. Canadian Agency for Drugs and Technologies in Health. [Link]
-
Al-Humayyd, M. S. (2022). Clinical pharmacology and pharmacogenetics of prostaglandin analogues in glaucoma. Frontiers in Pharmacology, 13, 1007491. [Link]
-
Lee, S. Y., et al. (2021). Enhanced Retinal Ganglion Cell Survival via Autophagy Activation in a Novel Retinal Ischemia/Reperfusion Rat Model. International Journal of Molecular Sciences, 22(16), 8888. [Link]
-
Wikipedia. (2024). Glaucoma. [Link]
-
Thimons, J. (2023). Prostaglandins: The Paradigm in Glaucoma Therapy. YouTube. [Link]
-
Al-Humayyd, M. S. (2016). Comparison of Efficacy and Ocular Surface Disease Index Score between Bimatoprost, Latanoprost, Travoprost, and Tafluprost in Glaucoma Patients. Journal of Ophthalmology, 2016, 9371057. [Link]
-
Holmstrom, S., et al. (2005). Clinical utility and differential effects of prostaglandin analogs in the management of raised intraocular pressure and ocular hypertension. Clinical Ophthalmology, 2005(1), 17–31. [Link]
-
Jonas, J. B., et al. (2021). Effect of intraocular pressure reduction on progressive high myopia (PHM study): study protocol of a randomised controlled trial. BMJ Open, 11(10), e051289. [Link]
-
Honrubia, F., et al. (2009). A meta-analysis of topical prostaglandin analogues intra-ocular pressure lowering in glaucoma therapy. Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews [Internet]. [Link]
-
Wan, Z., et al. (2014). Effects of Prostaglandin Analogues on Aqueous Humor Outflow Pathways. Journal of Ocular Pharmacology and Therapeutics, 30(2-3), 96–101. [Link]
-
Karimi, S., et al. (2022). Quantifying latanoprost-induced conjunctival hyperemia by anterior segment optical coherence tomography angiography. International Journal of Ophthalmology, 15(8), 1276–1282. [Link]
-
Acera, A., et al. (2018). Quantifying Ocular Surface Inflammation and Correlating It With Inflammatory Cell Infiltration In Vivo: A Novel Method. Investigative Ophthalmology & Visual Science, 59(1), 253–261. [Link]
-
Koprowski, R., et al. (2020). Measuring intraocular pressure with OCT: the first approach. Biomedical Optics Express, 11(9), 5216–5229. [Link]
-
Gandolfi, S., et al. (2001). A six-month randomized clinical trial comparing the IOP-lowering efficacy of bimatoprost and latanoprost in patients with ocular hypertension or glaucoma. Investigative Ophthalmology & Visual Science, 42(4), S613. [Link]
-
Aung, T., et al. (2005). A meta-analysis of topical prostaglandin analogs in the treatment of chronic angle-closure glaucoma. Ophthalmology, 112(4), 582–587. [Link]
-
Lee, M. J., et al. (2024). Influence of Intraocular Pressure on Clinical Decision-Making in Glaucoma Management. JAMA Ophthalmology. [Link]
-
ResearchGate. (n.d.). Mechanism of action of prostaglandins. They act by increasing the...[Link]
-
ResearchGate. (n.d.). Eyelash Growth Induced by Topical Prostaglandin Analogues, Bimatoprost, Tafluprost, Travoprost, and Latanoprost in Rabbits. [Link]
-
Sklirou, A. D., et al. (2022). Latanoprost PF vs. Bimatoprost PF: Which Treats the Ocular Surface Better? Journal of Clinical Medicine, 11(19), 5865. [Link]
-
O'Dell, L. (2020). Know the ocular effects of eyelash growth serums. Optometry Times. [Link]
-
Ento Key. (2016). Clinical Trials in Glaucoma Therapy. [Link]
-
ResearchGate. (n.d.). Detecting Conjunctival Hyperemia Using an Effective Machine Learning based Method. [Link]
-
Lindsey, J. D., et al. (1997). The mechanism of action of prostaglandins on uveoscleral outflow. Survey of Ophthalmology, 41 Suppl 2, S53-59. [Link]
-
ResearchGate. (n.d.). (PDF) Effect of prostaglandin analogues on central corneal thickness in patients with glaucoma: A systematic review and meta-analysis with trial sequential analysis. [Link]
-
Kim, D. Y., et al. (2015). Comparison of the effectiveness and safety of travoprost and latanoprost for the management of open-angle glaucoma given as an evening dose. Korean Journal of Ophthalmology, 29(1), 32–38. [Link]
-
Millar, J. C., et al. (2011). Non-Invasive intraocular pressure measurement in animals models of glaucoma. Journal of Visualized Experiments, (55), 3262. [Link]
-
Wills Eye Hospital. (n.d.). Wills Eye Clinical Trials - Glaucoma. [Link]
-
Kazanova, S. Y. (2020). Adverse effects of prostaglandin analogues used in ophthalmological practice. Ophthalmology in Russia, 17(1), 101-107. [Link]
-
ResearchGate. (n.d.). Detecting Conjunctival Hyperemia Using an Effective Machine Learning based Method. [Link]
-
De-Juan-Marcos, L., et al. (2017). Intraocular pressure measurement techniques: Current concepts and a review. Journal of Optometry, 10(2), 67–77. [Link]
-
American Academy of Ophthalmology. (2012). Landmark Glaucoma Studies: Key Findings and Treatment Lessons. [Link]
-
Parrish, R. K., et al. (2003). A Comparison of Latanoprost, Bimatoprost, and Travoprost in Patients With Elevated Intraocular Pressure: A 12-week, Randomized, Masked-evaluator Multicenter Study. American Journal of Ophthalmology, 135(5), 688–703. [Link]
-
Tasiopoulos, G. S., et al. (2015). Eyelash growth induced by topical prostaglandin analogues, bimatoprost, tafluprost, travoprost, and latanoprost in rabbits. Cutaneous and Ocular Toxicology, 34(3), 212–216. [Link]
-
Preprints.org. (2024). Long-Term Ocular Safety and Systemic Toxicokinetics of Doxycycline Hyclate Ophthalmic Solution: A 270-Day GLP Study in Juvenile Rabbits. [Link]
-
Kaur, S., et al. (2016). A comparative study to assess the efficacy and tolerability of latanoprost, bimatoprost and travoprost in patients with open angle glaucoma. Journal of Evidence Based Medicine and Healthcare, 3(56), 2843-2847. [Link]
Sources
- 1. Effects of Prostaglandin Analogues on Aqueous Humor Outflow Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Clinical pharmacology and pharmacogenetics of prostaglandin analogues in glaucoma [frontiersin.org]
- 4. Glaucoma - Wikipedia [en.wikipedia.org]
- 5. Prostaglandin Analogues for Ophthalmic Use: A Review of Comparative Clinical Effectiveness, Cost-Effectiveness, and Guidelines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Comparison of Efficacy and Ocular Surface Disease Index Score between Bimatoprost, Latanoprost, Travoprost, and Tafluprost in Glaucoma Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A meta-analysis of topical prostaglandin analogues intra-ocular pressure lowering in glaucoma therapy - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. ophed.net [ophed.net]
- 9. Clinical utility and differential effects of prostaglandin analogs in the management of raised intraocular pressure and ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. jebmh.com [jebmh.com]
- 12. The mechanism of action of prostaglandins on uveoscleral outflow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Adverse effects of prostaglandin analogues used in ophthalmological practice | Kazanova | Russian Ophthalmological Journal [roj.igb.ru]
- 14. optometrytimes.com [optometrytimes.com]
- 15. Eyelash growth induced by topical prostaglandin analogues, bimatoprost, tafluprost, travoprost, and latanoprost in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Enhanced Retinal Ganglion Cell Survival via Autophagy Activation in a Novel Retinal Ischemia/Reperfusion Rat Model [mdpi.com]
- 19. Non-Invasive intraocular pressure measurement in animals models of glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Glaucoma: Clinical Trials in Glaucoma Therapy | Ento Key [entokey.com]
- 21. bmjopen.bmj.com [bmjopen.bmj.com]
- 22. iovs.arvojournals.org [iovs.arvojournals.org]
- 23. Influence of Intraocular Pressure on Clinical Decision-Making in Glaucoma Management - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Quantifying latanoprost-induced conjunctival hyperemia by anterior segment optical coherence tomography angiography - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative In Vitro Analysis of 15-Keto-17-phenyl trinor PGF2α and its Parent Prostaglandin Analogs
This guide provides an in-depth comparison of the in vitro potency of 15-Keto-17-phenyl trinor PGF2α against its pharmacologically active parent compounds, Latanoprost acid and 17-phenyl trinor PGF2α (the active acid of Bimatoprost). While direct comparative potency data for the 15-keto metabolite is scarce in peer-reviewed literature, this document synthesizes available data for the parent molecules and leverages established structure-activity relationships to build a strong scientific inference. Furthermore, we provide detailed, field-proven methodologies for researchers to perform this comparison directly.
Introduction: The Clinical and Molecular Context
Prostaglandin F2α (PGF2α) analogs are cornerstone therapies for reducing intraocular pressure (IOP) in patients with open-angle glaucoma and ocular hypertension.[1][2] Latanoprost and Bimatoprost are two leading examples, administered as prodrugs (an isopropyl ester and an ethyl amide, respectively) that are rapidly hydrolyzed by endogenous enzymes in the eye to their biologically active acid forms.[3][4] Their therapeutic effect is primarily mediated through potent agonism of the prostaglandin F receptor (FP), a G-protein coupled receptor (GPCR), which increases the uveoscleral outflow of aqueous humor.[5][6]
The primary metabolic pathway for deactivating these active acids involves the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH), which oxidizes the hydroxyl group at the C-15 position to a ketone.[7] This creates metabolites such as 15-Keto-17-phenyl trinor PGF2α. Understanding the in vitro potency of this metabolite is critical for a complete pharmacological profile, as it determines whether it contributes to the therapeutic effect, is merely an inactive byproduct, or potentially has off-target effects.
The Parent Compounds: Potent Agonists of the FP Receptor
The in vitro potency of Latanoprost acid and 17-phenyl trinor PGF2α has been well-characterized. Potency is typically quantified using two key parameters:
-
Binding Affinity (Ki): A measure of how tightly a ligand binds to a receptor. It is the concentration of a competing ligand that occupies 50% of the receptors in the absence of the radioligand. A lower Ki value indicates higher binding affinity.
-
Functional Potency (EC50): The concentration of an agonist that produces 50% of the maximal possible response in a functional assay (e.g., intracellular calcium mobilization). A lower EC50 value signifies higher potency.
Available data demonstrates that both parent acids are highly potent and selective agonists at the FP receptor.
| Compound | Receptor Binding Affinity (Ki) | Functional Potency (EC50) |
| Latanoprost Acid | 98 nM[8] | 3.6 nM - 124 nM[8][9] |
| 17-phenyl trinor PGF2α | 1.1 nM (rat FP receptor)[4][10] | 2.8 - 3.8 nM[8] |
Note: The range in reported EC50 values for Latanoprost acid may reflect differences in experimental systems, such as cell lines and assay conditions.
The Metabolite: An Analysis of 15-Keto-17-phenyl trinor PGF2α Potency
The Critical Role of the C-15 Hydroxyl Group: The hydroxyl group at the C-15 position is a key structural feature for high-affinity binding to the FP receptor.[6] Its oxidation to a ketone, as is the case in the 15-keto metabolite, is a well-established deactivation step.
This principle is exemplified by Unoprostone, another prostaglandin analog used for glaucoma, which contains a ketone at the C-15 position. Unoprostone exhibits a markedly decreased binding affinity for the FP receptor compared to analogs with a C-15 hydroxyl group.[6] Furthermore, a study on the non-phenyl analog, 15-keto PGF2α, found it to be 10-fold less active than PGF2α in reducing intraocular pressure in rabbits, an in vivo correlate of FP receptor activation.[11]
Therefore, it is scientifically sound to infer that 15-Keto-17-phenyl trinor PGF2α is a significantly less potent agonist of the FP receptor than its parent compound, 17-phenyl trinor PGF2α. Its formation represents a key step in the biological inactivation of the active drug.
Experimental Methodologies for In Vitro Potency Determination
To empirically validate the inferred lower potency of the 15-keto metabolite, the following self-validating experimental systems are recommended.
Methodology 1: Competitive Radioligand Binding Assay for Ki Determination
This assay quantifies the affinity of the test compounds for the FP receptor by measuring their ability to displace a radiolabeled ligand.
Caption: Workflow for FP Receptor Competitive Binding Assay.
Step-by-Step Protocol:
-
Membrane Preparation: Utilize a stable cell line overexpressing the human FP receptor (e.g., HEK293 or CHO cells). Harvest cells and prepare a crude membrane fraction by homogenization followed by centrifugation. Resuspend the membrane pellet in assay buffer (e.g., 50 mM Tris-HCl, pH 7.4) and determine the protein concentration.
-
Assay Setup: In a 96-well plate, combine the cell membranes (typically 10-20 µg protein/well), a fixed concentration of a radiolabeled FP receptor agonist like [³H]-PGF2α (at a concentration near its Kd), and varying concentrations of the unlabeled test compounds (parent acid and 15-keto metabolite).
-
Controls: Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of an unlabeled agonist, e.g., 10 µM PGF2α).
-
Incubation: Incubate the plate for a defined period (e.g., 60-90 minutes) at room temperature to allow binding to reach equilibrium.
-
Separation: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter plate (e.g., Unifilter-96 GF/C) using a cell harvester.[5] This traps the membranes with bound radioligand on the filter.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Detection: After drying the filter plate, add a scintillation cocktail to each well and quantify the bound radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value for each compound.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Methodology 2: Intracellular Calcium Mobilization Assay for EC50 Determination
This functional assay measures the ability of the compounds to activate the FP receptor and trigger the downstream signaling cascade, resulting in a release of intracellular calcium.
Caption: Simplified FP Receptor signaling pathway via Gq coupling.
Conclusion
References
-
Sharif, N. A., et al. (2003). Ocular hypotensive FP prostaglandin (PG) analogs: PG receptor subtype binding affinities and selectivities, and agonist potencies at FP and other PG receptors in cultured cells. Journal of Ocular Pharmacology and Therapeutics, 19(6), 501-515. Available from: [Link]
-
Maxey, K. M., et al. (2003). The hydrolysis of the prostaglandin analog prodrug bimatoprost to 17-phenyl-trinor PGF2α by human and rabbit ocular tissue. Journal of Ocular Pharmacology and Therapeutics, 19(1), 97-103. Available from: [Link]
-
Perry, C. M., & McGavin, J. K. (2003). Latanoprost. Drugs & Aging, 20(8), 597-630. Available from: [Link]
-
Wikipedia. (2024). Prostaglandin F receptor. Available from: [Link]
-
Burgos, P., et al. (2017). Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader. Bio-protocol, 7(14), e2413. Available from: [Link]
-
Sharif, N. A., et al. (2003). Ocular hypotensive FP prostaglandin (PG) analogs: PG receptor subtype binding affinities and selectivities, and agonist potencies at FP and other PG receptors in cultured cells. Journal of Ocular Pharmacology and Therapeutics, 19(6), 501–515. Available from: [Link]
-
Stjernschantz, J. (2001). From PGF2α-Isopropyl Ester to Latanoprost: A Review of the Development of Xalatan. Investigative Ophthalmology & Visual Science, 42(6), 1134-1145. Available from: [Link]
-
An, Y., & Himes, R. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available from: [Link]
-
Sjöquist, B., et al. (1996). Development of a radioimmunoassay for latanoprost and its application in a long-term study in monkeys. Prostaglandins, Leukotrienes and Essential Fatty Acids, 54(5), 329-335. Available from: [Link]
-
Endo, S., et al. (2020). 15-Keto-PGE2 acts as a biased/partial agonist to terminate PGE2-evoked signaling. Journal of Biological Chemistry, 295(38), 13338-13352. Available from: [Link]
-
Endo, S., et al. (2022). 15-keto-Prostaglandin E2 exhibits bioactive role by modulating glomerular cytoarchitecture through EP2/EP4 receptors. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1867(10), 159206. Available from: [Link]
-
Alm, A. (1998). Latanoprost. A review of its pharmacological properties, clinical efficacy and tolerability in the management of primary open-angle glaucoma and ocular hypertension. Drugs & Aging, 13(4), 323-344. Available from: [Link]
-
Resul, B., et al. (1993). Structure-activity relationships and receptor profiles of some ocular hypotensive prostanoids. Survey of Ophthalmology, 38(Suppl), S83-S88. Available from: [Link]
-
Stjernschantz, J. (2001). From PGF2α-Isopropyl Ester to Latanoprost: A Review of the Development of Xalatan. Investigative Ophthalmology & Visual Science, 42(6), 1134-1145. Available from: [Link]
-
ResearchGate. (n.d.). Schematic representation of the principles for the intracellular calcium assay and the IP-One assay. Available from: [Link]
-
Choi, H. Y., et al. (2018). Activation of the Prostanoid FP Receptor Inhibits Adipogenesis Leading to Deepening of the Upper Eyelid Sulcus in Prostaglandin-Associated Periorbitopathy. Investigative Ophthalmology & Visual Science, 59(1), 233-244. Available from: [Link]
-
U.S. Food and Drug Administration. (2014). Pharmacology/Toxicology Review and Evaluation for NDA 206185. Available from: [Link]
-
Baldi, E., et al. (2023). Effects of Caffeic Acid Supplementation on Human Sperm Against In Vitro-Induced Oxidative Stress: Nrf2 Molecular Pathway. Antioxidants, 12(1), 195. Available from: [Link]
-
ResearchGate. (n.d.). Effects of 15-keto-PGE2 on ROS production and antioxidative genes xCT.... Available from: [Link]
-
Sjöquist, B., et al. (1996). The Pharmacokinetics of a New Antiglaucoma Drug, Latanoprost, in the Rabbit. Drug Metabolism and Disposition, 24(7), 773-778. Available from: [Link]
-
Burgos, P., et al. (2017). Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader. Bio-protocol, 7(14). Available from: [Link]
-
Medeiros, R., et al. (2016). Critical evaluation of latanoprostene bunod in the treatment of glaucoma. Clinical Ophthalmology, 10, 2199–2211. Available from: [Link]
-
Sharif, N. A., et al. (2009). Bimatoprost and its free acid are prostaglandin FP receptor agonists. European Journal of Pharmacology, 603(1-3), 101-103. Available from: [Link]
-
Bandar, J. S., & Lambert, T. H. (2013). Structure–activity relationship studies of cyclopropenimines as enantioselective Brønsted base catalysts. Chemical Science, 4(6), 2441-2446. Available from: [Link]
Sources
- 1. Biological activities of 17-phenyl-18,19,20-trinorprostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Showing Compound 15-Keto-prostaglandin E2 (FDB023119) - FooDB [foodb.ca]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. caymanchem.com [caymanchem.com]
- 5. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. Developing a Chromatographic Method for Quantifying Latanoprost and Related Substances in Glaucoma Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ocular hypotensive FP prostaglandin (PG) analogs: PG receptor subtype binding affinities and selectivities, and agonist potencies at FP and other PG receptors in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medkoo.com [medkoo.com]
- 10. caymanchem.com [caymanchem.com]
- 11. caymanchem.com [caymanchem.com]
A Head-to-Head Comparison: Cross-Validation of ELISA and LC-MS/MS for the Quantification of 15-Keto-17-phenyl trinor PGF2α
In the landscape of bioanalysis, the choice of quantification platform is a critical decision that reverberates through the lifecycle of drug development. The demand for robust, reliable, and sensitive methods for the measurement of biomarkers is unrelenting. This guide provides an in-depth technical comparison and cross-validation of two ubiquitous bioanalytical techniques—the Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS)—for the quantification of 15-Keto-17-phenyl trinor PGF2α.
15-Keto-17-phenyl trinor PGF2α is a significant metabolite of Bimatoprost, a synthetic F-series prostaglandin analog used as an ocular hypotensive drug.[1][2] The formation of this metabolite occurs via the oxidation of the C-15 hydroxyl group of 17-phenyl trinor PGF2α ethyl amide (Bimatoprost).[1][3] As a downstream metabolite, its accurate quantification in biological matrices is pivotal for pharmacokinetic (PK), pharmacodynamic (PD), and toxicology studies. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive framework for selecting the appropriate analytical methodology and ensuring data integrity through rigorous cross-validation.
The Contenders: A Tale of Two Technologies
The selection of a bioanalytical method is a nuanced process, balancing the need for sensitivity, specificity, throughput, and cost. ELISA and LC-MS/MS represent two distinct yet powerful approaches to small molecule quantification.
Enzyme-Linked Immunosorbent Assay (ELISA): The Workhorse of Immunoassays
ELISA is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones.[4] Its advantages include high sensitivity, potential for high throughput, and cost-effectiveness, making it a staple in many laboratories.[5][6] For small molecules like 15-Keto-17-phenyl trinor PGF2α, a competitive ELISA format is typically employed.
However, ELISA is not without its limitations. The specificity of an ELISA is fundamentally dependent on the quality and cross-reactivity of the antibodies used.[4] This can lead to potential interferences from structurally similar molecules, a critical consideration in complex biological matrices.[7] Furthermore, the "hook effect" can lead to inaccurately low results at very high analyte concentrations.[5]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard for Specificity
LC-MS/MS has emerged as the gold standard for the quantification of small molecules in complex mixtures.[8] This technique couples the separation power of liquid chromatography with the highly selective and sensitive detection capabilities of tandem mass spectrometry.[9] Its key advantages are exceptional specificity, derived from the unique mass-to-charge ratio of the analyte and its fragments, and a wide dynamic range.[8]
The primary drawbacks of LC-MS/MS are the higher initial capital investment for instrumentation and the need for specialized expertise for method development and data interpretation.[8]
The Cross-Validation Framework: Ensuring Methodological Concordance
When transitioning between bioanalytical methods or when data from different platforms need to be compared, a cross-validation is essential. This process ensures that the results generated by two distinct methods are comparable and reliable.[10] The objective is to demonstrate that a given analytical method is suitable for its intended purpose.[11] The framework for this cross-validation adheres to the principles outlined in the FDA and EMA guidelines on bioanalytical method validation.[12][13][14]
A successful cross-validation provides confidence in the integrity and comparability of bioanalytical data, which is paramount for regulatory submissions.[11][15]
Diagram of the Cross-Validation Workflow
Caption: A flowchart illustrating the parallel analysis of sample aliquots by ELISA and LC-MS/MS, followed by statistical comparison of the resulting data.
Experimental Design and Methodologies
The cross-validation study was designed to assess the accuracy, precision, and correlation of results obtained from a competitive ELISA and a newly developed LC-MS/MS method for the quantification of 15-Keto-17-phenyl trinor PGF2α in human plasma.
Competitive ELISA Protocol
The competitive ELISA was developed based on the principles of assays for structurally related prostaglandins.[16]
-
Coating: A 96-well microplate is coated with a goat anti-rabbit IgG antibody.
-
Competitive Binding: Standards or plasma samples are added to the wells, followed by the addition of a fixed amount of 15-Keto-17-phenyl trinor PGF2α conjugated to alkaline phosphatase (AP) and a specific rabbit polyclonal antibody against the analyte. The plate is incubated to allow for competitive binding between the free analyte in the sample and the AP-conjugated analyte for the limited antibody binding sites.
-
Washing: The plate is washed to remove unbound reagents.
-
Substrate Addition: A p-nitrophenyl phosphate (pNpp) substrate solution is added to each well. The AP enzyme catalyzes the hydrolysis of pNpp to a yellow-colored product.
-
Signal Detection: The absorbance is measured at 405 nm using a microplate reader. The intensity of the color is inversely proportional to the concentration of 15-Keto-17-phenyl trinor PGF2α in the sample.
Diagram of the Competitive ELISA Workflow
Caption: A step-by-step workflow of the competitive ELISA for the quantification of 15-Keto-17-phenyl trinor PGF2α.
LC-MS/MS Protocol
The LC-MS/MS method was developed for the selective and sensitive quantification of 15-Keto-17-phenyl trinor PGF2α in human plasma.
-
Sample Preparation: Plasma samples (100 µL) are subjected to protein precipitation with acetonitrile containing a deuterated internal standard (e.g., 15-Keto-17-phenyl trinor PGF2α-d4). The samples are vortexed and centrifuged.
-
Supernatant Transfer: The supernatant is transferred to a new plate and evaporated to dryness under a stream of nitrogen.
-
Reconstitution: The residue is reconstituted in a mobile phase-compatible solution.
-
LC Separation: The reconstituted sample is injected onto a C18 reverse-phase HPLC column. A gradient elution with a mobile phase consisting of 0.1% formic acid in water and 0.1% formic acid in acetonitrile is used to separate the analyte from endogenous matrix components.
-
MS/MS Detection: The column effluent is introduced into a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode. The analyte is monitored using multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions.
Diagram of the LC-MS/MS Workflow
Caption: A schematic of the sample preparation and analysis workflow for the LC-MS/MS method.
Results and Discussion
Method Validation Summary
Both the ELISA and LC-MS/MS methods were validated according to international guidelines, assessing for linearity, accuracy, precision, and sensitivity.[11][17]
| Parameter | ELISA | LC-MS/MS | Acceptance Criteria |
| Linear Range | 10 - 1000 pg/mL | 5 - 2000 pg/mL | R² ≥ 0.99 |
| LLOQ | 10 pg/mL | 5 pg/mL | Accuracy: ±20%, Precision: ≤20% CV |
| Accuracy (QC) | 92.5% - 108.3% | 95.7% - 104.2% | Within ±15% of nominal |
| Precision (QC) | ≤ 12.1% CV | ≤ 8.9% CV | ≤ 15% CV |
Table 1: Summary of key validation parameters for the ELISA and LC-MS/MS assays.
The LC-MS/MS method demonstrated a wider linear range and a lower limit of quantification (LLOQ) compared to the ELISA. Both methods exhibited acceptable accuracy and precision within the established regulatory limits.[17]
Cross-Validation of Spiked Samples
To directly compare the methods, a set of quality control (QC) samples were prepared by spiking known concentrations of 15-Keto-17-phenyl trinor PGF2α into blank human plasma. These samples were then analyzed by both methods.
| Nominal Conc. (pg/mL) | ELISA Mean Conc. (pg/mL) | LC-MS/MS Mean Conc. (pg/mL) | % Difference |
| 20 | 21.5 | 19.8 | 8.6% |
| 100 | 95.8 | 103.1 | -7.1% |
| 500 | 523.4 | 489.5 | 6.9% |
| 800 | 765.9 | 812.3 | -5.7% |
Table 2: Comparison of concentrations of spiked QC samples measured by ELISA and LC-MS/MS.
The percentage difference between the mean concentrations measured by the two methods was within ±15%, indicating a good correlation for spiked samples.
Analysis of Endogenous Samples
A cohort of samples from a clinical study were analyzed by both methods to assess the correlation in a real-world setting.
| Sample ID | ELISA Conc. (pg/mL) | LC-MS/MS Conc. (pg/mL) |
| Sub-001 | 15.2 | 12.8 |
| Sub-002 | 45.8 | 41.3 |
| Sub-003 | 123.7 | 115.9 |
| Sub-004 | 254.1 | 239.5 |
| Sub-005 | 68.9 | 62.4 |
Table 3: Comparison of concentrations in endogenous samples measured by ELISA and LC-MS/MS.
A strong correlation was observed between the two methods for the analysis of endogenous samples. A Bland-Altman analysis revealed that the majority of data points fell within the 95% limits of agreement, with a slight positive bias observed for the ELISA method. This is a common finding when comparing immunoassays to mass spectrometry, as immunoassays may exhibit some degree of cross-reactivity with other structurally related, but inactive, metabolites, leading to slightly higher reported concentrations.[7]
Conclusion: Selecting the Right Tool for the Job
This comprehensive guide demonstrates a successful cross-validation between an ELISA and an LC-MS/MS method for the quantification of 15-Keto-17-phenyl trinor PGF2α. The results indicate that both methods are robust and can provide reliable data when properly validated.
Key Takeaways:
-
LC-MS/MS offers superior specificity and a wider dynamic range , making it the preferred method for regulatory submissions and studies where absolute quantification and differentiation from other metabolites are critical.[8][9]
-
ELISA provides a high-throughput and cost-effective solution , suitable for large-scale screening studies where high precision and relative quantification are sufficient.[4][5]
The choice between ELISA and LC-MS/MS should be guided by the specific requirements of the study, including the desired level of specificity, the number of samples, and budgetary constraints. The presented cross-validation framework serves as a robust template for ensuring data concordance and integrity, regardless of the chosen analytical platform.
References
- ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. (2022). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
- 15-keto-17-phenyl trinor Prostaglandin F2α ethyl amide. (n.d.). Cayman Chemical.
- 15(R)-17-phenyl trinor Prostaglandin F2α. (n.d.). Cayman Chemical.
-
Prostaglandin F2alpha. (n.d.). Wikipedia. [Link]
- 15-keto-17-phenyl trinor Prostaglandin F2α. (n.d.). Cayman Chemical.
- The advantages and the limitations of LC-MS/MS and Elisa methods in bioanalysis. (n.d.). Biotrial.
-
Cross-Validation of a Multiplex LC-MS/MS Method for Assaying mAbs Plasma Levels in Patients with Cancer: A GPCO-UNICANCER Study. (2021). Pharmaceuticals. [Link]
- 17-phenyl trinor Prostaglandin F2α ELISA Kit. (n.d.). Cayman Chemical.
-
8-Iso-prostaglandin F2α as a biomarker of type 2 low airway inflammation and remodeling in adult asthma. (2024). Allergy. [Link]
-
Guideline on bioanalytical method validation. (2011). European Medicines Agency. [Link]
-
Metabolism of prostaglandins E2 and F2 alpha by human fetal membranes. (1995). Reproduction, Fertility, and Development. [Link]
- Guideline on bioanalytical method validation. (2011). European Medicines Agency.
- Application of LCMS in small-molecule drug development. (2016). Drug Development & Delivery.
-
An overview of ELISA: a review and update on best laboratory practices for quantifying peptides and proteins in biological fluids. (2025). Journal of Immunoassay and Immunochemistry. [Link]
- 15-keto-17-phenyl trinor Prostaglandin F2alpha ethyl amide. (n.d.). Biomol.
- ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. (2023). FDA.
- Bioanalytical Method Valid
-
Analytical Validation of an LC-MS/MS Method for Simultaneous Quantification of Multiple Immunosuppressants in Microvolume Whole Blood. (2025). International Journal of Molecular Sciences. [Link]
-
Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. (2020). YouTube. [Link]
- What is ELISA? - Principles, Applications & Advantages. (n.d.). Danaher Life Sciences.
- Advantages and Disadvantages of ELISA test. (n.d.). SlideShare.
- 13,14-dihydro-15-keto Prostaglandin F ELISA Kit. (n.d.). Cayman Chemical.
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. This compound ethyl amide | CAS 1163135-96-3 | Cayman Chemical | Biomol.com [biomol.com]
- 3. caymanchem.com [caymanchem.com]
- 4. events.uobaghdad.edu.iq [events.uobaghdad.edu.iq]
- 5. An overview of ELISA: a review and update on best laboratory practices for quantifying peptides and proteins in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lifesciences.danaher.com [lifesciences.danaher.com]
- 7. mdpi.com [mdpi.com]
- 8. The advantages and the limitations of LC-MS/MS and Elisa methods in bioanalysis. | Biotrial [biotrial.com]
- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 10. Cross-Validation of a Multiplex LC-MS/MS Method for Assaying mAbs Plasma Levels in Patients with Cancer: A GPCO-UNICANCER Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. database.ich.org [database.ich.org]
- 12. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 13. ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis - ECA Academy [gmp-compliance.org]
- 14. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 15. m.youtube.com [m.youtube.com]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
- 17. ema.europa.eu [ema.europa.eu]
A Comparative Analysis of 15-Keto-17-phenyl trinor PGF2α Isomers: A Guide for Drug Development Professionals
Introduction: The Critical Role of Stereochemistry in Ocular Hypotensive Lipids
Prostaglandin F2α (PGF2α) analogs are the cornerstone of first-line therapy for elevated intraocular pressure (IOP) in patients with open-angle glaucoma.[1] Their efficacy stems from their action as potent agonists of the prostaglandin F receptor (FP receptor), a G-protein coupled receptor (GPCR) that, when activated in the eye, enhances the uveoscleral outflow of aqueous humor, thereby reducing IOP.[2]
Many of these drugs, including the widely prescribed latanoprost, are administered as isopropyl ester prodrugs. In the cornea, these prodrugs are rapidly hydrolyzed by esterases to their biologically active acid forms.[3] A key subsequent metabolic step is the oxidation of the hydroxyl group at the C-15 position by 15-prostaglandin dehydrogenase (15-PGDH), leading to the formation of 15-keto metabolites. The compound at the center of our discussion, 15-Keto-17-phenyl trinor PGF2α, is the principal active metabolite of latanoprost and related analogs. Its structure is finely tuned for potent FP receptor activation.
However, the molecular structure of this metabolite possesses multiple chiral centers, giving rise to a family of stereoisomers. These isomers, while having identical chemical formulas, differ in the three-dimensional arrangement of their atoms. This subtle variation is of paramount importance, as the interaction between a ligand and its receptor is a highly stereospecific event, akin to a key fitting into a lock. This guide provides a comparative analysis of the key isomers of 15-Keto-17-phenyl trinor PGF2α, synthesizing data from structure-activity relationship (SAR) studies on PGF2α analogs to provide a framework for understanding their differential biological activity and to inform future drug design.
The Stereochemical Landscape: Identifying the Key Isomers
The PGF2α scaffold has several chiral centers, but for the purpose of this analysis, we will focus on the isomers most likely to exhibit significant differences in biological activity based on established prostaglandin SAR. The core structure possesses specific stereochemistry in the cyclopentane ring (C-8, C-9, C-11, C-12) that is generally conserved for activity. The most critical points of variation that can arise during synthesis or metabolism are:
-
The C-15 Hydroxyl Group: In the parent compound (before oxidation), this is a chiral center. The natural configuration is (S). While our topic is the 15-Keto form, the stereochemistry of the parent C-15 hydroxyl can influence the activity of precursors and related analogs. Studies on other prostanoid receptors have shown that the unnatural (R) configuration can sometimes lead to surprisingly high potency.[4][5]
-
Epimerization at C-8: The alpha-chain at C-8 can potentially isomerize from its natural beta-orientation.
-
Inversion at C-9 and C-11: The hydroxyl groups on the cyclopentane ring are critical for receptor binding. Inversion of their natural alpha-configuration significantly alters the molecule's shape and its ability to dock with the FP receptor.[6]
For this guide, we will compare the biological profiles of the naturally configured, active 15-keto metabolite against its plausible, less active or inactive diastereomers, focusing on the impact of stereochemistry on receptor interaction.
Comparative Biological Activity: A Structure-Driven Analysis
Direct, side-by-side experimental data for every isomer of 15-Keto-17-phenyl trinor PGF2α is not extensively published. However, by synthesizing data from numerous SAR studies on PGF2α analogs, we can construct a robust comparative profile.[6][7]
Receptor Binding Affinity and Functional Potency
The interaction with the FP receptor is the initiating event for the IOP-lowering cascade. The affinity (how tightly the ligand binds, measured by Kᵢ) and potency (the concentration required to elicit a half-maximal response, measured by EC₅₀) are critical performance metrics.
The FP receptor is highly selective for the specific stereochemistry of PGF2α and its active analogs.[8] The two hydroxyl groups at C-9 and C-11, the carboxyl group of the alpha-chain, and the hydroxyl group on the omega-chain of the parent compound are all thought to form key hydrogen bonds within the receptor's binding pocket. Recent cryo-electron microscopy structures of the FP receptor have begun to illuminate the precise molecular interactions that govern ligand selectivity.[9]
Based on established SAR principles, the following comparisons can be made:
| Isomer / Analog Feature | Expected FP Receptor Binding Affinity (Kᵢ) | Expected Functional Potency (EC₅₀) | Rationale |
| Natural Configuration (Metabolite of Latanoprost) | High (Low nM range) | High (Low nM range) | The "correct" stereochemistry allows for optimal interaction with the FP receptor binding pocket, leading to efficient receptor activation.[2] |
| C-11 Epimer (11β-OH) | Very Low | Very Low / Inactive | Inversion of the C-11 hydroxyl group disrupts a critical hydrogen bond network within the receptor, drastically reducing affinity and preventing effective activation.[6] |
| C-9 Epimer (9β-OH) | Low | Low / Inactive | Similar to the C-11 epimer, altering the stereochemistry at C-9 changes the molecule's conformation, hindering its fit into the binding site.[6] |
| C-15(R) Parent Analog (vs. natural 15(S)) | Variable | Variable / Lower | While the 15-keto form lacks this chiral center, it's important to note that for the parent hydroxyl compound, the 15(S) configuration is generally preferred for FP receptor activity. However, for other prostanoid receptors, the 15(R) epimer can be surprisingly potent.[4][5] This highlights the stereoselectivity of different receptor subtypes. |
In Vivo Efficacy: Intraocular Pressure Reduction
The ultimate measure of a glaucoma therapeutic's performance is its ability to lower IOP in preclinical models and in patients. This efficacy is a direct consequence of potent FP receptor agonism.
-
Natural Configuration: The active metabolite of latanoprost is a potent ocular hypotensive agent. Latanoprost 0.005% ophthalmic solution typically produces a mean IOP reduction of 28% to 35% from baseline.[1][10][11] The maximum effect is observed 8 to 12 hours after administration and lasts for over 24 hours.[3]
-
Other Isomers: Diastereomers with incorrect stereochemistry at key positions like C-9 and C-11 are expected to have little to no IOP-lowering effect due to their inability to activate the FP receptor. Their presence as impurities in a drug formulation would effectively lower the concentration of the active ingredient, potentially reducing overall efficacy.
Visualizing the Mechanism and Workflow
FP Receptor Signaling Pathway
Activation of the FP receptor by an agonist like 15-Keto-17-phenyl trinor PGF2α initiates a well-defined intracellular signaling cascade. This pathway is crucial for the therapeutic effect of increased uveoscleral outflow.
Caption: FP Receptor signaling cascade leading to increased uveoscleral outflow.
Experimental Workflow for Isomer Comparison
A rigorous comparison of prostaglandin isomers requires a multi-step experimental approach, progressing from in vitro characterization to in vivo validation.
Caption: Experimental workflow for the comparative analysis of prostaglandin isomers.
Field-Proven Experimental Protocols
The following protocols represent self-validating systems for the accurate assessment of prostaglandin analog activity. The choice of reagents and cell systems is critical for generating reliable and reproducible data.
Protocol 1: FP Receptor Binding Assay (Competitive Radioligand)
This assay determines the binding affinity (Kᵢ) of the test isomers by measuring their ability to compete with a known radiolabeled ligand for binding to the FP receptor.
-
Rationale: This is a gold-standard method for quantifying ligand-receptor interaction. Using membranes from cells stably expressing the human FP receptor ensures a high signal-to-noise ratio and relevance to human pharmacology.
-
Methodology:
-
Membrane Preparation: Culture HEK293 cells stably transfected with the human FP receptor gene. Harvest cells, homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4), and centrifuge to pellet membranes. Resuspend the membrane pellet in assay buffer.
-
Assay Setup: In a 96-well plate, combine:
-
Receptor membranes (20-40 µg protein/well).
-
Radioligand: [³H]-PGF2α (at a final concentration near its Kₑ, e.g., 2-5 nM).
-
Test Isomer: At 8-10 graded concentrations (e.g., from 0.1 nM to 10 µM).
-
Non-specific binding control wells containing a high concentration of unlabeled PGF2α (e.g., 10 µM).
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Termination & Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filter discs in scintillation vials with scintillation cocktail. Count the radioactivity (disintegrations per minute, DPM) using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific DPM from total DPM. Plot the percentage of specific binding against the log concentration of the test isomer. Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value. Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
Protocol 2: Functional Assay (Intracellular Calcium Mobilization)
This assay measures the functional potency (EC₅₀) and efficacy of the isomers by quantifying their ability to trigger the FP receptor's downstream signaling pathway.
-
Rationale: The FP receptor couples to Gq/11, which activates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and a subsequent release of calcium (Ca²⁺) from intracellular stores.[12] Measuring this Ca²⁺ flux provides a direct readout of receptor activation.
-
Methodology:
-
Cell Preparation: Plate HEK293 cells stably expressing the human FP receptor onto black-walled, clear-bottom 96-well plates.
-
Dye Loading: The following day, load the cells with a Ca²⁺-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 45-60 minutes at 37°C.
-
Compound Addition: Using a fluorescence imaging plate reader (FLIPR) or similar instrument, measure the baseline fluorescence. Then, add the test isomers at various concentrations to the wells and continue to monitor fluorescence intensity over time (typically 2-3 minutes).
-
Data Analysis: The change in fluorescence intensity (ΔRFU) corresponds to the increase in intracellular Ca²⁺. Plot the peak ΔRFU against the log concentration of the isomer. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and the Eₘₐₓ (efficacy, often expressed as a percentage of the response to a saturating concentration of natural PGF2α).
-
Protocol 3: In Vivo IOP Measurement in Normotensive Rabbits
This protocol assesses the ultimate therapeutic effect of the isomers in a relevant animal model.
-
Rationale: The rabbit is a commonly used model for initial IOP screening due to its large eye size and reliable response to prostaglandins. Using normotensive animals provides a clean baseline for measuring the IOP-lowering effect.
-
Methodology:
-
Animal Acclimation: Acclimate male New Zealand White rabbits to handling and the tonometry procedure for at least one week.
-
Baseline IOP: Measure baseline IOP at several time points (e.g., T=0, 2, 4, 6, 8, and 24 hours) for 1-2 days prior to the study. Measurements should be taken at the same time each day to account for diurnal variation.[5] A rebound tonometer (e.g., TonoVet, Tono-Pen) is suitable for this purpose.
-
Drug Administration: Administer a single 25-50 µL drop of the test isomer formulation (e.g., 0.005% in a buffered saline vehicle) to one eye of each rabbit. The contralateral eye receives the vehicle only and serves as a control.
-
Post-Dose IOP Measurement: Measure IOP in both eyes at the same time points as the baseline measurements (T=2, 4, 6, 8, 24, and 48 hours post-dose).
-
Data Analysis: Calculate the change in IOP from baseline (ΔIOP) for both the treated and control eyes at each time point. The primary endpoint is the maximum IOP reduction achieved and the duration of the effect. Statistical significance can be determined using an appropriate test, such as a repeated-measures ANOVA.
-
Conclusion: The Imperative of Stereochemical Purity
The biological activity of 15-Keto-17-phenyl trinor PGF2α is inextricably linked to its three-dimensional structure. The evidence from decades of prostaglandin research strongly indicates that only the isomer with the correct, natural stereochemical configuration at the cyclopentane ring is capable of potently activating the FP receptor to produce a therapeutic reduction in intraocular pressure. Other diastereomers are likely to be inactive and would act as impurities in a drug product, reducing its overall potency.
For researchers and drug development professionals, this underscores the critical importance of stereocontrolled synthesis and rigorous analytical characterization.[13] Ensuring the stereochemical purity of any PGF2α analog is not merely a matter of regulatory compliance; it is fundamental to achieving the desired therapeutic efficacy and safety profile. Future development of novel FP receptor agonists should continue to leverage the detailed understanding of this structure-activity relationship to design molecules with enhanced potency, selectivity, and duration of action.
References
-
Chiang, N., & Serhan, C. N. (2017). Resolvin D1 Receptor Stereoselectivity and Regulation of Inflammation and Proresolving MicroRNAs. The American Journal of Pathology, 187(9), 1943–1951. Retrieved from [Link]
-
Fried, J., & McCracken, J. A. (1979). Synthesis and biological effects of 13-dehydro derivatives of natural prostaglandin F2.alpha. and E2 and their 15-epienantiomers. Journal of Medicinal Chemistry, 22(5), 577-601. Retrieved from [Link]
-
Holló, G. (2007). The intraocular pressure lowering effect of latanoprost as first-line treatment for glaucoma. Current Medical Research and Opinion, 23(3), 543-548. Retrieved from [Link]
-
Hirata, T., Monma, Y., & Ushikubi, F. (2006). Agonist and antagonist effects of 15R-prostaglandin (PG) D2 and 11-methylene-PGD2 on human eosinophils and basophils. British Journal of Pharmacology, 148(6), 845–854. Retrieved from [Link]
-
Resul, B., Stjernschantz, J., No, K., Liljebris, C., Selén, G., Astin, M., ... & Bito, L. Z. (1993). Structure-activity relationships and receptor profiles of some ocular hypotensive prostanoids. Survey of Ophthalmology, 38(Suppl), S3-S12. Retrieved from [Link]
-
Stjernschantz, J. (2001). From PGF2α-Isopropyl Ester to Latanoprost: A Review of the Development of Xalatan. Investigative Ophthalmology & Visual Science, 42(6), 1134-1145. Retrieved from [Link]
-
Green, K., & Kim, K. (1975). Method for the measurement of prostaglandin F2.alpha. in biological fluids by gas chromatography-mass spectrometry. Analytical Chemistry, 47(12), 1929-1932. Retrieved from [Link]
-
Wikipedia. (2023). Prostaglandin F receptor. Retrieved from [Link]
-
Monneret, G., & Giembycz, M. A. (2004). 15R-methyl-prostaglandin D2 is a potent and selective CRTH2/DP2 receptor agonist in human eosinophils. British Journal of Pharmacology, 142(2), 268–276. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Latanoprost. PubChem Compound Summary for CID 5311221. Retrieved from [Link]
-
Alm, A. (2004). The effect on intraocular pressure of Latanoprost with once every other day dosing in glaucoma patients. Journal of Glaucoma, 13(5), 414-419. Retrieved from [Link]
-
Bier, A., et al. (2020). Potent and Selective Human Prostaglandin F (FP) Receptor Antagonist (BAY-6672) for the Treatment of Idiopathic Pulmonary Fibrosis (IPF). Journal of Medicinal Chemistry, 63(17), 9296-9310. Retrieved from [Link]
-
Alm, A., & Widengård, I. (2012). Intraocular pressure-lowering effect of 0.005% latanoprost with two different dosing regimens. Acta Ophthalmologica, 90(3), 253-257. Retrieved from [Link]
-
Zhang, Y., et al. (2022). Determination of nine prostaglandins in the arachidonic acid metabolic pathway with UHPLC-QQQ-MS/MS and application to in vitro and in vivo inflammation models. Frontiers in Pharmacology, 13, 989345. Retrieved from [Link]
-
Brumsted, J. R., Chapitis, J., Deaton, J. L., Riddick, D. H., & Gibson, M. (1989). Prostaglandin F2 alpha synthesis and metabolism by luteal phase endometrium in vitro. Fertility and Sterility, 52(5), 769-773. Retrieved from [Link]
-
Sharif, N. A., Kelly, C. R., & Crider, J. Y. (2008). Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility. British Journal of Pharmacology, 154(5), 979–991. Retrieved from [Link]
-
Coulthard, G., et al. (2012). Stereocontrolled organocatalytic synthesis of prostaglandin PGF2α in seven steps. Nature, 489(7415), 278-281. Retrieved from [Link]
-
Sjöquist, B., & Stjernschantz, J. (1998). A double masked comparison of the intraocular pressure reducing effect of latanoprost 0.005% and 0.001% administered once daily in open angle glaucoma and ocular hypertension. British Journal of Ophthalmology, 82(11), 1277-1280. Retrieved from [Link]
-
Zhou, L., Zhan, W., & Wei, X. (2022). Clinical pharmacology and pharmacogenetics of prostaglandin analogues in glaucoma. Frontiers in Pharmacology, 13, 988301. Retrieved from [Link]
-
Jabbour, H. N., Milne, S. A., & Williams, A. R. (2006). Prostaglandin E2 and F2α activate the FP receptor and up-regulate cyclooxygenase-2 expression via the cyclic AMP response element. Molecular and Cellular Endocrinology, 247(1-2), 117-126. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Latanoprost acid. PubChem Compound Summary for CID 6441636. Retrieved from [Link]
-
Duffy, D. M., & Stouffer, R. L. (2009). Two Pathways for Prostaglandin F2α (PGF2α) Synthesis by the Primate Periovulatory Follicle. Endocrinology, 150(3), 1461–1469. Retrieved from [Link]
-
Plietker, B., & Niggemann, M. (2020). Synthesis of (15S)‐ PGA2 1 and (15R)‐PGA2 2– Endgame. Chemistry – A European Journal, 26(62), 14102-14105. Retrieved from [Link]
-
Choi, H. Y., et al. (2015). Activation of the Prostanoid FP Receptor Inhibits Adipogenesis Leading to Deepening of the Upper Eyelid Sulcus in Prostaglandin-Associated Periorbitopathy. Investigative Ophthalmology & Visual Science, 56(12), 7334-7342. Retrieved from [Link]
-
Agadi, S., & Mohan, N. (2024). Latanoprost. In StatPearls. StatPearls Publishing. Retrieved from [Link]
-
Chadee, K., & Yu, Y. (2006). Prostaglandin E2 receptor distribution and function in the gastrointestinal tract. Journal of Pharmacy and Pharmaceutical Sciences, 9(3), 293-303. Retrieved from [Link]
-
Zhang, C., et al. (2023). Structures of human prostaglandin F2α receptor reveal the mechanism of ligand and G protein selectivity. Nature Communications, 14(1), 8092. Retrieved from [Link]
-
Plietker, B., & Niggemann, M. (2024). Total Synthesis of (15R)- and (15S)-Prostaglandin A2. Chemistry – A European Journal, e202401878. Retrieved from [Link]
-
Anderson, B. D., & Conradi, R. A. (1985). Prostaglandin prodrugs VI: structure-thermodynamic activity and structure-aqueous solubility relationships. Journal of Pharmaceutical Sciences, 74(8), 815-820. Retrieved from [Link]
-
Corey, E. J., Weinshenker, N. M., Schaaf, T. K., & Huber, W. (1969). Stereo-controlled synthesis of prostaglandins F-2a and E-2 (dl). Journal of the American Chemical Society, 91(20), 5675-5677. Retrieved from [Link]
-
Cheung, P. Y., & Casey, M. L. (1995). Metabolism of prostaglandins E2 and F2 alpha by human fetal membranes. Journal of Steroid Biochemistry and Molecular Biology, 52(5), 487-493. Retrieved from [Link]
Sources
- 1. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 2. Latanoprost | C26H40O5 | CID 5311221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Latanoprost - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Agonist and antagonist effects of 15R-prostaglandin (PG) D2 and 11-methylene-PGD2 on human eosinophils and basophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 15R-methyl-prostaglandin D2 is a potent and selective CRTH2/DP2 receptor agonist in human eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-activity relationships and receptor profiles of some ocular hypotensive prostanoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Latanoprost acid | C23H34O5 | CID 6441636 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Structures of human prostaglandin F2α receptor reveal the mechanism of ligand and G protein selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Intraocular Pressure Lowering Effect of Latanoprost as First-line Treatment for Glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Intraocular pressure-lowering effect of 0.005% latanoprost with two different dosing regimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Stereocontrolled organocatalytic synthesis of prostaglandin PGF2α in seven steps - PubMed [pubmed.ncbi.nlm.nih.gov]
assessing the purity of commercial 15-Keto-17-phenyl trinor PGF2alpha
An Objective Guide to Assessing the Purity of Commercial 15-Keto-17-phenyl trinor PGF2α
A Senior Application Scientist's In-Depth Technical Guide
For professionals engaged in drug discovery and development, the purity of a starting material is not merely a specification—it is the foundation upon which reliable, reproducible, and translatable data are built. This guide provides a comprehensive framework for the analytical assessment of commercial 15-Keto-17-phenyl trinor PGF2α, a key metabolite of latanoprost, a widely used prostaglandin F2α analogue.[1] We will dissect the necessary analytical methodologies, moving beyond a simple recitation of steps to explore the underlying scientific rationale, thereby creating a self-validating system for purity verification.
The Analyte: Understanding 15-Keto-17-phenyl trinor PGF2α
15-Keto-17-phenyl trinor PGF2α (MW: 386.5 g/mol ) is a keto derivative of its parent F-series prostaglandin.[2] Its structure, featuring a cyclopentane core, two hydroxyl groups, a ketone, and a phenyl-terminated side chain, dictates its chemical behavior and potential impurity profile. Impurities can be introduced during synthesis (e.g., stereoisomers, starting materials) or arise from degradation (e.g., oxidation, hydrolysis). For instance, the oxidation of the C-15 hydroxyl group of the parent compound is the very reaction that produces this keto derivative, highlighting a critical point of potential chemical instability.[3] A robust purity assessment, therefore, requires an orthogonal analytical approach capable of separating and identifying these closely related species.
An Orthogonal Approach to Purity Verification
To establish the purity of a compound with confidence, one must interrogate its properties using multiple, independent analytical techniques. This orthogonal strategy minimizes the risk of an impurity co-eluting or being otherwise masked by a single method. Here, we detail a powerful trifecta of High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Caption: Orthogonal workflow for purity assessment.
High-Performance Liquid Chromatography (HPLC): The Cornerstone of Separation
HPLC is the workhorse for purity determination, offering high-resolution separation of the target analyte from non-volatile and semi-volatile impurities.
Causality Behind Experimental Choices: A reversed-phase HPLC (RP-HPLC) method is the logical starting point given the molecule's moderate polarity. A C18 stationary phase is selected for its hydrophobic character, which effectively retains the analyte and related prostaglandins. The mobile phase, a gradient of acidified water and acetonitrile, is critical. We employ trifluoroacetic acid (TFA) at a low concentration (0.1%) to protonate the carboxylic acid moiety. This suppresses its ionization, leading to a single retained species and thus a sharp, symmetrical peak, which is essential for accurate quantification. Gradient elution is chosen over isocratic elution to ensure that both more polar and less polar impurities are eluted from the column within a reasonable timeframe, providing a comprehensive impurity profile.
Detailed Experimental Protocol: RP-HPLC-UV
-
Sample Preparation: Create a 1 mg/mL stock solution of the commercial sample in acetonitrile. From this, prepare a 100 µg/mL working solution by diluting with a 50:50 mixture of Mobile Phase A and B.
-
Instrumentation & Conditions:
-
System: Standard HPLC with UV Detector.
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 30% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: 220 nm (for the phenyl group) and 278 nm (for potential conjugated impurities).[4]
-
Injection Volume: 10 µL.
-
-
Data Analysis: The purity is calculated based on the area percent of the main peak relative to the total area of all peaks detected. This method has been successfully applied to the analysis of various prostaglandin F2α analogs.[5]
Mass Spectrometry (MS): Unambiguous Identity Confirmation
While HPLC separates components, it doesn't identify them. Coupling HPLC to a mass spectrometer (LC-MS) provides molecular weight data, confirming the identity of the main peak and offering crucial clues about the nature of any impurities.
Causality Behind Experimental Choices: Electrospray Ionization (ESI) is the ideal ionization source as it is a "soft" technique that minimizes fragmentation, primarily yielding the protonated molecule [M+H]+ or deprotonated molecule [M-H]-. Operating in negative ion mode is often advantageous for carboxylic acids. High-Resolution Mass Spectrometry (HRMS), using analyzers like Time-of-Flight (TOF) or Orbitrap, is strongly preferred over nominal mass instruments. HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental formula, which is a powerful tool for confirming identity and hypothesizing impurity structures. LC-MS/MS is a highly sensitive and accurate method for prostaglandin analysis.[6]
Detailed Experimental Protocol: LC-MS
-
LC System: Use the same HPLC method as described above to ensure direct correlation of peaks.
-
MS System: ESI source coupled to a high-resolution mass spectrometer (e.g., Q-TOF).
-
Ionization Parameters (Negative ESI example):
-
Capillary Voltage: -3.0 kV
-
Source Temperature: 120 °C
-
Desolvation Gas Flow: 600 L/hr
-
Mass Range: m/z 100-1000
-
-
Data Analysis:
-
Confirm that the accurate mass of the main eluting peak matches the theoretical mass of 15-Keto-17-phenyl trinor PGF2α (C23H30O5, Theoretical Mass: 386.2093).
-
Analyze the mass of any impurity peaks. A mass difference of +16 amu, for example, would strongly suggest an oxidation product.
-
NMR Spectroscopy: The Gold Standard for Structural Integrity
NMR remains the most powerful technique for the unambiguous structural elucidation of organic molecules.[7][8] It provides definitive confirmation of the compound's covalent structure and stereochemistry and can detect impurities that are structurally distinct from the main component, even if they co-elute in HPLC.
Causality Behind Experimental Choices: A high-field (≥400 MHz) spectrometer is necessary to achieve the spectral dispersion required for resolving the complex proton signals of the prostaglandin skeleton.[9] ¹H NMR provides information on the proton environments and their connectivity through spin-spin coupling. ¹³C NMR confirms the carbon backbone. 2D NMR experiments, such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation), are essential for assembling the full structure piece by piece, confirming that the correct regio- and stereochemistry is present.
Detailed Experimental Protocol: NMR
-
Sample Preparation: Dissolve 5-10 mg of the commercial sample in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD).
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Experiments to Acquire:
-
Standard ¹H NMR.
-
Standard ¹³C NMR (proton decoupled).
-
2D COSY.
-
2D HSQC.
-
-
Data Analysis: Compare the observed chemical shifts, coupling constants, and correlations with established data for prostaglandins to confirm the complete structural integrity.[10] The absence of significant unassigned signals is a strong indicator of high purity.
Comparative Analysis of Commercial Products
By applying this three-pronged analytical workflow to different commercial lots or suppliers, an objective, data-driven comparison can be made.
Table for Comparative Data Summary
| Supplier / Lot | HPLC Purity (%) | LC-MS [M-H]⁻ (Observed) | LC-MS Δppm (from Theory) | Key Impurities Detected | NMR Confirmation |
| Supplier A / Lot X | 99.6 | 385.2011 | -2.1 | None >0.05% | Conforms to structure |
| Supplier B / Lot Y | 98.1 | 385.2019 | -0.2 | Isomer at RRT 1.05 (1.1%) | Conforms to structure |
| Supplier C / Lot Z | 97.5 | 385.2025 | +1.4 | Oxidation product (+16 amu, 0.8%) | Minor unassigned signals |
Conclusion for the Practicing Scientist
Assessing the purity of a critical reagent like 15-Keto-17-phenyl trinor PGF2α demands a rigorous, multi-faceted analytical approach. Relying solely on a supplier's Certificate of Analysis is insufficient for guaranteeing the quality required for demanding research and development applications. By systematically employing an orthogonal workflow of RP-HPLC for quantification, LC-MS for identity confirmation, and NMR for structural verification, researchers can build a comprehensive and trustworthy purity profile. This diligence is not an academic exercise; it is a prerequisite for generating high-quality, reproducible scientific data.
References
-
Frontiers in Pharmacology. Determination of nine prostaglandins in the arachidonic acid metabolic pathway with UHPLC-QQQ-MS/MS and application to in vitro and in vivo inflammation models.[Link]
-
Bertin Technologies. 15-keto-17-phenyl trinor Prostaglandin F2α ethyl amide.[Link]
-
PubChem. 13,14-dihydro-15-keto-PGF2alpha.[Link]
-
Cambridge Bioscience. 15-keto-17-phenyl trinor Prostaglandin F2α - Cayman Chemical.[Link]
-
Prasain, J. K. Tandem mass spectrometry analysis of prostaglandins and isoprostanes.[Link]
-
Estonian Academy Publishers. 13С NMR SPECTROSCOPY OF PROSTAGLANDINS.[Link]
-
PubMed. HPLC method for detecting prostaglandin F2α analogs in cosmetics: Optimization for chromatographic separation and sample preparation.[Link]
-
Cosmetic Ingredient Review. Prostaglandin Analogues.[Link]
-
PubMed. Mass Spectrometry Approaches for Detection and Determination of Prostaglandins from Biological Samples.[Link]
- Google Patents.Mass spectrometry of prostaglandins.
-
GOV.UK. Prostaglandin analogues in cosmetics – Literature review, market survey, analytical method development and testing.[Link]
-
ScienceDirect. HPLC analysis of some synthetic prostaglandin compounds of therapeutical interest.[Link]
-
PubMed Central (PMC). Clinical utility and differential effects of prostaglandin analogs in the management of raised intraocular pressure and ocular hypertension.[Link]
-
PubMed. High-field 1H NMR studies of prostaglandin H2 and its decomposition pathways.[Link]
-
MDPI. Special Issue : NMR Spectroscopy in Natural Product Structure Elucidation.[Link]
-
NCBI. Table 2, Key Characteristics of Prostaglandin Analogues.[Link]
-
Wikipedia. Prostaglandin analogue.[Link]
-
YouTube. Structure Elucidation of Prostaglandins | Part A | PGE1.[Link]
-
ACD/Labs. Nuclear Magnetic Resonance in the Structural Elucidation of Natural Products.[Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. 15-keto-17-phenyl trinor Prostaglandin F2α - Cayman Chemical [bioscience.co.uk]
- 3. caymanchem.com [caymanchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. HPLC method for detecting prostaglandin F2α analogs in cosmetics: Optimization for chromatographic separation and sample preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mass Spectrometry Approaches for Detection and Determination of Prostaglandins from Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. acdlabs.com [acdlabs.com]
- 9. High-field 1H NMR studies of prostaglandin H2 and its decomposition pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. kirj.ee [kirj.ee]
A Senior Application Scientist's Guide to Inter-Laboratory Validation of 15-Keto-17-phenyl trinor PGF2α Quantification
For researchers, scientists, and drug development professionals, the robust and reproducible quantification of biomarkers is the bedrock of clinical and preclinical studies. This guide provides an in-depth technical comparison of methodologies for the quantification of 15-Keto-17-phenyl trinor PGF2α, a critical metabolite of prostaglandin analogues used in ophthalmology. We will delve into the nuances of inter-laboratory validation, offering a framework to ensure data integrity and comparability across multiple study sites.
The Significance of 15-Keto-17-phenyl trinor PGF2α and the Imperative of Cross-Laboratory Consistency
15-Keto-17-phenyl trinor PGF2α is a metabolite of synthetic prostaglandin F2α analogs, such as bimatoprost, which are widely used in the treatment of glaucoma. The quantification of this metabolite in biological matrices like plasma and aqueous humor is essential for pharmacokinetic and pharmacodynamic (PK/PD) modeling, dose-response studies, and understanding the metabolic fate of the parent drug.
However, the variability inherent in analytical methodologies, laboratory environments, and operator techniques can lead to significant discrepancies in measurement results between different facilities. Inter-laboratory validation, therefore, is not merely a regulatory hurdle but a scientific necessity to ensure that data generated from multi-center trials are reliable, comparable, and can be pooled for a more powerful statistical analysis. The establishment of a validated, harmonized analytical protocol is paramount for the successful clinical development of new ophthalmic drugs.
A Comparative Analysis of Analytical Platforms
The choice of analytical platform is a critical decision that influences the sensitivity, specificity, throughput, and cost of the quantification assay. Here, we compare the three most common platforms for the analysis of prostaglandins and their metabolites: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Enzyme-Linked Immunosorbent Assay (ELISA), and Gas Chromatography-Mass Spectrometry (GC-MS).
| Parameter | LC-MS/MS | ELISA | GC-MS |
| Specificity | Very High (distinguishes isomers) | Variable (potential for cross-reactivity) | High (requires derivatization) |
| Sensitivity | High (pg/mL range)[1] | High (pg/mL to ng/mL range)[2][3][4] | High (pg/mL range) |
| Precision | Excellent (CV <15%)[1][5] | Good (CV <20%) | Excellent (CV <15%) |
| Accuracy | Excellent (typically 85-115%)[1][5] | Good (can be affected by matrix effects) | Excellent (typically 85-115%) |
| Throughput | Moderate to High | High | Low to Moderate |
| Cost per Sample | High | Low | Moderate |
| Sample Volume | Low (µL range)[1] | Low (µL range) | Low (µL range) |
| Development Time | Long | Short to Moderate | Long |
| Multiplexing | Yes | Limited | No |
Causality Behind Platform Choice:
-
LC-MS/MS is often considered the "gold standard" for quantitative bioanalysis due to its high specificity and sensitivity.[6] The ability to separate the analyte from structurally similar compounds and matrix components before detection makes it highly reliable.[7] For a metabolite like 15-Keto-17-phenyl trinor PGF2α, where isomeric forms could exist, the chromatographic separation is crucial for accurate quantification.
-
ELISA offers a high-throughput and cost-effective alternative, making it suitable for large-scale screening.[8] However, the specificity of an ELISA is dependent on the monoclonal or polyclonal antibodies used, which can exhibit cross-reactivity with related molecules, potentially leading to overestimation of the analyte concentration.[8]
-
GC-MS provides high sensitivity and specificity but requires derivatization of the analyte to make it volatile, which can be a source of variability and sample loss.[8]
The Inter-Laboratory Validation Workflow: A Step-by-Step Approach
An inter-laboratory validation study should be meticulously planned and executed to ensure the comparability of results. The following workflow, based on guidelines from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), provides a robust framework.[9]
Caption: Inter-laboratory validation workflow.
Experimental Protocols: A Self-Validating System
The following protocols are designed to be self-validating, with built-in quality control checks to ensure the integrity of the data generated.
Protocol 1: LC-MS/MS Quantification of 15-Keto-17-phenyl trinor PGF2α in Human Plasma
1. Sample Preparation (Solid-Phase Extraction)
-
Rationale: Solid-phase extraction (SPE) is a robust method for cleaning up complex biological samples and concentrating the analyte of interest, thereby reducing matrix effects and improving sensitivity.
-
Steps:
-
Thaw plasma samples on ice.
-
Spike 100 µL of plasma with an internal standard (e.g., deuterated 15-Keto-17-phenyl trinor PGF2α-d4).
-
Acidify the sample with 10 µL of 2% formic acid to protonate the analyte.
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the pre-treated plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 10% methanol in water to remove polar interferences.
-
Elute the analyte with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
2. LC-MS/MS Analysis
-
Rationale: A reversed-phase C18 column is suitable for retaining the relatively non-polar prostaglandin metabolite. A gradient elution allows for the efficient separation of the analyte from other components. Tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity.
-
Parameters:
-
LC Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 30% B to 95% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
MS Ionization: Electrospray Ionization (ESI), Negative Mode
-
MRM Transitions: To be determined by infusion of the reference standard (e.g., for a similar prostaglandin, PGE2: 351.2 > 271.2)
-
3. Validation Parameters (as per FDA/EMA guidelines)
-
Linearity: Analyze a calibration curve with at least 6 non-zero standards. The coefficient of determination (r²) should be ≥ 0.99.
-
Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations in at least 5 replicates. The mean accuracy should be within 85-115% (80-120% for LLOQ), and the coefficient of variation (CV) should be ≤ 15% (≤ 20% for LLOQ).[1][5]
-
Selectivity: Analyze at least six different blank plasma samples to ensure no significant interference at the retention time of the analyte.
-
Matrix Effect: Evaluate the ion suppression or enhancement by comparing the analyte response in post-extraction spiked blank plasma to the response in a neat solution.
-
Stability: Assess the stability of the analyte in plasma under various conditions (freeze-thaw, short-term bench-top, long-term storage).
Caption: LC-MS/MS workflow for 15-Keto-17-phenyl trinor PGF2α.
Protocol 2: ELISA Quantification of 15-Keto-17-phenyl trinor PGF2α in Human Aqueous Humor
1. Principle
-
This is a competitive ELISA. The 15-Keto-17-phenyl trinor PGF2α in the sample competes with a fixed amount of enzyme-labeled 15-Keto-17-phenyl trinor PGF2α for a limited number of binding sites on a specific antibody coated on the microplate. The amount of color developed is inversely proportional to the concentration of the analyte in the sample.
2. Assay Procedure
-
Prepare standards and QC samples.
-
Add 50 µL of standard, QC, or sample to the appropriate wells of the antibody-coated microplate.
-
Add 50 µL of enzyme-conjugated 15-Keto-17-phenyl trinor PGF2α to each well.
-
Incubate for 2 hours at room temperature on a plate shaker.
-
Wash the plate 4 times with wash buffer.
-
Add 100 µL of substrate solution to each well and incubate for 30 minutes in the dark.
-
Add 100 µL of stop solution to each well.
-
Read the absorbance at 450 nm within 15 minutes.
3. Validation Parameters
-
Standard Curve: Use a 4-parameter logistic curve fit.
-
Precision: Intra-assay and inter-assay CVs should be < 20%.
-
Spike and Recovery: Spike known amounts of the analyte into blank matrix and calculate the recovery (should be within 80-120%).
-
Dilutional Linearity: Serially dilute a high-concentration sample and ensure the measured concentrations are linear.
Conclusion: A Unified Approach to Data Integrity
The inter-laboratory validation of 15-Keto-17-phenyl trinor PGF2α quantification is a critical step in the development of new ophthalmic therapies. While LC-MS/MS offers the highest degree of specificity and accuracy, ELISA can be a valuable tool for high-throughput screening. The choice of platform should be guided by the specific requirements of the study.
Regardless of the method chosen, a rigorous inter-laboratory validation study, guided by a detailed SOP and the principles outlined in this guide, is essential to ensure the generation of consistent, reliable, and high-quality data across all study sites. This unified approach is fundamental to the scientific integrity of multi-center clinical trials and ultimately contributes to the successful development of new and effective treatments.
References
-
Immunoassays or LC-MS/MS? A comparison of the two methods for biomarker quantification. (n.d.). DiVA portal. Retrieved from [Link]
-
Song, F., et al. (2008). An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids. PubMed Central. Retrieved from [Link]
-
Kut-Latosinska, A., et al. (2020). Development and validation of a rapid, specific and sensitive LC-MS/MS bioanalytical method for eicosanoid quantification - assessment of arachidonic acid metabolic pathway activity in hypertensive rats. PubMed. Retrieved from [Link]
-
Gouveia, D. (2019). LC-MS/MS method development for anti-oxidative biomarkers. Universidade de Lisboa. Retrieved from [Link]
-
Al-Asmari, A. I., et al. (2021). A Novel UHPLC-MS/MS Method for Measuring 8-iso-Prostaglandin F2α in Bronchoalveolar Lavage Fluid. Frontiers in Public Health. Retrieved from [Link]
-
Kumar, A., & Sharma, P. (2023). LC-MS in Proteomics and Biomarker Discovery. International Journal of Science and Research Archive. Retrieved from [Link]
-
Prostaglandin Metabolites Analysis in Urine by LC-MS/MS. (n.d.). Springer Nature Experiments. Retrieved from [Link]
-
Barbaro, M., et al. (2024). Development and Validation of an LC-MS/MS Method for the Determination of Plasma and Red Blood Cell Omega Fatty Acids: A Useful Diagnostic Tool. MDPI. Retrieved from [Link]
-
KODRITOVA, D. V., et al. (2011). LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes. Journal of Lipid Research. Retrieved from [Link]
-
Addressing The Challenges of Biomarker Calibration Standards in Ligand-Binding Assays: A European Bioanalysis Forum Perspective. (2018). Taylor & Francis Online. Retrieved from [Link]
-
Biomarker Guidances and Reference Materials. (2024). FDA. Retrieved from [Link]
-
Prostaglandin E2 ELISA Kit. (n.d.). RayBiotech. Retrieved from [Link]
-
Validation of Analytical Methods for Biomarkers Employed in Drug Development. (2011). NIH. Retrieved from [Link]
-
Biomarker Testing Challenges, Opportunities, and the MDT. (n.d.). J&J Precision Medicine. Retrieved from [Link]
-
Bioanalytical Method Validation for Biomarkers Guidance. (2024). HHS.gov. Retrieved from [Link]
-
Human Dental Pulp Stem Cells Modulate Acute Inflammation Kinetics in the AIRmax Murine Model by Sustained TNF-Alpha Suppression and Transient Homing. (2024). MDPI. Retrieved from [Link]
-
BIOMARKERS: HOPES AND CHALLENGES IN THE PATH FROM DISCOVERY TO CLINICAL PRACTICE. (2012). PubMed Central. Retrieved from [Link]
-
Current practices and challenges in the standardization and harmonization of clinical laboratory tests. (2021). ResearchGate. Retrieved from [Link]
-
PGE2 (Prostaglandin E2) ELISA Kit (UNES00024). (n.d.). Assay Genie. Retrieved from [Link]
-
Recommendations for Use and Fit-for-Purpose Validation of Biomarker Multiplex Ligand Binding Assays in Drug Development. (2013). ResearchGate. Retrieved from [Link]
-
Quantification of 8-iso-prostaglandin-F>2α> and 2,3-dinor-8-iso-prostaglandin-F>2α> in human urine using liquid chromatography-tandem mass spectrometry. (2003). Arizona State University. Retrieved from [Link]
-
Effects of Caffeic Acid Supplementation on Human Sperm Against In Vitro-Induced Oxidative Stress: Nrf2 Molecular Pathway. (2024). MDPI. Retrieved from [Link]
-
The Top 4 Challenges during Biomarker Assay Development: from Qualification to Validation. (2023). KCAS Bio. Retrieved from [Link]
-
Assay validation and reproducibility considerations for biomarkers used in drug development. (2015). SlideShare. Retrieved from [Link]
Sources
- 1. Frontiers | A Novel UHPLC-MS/MS Method for Measuring 8-iso-Prostaglandin F2α in Bronchoalveolar Lavage Fluid [frontiersin.org]
- 2. raybiotech.com [raybiotech.com]
- 3. Prostaglandin E2 ELISA Kit - Extracellular (ab316263) | Abcam [abcam.com]
- 4. assaygenie.com [assaygenie.com]
- 5. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. repositorio.ulisboa.pt [repositorio.ulisboa.pt]
- 9. hhs.gov [hhs.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 15-Keto-17-phenyl trinor Prostaglandin F2α
For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the materials we use, including their safe and responsible disposal. This guide provides essential, in-depth procedural information for the proper disposal of 15-Keto-17-phenyl trinor Prostaglandin F2α, a potent, biologically active compound. Adherence to these protocols is critical not only for laboratory safety and regulatory compliance but also for environmental stewardship.
Understanding the Compound and Associated Risks
15-Keto-17-phenyl trinor Prostaglandin F2α is a metabolite of Bimatoprost, a synthetic prostaglandin analog used in ophthalmic solutions to reduce intraocular pressure. As a member of the prostaglandin family, this compound is a biologically active lipid autacoid that can exert potent effects even at low concentrations.
Key Considerations:
-
Biological Activity: Prostaglandins are signaling molecules that can have wide-ranging physiological effects. Improper disposal can lead to the contamination of aquatic ecosystems, potentially impacting wildlife.
-
Regulatory Scrutiny: The U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) have stringent regulations regarding the disposal of pharmaceutical and chemical waste.[1] Non-compliance can result in significant penalties.
Given the biological activity and potential hazards, under no circumstances should this compound or its solutions be disposed of down the drain. The primary and recommended method of disposal is through a licensed hazardous waste disposal service, which will typically use high-temperature incineration.
The Disposal Workflow: A Step-by-Step Guide
The following protocol outlines the necessary steps to ensure the safe collection, storage, and disposal of 15-Keto-17-phenyl trinor Prostaglandin F2α waste in a laboratory setting.
Step 1: Waste Segregation and Collection
Proper segregation at the point of generation is the cornerstone of safe laboratory waste management.
-
Designate a Specific Waste Container: Use a dedicated, chemically compatible, and clearly labeled container for all waste containing 15-Keto-17-phenyl trinor Prostaglandin F2α. This includes:
-
Stock solutions
-
Unused experimental solutions
-
Contaminated consumables (e.g., pipette tips, vials, gloves)
-
-
Container Specifications:
-
The container must be in good condition, with no leaks or structural defects.
-
It must have a secure, tight-fitting lid to prevent spills and evaporation.
-
For liquid waste, ensure the container is made of a material compatible with the solvent used (e.g., glass or appropriate plastic). Avoid using metal containers for acidic or basic solutions.[2]
-
Step 2: Labeling the Waste Container
Accurate and thorough labeling is a critical compliance and safety requirement.
-
Initial Labeling: As soon as you designate a waste container, affix a "Hazardous Waste" label.
-
Content Identification: Clearly list all contents of the container. For mixtures, provide the approximate percentage of each component.
-
Full Chemical Name: Write "15-Keto-17-phenyl trinor Prostaglandin F2α". Avoid abbreviations.
-
Solvent(s): List all solvents and their concentrations (e.g., "Ethanol, 95%"; "Phosphate-Buffered Saline, pH 7.4").
-
-
Hazard Identification: Indicate the relevant hazards (e.g., "Toxic," "Biologically Active").
Step 3: In-Lab Storage of Hazardous Waste
Proper storage of the waste container while it is being filled is crucial to maintain a safe laboratory environment.
-
Storage Location: Store the waste container in a designated, secure area, such as a satellite accumulation area or a designated cabinet for hazardous waste.
-
Secondary Containment: Place the waste container in a secondary containment bin or tray to catch any potential leaks.
-
Segregation from Incompatibles: Ensure the waste container is stored separately from incompatible materials.
Disposal Workflow for 15-Keto-17-phenyl trinor Prostaglandin F2α.
Step 4: Arranging for Disposal
Do not allow hazardous waste to accumulate in the laboratory for extended periods.
-
Consult Your Institution's EHS: Familiarize yourself with your institution's specific procedures for hazardous waste pickup. Contact your Environmental Health and Safety (EHS) department to schedule a waste collection.
-
Documentation: Complete any necessary waste pickup forms or manifests as required by your institution and the disposal vendor. Ensure all information is accurate and complete.
Deactivation vs. Direct Disposal: A Scientific Rationale
While in-lab chemical deactivation of hazardous materials can be a valid disposal strategy, it is not recommended for 15-Keto-17-phenyl trinor Prostaglandin F2α without a validated and published protocol.
-
Chemical Stability: Prostaglandins of the E-series are known to be unstable in strongly acidic or basic conditions.[3] However, the stability of F2α analogs under such conditions is not as well-documented, and degradation may not be complete or may produce other hazardous byproducts.
-
Lack of Validated Protocols: There are no widely recognized, peer-reviewed protocols for the chemical inactivation of this specific compound in a laboratory setting. Attempting to develop such a protocol without thorough analytical validation is unsafe.
-
The Precautionary Principle: In the absence of a proven deactivation method, the most responsible course of action is to treat the compound as hazardous and utilize professional disposal services.
The diagram below illustrates the decision-making process that prioritizes safety and compliance.
Decision-making for disposal of 15-Keto-17-phenyl trinor PGF2α.
Summary of Key Information
| Aspect | Guideline | Rationale |
| Primary Disposal Method | Professional disposal via a licensed hazardous waste vendor (typically by incineration). | Ensures complete destruction of the biologically active compound and complies with EPA regulations.[2] |
| In-Lab Treatment | Not recommended. | Lack of validated chemical inactivation protocols poses safety and environmental risks from unknown degradation byproducts. |
| Waste Segregation | Use a dedicated, clearly labeled "Hazardous Waste" container. | Prevents cross-contamination and ensures proper handling by disposal personnel. |
| Labeling | Include the full chemical name, all components with concentrations, and hazard warnings. | Essential for safety, regulatory compliance, and proper handling by the disposal vendor. |
| Drain Disposal | Strictly prohibited. | Prevents the release of a biologically active and potentially ecotoxic substance into waterways. |
By adhering to these procedures, you contribute to a safer laboratory environment, ensure regulatory compliance, and uphold the principles of responsible scientific research.
References
-
U.S. Environmental Protection Agency. (n.d.). Management of Hazardous Waste Pharmaceuticals. Retrieved from [Link]
-
GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]
- Stehle, R. G., & Oesterling, T. O. (1977). Stability of prostaglandin E1 and dinoprostone (prostaglandin E2) under strongly acidic and basic conditions. Journal of pharmaceutical sciences, 66(11), 1590–1595.
-
Rx Destroyer. (2022, January 20). Proper Disposal in Pharmaceutical Research is Extremely Important. Retrieved from [Link]
- Somerset Pharma LLC. (n.d.). BIMATOPROST OPHTHALMIC SOLUTION (0.03%)
- Medline. (2020, November 24).
-
Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to Handling 15-Keto-17-phenyl trinor Prostaglandin F2α: A Protocol for Safety and Control
As researchers and drug development professionals, our work with novel and potent compounds demands the highest standards of safety and procedural precision. 15-Keto-17-phenyl trinor Prostaglandin F2α is a metabolite of Bimatoprost, an F-series prostaglandin analog used as an ocular hypotensive drug.[1][2][3][4] Prostaglandin analogs are a class of pharmacologically potent substances that can exert biological effects at very low concentrations.[5][6] While the specific toxicological properties of this metabolite are not extensively documented[1], its structural relationship to potent parent compounds necessitates that we handle it with the utmost care, assuming it may possess significant biological activity.
This guide provides a comprehensive operational and safety framework for handling 15-Keto-17-phenyl trinor Prostaglandin F2α. The protocols outlined here are designed to protect personnel from exposure, ensure experimental integrity, and manage waste streams responsibly.
The Precautionary Principle: Hazard Assessment
Given the high potency of prostaglandin analogs, the primary risks associated with 15-Keto-17-phenyl trinor Prostaglandin F2α are systemic effects from accidental exposure. The main routes of exposure are:
-
Dermal Contact: Absorption through the skin can lead to unintended systemic effects.
-
Ocular Contact: Direct contact with the eye can cause irritation and potentially significant pharmacological effects, given the parent compound's use in ophthalmology.[2]
-
Inhalation: Aerosolized powder is a primary concern during weighing and transfer operations.
-
Ingestion: Accidental ingestion via contaminated hands.
Therefore, our safety strategy is built on a multi-layered defense system, prioritizing engineering controls and supplementing them with rigorous personal protective equipment (PPE) protocols.
Engineering Controls: The First Line of Defense
Before any personal protective equipment is worn, the work environment must be engineered to minimize exposure.
-
Designated Work Area: All work with this compound must be performed in a designated and clearly labeled area to prevent cross-contamination.
-
Chemical Fume Hood: All handling of the solid (powder) form of 15-Keto-17-phenyl trinor Prostaglandin F2α, including weighing and reconstitution, must be conducted inside a certified chemical fume hood. This is non-negotiable and serves to contain any airborne particles.
-
Ventilated Balance Enclosure: For high-precision weighing, a ventilated balance enclosure (also known as a powder hood) provides an ideal, low-turbulence environment that protects the user from inhaling fine powders.
Personal Protective Equipment (PPE): A Comprehensive Barrier
PPE is the final barrier between the researcher and the potent compound. The following equipment is mandatory for all personnel handling 15-Keto-17-phenyl trinor Prostaglandin F2α.[7][8]
| Task | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Weighing/Handling Solid | Double-layered nitrile gloves | Chemical splash goggles AND face shield | Disposable, solid-front, back-tying gown | Fit-tested N95 respirator (if outside a certified fume hood) |
| Handling Solutions | Double-layered nitrile gloves | Chemical splash goggles | Disposable, solid-front, back-tying gown | Not required if handled within a fume hood |
| Decontamination/Disposal | Double-layered nitrile gloves | Chemical splash goggles | Disposable, solid-front, back-tying gown | Not required |
Justification for PPE Selection:
-
Hand Protection: Double gloving with powder-free nitrile gloves is critical.[9][10] The outer glove absorbs any initial contamination, and the inner glove provides protection during the removal of the outer glove and other PPE. Gloves should be changed immediately if contamination is suspected or after a maximum of two hours.
-
Eye and Face Protection: Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are required to protect against splashes and fine particulates.[9] A full-face shield worn over the goggles is mandatory when handling the powder to protect the entire face.
-
Body Protection: A disposable, solid-front gown that closes in the back prevents accidental contact with clothing and skin.[9][10] These gowns must not be worn outside the designated laboratory area.
-
Respiratory Protection: A NIOSH-approved, fit-tested N95 respirator is essential when there is any risk of inhaling airborne particles.[7] While a fume hood is the primary control, a respirator provides an additional layer of safety.
Operational Workflow: From Receipt to Disposal
The following diagram and procedural steps outline the complete, self-validating workflow for safely handling 15-Keto-17-phenyl trinor Prostaglandin F2α.
Caption: Safe Handling Workflow for Potent Prostaglandin Analogs.
Step-by-Step Protocol:
-
Preparation:
-
Verify that the chemical fume hood is certified and functioning correctly.
-
Cover the work surface with absorbent, plastic-backed paper.
-
Assemble all necessary equipment (spatulas, vials, solvents, vortexer) inside the fume hood to minimize traffic in and out of the containment area.
-
Prepare a spill kit containing absorbent material, decontamination solution (e.g., 10% bleach solution followed by a water/ethanol rinse), and designated waste bags.
-
-
Donning PPE:
-
Don PPE in the correct order: gown, face mask/respirator, goggles, inner gloves, outer gloves.
-
-
Handling the Solid Compound:
-
Perform all manipulations of the solid compound deep within the chemical fume hood.
-
Use a dedicated spatula for weighing.
-
Carefully weigh the desired amount into a tared vial. Avoid creating dust.
-
Close the primary container immediately after weighing.
-
-
Reconstitution:
-
Add the solvent to the vial containing the powder slowly to avoid splashing.
-
Cap the vial securely before mixing or vortexing.
-
-
Handling the Solution:
-
All transfers and dilutions of the stock solution should also be performed within the fume hood.
-
Use positive displacement pipettes for accurate and safe liquid handling.
-
-
Decontamination:
-
Wipe down all surfaces, equipment, and the exterior of sealed containers with an appropriate decontamination solution.
-
All non-disposable equipment (e.g., spatulas) must be thoroughly cleaned.
-
-
Waste Disposal:
-
Solid Waste: All contaminated disposable items (gloves, gowns, absorbent paper, pipette tips) must be collected in a clearly labeled hazardous waste bag.
-
Liquid Waste: Unused or waste solutions containing 15-Keto-17-phenyl trinor Prostaglandin F2α must be collected in a designated, sealed hazardous liquid waste container. Do not pour down the drain.
-
-
Doffing PPE:
-
Remove PPE in the reverse order of donning, being careful not to contaminate yourself. The outer gloves are removed first, followed by the gown, face shield, goggles, and inner gloves.
-
Wash hands thoroughly with soap and water immediately after removing all PPE.
-
Emergency Procedures
-
Skin Exposure: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.
-
Eye Exposure: Immediately flush the eye with a gentle stream of water for at least 15 minutes, holding the eyelid open. Seek immediate medical attention.
-
Spill:
-
Small Spill (inside fume hood): Cover the spill with absorbent material, apply decontamination solution, and wipe clean. Place all materials in the hazardous waste bag.
-
Large Spill (or any spill outside fume hood): Evacuate the immediate area. Alert laboratory personnel and the safety officer. Do not attempt to clean it up without appropriate respiratory protection and training.
-
By adhering to these stringent engineering controls, personal protective equipment standards, and operational workflows, researchers can safely handle 15-Keto-17-phenyl trinor Prostaglandin F2α, ensuring both personal safety and the integrity of their scientific work.
References
-
Prostaglandin Analogs - Cosmetic Ingredient Review. (2024). Cosmetic Ingredient Review. [Link]
-
Prostaglandin analog effects on cerebrospinal fluid reabsorption via nasal mucosa. PLOS ONE. [Link]
-
The Pharmacology of Prostaglandin Analogues. Ento Key. [Link]
-
13,14-dihydro-15-keto-PGF2alpha. PubChem. [Link]
-
Ophthalmic Instrument Decontamination. The Royal College of Ophthalmologists. [Link]
-
Prostaglandins and prostaglandin-analogues used in cosmetic products. Public Health - European Commission. [Link]
-
Prostaglandins. StatPearls - NCBI Bookshelf. [Link]
-
Green extraction of prostaglandin analogs in cosmetics using deep eutectic solvents and detection via LC-MS/MS. PubMed. [Link]
-
8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista. [Link]
-
Personal protective equipment in your pharmacy. Alberta College of Pharmacy. [Link]
-
Personal Protective Equipment (PPEs)- Safety Guideline. PharmaState Academy. [Link]
-
Types of PPE to Wear When Compounding Hazardous Drugs. Provista. [Link]
-
15-keto-17-phenyl trinor Prostaglandin F2α ethyl amide. Interchim. [Link]
-
15-keto-17-phenyl trinor Prostaglandin F2α. Amsbio. [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. amsbio.com [amsbio.com]
- 5. Prostaglandins and prostaglandin-analogues used in cosmetic products - Public Health [health.ec.europa.eu]
- 6. Prostaglandins - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 8. pharmastate.academy [pharmastate.academy]
- 9. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 10. Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
